molecular formula C3H10ClN B15571459 Trimethylammonium chloride-15N CAS No. 108451-51-0

Trimethylammonium chloride-15N

货号: B15571459
CAS 编号: 108451-51-0
分子量: 96.56 g/mol
InChI 键: SZYJELPVAFJOGJ-VZHAHHFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trimethylammonium chloride-15N is a useful research compound. Its molecular formula is C3H10ClN and its molecular weight is 96.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

108451-51-0

分子式

C3H10ClN

分子量

96.56 g/mol

IUPAC 名称

N,N-dimethylmethan(15N)amine;hydrochloride

InChI

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i4+1;

InChI 键

SZYJELPVAFJOGJ-VZHAHHFWSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Trimethylammonium chloride-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium chloride-15N ([C₃H₁₀¹⁵N]Cl) is a stable isotope-labeled form of trimethylammonium chloride, an organic compound classified as a quaternary ammonium (B1175870) salt. The incorporation of the heavy isotope of nitrogen, ¹⁵N, makes it an invaluable tool in various scientific disciplines, particularly in analytical and metabolic research. Its primary applications lie in its use as an internal standard for quantitative mass spectrometry and as a probe in nuclear magnetic resonance (NMR) spectroscopy studies. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and data presentation.

Chemical and Physical Properties

The physicochemical properties of this compound are nearly identical to its unlabeled counterpart, with the principal difference being its molecular weight due to the presence of the ¹⁵N isotope.

PropertyValueReference
Molecular Formula C₃H₁₀¹⁵NCl
Molecular Weight 96.58 g/mol
Appearance White to slightly cream crystalline powder[1]
Melting Point 273-278 °C (decomposes)[2]
Solubility Soluble in water and ethanol; insoluble in ether.[1]
pH 5 (100 g/L in H₂O at 20 °C)[2]
Hygroscopicity Hygroscopic[1]
Isotopic Purity Typically ≥98 atom % ¹⁵N

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction. It involves the reaction of Trimethylamine-15N with hydrochloric acid. The ¹⁵N isotope is introduced through the use of ¹⁵N-labeled trimethylamine (B31210) as a starting material.

Proposed Synthetic Pathway

The synthesis can be represented by the following reaction:

(CH₃)₃¹⁵N + HCl → [(CH₃)₃¹⁵NH]⁺Cl⁻

A common method for the industrial production of unlabeled trimethylamine involves the reaction of ammonia (B1221849) and methanol.[3] For the ¹⁵N-labeled version, ¹⁵N-ammonia would be used as the starting material. The resulting Trimethylamine-15N is then reacted with hydrochloric acid to yield the final product.[4][5][6]

Synthesis of this compound Trimethylamine-15N Trimethylamine-15N Reaction Acid-Base Reaction Trimethylamine-15N->Reaction HCl HCl HCl->Reaction Trimethylammonium_chloride-15N This compound Reaction->Trimethylammonium_chloride-15N LC-MS Workflow with 15N Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC Prepared Sample MS Mass Spectrometry (Detection) LC->MS Quantification Quantification based on Analyte/IS Peak Area Ratio MS->Quantification

References

Trimethylammonium Chloride-15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Trimethylammonium chloride-15N, a stable isotope-labeled compound valuable for a range of research applications. This document details its properties, relevant metabolic pathways, and generalized experimental protocols for its use in analytical studies.

Core Chemical Properties

This compound, with the 15N isotope incorporated at the nitrogen atom, serves as a crucial tracer in metabolic research and as an internal standard for mass spectrometry-based quantification. Its physical and chemical properties are summarized below.

Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₃H₁₀ClN (with ¹⁵N)[1][2][3]
Molecular Weight 96.56 g/mol [1][3]
Appearance White to slightly cream crystalline powder[4]
Melting Point 283-284 °C (decomposes)[4]
Solubility Soluble in water and ethanol; slightly soluble in chloroform; insoluble in ether.[4]
Hygroscopicity Hygroscopic[4]
Storage Temperature Store below +30°C[4]
Isotopic Purity
PropertyValueSource(s)
Isotopic Purity ≥98 atom % ¹⁵N[1][2][3]
Chemical Purity ≥98%[1][2]

Metabolic Fate and Signaling Pathways

Trimethylammonium chloride, upon ingestion or administration in a biological system, is primarily metabolized by the gut microbiota. The trimethylamine (B31210) moiety is converted to trimethylamine (TMA), which is then absorbed and transported to the liver. In the liver, flavin monooxygenases (FMOs) oxidize TMA to trimethylamine N-oxide (TMAO).

TMAO has been identified as a metabolite of significant interest in biomedical research, particularly in the context of cardiovascular disease. Elevated levels of TMAO have been associated with the promotion of atherosclerosis through inflammatory signaling pathways.

Metabolic Pathway from Trimethylamine to TMAO

TMA to TMAO Pathway Metabolic Conversion of Trimethylamine Dietary Precursors Dietary Precursors Trimethylammonium_chloride_15N Trimethylammonium chloride-15N Gut_Microbiota Gut Microbiota Trimethylammonium_chloride_15N->Gut_Microbiota Metabolism TMA_15N Trimethylamine-¹⁵N (TMA-¹⁵N) Gut_Microbiota->TMA_15N Produces Liver Liver TMA_15N->Liver Absorption FMOs Flavin Monooxygenases (FMOs) TMAO_15N Trimethylamine N-oxide-¹⁵N (TMAO-¹⁵N) FMOs->TMAO_15N Oxidation Cardiovascular_Effects Cardiovascular Effects TMAO_15N->Cardiovascular_Effects Leads to TMAO Signaling Pathway TMAO Inflammatory Signaling in Vascular Cells TMAO TMAO MAPK MAPK Activation TMAO->MAPK NF_kB NF-κB Activation TMAO->NF_kB NLRP3 NLRP3 Inflammasome Activation TMAO->NLRP3 MAPK->NF_kB Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NF_kB->Cytokines Adhesion_Molecules Adhesion Molecules (e.g., VCAM-1) NF_kB->Adhesion_Molecules NLRP3->Cytokines Atherosclerosis Atherosclerosis Cytokines->Atherosclerosis Adhesion_Molecules->Atherosclerosis Metabolic Labeling Workflow Workflow for In Vivo/In Vitro Metabolic Labeling Administration Administer Trimethylammonium chloride-15N Incubation Incubation/ Metabolism Period Administration->Incubation Sample_Collection Collect Biological Samples (e.g., plasma, tissues) Incubation->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis (Quantification of ¹⁵N-labeled metabolites) LC_MS_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Synthesis of Trimethylammonium Chloride-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹⁵N-labeled trimethylammonium chloride, a valuable stable isotope-labeled compound for tracer studies in metabolic research and as an internal standard in quantitative mass spectrometry. This document details a primary synthesis pathway, an alternative method, experimental protocols, and relevant quantitative data.

Introduction

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying endogenous compounds in complex biological matrices. Trimethylammonium chloride-¹⁵N, with its nitrogen-15 (B135050) enriched core, serves as a crucial tool for researchers in drug development and metabolic studies. Its chemical properties are nearly identical to its unlabeled counterpart, allowing it to be used as a tracer or an internal standard without perturbing the biological system. This guide focuses on the practical synthesis of this important molecule.

Primary Synthesis Pathway: Methylation of ¹⁵N-Ammonium Chloride with Paraformaldehyde

The most direct and well-established method for synthesizing trimethylamine-¹⁵N is by adapting the classical procedure for unlabeled trimethylamine (B31210), starting from ¹⁵N-labeled ammonium (B1175870) chloride and paraformaldehyde. This method is advantageous due to its high yield and the ready availability of the labeled precursor.

The overall synthesis can be broken down into two main stages:

  • Formation of Trimethylamine-¹⁵N : ¹⁵N-Ammonium chloride is reacted with an excess of paraformaldehyde at elevated temperatures. This reaction produces trimethylamine-¹⁵N, along with carbon dioxide and water.

  • Conversion to Trimethylammonium Chloride-¹⁵N : The resulting trimethylamine-¹⁵N gas is then trapped in a solution of hydrochloric acid to form the stable hydrochloride salt, which can be isolated as a crystalline solid.

A logical diagram of this workflow is presented below.

Synthesis_Workflow cluster_stage1 Stage 1: Formation of Trimethylamine-¹⁵N cluster_stage2 Stage 2: Isolation and Salt Formation A ¹⁵NH₄Cl (¹⁵N-Ammonium Chloride) C Reaction Mixture A->C B Paraformaldehyde ((CH₂O)n) B->C D Heat (105-160°C) C->D Heating E Crude Trimethylamine-¹⁵N Mixture D->E F NaOH Solution E->F Addition G Distillation F->G Liberation of Amine H Trimethylamine-¹⁵N Gas G->H I HCl Solution H->I Trapping J Trimethylammonium Chloride-¹⁵N ((CH₃)₃¹⁵NH⁺Cl⁻) I->J Crystallization

Caption: Workflow for the synthesis of trimethylammonium chloride-¹⁵N.

Alternative Synthesis Pathway: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction offers an alternative route for the methylation of amines.[1][2] This reaction uses formic acid and formaldehyde (B43269) to convert primary or secondary amines into their corresponding tertiary amines.[1][2] A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[2] For the synthesis of trimethylamine-¹⁵N, this would involve the methylation of a ¹⁵N-labeled primary or secondary amine. However, starting directly from ¹⁵N-ammonia or ¹⁵N-ammonium chloride is not the typical application of this reaction, which generally starts from an isolated amine.

The general mechanism is depicted below.

Eschweiler_Clarke amine R-¹⁵NH₂ iminium [R-¹⁵N=CH₂]⁺ amine->iminium + CH₂O, - H₂O formaldehyde CH₂O methylated_amine R-¹⁵NHCH₃ iminium->methylated_amine + HCOOH, - CO₂ formic_acid HCOOH tertiary_amine R-¹⁵N(CH₃)₂ methylated_amine->tertiary_amine Repeats

Caption: Generalized Eschweiler-Clarke reaction pathway.

Experimental Protocols

Primary Synthesis: Paraformaldehyde Method

This protocol is adapted from the well-established procedure for unlabeled trimethylamine hydrochloride.[1]

Materials:

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

  • Paraformaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous diethyl ether or ethanol

Procedure:

Stage 1: Formation of Trimethylamine-¹⁵N

  • In a round-bottom flask equipped with a reflux condenser, thoroughly mix ¹⁵N-ammonium chloride and paraformaldehyde in a molar ratio of approximately 1:1.6.

  • Heat the mixture gently in an oil bath. A vigorous reaction with the evolution of carbon dioxide will commence at approximately 85-105°C. Remove the heat source if the reaction becomes too vigorous.

  • Once the initial vigorous reaction subsides (typically after 1.5 hours), resume heating and raise the temperature to about 160°C. Maintain this temperature until the evolution of carbon dioxide ceases (approximately 2.5-3.5 hours).

Stage 2: Isolation and Conversion to Hydrochloride Salt

  • Allow the reaction mixture to cool. Configure the apparatus for distillation.

  • Slowly add a concentrated solution of sodium hydroxide to the cooled reaction mixture to liberate the free trimethylamine-¹⁵N gas.

  • Pass the evolved gas through a drying tube containing soda-lime.

  • Bubble the dried trimethylamine-¹⁵N gas through a cooled solution of concentrated hydrochloric acid in anhydrous diethyl ether or ethanol.

  • Trimethylammonium chloride-¹⁵N will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry in a vacuum desiccator.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of trimethylammonium chloride-¹⁵N.

ParameterValueReference/Note
Starting Materials
¹⁵N Isotopic Enrichment≥98 atom %Commercially available ¹⁵NH₄Cl[3]
Reaction Conditions
Molar Ratio (¹⁵NH₄Cl:Paraformaldehyde)~1:1.6Based on unlabeled synthesis[1]
Reaction Temperature85-160°CBased on unlabeled synthesis[1]
Product Characteristics
Chemical Formula(CH₃)₃¹⁵NH⁺Cl⁻
Molecular Weight96.56 g/mol [3]
Melting Point283-284 °C (decomposes)[3]
Isotopic Purity≥98 atom % ¹⁵NAssuming precursor purity[3]
Yield
Theoretical Yield~85-90%Estimated from unlabeled synthesis[1]
Spectroscopic Data
¹⁵N NMR Chemical Shift (δ)30-110 ppmEstimated range for tertiary aliphatic ammonium ions
Mass Shift (M+1)Observed[3]

Conclusion

The synthesis of trimethylammonium chloride-¹⁵N is readily achievable in a laboratory setting by adapting established procedures for the unlabeled compound. The paraformaldehyde method, in particular, offers a high-yield and straightforward pathway. This guide provides the necessary details for researchers to produce this valuable isotopically labeled compound for their studies in drug metabolism, pharmacokinetics, and broader metabolic research. Careful handling of the volatile trimethylamine-¹⁵N intermediate is crucial for achieving high yields.

References

Trimethylammonium Chloride-15N: A Technical Overview of its Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure of isotopically labeled Trimethylammonium chloride-15N. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for structural and metabolic studies. This document details the physicochemical properties, crystallographic data, and spectroscopic signature of this compound, alongside experimental protocols for its synthesis and analysis.

Molecular Structure and Properties

This compound is the isotopically labeled form of trimethylammonium chloride, where the nitrogen atom is the heavy isotope ¹⁵N. This labeling provides a valuable tool for nuclear magnetic resonance (NMR) spectroscopy studies, enabling detailed investigation of molecular structure, dynamics, and interactions.

The core structure consists of a central nitrogen atom bonded to three methyl groups and one hydrogen atom, forming a trimethylammonium cation. This cation forms an ionic bond with a chloride anion. The presence of the ¹⁵N isotope does not significantly alter the chemical properties but provides a distinct spectroscopic handle.

Table 1: Physicochemical Properties of Trimethylammonium Chloride

PropertyValueReference
Chemical Formula C₃H₁₀¹⁵NCl[1]
Molecular Weight 96.56 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 273-278 °C[1]
Solubility Soluble in water and polar organic solvents
CAS Number (¹⁵N labeled) Not available[2]
CAS Number (unlabeled) 593-81-7[1]
Crystallographic Data

X-ray crystallography studies of unlabeled trimethylammonium chloride reveal a monoclinic crystal system with the space group P2₁/m. The structure is characterized by a significant hydrogen bond between the ammonium (B1175870) proton and the chloride ion.

Table 2: Crystallographic Data for Trimethylammonium Chloride

ParameterValue
Crystal System Monoclinic
Space Group P2₁/m
Cell Dimensions a = 6.088 Å, b = 7.033 Å, c = 7.031 Å, β = 95.73°
N-H···Cl Distance 3.00 Å

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of Trimethylamine-15N with hydrochloric acid.

Materials:

  • Trimethylamine-15N ((CH₃)₃¹⁵N)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)

  • Anhydrous diethyl ether (for washing)

Procedure:

  • A solution of Trimethylamine-15N in a dry, inert solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • An equimolar amount of a solution of hydrochloric acid is added dropwise to the Trimethylamine-15N solution with constant stirring.

  • The reaction is an exothermic acid-base neutralization, leading to the precipitation of this compound as a white solid.

  • The reaction mixture is stirred for a sufficient period to ensure complete reaction.

  • The solid product is collected by filtration.

  • The collected solid is washed with anhydrous diethyl ether to remove any unreacted starting materials.

  • The final product is dried under vacuum to yield pure this compound.

Diagram 1: Synthesis Workflow of this compound

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product TMA_15N Trimethylamine-15N Reaction Acid-Base Neutralization TMA_15N->Reaction HCl Hydrochloric Acid HCl->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

Caption: A flowchart illustrating the synthesis of this compound.

¹⁵N NMR Spectroscopy Analysis

The ¹⁵N labeling allows for direct detection and characterization of the compound using ¹⁵N NMR spectroscopy.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Transfer the solution to a clean 5 mm NMR tube.

Instrument Parameters (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Probe: A broadband or nitrogen-dedicated probe.

  • Experiment: A simple one-dimensional ¹⁵N NMR experiment (e.g., a zg-pulse sequence with proton decoupling).

  • Referencing: The ¹⁵N chemical shift can be referenced externally to a standard such as liquid ammonia (B1221849) or nitromethane.

Data Acquisition:

  • Tune and match the probe for the ¹⁵N frequency.

  • Acquire the ¹⁵N NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio. The long relaxation times of ¹⁵N nuclei may require longer recycle delays.

Biological Relevance and Signaling Pathways

Trimethylammonium compounds are endogenous metabolites and play a role in various biological processes. Trimethylamine (B31210), the precursor to trimethylammonium, is a product of gut microbial metabolism of dietary choline (B1196258) and carnitine. It is subsequently absorbed and oxidized in the liver to trimethylamine N-oxide (TMAO), a molecule linked to cardiovascular disease.

The metabolic pathway of choline is a key area of interest. Choline is an essential nutrient involved in the synthesis of the neurotransmitter acetylcholine (B1216132) and the membrane phospholipid phosphatidylcholine.

Diagram 2: Simplified Choline Metabolism Pathway

G Simplified Choline Metabolism Pathway Choline Choline Acetylcholine Acetylcholine Choline->Acetylcholine Choline acetyltransferase Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Kennedy Pathway Betaine Betaine Choline->Betaine Oxidation Trimethylamine Trimethylamine Phosphatidylcholine->Trimethylamine Gut Microbiota TMAO Trimethylamine N-oxide (TMAO) Trimethylamine->TMAO Liver FMO3

Caption: A diagram showing the major metabolic fates of choline in the body.

References

In-Depth Technical Guide: Trimethylammonium chloride-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethylammonium chloride-15N and related isotopically labeled compounds. It covers their chemical properties, synthesis, and significant roles in biomedical research, particularly in the study of metabolic pathways and as internal standards for quantitative analysis.

Core Quantitative Data

The following table summarizes the key quantitative data for a commercially available, related compound, Tetramethylammonium-15N chloride.

PropertyValueReference
CAS Number 287476-08-8[1]
Linear Formula (CH₃)₄¹⁵N⁺Cl⁻[1]
Molecular Weight 110.59[1]
Isotopic Purity 98 atom % ¹⁵N[1]
Physical Form Solid[1]
Melting Point >300 °C[1]
SMILES String [Cl-].C--INVALID-LINK--(C)C[1]
InChI Key OKIZCWYLBDKLSU-LJJZSEGWSA-M[1]

Biological Significance and Signaling Pathways

Trimethylammonium chloride and its derivatives are precursors to the biologically significant molecule trimethylamine (B31210) (TMA). In the gut, microbial metabolism of dietary compounds like choline (B1196258) and L-carnitine produces TMA.[2] TMA is then absorbed and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs), primarily FMO3, to form trimethylamine N-oxide (TMAO).[3][4]

Elevated levels of TMAO have been linked to an increased risk of cardiovascular diseases (CVD), including atherosclerosis, heart failure, and hypertension.[2][5][6][7] The pathological effects of TMAO are mediated through the activation of several inflammatory signaling pathways.

Key Signaling Pathways Involving TMAO:
  • NF-κB Signaling Pathway: TMAO can activate the nuclear factor-κB (NF-κB) pathway in vascular endothelial and smooth muscle cells. This leads to the upregulation of inflammatory genes and the expression of adhesion molecules, promoting vascular inflammation and the development of atherosclerosis.[4][8]

  • NLRP3 Inflammasome Pathway: TMAO has been shown to activate the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β and IL-18, which contribute to inflammatory responses in cardiovascular tissues.[6][8][9]

  • PERK Signaling Pathway (Unfolded Protein Response): TMAO can act as a ligand for the protein kinase R-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response (UPR).[3] Activation of the PERK pathway by TMAO can induce endoplasmic reticulum stress, contributing to metabolic dysfunction.[3][6]

TMAO_Signaling_Pathways cluster_vasculature Vasculature Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota Metabolism TMA TMA Gut Microbiota->TMA FMO3 FMO3 TMA->FMO3 TMAO TMAO FMO3->TMAO NF-kB Pathway NF-kB Pathway TMAO->NF-kB Pathway NLRP3 Inflammasome NLRP3 Inflammasome TMAO->NLRP3 Inflammasome PERK Pathway (UPR) PERK Pathway (UPR) TMAO->PERK Pathway (UPR) Vascular Inflammation Vascular Inflammation NF-kB Pathway->Vascular Inflammation NLRP3 Inflammasome->Vascular Inflammation Atherosclerosis Atherosclerosis Vascular Inflammation->Atherosclerosis

TMAO Metabolic and Signaling Pathway.

Experimental Protocols

Synthesis of Trimethylammonium chloride

A common laboratory synthesis of trimethylammonium hydrochloride involves the reaction of technical grade ammonium (B1175870) chloride with paraformaldehyde.

Materials:

  • Ammonium chloride

  • Paraformaldehyde

  • 5-L round-bottomed flask

  • Reflux condenser

  • Oil bath

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

Procedure:

  • Thoroughly mix 500 g (9.35 moles) of ammonium chloride and 1330 g (14.8 moles) of paraformaldehyde in a 5-L round-bottomed flask fitted with a long reflux condenser.[10]

  • Gradually heat the mixture using an oil bath. Liquefaction and a vigorous evolution of carbon dioxide will begin between 85° and 105°C.[10]

  • Remove the heat source if the reaction becomes too violent and allow it to proceed until the gas evolution subsides.[10]

  • Reapply heat and raise the temperature to approximately 160°C until the evolution of carbon dioxide ceases (approximately 2.5 to 3.5 hours).[10]

  • To isolate the trimethylamine hydrochloride, treat the reaction mixture with sodium hydroxide and distill the liberated free amine into hydrochloric acid.[10]

  • The trimethylamine hydrochloride can then be crystallized from the acidic solution.[10]

For the synthesis of This compound , ¹⁵N-labeled ammonium chloride would be used as the starting material.

Quantification of Trimethylamine N-Oxide (TMAO) in Biological Samples by Stable Isotope Dilution LC-MS/MS

This method provides a rapid, sensitive, and accurate quantification of TMAO in biological matrices.[11]

Materials:

  • d9-TMAO (deuterated internal standard)

  • Biological matrix (e.g., plasma, serum, urine)

  • Acetonitrile (B52724)

  • Formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • To a 50 µL aliquot of the biological sample, add 10 µL of the d9-TMAO internal standard solution.

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the analytes using a suitable C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify TMAO and d9-TMAO using multiple reaction monitoring (MRM) mode. The precursor to product ion transitions are typically 76→58 for TMAO and 85→66 for d9-TMAO.[11]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of TMAO to d9-TMAO against the concentration of TMAO standards.

    • Determine the concentration of TMAO in the biological samples by interpolating their peak area ratios from the calibration curve.

TMAO_Quantification_Workflow Biological Sample Biological Sample Add d9-TMAO (Internal Standard) Add d9-TMAO (Internal Standard) Biological Sample->Add d9-TMAO (Internal Standard) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add d9-TMAO (Internal Standard)->Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein Precipitation (Acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

Workflow for TMAO Quantification.
15N-Labeling of Proteins for NMR and Mass Spectrometry Studies

This protocol describes the general procedure for producing a ¹⁵N-labeled protein in E. coli for structural and functional studies.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest

  • M9 minimal medium

  • ¹⁵NH₄Cl (as the sole nitrogen source)

  • Glucose (as the carbon source)

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

Procedure:

  • Starter Culture: Grow a starter culture of the E. coli expression strain overnight in a rich medium (e.g., LB broth).

  • Main Culture: Inoculate a larger volume of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source with the starter culture.

  • Induction: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[12]

  • Harvesting: Continue to grow the culture for several hours at a reduced temperature (e.g., 18-30°C) to enhance protein folding. Harvest the cells by centrifugation.[12]

  • Protein Purification: Lyse the cells and purify the ¹⁵N-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Analysis: The purified ¹⁵N-labeled protein can then be analyzed by NMR spectroscopy to study its structure and dynamics, or by mass spectrometry for quantitative proteomics studies.[13]

Protein_Labeling_Workflow E. coli with Expression Plasmid E. coli with Expression Plasmid Starter Culture (Rich Medium) Starter Culture (Rich Medium) E. coli with Expression Plasmid->Starter Culture (Rich Medium) Main Culture (M9 Medium with 15NH4Cl) Main Culture (M9 Medium with 15NH4Cl) Starter Culture (Rich Medium)->Main Culture (M9 Medium with 15NH4Cl) Induction with IPTG Induction with IPTG Main Culture (M9 Medium with 15NH4Cl)->Induction with IPTG Cell Harvesting Cell Harvesting Induction with IPTG->Cell Harvesting Protein Purification Protein Purification Cell Harvesting->Protein Purification 15N-Labeled Protein 15N-Labeled Protein Protein Purification->15N-Labeled Protein NMR Analysis NMR Analysis 15N-Labeled Protein->NMR Analysis Mass Spectrometry Analysis Mass Spectrometry Analysis 15N-Labeled Protein->Mass Spectrometry Analysis

Workflow for 15N-Labeling of Proteins.

References

An In-depth Technical Guide to the Physical Characteristics of Trimethylammonium chloride-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of Trimethylammonium chloride-15N, also referred to as Trimethylamine-15N hydrochloride. This isotopically labeled compound is a valuable tool in various research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. This document consolidates available data on its physical characteristics, outlines experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is the 15N-labeled analog of trimethylammonium chloride. The incorporation of the stable isotope ¹⁵N allows for non-radioactive tracing in biological systems and provides a distinct signal in mass spectrometry and NMR studies. While specific experimental data for the 15N-labeled variant is limited, the physical properties can be largely inferred from its non-labeled counterpart due to the negligible impact of the isotopic substitution on these characteristics.

Data Presentation: Physical and Chemical Properties
PropertyValueSource(s)
Chemical Name Trimethylamine-15N hydrochloride
CAS Number 108451-51-0
Molecular Formula C₃H₁₀¹⁵NCl
Molecular Weight 96.56 g/mol
Physical State Solid, Powder
Appearance White to light cream crystalline powder[1]
Melting Point 283-284 °C (decomposes)
Density (of non-labeled analog) 1.04 g/cm³ at 20°C[2]
Solubility (of non-labeled analog)
    in WaterVery soluble (758 g/L at 20°C)[1][2]
    in EthanolSoluble[1]
    in Diethyl EtherInsoluble
    in ChloroformInsoluble[1]
Hygroscopicity Hygroscopic

Experimental Protocols

The following are detailed methodologies for determining key physical characteristics of solid organic compounds like this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered)

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts (the end of the melting range).

  • Purity Indication: A sharp melting range (1-2°C) is indicative of a pure compound.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Materials:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated cylinders or pipettes

  • Analytical balance

  • This compound

  • Solvents (e.g., water, ethanol, chloroform, diethyl ether)

Procedure (Qualitative):

  • Sample Preparation: Add approximately 20-30 mg of this compound to four separate, labeled test tubes.

  • Solvent Addition: Add 1 mL of each solvent (water, ethanol, chloroform, diethyl ether) to the respective test tubes.

  • Mixing: Vigorously agitate each tube using a vortex mixer or by stirring with a clean glass rod for 1-2 minutes.

  • Observation: Observe each tube for the dissolution of the solid.

  • Classification:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

Procedure (Quantitative - g/100mL):

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask at a specific temperature (e.g., 20°C).

  • Equilibration: Seal the flask and agitate it (e.g., using a magnetic stirrer) for a prolonged period (several hours) to ensure equilibrium is reached and the solution is saturated.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid), ensuring no solid particles are transferred. A syringe with a filter can be used.

  • Solvent Evaporation: Weigh an empty, dry evaporating dish. Transfer the known volume of the saturated solution to the dish. Gently heat the dish to evaporate the solvent completely, leaving behind the dissolved solid.

  • Mass Determination: Allow the dish to cool in a desiccator and then weigh it again. The difference in mass corresponds to the amount of solute that was dissolved in the known volume of the solvent.

  • Calculation: Calculate the solubility in g/100mL using the following formula:

    • Solubility (g/100mL) = (mass of dissolved solid (g) / volume of solvent used (mL)) * 100

Mandatory Visualizations

Experimental Workflow: Determination of Physical Properties

G Experimental Workflow for Physical Characterization cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Solubility Determination A Obtain Trimethylammonium chloride-15N Sample B Dry and Pulverize Sample A->B C Load Capillary Tube B->C F Add Sample to Various Solvents B->F D Heat in Melting Point Apparatus C->D E Record Melting Range D->E G Agitate to Equilibrate F->G H Observe and Record Solubility G->H G Metabolic Pathway of Trimethylamine and TMAO Signaling cluster_0 Gut Lumen cluster_1 Host Circulation & Liver cluster_2 Cellular Signaling Diet Dietary Precursors (e.g., Choline, Carnitine, This compound) TMA Trimethylamine (TMA) Diet->TMA Gut Microbiota (TMA Lyase) TMA_circ TMA in Circulation TMA->TMA_circ Absorption TMAO Trimethylamine N-Oxide (TMAO) TMA_circ->TMAO Liver (FMO3 enzymes) TMAO_signal TMAO TMAO->TMAO_signal MAPK MAPK Pathway TMAO_signal->MAPK NFkB NF-κB Pathway TMAO_signal->NFkB NLRP3 NLRP3 Inflammasome TMAO_signal->NLRP3 Inflammation Vascular Inflammation & Atherosclerosis MAPK->Inflammation NFkB->Inflammation NLRP3->Inflammation

References

A Technical Guide to Trimethylammonium chloride-15N for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Trimethylammonium chloride-15N, its commercial sources, key properties, and its application in metabolic research. Given its role as a metabolic precursor, this guide also details experimental protocols and relevant biological pathways, drawing parallels with the closely related and extensively studied compound, Choline (B1196258) chloride-15N.

Commercial Availability and Properties

This compound, often supplied as Trimethylamine-15N hydrochloride, is a stable isotope-labeled compound crucial for metabolic research, particularly in studies involving mass spectrometry. Its primary application is as an internal standard for the accurate quantification of trimethylamine (B31210) (TMA) and its biologically significant metabolite, trimethylamine N-oxide (TMAO).

Several chemical suppliers provide this reagent. The following table summarizes the key quantitative data for Trimethylamine-15N hydrochloride available from commercial sources.

PropertyValueSupplier/Reference
Product Name Trimethylamine-15N hydrochlorideSigma-Aldrich, Santa Cruz Biotechnology
Isotopic Purity ≥98 atom % 15NSigma-Aldrich[1]
Chemical Formula (CH₃)₃¹⁵N·HClSigma-Aldrich[1]
Molecular Weight 96.56 g/mol Sigma-Aldrich[1]
Form SolidSigma-Aldrich[1]
Melting Point 283-284 °C (decomposes)Sigma-Aldrich[1]
Storage Room temperature, in the dark and dry, under vacuumChina Isotope[2]

Applications in Metabolic Research

The primary utility of Trimethylamine-15N hydrochloride lies in its application as a tracer and internal standard in metabolic studies. Trimethylamine (TMA) is a gut microbial metabolite derived from dietary precursors like choline, phosphatidylcholine, and L-carnitine. In the liver, TMA is oxidized by flavin-containing monooxygenases (FMOs) to produce trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular disease.

The 15N label allows researchers to distinguish exogenously administered trimethylamine from the endogenous pool, enabling precise tracking of its metabolic fate. This is particularly valuable in:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of trimethylamine.

  • Metabolic Flux Analysis: Quantifying the rate of conversion of TMA to TMAO, which provides an in vivo measure of FMO enzyme activity.[3]

  • Gut Microbiome Research: Assessing the capacity of the gut microbiota to produce TMA from various dietary sources.[3]

Key Metabolic Pathways

Trimethylamine is intricately linked to choline metabolism. Choline is an essential nutrient that serves as a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and the membrane phospholipid phosphatidylcholine. The 15N label from Trimethylammonium chloride can be traced through these critical pathways.

Phosphatidylcholine Synthesis

Phosphatidylcholine (PC) is a major component of cellular membranes and is synthesized through two primary pathways:

  • The Kennedy Pathway (CDP-Choline Pathway): This is the main route for PC synthesis in most tissues.[4] It involves the phosphorylation of choline, its conversion to CDP-choline, and the final transfer of the phosphocholine (B91661) headgroup to a diacylglycerol (DAG) backbone.[5]

  • The Phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) Pathway: Predominantly active in the liver, this pathway synthesizes PC by the sequential methylation of phosphatidylethanolamine (PE), using S-adenosylmethionine (SAM) as the methyl donor.[4]

Phosphatidylcholine_Synthesis cluster_kennedy Kennedy Pathway (CDP-Choline) cluster_pemt PEMT Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase PC_Kennedy Phosphatidylcholine CDP_Choline->PC_Kennedy Choline Phosphotransferase DAG Diacylglycerol (DAG) DAG->PC_Kennedy PE Phosphatidylethanolamine (PE) PC_PEMT Phosphatidylcholine PE->PC_PEMT PEMT SAH 3x S-Adenosyl Homocysteine (SAH) PC_PEMT->SAH SAM 3x S-Adenosyl Methionine (SAM) SAM->PE

Caption: Major pathways of Phosphatidylcholine synthesis.

Acetylcholine Synthesis

In cholinergic neurons, choline is a direct precursor for the synthesis of the neurotransmitter acetylcholine. This process is critical for nerve impulse transmission.[6]

Acetylcholine_Synthesis cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Choline_uptake Choline ACh_synthesis Acetylcholine (ACh) Choline_uptake->ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Vesicular ACh Transporter ACh_release Vesicle->ACh_release ACh_in_cleft Acetylcholine ACh_release->ACh_in_cleft Exocytosis Choline_reuptake Choline ACh_in_cleft->Choline_reuptake Acetylcholinesterase (AChE) Acetate Acetate ACh_in_cleft->Acetate AChE Choline_reuptake->Choline_uptake High-affinity Choline Transporter Metabolic_Labeling_Workflow start Start: Biological System (e.g., Cell Culture, Animal Model) labeling Introduce This compound start->labeling incubation Incubation/ Metabolic Incorporation labeling->incubation sampling Sample Collection (e.g., Plasma, Tissue) incubation->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Metabolic Flux Determination data_processing->end

References

An In-depth Technical Guide to the Safe Handling of Trimethylammonium Chloride-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Trimethylammonium chloride-15N, a stable isotope-labeled compound. While specific data for the 15N-labeled variant is not extensively available, the safety protocols are analogous to those for its unlabeled counterpart and other structurally similar trimethylammonium compounds. The information herein is compiled from various safety data sheets for related chemicals and is intended to provide a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

Trimethylammonium chloride and its derivatives are quaternary ammonium (B1175870) salts. They are typically white to off-white crystalline powders.[1] Key physical and chemical properties are summarized in the table below. It is important to note that these compounds are often hygroscopic, meaning they readily absorb moisture from the air.[2]

PropertyDataReferences
Molecular Formula C3H10ClN (for Trimethylammonium chloride)
Molar Mass 95.57 g/mol (for Trimethylammonium chloride)
Melting Point 283-284°C (decomposes)
Solubility Soluble in water and ethanol; slightly soluble in chloroform; insoluble in ether.
pH 5 (100g/l, H2O, 20°C)
Appearance White to slightly cream crystalline powder.
Sensitivity Hygroscopic[2]
Storage Temperature Store below +30°C.

Hazard Identification and Classification

The hazards associated with trimethylammonium compounds can vary depending on the specific derivative. However, common hazards include skin, eye, and respiratory irritation.[3] Some forms are also classified as harmful if swallowed and may cause more severe health effects with prolonged exposure.[4]

Hazard StatementClassificationReferences
H302: Harmful if swallowedAcute toxicity (Oral), Category 4[4][5]
H311: Toxic in contact with skinAcute toxicity (Dermal), Category 3
H314: Causes severe skin burns and eye damageSkin Corrosion/Irritation, Category 1[4][6]
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2[3][5][7]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A[3][5][7]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3[3]
H351: Suspected of causing cancerCarcinogenicity, Category 2[8]
H400/H410: Very toxic to aquatic life (with long lasting effects)Hazardous to the aquatic environment, Acute/Chronic Category 1[4][5]
H412: Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, Chronic Category 3[8]

GHS Pictograms:

Depending on the specific compound and concentration, the following pictograms may be applicable:

  • Corrosion: (for compounds causing severe skin burns and eye damage)

  • Exclamation Mark: (for skin/eye irritation, acute toxicity (harmful), respiratory irritation)

  • Health Hazard: (for carcinogenicity)

  • Skull and Crossbones: (for acute toxicity (toxic))

  • Environment: (for aquatic toxicity)

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weighing prep3->handle1 Proceed to handling handle2 Dissolving handle1->handle2 handle3 Reaction handle2->handle3 clean1 Decontaminate handle3->clean1 Proceed to cleanup clean2 Dispose Waste clean1->clean2 clean3 Doff PPE clean2->clean3

Figure 1: A generalized workflow for the safe laboratory handling of this compound.

Methodology for Key Steps:

  • Review SDS: Before any handling, thoroughly review the Safety Data Sheet (SDS) for the specific trimethylammonium compound being used.[3]

  • Don PPE: Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[7][9] For operations that may generate dust, a respirator may be necessary.[9]

  • Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9] An eyewash station and safety shower should be readily accessible.[9]

  • Weighing: To minimize dust generation, handle the solid material carefully.[9] Use a non-sparking tool for transfers.[7]

  • Dissolving: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Decontamination: Clean all contaminated surfaces thoroughly after use.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or waterways.[10]

  • Doff PPE: Remove PPE carefully to avoid skin contact with any residual chemical. Wash hands thoroughly after handling.[3][7]

First Aid Measures

In the event of exposure, prompt action is critical. The following first aid measures are recommended:

Exposure RouteFirst Aid ProtocolReferences
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][7][9]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]

First Aid Decision Pathway:

cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin flush_eyes Flush with Water eye->flush_eyes rinse_mouth Rinse Mouth, Give Water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical if irritation persists flush_eyes->seek_medical rinse_mouth->seek_medical

Figure 2: A decision pathway for first aid response to exposure.

Firefighting and Accidental Release Measures

Firefighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7]

  • Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.[3][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Accidental Release:

  • Personal Precautions: Avoid dust formation and contact with the substance.[7] Ensure adequate ventilation and evacuate unnecessary personnel.[7]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[7][10]

  • Containment and Cleanup: For spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[9] Avoid generating dust.[9]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Due to its hygroscopic nature, storage under an inert atmosphere may be recommended.[2][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[2][10]

  • Chemical Stability: The material is generally stable under recommended storage conditions.[2]

Toxicological and Ecological Information

Toxicological Data:

TestResultSpeciesReferences
LD50 Oral3090 mg/kgRabbit

Ecological Data:

TestResultSpeciesDurationReferences
EC50139.95 mg/LDaphnia magna48 h[7]
EC50150 mg/LDesmodesmus subspicatus72 h[7]

Trimethylammonium chloride is expected to dissociate in water.[11][12] While some derivatives are very toxic to aquatic life, the trimethylammonium cation is expected to be readily biodegradable with a low potential for bioaccumulation.[11][12] However, release into the environment should be avoided.[7]

References

An In-depth Technical Guide to 15N Stable Isotope Labeling for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling has become an indispensable tool in modern biological research, offering a powerful method to trace and quantify molecules in complex biological systems. Among the stable isotopes, Nitrogen-15 (¹⁵N) is of particular importance due to nitrogen's fundamental role as a core component of proteins and nucleic acids. This non-radioactive, heavy isotope of nitrogen allows researchers to distinguish and track labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide provides a comprehensive overview of the principles, experimental protocols, and applications of ¹⁵N stable isotope labeling for professionals in research and drug development.

Core Principles of ¹⁵N Stable Isotope Labeling

The fundamental principle of ¹⁵N stable isotope labeling lies in the mass difference between the heavy (¹⁵N) and light (¹⁴N) isotopes of nitrogen. By introducing ¹⁵N-enriched compounds into a biological system, newly synthesized proteins and other nitrogen-containing biomolecules will incorporate the heavy isotope. This results in a predictable mass shift that can be detected by mass spectrometry, allowing for the differentiation and relative quantification of molecules from different experimental conditions.[2] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe for a wide range of applications, including studies in whole organisms.[3]

One of the key advantages of ¹⁵N metabolic labeling is that it allows for the mixing of samples from different conditions at a very early stage of the experimental workflow. This significantly minimizes experimental variations that can be introduced during sample preparation, leading to high accuracy and precision in quantitative analyses.[2]

Key Applications of ¹⁵N Stable Isotope Labeling

The versatility of ¹⁵N labeling has led to its widespread adoption across various fields of biological research:

  • Quantitative Proteomics: ¹⁵N labeling enables the accurate measurement of changes in protein abundance, synthesis, and turnover on a global scale. This is invaluable for identifying differentially expressed proteins in response to various stimuli or in different disease states.[2][4]

  • Metabolomics and Metabolic Flux Analysis: By tracing the incorporation of ¹⁵N into metabolites, researchers can elucidate metabolic pathways and quantify the rates of metabolic reactions, known as metabolic flux.[1]

  • Drug Discovery and Development: In the pharmaceutical industry, ¹⁵N labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. It also aids in target validation and understanding the mechanism of action of novel therapeutics.[2][5]

  • Structural Biology: ¹⁵N-labeled proteins are essential for nuclear magnetic resonance (NMR) spectroscopy studies to determine the three-dimensional structure and dynamics of proteins and their complexes.[5]

Experimental Protocols

Detailed methodologies for key ¹⁵N labeling experiments are provided below. These protocols are generalized and may require optimization for specific experimental systems.

Protocol 1: ¹⁵N Metabolic Labeling of E. coli for Proteomics

This protocol describes the uniform labeling of the E. coli proteome with ¹⁵N for quantitative proteomics analysis.

1. Preparation of M9 Minimal Medium:

  • Prepare a 10x M9 salt solution containing: 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, and 5 g/L NaCl.

  • For the ¹⁵N-labeled ("heavy") medium, use 1 g/L ¹⁵NH₄Cl as the sole nitrogen source.

  • For the ¹⁴N ("light") medium, use 1 g/L ¹⁴NH₄Cl.

  • Autoclave the M9 salt solution and other components separately.

  • Before use, assemble the complete M9 medium by adding the following sterile solutions per liter of water:

    • 100 mL of 10x M9 salts

    • 20 mL of 20% glucose (or other carbon source)

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

    • Appropriate antibiotics and other required supplements.

2. Cell Culture and Labeling:

  • Inoculate a small pre-culture of E. coli in a rich medium (e.g., LB) and grow to a high cell density.

  • Use the pre-culture to inoculate the "light" (¹⁴N) and "heavy" (¹⁵N) M9 minimal media at a 1:100 dilution.

  • Grow the cultures at the desired temperature with shaking until they reach the desired growth phase (e.g., mid-log phase). For protein expression, induce at the appropriate cell density.

3. Harvesting and Sample Preparation:

  • Harvest the "light" and "heavy" cell populations by centrifugation.

  • Wash the cell pellets with a suitable buffer (e.g., PBS).

  • For quantitative proteomics, mix the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or total protein concentration.

  • Lyse the mixed cells using an appropriate lysis buffer containing protease inhibitors.

  • Proceed with protein extraction, reduction, alkylation, and digestion with a protease such as trypsin.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction column prior to LC-MS/MS analysis.

Protocol 2: Stable Isotope Labeling with Amino acids in Cell Culture (SILAC)

This protocol outlines a 2-plex SILAC experiment using ¹⁵N-labeled amino acids to compare two cell populations.

1. Media Preparation:

  • Prepare SILAC-specific cell culture medium (e.g., DMEM or RPMI 1640) that lacks the amino acids to be labeled (typically L-arginine and L-lysine).

  • Supplement one batch of medium with "light" (normal) L-arginine and L-lysine.

  • Supplement a second batch of medium with "heavy" ¹⁵N-labeled L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine) and ¹⁵N-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-Lysine). The use of both ¹³C and ¹⁵N isotopes provides a larger mass shift.

  • Add dialyzed fetal bovine serum to both media, as regular serum contains unlabeled amino acids.

2. Cell Culture and Labeling:

  • Culture two separate populations of the desired cell line.

  • Grow one population in the "light" medium and the other in the "heavy" medium for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[6]

3. Experimental Treatment:

  • Apply the experimental condition (e.g., drug treatment) to one of the cell populations (either "light" or "heavy"). The other population serves as the control.

4. Harvesting and Sample Preparation:

  • After treatment, harvest both cell populations.

  • Count the cells and mix them in a 1:1 ratio.

  • Lyse the combined cell pellet and extract the total protein.

  • Digest the proteins into peptides using a protease like trypsin.

  • Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation and Analysis

Quantitative data from ¹⁵N labeling experiments are typically presented in tables that list the identified proteins, their accession numbers, the number of peptides used for quantification, the calculated protein ratios (e.g., heavy/light), and statistical significance (e.g., p-value).

Table 1: Illustrative Quantitative Proteomics Data from a ¹⁵N Labeling Experiment

Protein AccessionGene SymbolProtein NameNumber of Peptides QuantifiedLog₂(¹⁵N/¹⁴N Ratio)p-valueRegulation
P60709ACTBActin, cytoplasmic 1150.050.89Unchanged
P04637TP53Cellular tumor antigen p5381.580.001Upregulated
Q9Y266NICE-4UBAP2L protein52.10<0.001Upregulated
P42336YWHAZ14-3-3 protein zeta/delta12-0.120.75Unchanged
P31946HSP90AA1Heat shock protein HSP 90-alpha10-1.890.005Downregulated

This table is an illustrative example based on typical data presentation. The data for NICE-4 is conceptually derived from a study that used SILAC to identify it as an mTOR interactor.[5]

A crucial step in data analysis is to determine the labeling efficiency and correct for it, as incomplete incorporation of the ¹⁵N isotope can affect the accuracy of quantification. Labeling efficiency can typically range from 93-99%.[7][8]

Mandatory Visualizations

Signaling Pathway: Elucidation of the mTOR Interactome

¹⁵N-based quantitative proteomics, particularly SILAC, is a powerful tool for studying protein-protein interactions and the dynamic changes in signaling pathways. For example, SILAC has been used to identify novel interacting partners of the mTORC1 complex, a central regulator of cell growth and metabolism. The following diagram illustrates a general workflow for identifying mTORC1 interactors.

mTOR_interactome_workflow cluster_0 Cell Culture & Labeling cluster_1 Immunoprecipitation cluster_2 Mass Spectrometry cluster_3 Data Analysis light HEK293 Cells ('Light' SILAC Medium) mix Mix Cell Lysates (1:1 Ratio) light->mix heavy HEK293 Cells ('Heavy' SILAC Medium with 15N-Arg/Lys) heavy->mix ip Immunoprecipitation (anti-mTOR antibody) mix->ip Lyse & Combine digest On-bead Digestion (Trypsin) ip->digest lcms LC-MS/MS Analysis digest->lcms quant Quantification of Heavy/Light Ratios lcms->quant identification Identification of Specific Interactors (High H/L Ratio) quant->identification ADME_workflow cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Analysis cluster_3 Data Interpretation drug Synthesize 15N-labeled Drug Candidate dose Administer to Rats (Oral or IV) drug->dose blood Blood/Plasma dose->blood urine Urine dose->urine feces Feces dose->feces tissues Tissues (Terminal) dose->tissues extraction Extraction of Drug and Metabolites blood->extraction urine->extraction feces->extraction tissues->extraction lcms LC-MS/MS Analysis extraction->lcms pk Pharmacokinetic Modeling (Cmax, T1/2, AUC) lcms->pk metabolite Metabolite Identification and Quantification lcms->metabolite excretion Mass Balance & Excretion Profile lcms->excretion

References

Unraveling the Nitrogen Maze: A Technical Guide to Metabolic Tracing with 15N Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive resource for understanding and implementing metabolic tracing studies using Nitrogen-15 (B135050) (15N) labeled compounds. From fundamental principles to detailed experimental protocols and data interpretation, this document provides the necessary framework for researchers to effectively utilize 15N tracers in their work, particularly in the realms of metabolic research and drug development.

Core Principles of 15N Metabolic Tracing

Metabolic tracing with stable isotopes is a powerful technique to elucidate the flow of atoms through metabolic pathways. Nitrogen-15 (15N), a non-radioactive, stable isotope of nitrogen, serves as an ideal tracer for studying the metabolism of nitrogen-containing compounds such as amino acids, nucleotides, and proteins.[1][2][3][4] The natural abundance of 15N is approximately 0.366%, while the vast majority of nitrogen is 14N.[5] By introducing molecules enriched with 15N into a biological system, researchers can track the incorporation of this heavy isotope into various metabolites, providing a dynamic view of metabolic fluxes and pathway activities.[1][4][6]

The core principle lies in the ability to distinguish between the 15N-labeled and the unlabeled (14N) molecules using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This allows for the quantification of the rate at which labeled precursors are converted into downstream products, offering insights into pathway regulation, nutrient utilization, and the impact of genetic or pharmacological perturbations.[6][7]

Experimental Design and Workflow

A well-designed 15N tracing experiment is crucial for obtaining meaningful and reproducible data. The general workflow involves several key stages, from the selection of the appropriate tracer to the final data analysis.

Experimental_Workflow A Tracer Selection (e.g., 15N-Glutamine, 15N-Ammonium Chloride) B Cell Culture/Animal Model with 15N Tracer A->B C Sample Collection (Cells, Tissues, Biofluids) B->C D Metabolite Extraction C->D E Analytical Measurement (LC-MS, GC-MS, NMR) D->E F Data Analysis (Mass Isotopomer Distribution) E->F G Metabolic Flux Analysis F->G

General workflow for a 15N metabolic tracing experiment.
Selection of 15N-Labeled Tracers

The choice of the 15N-labeled tracer is dictated by the specific metabolic pathway of interest. Commonly used tracers include:

  • 15N-Amino Acids: L-Glutamine, L-Alanine, and L-Aspartate are frequently used to trace the metabolism of central carbon and nitrogen pathways. For instance, 15N-glutamine is extensively used to study amino acid transamination reactions and nucleotide biosynthesis.

  • 15N-Ammonium Chloride: This tracer is useful for studying the overall nitrogen assimilation and fixation pathways in various organisms.

  • Uniformly 15N-Labeled Compounds: In some cases, uniformly labeled compounds, where all nitrogen atoms are 15N, are employed for comprehensive metabolic profiling.[8]

Labeling Strategies

The duration of labeling is a critical parameter. Short-term labeling can reveal initial metabolic conversions, while long-term labeling allows the system to reach an isotopic steady state, which is often required for metabolic flux analysis.[9] The concentration of the tracer should be carefully chosen to ensure sufficient enrichment without causing metabolic perturbations.

Experimental Protocols

Detailed and standardized protocols are essential for the success of metabolic tracing experiments. Below are generalized protocols for cell culture and animal studies.

In Vitro Cell Culture Labeling

Objective: To trace the metabolic fate of a 15N-labeled precursor in cultured cells.

Methodology:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing the desired 15N-labeled tracer at a specific concentration. The unlabeled counterpart should be absent or at a significantly lower concentration.

  • Labeling: At the desired cell confluency, replace the regular medium with the 15N-labeling medium.

  • Incubation: Incubate the cells for the predetermined duration (e.g., minutes for rapid fluxes, hours to days for steady-state).

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) at -80°C) to quench metabolic activity and extract metabolites.[4]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator and store at -80°C until analysis.[10]

In Vivo Animal Studies

Objective: To investigate systemic or organ-specific nitrogen metabolism in an animal model.

Methodology:

  • Acclimatization: Acclimate animals to the specific diet and housing conditions (e.g., metabolic cages).[4]

  • Tracer Administration: Administer the 15N-labeled tracer through an appropriate route, such as oral gavage, intravenous injection, or incorporation into the diet. The dosage and administration route depend on the experimental goals.[4]

  • Sample Collection: Collect tissues and biofluids (blood, urine, feces) at specific time points post-administration.[4]

  • Tissue Processing: Immediately freeze-clamp tissues in liquid nitrogen to halt metabolic activity.[11]

  • Metabolite Extraction: Homogenize the frozen tissue in a suitable extraction solvent and follow a similar extraction procedure as for cell cultures.

  • Sample Preparation for Analysis: Process biofluids and tissue extracts to remove proteins and other interfering substances.

Analytical Techniques

The analysis of 15N enrichment in metabolites is primarily performed using mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

MS-based techniques, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), are highly sensitive and widely used for 15N tracing. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The incorporation of 15N results in a predictable mass shift in the metabolite and its fragments, allowing for the determination of the mass isotopomer distribution (MID).[12]

Table 1: Comparison of MS-based Analytical Platforms

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires chemical derivatization for non-volatile metabolitesSuitable for a wide range of polar and non-polar metabolites
Sensitivity HighHigh to very high
Separation Based on volatility and column interactionBased on polarity and column interaction
Typical Analytes Amino acids, organic acidsAmino acids, nucleotides, lipids, sugars
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the position of the 15N label within a molecule.[1][13] 1H-15N Heteronuclear Single Quantum Coherence (HSQC) is a common 2D NMR experiment used to detect 15N-labeled compounds.[5][13] While generally less sensitive than MS, NMR provides valuable structural and positional isotopic information.[13][14]

Data Analysis and Interpretation

The primary output of a 15N tracing experiment is the fractional enrichment of the tracer into downstream metabolites. This is often represented as the Mass Isotopomer Distribution (MID), which describes the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).

Calculation of 15N Enrichment

The percentage of 15N enrichment in a metabolite pool can be calculated from the MID data. It is important to correct for the natural abundance of 15N and other isotopes (e.g., 13C).

Table 2: Example Mass Isotopomer Distribution Data for an Amino Acid

IsotopologueMeasured IntensityCorrected Abundance (%)
M+0 (Unlabeled)500,00050%
M+1 (One 15N)500,00050%
Metabolic Flux Analysis (MFA)

The quantitative data from 15N tracing experiments can be used as input for Metabolic Flux Analysis (MFA).[6][12] MFA is a computational method that uses the isotopic labeling patterns of metabolites to calculate the rates (fluxes) of reactions in a metabolic network.[6][7] This provides a quantitative understanding of cellular metabolism.

MFA_Concept cluster_0 Experimental Data cluster_1 Computational Modeling A 15N Tracer Input B Mass Isotopomer Distributions (MID) D Flux Estimation Algorithm B->D C Metabolic Network Model C->D E Metabolic Flux Map D->E

Conceptual overview of Metabolic Flux Analysis (MFA).

Applications in Drug Development

15N metabolic tracing is a valuable tool in the pharmaceutical industry for various applications:

  • Target Identification and Validation: By tracing the metabolic reprogramming induced by a disease state, researchers can identify potential drug targets.[1]

  • Mechanism of Action Studies: 15N tracing can elucidate how a drug candidate modulates specific metabolic pathways.[1]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds can be used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug.

  • Biomarker Discovery: Alterations in nitrogen metabolism can serve as biomarkers for disease progression or drug efficacy.

Central Nitrogen Metabolism Pathways

Understanding the key pathways of nitrogen metabolism is essential for designing and interpreting 15N tracing experiments.

Nitrogen_Metabolism Glutamine 15N-Glutamine Glutamate 15N-Glutamate Glutamine->Glutamate Glutaminase Nucleotides 15N-Nucleotides Glutamine->Nucleotides de novo synthesis Other_AA Other 15N-Amino Acids Glutamate->Other_AA Transaminases Urea Urea Cycle Glutamate->Urea Alpha_KG alpha-Ketoglutarate Glutamate->Alpha_KG GDH/Transaminases Proteins 15N-Proteins Other_AA->Proteins Protein Synthesis

Simplified overview of central nitrogen metabolism.

Conclusion

Metabolic tracing with 15N-labeled compounds is an indispensable technique for dissecting the complexities of nitrogen metabolism. Its applications span from fundamental biological research to the development of novel therapeutics. By carefully designing experiments, utilizing robust analytical methods, and employing sophisticated data analysis, researchers can gain unprecedented insights into the dynamic nature of metabolic networks. This guide provides a foundational understanding and practical framework to empower scientists in leveraging the full potential of 15N metabolic tracing in their research endeavors.

References

The Natural Abundance of Nitrogen-15: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the natural abundance and precise measurement of stable isotopes is paramount. Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope of nitrogen, serves as a powerful tool in a multitude of research applications, from metabolic flux analysis to environmental science. This in-depth technical guide provides a comprehensive overview of the natural abundance of ¹⁵N, detailed experimental protocols for its measurement, and its application in studying critical biological pathways.

Quantitative Data on Nitrogen Isotopes

The Earth's atmosphere is composed of approximately 78% nitrogen gas (N₂), which exists as two stable isotopes: the highly abundant ¹⁴N and the much rarer ¹⁵N. The natural abundance of these isotopes is a fundamental parameter in isotopic studies. Quantitative data regarding the abundance and standard reference materials for nitrogen isotopes are summarized below.

ParameterValueReference
Natural Abundance of ¹⁴N~99.63%
Natural Abundance of ¹⁵N~0.37%[1][2][3]
¹⁵N/¹⁴N Ratio of Atmospheric N₂0.003676[2]

The variation in the natural abundance of ¹⁵N in different materials is often expressed using delta (δ) notation in parts per thousand (per mil, ‰) relative to a standard. The international standard for ¹⁵N is atmospheric nitrogen (AIR), which is assigned a δ¹⁵N value of 0‰.[2][4][5]

Material/SourceTypical δ¹⁵N Range (‰)Reference
Atmospheric Nitrogen (AIR)0 (by definition)[4][5]
Terrestrial Materials-20 to +30[4]
Plants-15 to +20[2]
Nitrogen-fixing Legumes~0[2]
Fertilizers (from atmospheric N₂)0 ± 3[4]
Animal Manure+10 to +25[4]

International and Commercially Available Nitrogen Isotope Reference Materials

Accurate and precise measurement of ¹⁵N abundance relies on the use of well-characterized reference materials. These materials are used for calibration and quality control in isotope ratio mass spectrometry.

Reference MaterialDescriptionδ¹⁵N vs. AIR (‰)Issuing Body
IAEA-N-2Ammonium sulfate+20.41IAEA/NIST
USGS25Ammonium sulfate-30USGS
USGS26Ammonium sulfate+54USGS
USGS32Potassium nitrate+180USGS
USGS-34Potassium nitrate-1.8USGS

Experimental Protocols for ¹⁵N Abundance Measurement

The primary technique for determining the natural abundance of ¹⁵N is Isotope Ratio Mass Spectrometry (IRMS), often coupled with an elemental analyzer (EA-IRMS). This method allows for the precise measurement of the ¹⁵N/¹⁴N ratio in a variety of sample types.

Protocol: Determination of ¹⁵N Abundance in Biological Samples using EA-IRMS

This protocol outlines the key steps for the analysis of solid biological materials such as plant or animal tissues.

1. Sample Preparation:

  • Drying: Samples must be thoroughly dried to remove all water, which can interfere with the analysis. This is typically achieved by freeze-drying (lyophilization) or oven-drying at 60-80°C until a constant weight is achieved.[2][6]

  • Homogenization: To ensure that the small subsample analyzed is representative of the entire sample, the dried material must be homogenized into a fine, uniform powder. This can be accomplished using a ball mill or a mortar and pestle.[2][6]

  • Lipid Extraction (if necessary): For samples with high lipid content, lipids should be removed as they are depleted in ¹³C relative to other tissues, which can affect simultaneous carbon isotope analysis. Lipid extraction can be performed using an accelerated solvent extractor.[6]

  • Acidification (for carbonate removal): For samples containing carbonates (e.g., shells, some soils), acid fumigation or direct addition of acid is necessary to remove inorganic carbon if accurate organic carbon and nitrogen isotope ratios are required.

2. Sample Weighing and Encapsulation:

  • A precise amount of the homogenized sample is weighed into a small tin capsule. The optimal sample weight depends on the nitrogen content of the material, with the goal of obtaining approximately 50 µg of nitrogen for analysis.[7]

  • The tin capsule is then carefully folded and compressed into a small, tight pellet to ensure complete and instantaneous combustion.[7]

3. Elemental Analysis and Isotope Ratio Mass Spectrometry (EA-IRMS):

  • The encapsulated sample is introduced into the autosampler of the elemental analyzer.

  • Inside the EA, the sample is dropped into a high-temperature combustion furnace (~1000°C) where it is combusted in the presence of oxygen. This process converts all the nitrogen in the sample to N₂ gas.

  • The resulting gases (N₂, CO₂, H₂O, SO₂) are then passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen.

  • Water and other interfering gases are removed by chemical traps.

  • The purified N₂ gas is then carried by a helium stream through a gas chromatography column to separate it from other gases like CO₂.

  • The N₂ gas pulse is then introduced into the ion source of the isotope ratio mass spectrometer.

  • In the IRMS, the N₂ molecules are ionized, accelerated, and separated in a magnetic field according to their mass-to-charge ratio. The instrument simultaneously measures the ion beams of ¹⁴N¹⁴N (mass 28), ¹⁴N¹⁵N (mass 29), and ¹⁵N¹⁵N (mass 30).

  • The software then calculates the ¹⁵N/¹⁴N ratio of the sample gas relative to a reference gas that has been calibrated against international standards.

4. Data Analysis and Expression:

  • The results are expressed in delta (δ) notation in per mil (‰) relative to the international standard, atmospheric N₂ (AIR).

  • The δ¹⁵N value is calculated using the following equation: δ¹⁵N (‰) = [ (R_sample / R_standard) - 1 ] * 1000 Where R_sample is the ¹⁵N/¹⁴N ratio of the sample and R_standard is the ¹⁵N/¹⁴N ratio of atmospheric nitrogen.[2]

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways. The following diagrams are created using the DOT language for Graphviz.

Experimental Workflow for ¹⁵N Metabolic Flux Analysis

Metabolic_Flux_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase start Cell Culture/ Organism Growth labeling Introduction of ¹⁵N-labeled Substrate start->labeling sampling Time-course Sampling labeling->sampling quench Metabolic Quenching sampling->quench extraction Metabolite Extraction quench->extraction lcms LC-MS/MS or GC-MS Analysis extraction->lcms mid Mass Isotopomer Distribution (MID) Determination lcms->mid flux_calc Flux Calculation and Statistical Analysis mid->flux_calc model Metabolic Network Model Construction model->flux_calc interpretation Biological Interpretation flux_calc->interpretation

Caption: Workflow for ¹⁵N-based metabolic flux analysis.

Simplified mTOR Signaling Pathway

mTOR_Signaling growth_factors Growth Factors (e.g., Insulin) pi3k PI3K growth_factors->pi3k amino_acids Amino Acids (sensed via Rag GTPases) mtorc1 mTORC1 amino_acids->mtorc1 akt Akt pi3k->akt tsc TSC1/TSC2 Complex akt->tsc Inhibition rheb Rheb-GTP tsc->rheb GTP Hydrolysis rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 Inhibition lipid_synthesis Lipid Synthesis mtorc1->lipid_synthesis nucleotide_synthesis Nucleotide Synthesis (incorporates ¹⁵N) mtorc1->nucleotide_synthesis autophagy Autophagy mtorc1->autophagy Inhibition protein_synthesis Protein Synthesis (incorporates ¹⁵N) s6k1->protein_synthesis four_ebp1->protein_synthesis Inhibition

Caption: Overview of the mTORC1 signaling pathway.

Applications in Drug Development and Research

The use of ¹⁵N labeling is a cornerstone of modern metabolic research and drug development.[7] By introducing ¹⁵N-labeled compounds into biological systems, researchers can trace the metabolic fate of these molecules, elucidate biosynthetic pathways, and quantify metabolic fluxes.[1][8] This is particularly valuable in drug discovery for:

  • Target Identification and Validation: Understanding how a drug candidate affects specific metabolic pathways.

  • Pharmacokinetics and Drug Metabolism (ADME): Tracing the absorption, distribution, metabolism, and excretion of a drug.[9]

  • Biomarker Discovery: Identifying metabolic changes associated with disease or drug response.

Nitrogen-15's stable nature makes it a safe and effective tracer for in vivo studies in both preclinical and clinical settings.[7] The analytical techniques described in this guide provide the means to accurately detect and quantify the incorporation of ¹⁵N into a wide array of biomolecules, offering invaluable insights into cellular physiology and pharmacology.

References

Unveiling Molecular Dynamics: A Technical Guide to Isotopic Labeling in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a powerful and indispensable technique in the biochemist's toolkit, enabling the tracing and quantification of molecules in complex biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can follow the metabolic fate of compounds, elucidate enzymatic mechanisms, and quantify changes in protein and metabolite levels with high precision. This technical guide provides an in-depth exploration of the core principles of isotopic labeling, detailed experimental protocols for key techniques, and a summary of quantitative data to aid in experimental design and interpretation.

Core Principles of Isotopic Labeling

The fundamental principle of isotopic labeling lies in the ability to introduce a "mass tag" into a molecule of interest without significantly altering its chemical properties. Isotopes of an element share the same number of protons and electrons, and thus exhibit nearly identical chemical reactivity. However, they differ in the number of neutrons, resulting in a difference in atomic mass. This mass difference is the key to their detection and differentiation from their naturally abundant, "light" counterparts.

The most commonly used stable isotopes in biochemistry are Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[1][2] Radioactive isotopes such as Tritium (³H), Carbon-14 (¹⁴C), and Phosphorus-32 (³²P) are also employed, particularly for their high sensitivity of detection.[3] The choice of isotope depends on the specific application, the molecule of interest, and the analytical technique available.

Detection of isotopically labeled molecules is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] Mass spectrometry separates ions based on their mass-to-charge ratio, allowing for the clear distinction between light and heavy isotopologues. NMR spectroscopy detects the unique nuclear spin properties of certain isotopes, providing structural information and quantification.

Key Applications in Biochemistry and Drug Development

Isotopic labeling has a broad range of applications, from fundamental research to pharmaceutical development. Key areas include:

  • Metabolic Flux Analysis (MFA): This technique uses isotope-labeled substrates (e.g., ¹³C-glucose) to trace the flow of atoms through metabolic pathways.[5] By measuring the isotopic enrichment in downstream metabolites, researchers can quantify the rates (fluxes) of metabolic reactions, providing a detailed picture of cellular metabolism.[5]

  • Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise relative quantification of proteins between different cell populations.[6] In SILAC, one population of cells is grown in media containing "heavy" amino acids (e.g., ¹³C₆-lysine), while the control population is grown with "light" amino acids.[7] When the proteomes are mixed and analyzed by MS, the ratio of heavy to light peptide signals provides an accurate measure of relative protein abundance.[6]

  • Drug Metabolism and Pharmacokinetics (DMPK): Isotopic labeling is crucial in drug development to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Deuterium labeling, in particular, is used to investigate the metabolic stability of drugs by leveraging the kinetic isotope effect.[8]

  • Enzyme Mechanism and Kinetic Isotope Effect (KIE): The KIE is a powerful tool for elucidating the rate-limiting steps and transition state structures of enzymatic reactions.[9][10] It is defined as the ratio of the reaction rate of a molecule with a light isotope to that of the same molecule with a heavy isotope at a specific position. A KIE greater than 1 indicates that the bond to the isotope is broken in the rate-determining step of the reaction.[10]

Quantitative Data in Isotopic Labeling

The success of an isotopic labeling experiment relies on careful consideration of various quantitative parameters. The following tables summarize key data for common techniques.

ParameterTechnique/IsotopeTypical Values/RangesNotes
Isotopic Enrichment SILAC Amino Acids>95% to >99%Commercial sources typically guarantee high enrichment levels to ensure accurate quantification.[11][12]
¹³C-Glucose (for MFA)>99%High enrichment is critical for accurate flux calculations.
Detection Limits Mass Spectrometry (general)Sub-picomole to femtomoleVaries significantly depending on the mass spectrometer, analyte, and sample complexity.[13]
Isotope Ratio Mass Spectrometry (IRMS)High precision for small gaseous molecules (e.g., CO₂)Can achieve precision on the order of 0.01%.[9]
Kinetic Isotope Effect (KIE) Carbon-14Example: 1.026A value of 1.026 means the isotopic substitution slows the reaction rate by 2.6%.[10]
Deuterium (Primary)Typically 2 to 10Can be much larger in cases of quantum tunneling.
Oxygen-18VariesTrends in O-18 KIEs can be highly informative for O₂-consuming enzymes.[14]

Experimental Protocols

This section provides detailed methodologies for key isotopic labeling experiments.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To achieve complete metabolic incorporation of heavy amino acids for quantitative proteomic analysis.

Materials:

  • SILAC-grade cell culture medium (deficient in L-lysine and L-arginine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-lysine and L-arginine

  • "Heavy" L-lysine (e.g., ¹³C₆-Lysine) and "Heavy" L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine)

  • Cell line of interest

  • Standard cell culture supplies

Methodology:

  • Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the deficient medium with the respective light and heavy amino acids to their normal physiological concentrations. Add 10% dFBS to both media.

  • Cell Adaptation: Culture two separate populations of the chosen cell line. Grow one population in the "light" medium and the other in the "heavy" medium.

  • Passaging: Passage the cells for at least five to six cell doublings to ensure a labeling efficiency of >95%. The exact number of passages depends on the cell line's doubling time.[7]

  • Verification of Labeling Efficiency (Recommended): After approximately five doublings, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm that the vast majority of lysine- and arginine-containing peptides show the expected mass shift.[7]

  • Experimental Treatment: Once complete labeling is confirmed, apply the experimental treatment (e.g., drug addition) to one cell population (e.g., the "heavy" labeled cells) and a vehicle control to the other (e.g., the "light" labeled cells).

  • Cell Lysis and Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Quantification and Mixing: Determine the protein concentration of both the "light" and "heavy" lysates. Mix equal amounts of protein from both samples.

  • Protein Digestion:

    • In-solution digestion: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Dilute the protein mixture and digest with trypsin overnight at 37°C.[7]

    • In-gel digestion: Run the combined protein lysate on an SDS-PAGE gel. Excise the gel lane, cut it into small pieces, and perform in-gel digestion with trypsin.[15]

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 desalting column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.

Protocol 2: 13C Metabolic Flux Analysis (13C-MFA)

Objective: To determine intracellular metabolic fluxes by tracing the incorporation of ¹³C from a labeled substrate.

Materials:

  • Cell line of interest

  • Cell culture medium (e.g., DMEM)

  • ¹³C-labeled substrate (e.g., [U-¹³C₆]-Glucose)

  • Ice-cold quenching solution (e.g., phosphate-buffered saline)

  • Cold extraction solvent (e.g., 80% methanol)

Methodology:

  • Cell Culture and Isotope Labeling:

    • Seed cells at a density that ensures they are in the exponential growth phase during the experiment.

    • Prepare the culture medium containing the desired ¹³C-labeled substrate.

    • Incubate the cells in the labeling medium for a duration sufficient to reach isotopic steady state. This is typically determined empirically through a time-course experiment.[5]

  • Metabolite Quenching and Extraction:

    • Quenching: Quickly aspirate the culture medium and wash the cells with an ice-cold quenching solution to halt all metabolic activity.[1]

    • Extraction: Add a cold extraction solvent to the cells. Scrape the cells and collect the cell lysate.[1]

    • Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.[1]

    • Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.

  • Sample Preparation for Mass Spectrometry:

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • For GC-MS analysis, derivatize the dried metabolites to increase their volatility. This typically involves a two-step process with methoxyamine hydrochloride in pyridine (B92270) followed by a silylating agent.

  • Mass Spectrometry Analysis: Analyze the prepared samples by GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.

  • Flux Estimation: Use specialized software to fit the experimentally measured MIDs to a metabolic model of the cell. This computational step estimates the intracellular fluxes that best explain the observed labeling patterns.

Protocol 3: Deuterium Labeling for Drug Metabolism Studies

Objective: To investigate the metabolic stability of a drug candidate by introducing deuterium at metabolically liable positions.

Materials:

  • Drug candidate (non-deuterated)

  • Deuterated analog of the drug candidate

  • In vitro metabolism system (e.g., liver microsomes, recombinant CYP enzymes)

  • Appropriate cofactors (e.g., NADPH)

  • LC-MS/MS system

Methodology:

  • Synthesis of Deuterated Analog: Synthesize the drug candidate with deuterium atoms at one or more positions that are predicted or known to be sites of metabolic attack.

  • In Vitro Metabolism Assay:

    • Incubate the non-deuterated and deuterated compounds separately with the in vitro metabolism system (e.g., liver microsomes) in the presence of necessary cofactors.

    • Take samples at various time points.

    • Quench the reaction (e.g., by adding a cold organic solvent).

  • Sample Analysis:

    • Analyze the samples by LC-MS/MS to quantify the disappearance of the parent drug over time.

  • Data Analysis:

    • Calculate the in vitro half-life for both the non-deuterated and deuterated compounds.

    • A significantly longer half-life for the deuterated compound indicates that the deuterated position is a site of metabolism and demonstrates a kinetic isotope effect.

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the interconnectedness of biochemical pathways is crucial. The following diagrams, generated using the DOT language, illustrate key workflows and a simplified metabolic pathway.

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Treatment Experimental Treatment cluster_Processing Sample Processing cluster_Analysis Analysis Light Grow Cells in 'Light' Medium Control Vehicle Control Light->Control Heavy Grow Cells in 'Heavy' Medium Treatment Drug Treatment Heavy->Treatment Mix Mix Equal Protein Amounts Control->Mix Treatment->Mix Digest Tryptic Digestion Mix->Digest Desalt Peptide Desalting Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Experimental workflow for a SILAC-based quantitative proteomics experiment.

MFA_Workflow cluster_Experiment Experiment cluster_Measurement Measurement cluster_Computation Computation Culture Cell Culture with 13C-Labeled Substrate Quench Rapid Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract Prepare Sample Preparation (e.g., Derivatization) Extract->Prepare MS GC-MS or LC-MS Analysis Prepare->MS MID Determine Mass Isotopomer Distributions MS->MID Flux Flux Estimation Software MID->Flux Model Metabolic Network Model Model->Flux Results Metabolic Flux Map Flux->Results

Caption: General workflow for a 13C-Metabolic Flux Analysis (MFA) experiment.

Glycolysis Glucose Glucose (13C6) G6P Glucose-6-Phosphate (13C6) Glucose->G6P F6P Fructose-6-Phosphate (13C6) G6P->F6P F16BP Fructose-1,6-Bisphosphate (13C6) F6P->F16BP DHAP DHAP (13C3) F16BP->DHAP GAP GAP (13C3) F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate (13C3) GAP->BPG PEP Phosphoenolpyruvate (13C3) BPG->PEP Pyruvate Pyruvate (13C3) PEP->Pyruvate Lactate Lactate (13C3) Pyruvate->Lactate AcetylCoA Acetyl-CoA (13C2) Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified glycolysis pathway showing the flow of ¹³C atoms from labeled glucose.

Conclusion

Isotopic labeling is a versatile and powerful approach that provides unparalleled insights into the dynamic processes of biological systems. From tracing metabolic pathways and quantifying protein expression to elucidating enzyme mechanisms and guiding drug development, the applications of this technique are vast and continue to expand. By understanding the core principles, leveraging detailed experimental protocols, and carefully considering the quantitative aspects of the data, researchers can effectively harness the power of isotopic labeling to advance our understanding of biochemistry and drive therapeutic innovation.

References

An In-depth Technical Guide to the Storage and Handling of 15N Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of 15N labeled compounds. Ensuring the integrity of these critical reagents is paramount for the accuracy and reproducibility of experimental results in fields ranging from proteomics and metabolomics to drug development. This document details recommended storage conditions, handling procedures to prevent degradation and contamination, and experimental protocols for purity and stability analysis.

Core Principles of Stability and Storage

Stable isotope-labeled compounds, including those enriched with 15N, are fundamental tools in modern scientific research.[1] While they are not radioactive, their chemical stability is a critical factor that can influence experimental outcomes. The primary factors affecting the stability of 15N labeled compounds are temperature, light, moisture, and pH. Improper storage can lead to degradation, compromising the chemical and isotopic purity of the compound.

Solid-State Stability:

When stored as a dry powder, 15N labeled compounds are generally highly stable.[2] Manufacturers typically recommend storing the solid material at room temperature or refrigerated, protected from light and moisture. Under these conditions, the product can be expected to maintain its purity for an extended period. For long-term storage, colder temperatures are often recommended to slow down any potential degradation reactions.

Solution Stability:

The stability of 15N labeled compounds in solution is significantly lower than in the solid state and is highly dependent on the specific compound, the solvent, storage temperature, and pH.[2][3] For instance, L-Glutamine is known to be labile in aqueous solutions, undergoing non-enzymatic cyclization.[2] Stock solutions are generally more stable when stored at -20°C or -80°C in tightly sealed, light-protected vials and may be stable for several months.[4] Working solutions are typically less stable and it is often recommended to prepare them fresh.[4] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of many compounds, particularly proteins and peptides.

Recommended Storage Conditions

The optimal storage conditions for 15N labeled compounds vary depending on the nature of the compound (e.g., amino acid, peptide, protein, metabolite) and its physical state (solid or in solution). The following tables summarize general recommendations.

Table 1: General Storage Recommendations for Solid 15N Labeled Compounds

ParameterRecommendationRationale
Temperature ≤8°C (Refrigerated)Slows down potential chemical degradation.
For long-term storage: -20°CFurther minimizes the rate of degradation for sensitive compounds.
Humidity Store in a desiccatorProtects from moisture, which can initiate hydrolytic degradation.
Light Store in amber vials or in the darkPrevents photodegradation, especially for light-sensitive compounds.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Recommended for compounds susceptible to oxidation.

Table 2: Storage Recommendations for 15N Labeled Compounds in Solution

ParameterRecommendationRationale
Temperature -20°C to -80°CSignificantly slows down degradation kinetics in solution.[5]
Container Tightly sealed, amber glass vialsPrevents solvent evaporation and protects from light.[4]
Freeze-Thaw Cycles Minimize by aliquoting into single-use volumesRepeated freezing and thawing can cause degradation of peptides and proteins.
Solvent Use a solvent appropriate for the compound and the downstream application. Aprotic solvents may be preferred where possible to minimize exchange of protons.The choice of solvent can impact stability. For example, some compounds are more stable in slightly acidic conditions.

Table 3: Quantitative Stability Data for L-Glutamine-¹⁵N₂ in Aqueous Solution

This table provides an example of quantitative stability data for a specific 15N labeled compound. It is crucial to perform stability studies for the specific compound and storage conditions used in your experiments.[4]

Storage TemperatureRecommended DurationExpected Degradation
-80°C Up to 6 monthsUndetectable[2][5]
-20°C Up to 3 monthsMinimal (<5%)
4°C Up to 1 weekSignificant degradation can occur.
Room Temperature (22-24°C) Not recommended for solutionsRapid degradation (e.g., 0.23% per day in water)[5]

Data is based on studies of L-glutamine and serves as an illustrative example.[2][5] Stability will vary for other compounds.

Experimental Protocols

To ensure the integrity of your 15N labeled compounds, it is essential to perform stability testing, especially for long-term studies or when using the compounds as internal standards in quantitative assays.

Protocol for a Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8][9]

Objective: To assess the stability of a 15N labeled compound under various stress conditions.

Materials:

  • 15N labeled compound of interest

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • Photostability chamber

  • Oven

  • HPLC-MS system

  • Appropriate solvents and buffers for HPLC

Procedure:

  • Sample Preparation: Prepare a stock solution of the 15N labeled compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Place a solid sample or a solution of the compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photostability: Expose a solid sample or a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]

  • Control Sample: Store a control sample under recommended long-term storage conditions (e.g., -20°C, protected from light).

  • Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC-MS method to quantify the remaining parent compound and identify any degradation products.

Protocol for a Stability-Indicating HPLC-MS Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from its degradation products, impurities, and excipients.[10][11]

Objective: To develop an HPLC-MS method to separate and quantify the 15N labeled compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Mass Spectrometer (MS) detector (e.g., Q-TOF or Triple Quadrupole)

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to ensure separation of compounds with different polarities. The gradient program should be optimized to achieve good resolution between the parent compound and all degradation products.

  • Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.

  • Data Acquisition: Full scan mode to identify all ions present and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of the parent compound and known degradation products.

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate experimental workflows and logical relationships relevant to the use of 15N labeled compounds.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of 15N Labeled Compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc_ms HPLC-MS Analysis acid->hplc_ms base->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms data Data Evaluation: - Quantify Parent Compound - Identify Degradants hplc_ms->data

Forced Degradation Study Workflow.

Metabolic_Labeling_Workflow cluster_labeling Cell Culture and Labeling cluster_processing Sample Processing cluster_analysis Analysis culture1 Culture 'Light' Cells (14N Medium) mix Mix 'Light' and 'Heavy' Cell Populations (1:1) culture1->mix culture2 Culture 'Heavy' Cells (15N Medium) culture2->mix lysis Cell Lysis and Protein Extraction mix->lysis digest Protein Digestion (e.g., Trypsin) lysis->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Identification and Quantification lcms->quant

15N Metabolic Labeling Workflow.

Conclusion

The stability of 15N labeled compounds is a critical parameter that underpins the reliability of a wide range of research applications. By adhering to proper storage and handling protocols, researchers can ensure the chemical and isotopic integrity of these valuable reagents. This guide provides a framework for best practices, including recommended storage conditions, and outlines experimental approaches for assessing stability. For critical applications, especially in quantitative studies and drug development, it is imperative to conduct compound-specific stability validation to ensure the accuracy and reproducibility of experimental data.

References

Trimethylammonium chloride-15N material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trimethylammonium chloride-15N, a stable isotope-labeled compound valuable in research and drug development. Due to the absence of a specific Material Safety Data Sheet (MSDS) for the 15N-labeled variant, this guide synthesizes safety and property data from the unlabeled analogue, Trimethylammonium chloride. The primary applications, including its role as an internal standard for quantitative analysis and in isotopic labeling for protein studies, are also detailed.

Section 1: Material Safety and Physical Properties

The following data is adapted from the Material Safety Data Sheet for unlabeled Trimethylammonium chloride. The isotopic substitution of 14N with 15N is not expected to significantly alter the chemical or physical hazards.

PropertyValueReference
Molecular Formula C3H10ClN[1]
Molar Mass 95.57 g/mol [1]
Appearance White to slightly cream crystalline powder[1]
Melting Point 283-284°C (decomposes)[1]
Boiling Point 132.32°C (rough estimate)[1]
Solubility Soluble in water and ethanol; slightly soluble in chloroform; insoluble in ether.[1]
pH 5 (100g/l, H2O, 20°C)[1]
Sensitivity Hygroscopic[1]
MetricValueReference
Acute Toxicity (Oral) LD50 orally in Rabbit: 3090 mg/kg[1]
Hazard StatementGHS ClassificationReference
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H335May cause respiratory irritation[3]
PrecautionRecommendationReference
Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[2]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Store below +30°C.[1][2]

Section 2: Experimental Protocols

This compound is a suitable internal standard for the accurate quantification of TMA in biological samples by mass spectrometry. Deuterated analogs like Trimethylammonium chloride-d6 are also commonly used for this purpose.[4] The general workflow involves:

  • Sample Preparation : Biological samples (e.g., plasma, serum, urine) are prepared to extract the analytes of interest.

  • Internal Standard Spiking : A known amount of this compound is added to the sample. This allows for correction of analyte loss during sample preparation and analysis.[4]

  • Chromatographic Separation : The sample is injected into a liquid chromatography (LC) system to separate TMA from other components in the matrix. The labeled internal standard will co-elute with the unlabeled analyte.[4]

  • Mass Spectrometric Detection : The eluent from the LC is introduced into a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios of both the native TMA and the 15N-labeled internal standard.

  • Quantification : The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.

Ammonium chloride (¹⁵N) is a common nitrogen source for producing isotopically labeled proteins in expression systems like E. coli for NMR studies.[5] While not a direct application of this compound, it highlights a key use of 15N-labeled compounds in protein science. A typical protocol includes:

  • Pre-culture Preparation : A single colony of the expression strain is used to inoculate a small volume of standard LB medium and grown overnight.

  • M9 Minimal Media Preparation : A defined M9 minimal medium is prepared, where the sole nitrogen source is ¹⁵NH₄Cl. For 1L of media, 1g of ¹⁵NH₄Cl is generally sufficient for complete labeling.[6] Other essential salts and a carbon source (e.g., glucose) are also added.

  • Inoculation and Growth : The overnight pre-culture is used to inoculate the M9 medium containing ¹⁵NH₄Cl. The culture is grown until it reaches the mid-log phase (OD600 of ~0.6-0.8).

  • Protein Expression Induction : Protein expression is induced by adding an appropriate inducer (e.g., IPTG). The culture is then incubated for a specific time at a suitable temperature to allow for protein expression.

  • Cell Harvesting and Protein Purification : The cells are harvested by centrifugation, and the 15N-labeled protein is purified using standard chromatography techniques.

Section 3: Visualizations

G Workflow for Quantification using a Labeled Internal Standard A Sample Collection (e.g., Plasma, Urine) B Spike with This compound A->B C Sample Preparation (e.g., Protein Precipitation, Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E

Caption: General workflow for the quantification of analytes in biological samples.

G Workflow for 15N Protein Labeling cluster_0 Culture Preparation cluster_1 Expression and Purification A Inoculate Pre-culture (LB Medium) B Inoculate M9 Minimal Medium with 15N Ammonium Chloride A->B C Grow to Mid-Log Phase B->C D Induce Protein Expression (e.g., with IPTG) C->D E Harvest Cells D->E F Purify 15N-Labeled Protein E->F

Caption: General workflow for producing 15N-labeled proteins for NMR analysis.

References

Methodological & Application

Application Notes and Protocols for NMR Spectroscopy using Trimethylammonium chloride-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing ¹⁵N-labeled Trimethylammonium chloride (TMA-15N) in Nuclear Magnetic Resonance (NMR) spectroscopy to study protein-ligand interactions. This technique is particularly valuable for fragment-based drug discovery and for characterizing the binding of small molecules to protein targets.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at an atomic level.[1][2] One of the key applications of NMR in drug discovery is the use of isotope-labeled ligands to probe their binding to a target protein.[3][4] Chemical Shift Perturbation (CSP) mapping, also known as chemical shift mapping, is a widely used NMR method to identify the binding site and determine the dissociation constant (Kd) of a protein-ligand complex.[4]

This protocol focuses on the use of Trimethylammonium chloride-15N (TMA-15N) as a probe molecule. The trimethylammonium moiety is a common functional group in many biologically active molecules and serves as a valuable fragment for screening against various protein targets, particularly those with binding sites that accommodate quaternary ammonium (B1175870) compounds, such as acetylcholinesterase. By observing the changes in the NMR signal of TMA-15N upon titration with a target protein, researchers can gain insights into binding events.

Principle

The underlying principle of this method is the change in the chemical environment of the ¹⁵N nucleus of TMA-15N upon binding to a protein. In the free state, TMA-15N exhibits a characteristic sharp signal in a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. When the protein is added, if TMA-15N binds to it, the chemical shift of the ¹⁵N (and the attached protons) will be perturbed.[4]

The magnitude of the chemical shift perturbation is dependent on the strength and nature of the interaction. By titrating the TMA-15N solution with increasing concentrations of the protein and monitoring the chemical shift changes, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of ¹⁵N-labeled trimethylammonium salts involves the reaction of a ¹⁵N-labeled amine source with a methylating agent. For this compound, a potential synthesis can be adapted from established methods for synthesizing quaternary ammonium salts.

Materials:

  • [¹⁵N]Ammonium chloride (¹⁵NH₄Cl)

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Generation of [¹⁵N]Trimethylamine: [¹⁵N]Ammonium chloride is reacted with an excess of methyl iodide in the presence of a strong base like sodium hydroxide. This reaction proceeds through successive methylation of the nitrogen atom. The resulting [¹⁵N]trimethylamine is a gas and can be collected in a cold trap or dissolved directly in a suitable solvent.

  • Formation of the Hydrochloride Salt: The collected [¹⁵N]trimethylamine is then reacted with a solution of hydrochloric acid in diethyl ether to precipitate this compound as a white solid.

  • Purification: The precipitate is washed with cold diethyl ether and dried under vacuum. The isotopic enrichment and purity should be confirmed by mass spectrometry and ¹H NMR.

Sample Preparation for NMR Titration

Materials:

  • This compound (TMA-15N)

  • Target protein

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5)

  • Deuterium oxide (D₂O) for the NMR lock

  • NMR tubes

Procedure:

  • Prepare a stock solution of TMA-15N: Dissolve the synthesized TMA-15N in the NMR buffer to a final concentration of approximately 1-2 mM. Add 5-10% D₂O to the buffer for the NMR lock signal.

  • Prepare a concentrated stock solution of the target protein: Dissolve the purified protein in the same NMR buffer to a concentration that is at least 10-20 times higher than the final desired protein concentration in the NMR tube. The exact concentration will depend on the expected Kd.

  • Initial NMR Sample: Transfer a defined volume (e.g., 500 µL) of the TMA-15N stock solution into a clean NMR tube. This will be the reference sample (0 protein concentration).

  • NMR Tube Cleaning: Ensure NMR tubes are thoroughly cleaned with a suitable solvent (e.g., acetone) and dried to avoid any contaminants that could interfere with the NMR measurements.

NMR Data Acquisition

Instrument:

  • A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity.

Experiment:

  • A two-dimensional ¹H-¹⁵N HSQC experiment is the primary experiment for this protocol.[4]

Acquisition Parameters (Example for a 600 MHz Spectrometer):

ParameterRecommended Value
Pulse Programhsqcetf3gpsi
Spectrometer Frequency¹H = 600.13 MHz, ¹⁵N = 60.82 MHz
Temperature298 K (25 °C)
Spectral Width (¹H)16 ppm
Spectral Width (¹⁵N)30 ppm
Number of Scans16 - 64 (depending on sample concentration)
Recycle Delay1.5 - 2.0 seconds
Acquisition Time (¹H)~0.1 seconds
Number of Increments (¹⁵N)128 - 256
NMR Titration Procedure
  • Record the reference spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the TMA-15N sample without any protein. This will show a single cross-peak corresponding to the ¹⁵N-¹H correlation of the trimethylammonium group.

  • Incremental addition of protein: Add a small, precise volume of the concentrated protein stock solution to the NMR tube containing the TMA-15N solution.

  • Mixing and Equilibration: Gently mix the sample by inverting the tube several times and allow it to equilibrate for a few minutes.

  • Acquire ¹H-¹⁵N HSQC spectrum: Record another ¹H-¹⁵N HSQC spectrum with the same parameters as the reference spectrum.

  • Repeat: Continue adding aliquots of the protein stock solution and acquiring spectra at each titration point until the chemical shift of the TMA-15N peak stops changing, indicating saturation of the binding site. A typical titration series might involve protein:ligand molar ratios of 0:1, 0.2:1, 0.5:1, 1:1, 2:1, 5:1, and 10:1.

Data Analysis and Presentation

Chemical Shift Perturbation (CSP) Analysis
  • Process the NMR data: Process all the acquired ¹H-¹⁵N HSQC spectra using appropriate NMR software (e.g., TopSpin, NMRPipe).

  • Peak Picking: Identify and record the ¹H and ¹⁵N chemical shifts of the TMA-15N cross-peak at each titration point.

  • Calculate the combined chemical shift perturbation (CSP): The change in chemical shift (Δδ) is calculated using the following equation, which combines the perturbations in both the ¹H and ¹⁵N dimensions:

    Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ]

    Where:

    • Δδ_H is the change in the proton chemical shift.

    • Δδ_N is the change in the nitrogen chemical shift.

    • α is a weighting factor to account for the different chemical shift ranges of ¹H and ¹⁵N. A common value for α is 0.154.[5]

Determination of the Dissociation Constant (Kd)

The calculated CSP values are then plotted against the total protein concentration. The data can be fitted to a one-site binding model to determine the dissociation constant (Kd).

The following equation can be used for fitting the data:

Δδ_obs = Δδ_max * ( ([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)² - 4[P]t[L]t) ) / (2[L]t)

Where:

  • Δδ_obs is the observed chemical shift perturbation at a given titration point.

  • Δδ_max is the maximum chemical shift perturbation at saturation.

  • [P]t is the total protein concentration.

  • [L]t is the total ligand (TMA-15N) concentration.

  • Kd is the dissociation constant.

Data Presentation

Summarize the quantitative data in clearly structured tables for easy comparison.

Table 1: Hypothetical Chemical Shift Data for TMA-15N Titration with a Target Protein

[Protein] (µM)[TMA-15N] (µM)¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
01003.10025.50
201003.10525.58
501003.11225.68
1001003.12025.82
2001003.13526.05
5001003.15526.35
10001003.16526.50

Table 2: Calculated Chemical Shift Perturbations and Binding Parameters

[Protein] (µM)Δδ_H (ppm)Δδ_N (ppm)Combined CSP (Δδ) (ppm)
200.0050.080.013
500.0120.180.030
1000.0200.320.053
2000.0350.550.093
5000.0550.850.142
10000.0651.000.168
Fitted Kd (µM) \multicolumn{3}{c}{150 ± 15 }
Δδ_max (ppm) \multicolumn{3}{c}{0.210 }

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of TMA-15N cluster_nmr NMR Titration cluster_analysis Data Analysis s1 [15N]Ammonium chloride s2 Methylation s1->s2 s3 [15N]Trimethylamine s2->s3 s4 HCl Treatment s3->s4 s5 TMA-15N Chloride s4->s5 n1 Prepare TMA-15N and Protein Stocks s5->n1 n2 Acquire Reference 1H-15N HSQC of TMA-15N n1->n2 n3 Titrate with Protein n2->n3 n4 Acquire 1H-15N HSQC at each point n3->n4 n4->n3 Repeat until saturation a1 Process Spectra n4->a1 a2 Measure Chemical Shifts a1->a2 a3 Calculate CSP a2->a3 a4 Fit Binding Curve a3->a4 a5 Determine Kd a4->a5

Caption: Workflow for TMA-15N NMR titration.

Logical Relationship of CSP Analysis

csp_analysis_logic cluster_data Input Data cluster_calc Calculations cluster_output Output d1 1H Chemical Shifts (δH) c1 ΔδH = δH_bound - δH_free d1->c1 d2 15N Chemical Shifts (δN) c2 ΔδN = δN_bound - δN_free d2->c2 d3 Protein Concentrations ([P]t) o1 Binding Curve (Δδ vs. [P]t) d3->o1 c3 Combined CSP (Δδ) c1->c3 c2->c3 c3->o1 o2 Dissociation Constant (Kd) o1->o2

Caption: Logic of Chemical Shift Perturbation analysis.

References

Application Notes and Protocols: Trimethylammonium chloride-15N in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium chloride-15N is a stable isotope-labeled compound that serves as a high-purity internal standard for the quantitative analysis of trimethylamine (B31210) (TMA) and its metabolites by mass spectrometry. TMA is a significant gut microbiota-derived metabolite, and its N-oxide (TMAO) has been implicated as a key player in the development of cardiovascular diseases. Accurate quantification of TMA and TMAO is therefore crucial in clinical research and drug development for understanding the role of the gut microbiome in human health and for the development of novel therapeutic interventions. The use of a 15N-labeled internal standard is preferred in many applications due to its negligible isotope effect and co-elution with the analyte, which corrects for variability during sample preparation and analysis, leading to highly accurate and reproducible results.[1][2]

Core Principles of 15N-Labeled Internal Standards in Mass Spectrometry

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] this compound is chemically identical to its unlabeled counterpart, ensuring it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer's ion source.[1] This allows for the correction of analytical variability, including sample loss during preparation and matrix effects, thereby enhancing the accuracy and precision of quantification.[1]

The primary advantage of using a 15N-labeled standard over a deuterium-labeled (e.g., d9-TMA) standard is the negligible isotope effect.[1] The heavier mass of deuterium (B1214612) can sometimes cause a slight shift in retention time compared to the unlabeled analyte, which can be a concern in high-stakes analyses.[1] Furthermore, the 15N label is highly stable and not susceptible to back-exchange with protons from the solvent, a potential issue with deuterium labels.[1]

Signaling Pathway: Gut Microbiota-Dependent TMAO Production and its Role in Atherosclerosis

Dietary precursors rich in choline, phosphatidylcholine, and L-carnitine are metabolized by the gut microbiota into trimethylamine (TMA).[2][3] TMA is then absorbed and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs), primarily FMO3, to form trimethylamine N-oxide (TMAO).[2] Elevated levels of TMAO in the plasma have been associated with an increased risk of atherosclerosis and other cardiovascular diseases.[2][3][4] TMAO is believed to contribute to vascular inflammation and foam cell formation, key events in the pathogenesis of atherosclerosis.[2]

TMAO_Pathway cluster_gut Gut Lumen cluster_host Host cluster_liver Liver cluster_circulation Circulation cluster_vasculature Vasculature Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota Metabolism TMA TMA Gut Microbiota->TMA FMO3 FMO3 TMA->FMO3 Absorption & Transport TMAO TMAO FMO3->TMAO Oxidation Plasma TMAO Plasma TMAO TMAO->Plasma TMAO Vascular Inflammation Vascular Inflammation Plasma TMAO->Vascular Inflammation Atherosclerosis Atherosclerosis Vascular Inflammation->Atherosclerosis

Gut Microbiota-Dependent TMAO Production Pathway.

Experimental Protocols

Quantification of Trimethylamine (TMA) in Human Urine by LC-MS/MS

This protocol is adapted from a method for the simultaneous measurement of urinary TMA and TMAO using a stable isotope-labeled internal standard.[5][6]

1. Materials and Reagents

  • This compound (Internal Standard)

  • Trimethylamine hydrochloride (Analyte Standard)

  • LC-MS/MS grade water, methanol, hexane (B92381), and butanol

  • Formic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Human urine samples

2. Preparation of Standard and Internal Standard Solutions

  • Analyte Stock Solution (1 mg/mL TMA): Accurately weigh and dissolve trimethylamine hydrochloride in LC-MS/MS grade water.

  • Internal Standard Stock Solution (1 mg/mL this compound): Accurately weigh and dissolve this compound in LC-MS/MS grade water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with water.

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the internal standard stock solution in water.

3. Sample Preparation

  • Thaw frozen urine samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 500 µL of urine.

  • Add 20 µL of the 1 mM [¹³C₃,¹⁵N]TMA internal standard solution.[6]

  • Add 2 mL of hexane and 1 mL of butanol.

  • Add 1 mL of 0.5 M NaOH to alkalinize the sample.

  • Vortex the mixture vigorously for 1 minute to extract TMA into the organic phase.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Add 0.2 mL of 0.2 M formic acid to the organic extract to transfer the TMA to the aqueous phase.

  • Vortex and centrifuge as in steps 6 and 7.

  • Collect the lower aqueous phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for polar compound analysis, such as a HILIC column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • MRM Transitions:

    • TMA: m/z 60 → 44[5][6]

    • Trimethylamine-15N: m/z 61 → 45 (projected)

    • (Note: The provided references use [¹³C₃,¹⁵N]TMA with a transition of m/z 64 → 47. The transition for Trimethylamine-15N should be determined empirically but is predicted to have a +1 Da shift from the unlabeled TMA.)[5][6]

5. Data Analysis

  • Integrate the peak areas for both the analyte (TMA) and the internal standard (Trimethylamine-15N).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standard solutions.

  • Determine the concentration of TMA in the urine samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow Urine Sample Urine Sample Spike with 15N-TMA IS Spike with 15N-TMA IS Urine Sample->Spike with 15N-TMA IS Liquid-Liquid Extraction Liquid-Liquid Extraction Spike with 15N-TMA IS->Liquid-Liquid Extraction Hexane/Butanol, NaOH Phase Transfer Phase Transfer Liquid-Liquid Extraction->Phase Transfer Formic Acid LC-MS/MS Analysis LC-MS/MS Analysis Phase Transfer->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Peak Area Ratios Quantification of TMA Quantification of TMA Data Analysis->Quantification of TMA Calibration Curve

References

Application Note: 15N Metabolic Labeling for Quantitative Proteomics in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Metabolic labeling with stable isotopes is a powerful technique for accurate and large-scale relative protein quantification.[1] The use of the heavy nitrogen isotope, 15N, allows for the in vivo incorporation of a mass label into the entire proteome of a cell or organism.[1][2] This method involves culturing cells in a medium where standard nitrogen sources (14N) are replaced with 15N-labeled counterparts, typically 15N-labeled amino acids.[1] During protein synthesis, these heavy amino acids are incorporated, resulting in a predictable mass shift in all proteins and peptides.[1] By mixing a "heavy" 15N-labeled proteome with a "light" 14N unlabeled proteome, researchers can perform highly accurate relative quantification of thousands of proteins in a single mass spectrometry experiment.[1][3] This approach, often part of a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) strategy, is invaluable for identifying differentially expressed proteins, discovering biomarkers, and understanding the mechanisms of drug action.[4][5][6] A key advantage is that the heavy and light samples are combined early in the workflow, minimizing experimental variations that can arise during sample preparation.[1][4][7]

Core Principles of 15N Labeling

The fundamental principle of 15N metabolic labeling lies in the mass difference between the stable heavy isotope (15N) and the natural light isotope (14N).[1] Cells are cultured for a sufficient number of doublings (typically at least five) in a specialized medium lacking standard nitrogen-containing amino acids, which is instead supplemented with 15N-labeled amino acids.[5][8] This ensures near-complete incorporation of the heavy isotope into the cellular proteome.

When a "heavy" labeled cell population (e.g., treated) is mixed 1:1 with a "light" unlabeled population (e.g., control), the resulting peptide pairs are chemically identical but distinguishable by mass in a mass spectrometer.[7][9] The ratio of the signal intensities between the heavy and light peptide peaks provides a direct and accurate measure of the relative protein abundance between the two conditions.[7]

G cluster_0 Experimental Conditions cluster_1 Sample Preparation cluster_2 Analysis cond1 Condition 1 (e.g., Control) 'Light' Culture cond2 Condition 2 (e.g., Treated) 'Heavy' Culture lysis1 Cell Lysis cond1->lysis1 lysis2 Cell Lysis cond2->lysis2 combine Combine Lysates (1:1) lysis1->combine lysis2->combine digest Protein Digestion (e.g., Trypsin) combine->digest cleanup Peptide Cleanup (e.g., C18 Desalting) digest->cleanup ms LC-MS/MS Analysis cleanup->ms data Data Analysis & Quantification ms->data

General experimental workflow for 15N metabolic labeling.[1]

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells

This protocol outlines the general steps for labeling adherent cells. Optimization is often necessary depending on the specific cell line and experimental goals.

Materials:

  • SILAC-grade cell culture medium (e.g., DMEM or RPMI-1640, deficient in standard arginine and lysine).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • 15N-labeled amino acids (e.g., L-Arginine:HCl (U-13C6, 99%; 15N4, 99%) and L-Lysine:2HCl (U-13C6, 99%; 15N2, 99%)). Note: While this protocol focuses on 15N, SILAC often uses a combination of 13C and 15N labels.[8]

  • Unlabeled ("light") L-Arginine and L-Lysine.

  • Penicillin-Streptomycin solution.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Prepare Labeling Media: Create "Heavy" and "Light" media. For each 500 mL of base medium, add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin.

    • Heavy Medium: Add the 15N-labeled amino acids to the desired final concentration (refer to manufacturer's guidelines, e.g., 50 mg of each).[8]

    • Light Medium: Add the same concentration of unlabeled L-Arginine and L-Lysine.

  • Cell Adaptation: Culture cells for at least five passages (doublings) in the respective "Heavy" and "Light" media before starting the experiment.[5][8] This ensures >95% incorporation of the labeled amino acids.[7][10] Maintain cells in log phase growth (30-90% confluency).[8]

  • Verify Incorporation (Optional but Recommended): After five passages, harvest a small number of cells from the "Heavy" culture. Extract proteins, perform a quick in-gel digest, and analyze via mass spectrometry to confirm the incorporation efficiency.[8]

  • Experimental Treatment: Once full incorporation is confirmed, plate the "Heavy" and "Light" adapted cells for your experiment. Apply the desired treatment (e.g., drug compound) to one population while the other serves as a control.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash cells twice with ice-cold PBS.[11]

    • Add an appropriate volume of ice-cold PBS and use a cell scraper to detach the cells.[11]

    • Transfer the cell suspension to a pre-chilled tube and centrifuge at 500 x g for 5 minutes at 4°C.[11]

    • Discard the supernatant and proceed to protein extraction.

Protocol 2: Protein Extraction and Lysate Combination

Materials:

  • Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

Procedure:

  • Cell Lysis: Resuspend the "Heavy" and "Light" cell pellets separately in ice-cold lysis buffer.[11]

  • Incubation: Incubate on ice for 30 minutes, vortexing periodically.[11]

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Collect Supernatant: Transfer the supernatant (protein lysate) to new pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration for both the "Heavy" and "Light" lysates using a BCA assay or a similar method.[11]

  • Combine Lysates: Based on the protein quantification, combine the "Heavy" and "Light" lysates in a 1:1 protein ratio (e.g., 1 mg of heavy lysate + 1 mg of light lysate).

Protocol 3: In-Solution Protein Digestion

This protocol is suitable for digesting complex protein mixtures into peptides for MS analysis.[4]

Materials:

  • Ammonium (B1175870) bicarbonate (50 mM).

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin (mass spectrometry grade).

  • Formic acid.

Procedure:

  • Reduction: To the combined protein lysate, add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.[4][11]

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25-55 mM and incubate in the dark at room temperature for 30-45 minutes.[4][11]

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants. Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[10]

  • Quench Reaction: Stop the digestion by adding formic acid to a final concentration of 1%.

Quantitative Data Summary

The following tables provide typical parameters for 15N labeling experiments.

Table 1: 15N Labeling Efficiency and Conditions

Parameter Value/Condition Notes
Target Labeling Efficiency >95% Essential for accurate quantification.[7]
Required Cell Doublings At least 5 Ensures complete incorporation for most proteins.[5]
Typical Efficiency (Mammalian Cells) 95-99% Dependent on cell line, media, and labeling duration.[12]

| Key Media Component | Dialyzed FBS | Standard FBS contains unlabeled amino acids that interfere with labeling.[10] |

Table 2: Reagent Concentrations for In-Solution Digestion

Reagent Final Concentration Purpose
DTT 10 mM Reduces disulfide bonds.[4][11]
IAA 25-55 mM Alkylates cysteine residues to prevent disulfide bond reformation.[4][11]
Trypsin 1:50 - 1:100 (w/w) Enzymatically cleaves proteins into peptides.

| Formic Acid | ~1% | Quenches the tryptic digest and acidifies the sample for MS. |

Applications in Research and Drug Development

15N labeling is a cornerstone of quantitative proteomics with broad applications.[1]

  • Global Proteome Quantification: Enables the relative quantification of thousands of proteins in a single experiment, offering a global view of cellular responses to stimuli.[1]

  • Biomarker Discovery: By comparing proteomes from healthy vs. diseased states, researchers can identify potential protein biomarkers for diagnosis and prognosis.[13]

  • Drug Mechanism of Action: The technique helps elucidate how drugs work by revealing changes in protein expression profiles upon treatment.[13]

  • Drug Target Identification: It can be used to identify the protein targets of novel drug candidates.[1]

  • Protein Turnover Studies: Dynamic SILAC (or pSILAC) methods can measure protein synthesis and degradation rates by tracking the incorporation of labeled amino acids over time.[14][15]

G cluster_0 Cell Populations cluster_1 Internal Standard cluster_2 Analysis control Unlabeled Cells (Control) combine1 Combine Control + Standard control->combine1 treated Unlabeled Cells + Drug Compound combine2 Combine Treated + Standard treated->combine2 standard 15N Labeled Proteome (Spike-in Standard) standard->combine1 standard->combine2 ms_analysis LC-MS/MS Analysis of Both Mixtures combine1->ms_analysis combine2->ms_analysis quant Quantify Protein Ratios (Unlabeled/Labeled) ms_analysis->quant result Identify Proteins with Altered Abundance quant->result

Workflow for drug target identification using a 15N labeled standard.

Troubleshooting Common Issues

IssueCauseSolution
Low Labeling Efficiency (<95%) - Insufficient cell doublings. - Presence of unlabeled amino acids in media/serum. - Slow protein turnover for specific tissues/cells.[7][16]- Ensure at least 5-6 cell divisions in labeling media. - Use high-quality dialyzed FBS and amino acid-deficient media. - Increase labeling duration for cells with slow turnover rates.
Isotopic Scrambling Metabolic conversion of one labeled amino acid into another.[17]- Use cell lines with known metabolic pathways. - For specific applications like NMR, selectively label with amino acids that experience minimal scrambling (e.g., C, F, H, K, M, Y).[17]
Poor Cell Viability - Toxicity of custom media formulation. - Lack of essential nutrients in dialyzed serum.- Test different batches of dialyzed FBS. - Ensure all necessary supplements are added back to the base medium. - Monitor cell growth and morphology closely during the adaptation phase.[8]

References

Application Notes and Protocols for Determining Protein Structure with ¹⁵N Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Determining Protein Structure with Isotope-Labeled Trimethylammonium Chloride-¹⁵N Audience: Researchers, scientists, and drug development professionals.

A Note on the Isotopic Labeling Reagent: While the query specifies Trimethylammonium chloride-¹⁵N, the standard and universally documented method for producing uniformly ¹⁵N-labeled proteins for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy utilizes Ammonium (B1175870) chloride-¹⁵N (¹⁵NH₄Cl) as the sole nitrogen source in minimal media. The protocols and data presented herein are based on this established and validated methodology. Trimethylamine and its derivatives are more commonly studied for their effects on protein stability and interactions, rather than as a primary nitrogen source for biosynthetic labeling.

Application Notes

Isotopic labeling of proteins with ¹⁵N is a cornerstone technique in modern structural biology, enabling the determination of high-resolution three-dimensional structures and the study of protein dynamics in solution using NMR spectroscopy. By replacing the naturally abundant ¹⁴N (99.6%) with the NMR-active ¹⁵N isotope, each amide group in the protein backbone becomes a sensitive probe that can be detected in heteronuclear NMR experiments.

Key Applications:

  • High-Resolution Structure Determination: ¹⁵N-labeling is fundamental for resolving the spectral overlap that would occur in a simple one-dimensional proton NMR spectrum of a protein. Two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy disperses the signals of backbone amides into a two-dimensional plot, where each peak ideally corresponds to a single amino acid residue. This spectral dispersion is the first step in the sequential assignment of the protein backbone, a critical phase of structure determination.

  • Protein Dynamics Studies: NMR relaxation experiments (T₁, T₂, and heteronuclear NOE) on ¹⁵N-labeled proteins provide invaluable information on the internal motions of the protein backbone on picosecond to nanosecond timescales. This data reveals flexible loops, rigid secondary structure elements, and regions that undergo conformational exchange, which are often crucial for protein function.

  • Ligand Binding and Drug Discovery: ¹H-¹⁵N HSQC spectra are exquisitely sensitive to the chemical environment of the protein backbone. Upon the addition of a ligand or potential drug molecule, changes in the chemical shifts of specific amide peaks (known as chemical shift perturbations) can be used to map the binding site on the protein surface, determine binding affinities (KD), and characterize the kinetics of the interaction.

  • In-Cell NMR: By expressing ¹⁵N-labeled proteins directly in living cells (e.g., E. coli or eukaryotic cells), in-cell NMR allows for the study of protein structure and function in their native physiological environment, providing insights that are not accessible from in vitro studies.[1][2]

Experimental Protocols

The following protocols describe the expression of a ¹⁵N-labeled protein in Escherichia coli, a common and cost-effective host for recombinant protein production.

Protocol 1: Preparation of M9 Minimal Media for ¹⁵N Labeling

M9 minimal medium is a defined medium where ¹⁵NH₄Cl can be supplied as the sole nitrogen source, ensuring its efficient incorporation into the expressed protein.

1. Preparation of Stock Solutions: Prepare the following stock solutions and sterilize them by autoclaving or filtration.

ComponentConcentrationVolume (for 1L)Notes
M9 Salts (5x) Na₂HPO₄·7H₂O (64g/L), KH₂PO₄ (15g/L), NaCl (2.5g/L), ¹⁵NH₄Cl (5g/L)200 mLUse high-purity ¹⁵NH₄Cl.
Glucose (20%) 200 g/L20 mLAutoclave or filter sterilize separately.
MgSO₄ (1M) 246.5 g/L2 mLAutoclave or filter sterilize separately.
CaCl₂ (1M) 111 g/L0.1 mLAutoclave or filter sterilize separately.
Trace Metals (100x) See Table 2 for composition.10 mLFilter sterilize.
Thiamine (Vitamin B1) 1 mg/mL1 mLFilter sterilize.
Biotin 1 mg/mL1 mLFilter sterilize.

Table 1: Stock Solutions for 1L of M9 Minimal Media.

ComponentConcentration (g/L)
EDTA5.0
FeCl₃·6H₂O0.83
ZnCl₂0.084
CuCl₂·2H₂O0.013
CoCl₂·6H₂O0.010
H₃BO₃0.010
MnCl₂·4H₂O0.0016

Table 2: Composition of 100x Trace Metals Solution.

2. Assembling the Final Medium: In a sterile container, aseptically combine the sterile stock solutions with sterile, deionized water to a final volume of 1 liter. Add the appropriate antibiotic(s) just before use.

Protocol 2: Expression of ¹⁵N-Labeled Protein in E. coli

1. Starter Culture (Day 1):

  • Inoculate a single colony of E. coli (typically a BL21(DE3) strain) transformed with the expression plasmid into 5-10 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

2. Adaptation Culture (Day 2):

  • In the morning, inoculate 50 mL of M9 minimal medium (containing natural abundance ¹⁴NH₄Cl) with the overnight LB culture to an optical density at 600 nm (OD₆₀₀) of ~0.1.

  • Grow the cells at 37°C until the OD₆₀₀ reaches 0.8-1.0. This step helps adapt the cells to the minimal medium.

3. Main Expression Culture (Day 2-3):

  • Harvest the cells from the adaptation culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Resuspend the cell pellet in 1 liter of ¹⁵N-labeled M9 minimal medium (prepared as in Protocol 1) in a 2.8 L baffled flask. The starting OD₆₀₀ should be around 0.1.

  • Incubate at the optimal temperature for your protein's expression (often 18-25°C for better folding) with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture for an additional 4-16 hours post-induction.

  • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C until purification.

Protocol 3: Protein Purification and Sample Preparation for NMR

1. Protein Purification:

  • Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography) as you would for an unlabeled protein.

2. NMR Sample Preparation:

  • The final protein sample should be highly pure (>95%) and concentrated (typically 0.5-1.0 mM).

  • Buffer exchange the protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5). The buffer components should ideally not have protons that would create large background signals in the NMR spectrum.

  • Add 5-10% Deuterium Oxide (D₂O) to the final sample. The D₂O provides the lock signal required for the NMR spectrometer's stability.

  • The final sample volume should be ~500-600 µL for a standard NMR tube.

Quantitative Data

ParameterTypical ValueNotes
¹⁵NH₄Cl per Liter of M9 1 gSufficient for complete labeling.
Cell Density at Induction (OD₆₀₀) 0.6 - 0.8Optimal for many proteins. Higher density protocols exist but may require optimization.[3]
Protein Yield per Liter 5 - 50 mgHighly dependent on the specific protein being expressed.
Final Protein Concentration for NMR 0.5 - 1.0 mMHigher concentration generally yields better signal-to-noise in a shorter time.
Isotopic Enrichment > 95%Routinely achievable with the described protocol. Can be verified by mass spectrometry.

Table 3: Typical Quantitative Parameters for ¹⁵N Protein Labeling.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis Plasmid Expression Plasmid Transform Transformation Plasmid->Transform Ecoli E. coli (BL21(DE3)) Ecoli->Transform Media 15N M9 Minimal Media Culture Cell Culture & Induction (IPTG) Media->Culture Transform->Culture Harvest Cell Harvest Culture->Harvest Purify Protein Purification Harvest->Purify NMR_Sample NMR Sample Preparation Purify->NMR_Sample NMR_Spec NMR Spectroscopy NMR_Sample->NMR_Spec Structure Structure Calculation NMR_Spec->Structure

Caption: Workflow for ¹⁵N-labeled protein production and structure determination.

HSQC_Logic cluster_protein Protein Backbone cluster_nmr NMR Experiment cluster_spectrum Result: 1H-15N HSQC Spectrum N 15N C N->C H 1H H->N J-coupling Pulse Pulse Sequence (e.g., INEPT) H->Pulse Excitation CO C' C->CO Transfer Magnetization Transfer (1H → 15N) Pulse->Transfer Evolve Chemical Shift Evolution (t1) Transfer->Evolve Detect Detection (1H Signal, t2) Evolve->Detect Transfer Back Spectrum Detect->Spectrum Peak Single Peak per Backbone Amide (N-H)

Caption: Logic of a ¹H-¹⁵N HSQC experiment for labeled proteins.

References

Application Notes and Protocols for Quantitative Proteomics using 15N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful and accurate technique for large-scale relative protein quantification in proteomics.[1] This method involves the in vivo incorporation of a stable isotope, such as Nitrogen-15 (¹⁵N), into the entire proteome of a cell or organism.[1] By culturing cells or organisms in a medium containing a ¹⁵N-labeled nitrogen source, the heavy isotope is integrated into all newly synthesized proteins.[1] When compared to a control sample grown in a standard "light" (¹⁴N) medium, the mass difference between the heavy and light proteins can be precisely measured by mass spectrometry.[1] This allows for the accurate relative quantification of thousands of proteins in a single experiment, providing a global snapshot of the proteome's response to various stimuli or conditions.[1]

The key advantage of ¹⁵N metabolic labeling lies in the early-stage mixing of the "heavy" and "light" samples, which significantly minimizes experimental variations that can be introduced during sample preparation.[1] This approach is highly versatile and has been applied across a wide range of biological research, from fundamental cell biology to preclinical studies and drug development.[1][2] In drug development, for instance, ¹⁵N labeling can elucidate a drug's mechanism of action and its effects on protein expression and turnover.[2][3]

This document provides a detailed workflow, experimental protocols, and data interpretation guidelines for performing a quantitative proteomics study using ¹⁵N metabolic labeling.

Experimental Workflow

The overall workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling consists of several key stages, from sample preparation to data analysis. The process ensures that the "light" (control) and "heavy" (experimental) samples are treated identically until they are mixed, at which point they are processed together, minimizing handling errors.

15N_Metabolic_Labeling_Workflow cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Data Acquisition cluster_3 Data Analysis cell_culture_14N Cell Culture (14N 'Light' Medium) harvest Harvest & Mix Cells (1:1 Ratio) cell_culture_14N->harvest cell_culture_15N Cell Culture (15N 'Heavy' Medium) cell_culture_15N->harvest extract Protein Extraction & Quantification harvest->extract digest Protein Digestion (e.g., Trypsin) extract->digest lcms LC-MS/MS Analysis digest->lcms identification Peptide/Protein Identification lcms->identification quantification Relative Quantification (Heavy/Light Ratios) identification->quantification interpretation Data Interpretation & Biological Analysis quantification->interpretation

Caption: General experimental workflow for 15N metabolic labeling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: 15N Metabolic Labeling in Cell Culture

This protocol describes the in vivo labeling of cultured cells with a ¹⁵N nitrogen source.

Materials:

  • Cells of interest

  • Standard cell culture medium ("light" medium with ¹⁴N nitrogen sources)

  • ¹⁵N-labeling medium ("heavy" medium where all nitrogen sources are replaced with their ¹⁵N counterparts, e.g., ¹⁵NH₄Cl, K¹⁵NO₃, or ¹⁵N-labeled amino acids)

  • Standard cell culture equipment (incubator, flasks, etc.)

Procedure:

  • Cell Culture Initiation: Grow two separate populations of cells. One population will be cultured in the standard "light" medium, serving as the control. The second population will be cultured in the "heavy" ¹⁵N-labeling medium.

  • Metabolic Labeling: Culture the cells in their respective media for a sufficient number of cell divisions to ensure near-complete incorporation of the ¹⁵N isotope in the "heavy" population.[1] For mammalian cells, this typically requires at least 5-6 cell doublings to achieve >95% incorporation.[4] The labeling efficiency can range from 93-99% depending on the organism and experimental conditions.[4][5]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations (this can be either the "light" or "heavy" labeled cells). The other population will serve as the untreated control.

  • Harvesting: After the treatment period, harvest both the "light" and "heavy" cell populations. This can be done by trypsinization for adherent cells or centrifugation for suspension cells.

  • Cell Counting and Mixing: Accurately count the cells from both populations. Mix the "light" and "heavy" cell populations in a 1:1 ratio based on cell count.[1] Alternatively, total protein concentration can be used for normalization at a later stage.[1] The mixed cell pellet can be stored at -80°C until further processing.

Protocol 2: Protein Extraction and Digestion

This protocol outlines the steps for extracting and digesting the proteins from the mixed cell pellet.

Materials:

  • Mixed "light" and "heavy" cell pellet

  • Lysis buffer (e.g., RIPA buffer or 8M urea-based buffer)[6]

  • Protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

  • Formic acid

Procedure:

  • Cell Lysis: Resuspend the mixed cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.[7] Physical disruption methods like sonication or homogenization can be used to aid lysis.[6]

  • Protein Quantification: After cell lysis and clarification of the lysate by centrifugation, determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

  • Reduction and Alkylation:

    • To the protein lysate, add DTT to a final concentration of 5-10 mM and incubate at 37-56°C for 45-60 minutes to reduce disulfide bonds.[8]

    • Cool the sample to room temperature and add IAA to a final concentration of 11-20 mM. Incubate in the dark at room temperature for 15-30 minutes to alkylate the reduced cysteine residues.[8]

  • Protein Digestion:

    • Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of denaturants (e.g., urea (B33335) to <1M).

    • Add trypsin at a protein-to-enzyme ratio of approximately 50:1 (w/w).[8]

    • Incubate overnight at 37°C.[8]

  • Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1-1%, which will bring the pH to ~3.[8]

  • Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column to remove salts and other contaminants that could interfere with mass spectrometry analysis.[8] The desalted peptides are then dried and stored at -20°C or -80°C.

Protocol 3: Mass Spectrometry and Data Analysis

This protocol provides a general overview of the LC-MS/MS analysis and subsequent data processing.

Procedure:

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptide sample in a suitable solvent (e.g., 0.1% formic acid).

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).[5]

    • The mass spectrometer will acquire MS1 scans to detect the precursor ions of the "light" and "heavy" peptide pairs and MS2 scans to fragment these peptides for identification.[9]

  • Data Analysis Workflow:

    • Peptide Identification: The acquired MS/MS spectra are searched against a protein database using a search engine like Mascot, SEQUEST, or Protein Prospector.[10][11] The search parameters should account for the mass shift introduced by the ¹⁵N labeling.

    • Determination of Labeling Efficiency: It is crucial to determine the ¹⁵N incorporation efficiency, as incomplete labeling can affect quantification accuracy.[1] This can be calculated by comparing the experimental isotopic distribution of known peptides to their theoretical distributions at different enrichment levels.[4]

    • Peptide Quantification: Specialized software is used to extract the ion chromatograms for both the "light" and "heavy" forms of each identified peptide.[4] The ratio of the integrated peak areas or intensities of the heavy to light peptide is then calculated.[4]

    • Protein Ratio Calculation: The ratios of the individual peptides are then used to calculate the relative abundance ratio for each protein.[10] This is often done by taking the median of the peptide ratios for a given protein.[10]

    • Data Interpretation: The final output is a list of identified proteins with their corresponding abundance ratios between the experimental and control samples.[1] This data is typically presented in a table for further biological interpretation.

Data_Analysis_Pipeline raw_data Raw MS Data (MS1 & MS2 Spectra) db_search Database Search (e.g., Mascot, SEQUEST) raw_data->db_search peptide_id Peptide Identification (14N and 15N peptides) db_search->peptide_id labeling_eff Labeling Efficiency Calculation peptide_id->labeling_eff quant Peptide Quantification (Heavy/Light Ratio) peptide_id->quant labeling_eff->quant protein_ratio Protein Ratio Calculation (Median of Peptide Ratios) quant->protein_ratio final_list Final Protein List with Quantitative Ratios protein_ratio->final_list

Caption: Data analysis workflow for 15N-labeled peptides.

Data Presentation

The quantitative data from a ¹⁵N metabolic labeling experiment should be summarized in a clear and structured table. This allows for easy comparison of protein abundance changes between the control and experimental conditions.

Protein AccessionGene NameProtein DescriptionPeptide CountH/L RatioH/L Variability (%)p-valueRegulation
P01112HRASGTPase HRas122.5415.20.001Upregulated
P60709ACTBActin, cytoplasmic 1251.028.50.89Unchanged
Q06830CASP3Caspase-380.4512.80.005Downregulated
........................

Table Fields Explained:

  • Protein Accession: Unique identifier for the protein (e.g., from UniProt).

  • Gene Name: The official gene symbol.

  • Protein Description: A brief description of the protein's function.

  • Peptide Count: The number of unique peptides identified and quantified for this protein.

  • H/L Ratio: The calculated heavy-to-light abundance ratio. A ratio > 1 indicates upregulation in the "heavy" labeled sample, while a ratio < 1 indicates downregulation.

  • H/L Variability (%): The coefficient of variation for the peptide ratios used to calculate the protein ratio.

  • p-value: Statistical significance of the change in protein abundance.

  • Regulation: A qualitative assessment of the change (e.g., Upregulated, Downregulated, Unchanged).

Applications in Drug Development

¹⁵N metabolic labeling is a valuable tool in various stages of drug development.[2]

  • Target Identification and Validation: By comparing the proteomes of treated versus untreated cells, researchers can identify proteins that are differentially expressed, providing insights into the drug's mechanism of action and potential off-target effects.

  • Pharmacodynamic Biomarker Discovery: Changes in protein expression following drug treatment can serve as pharmacodynamic biomarkers to assess drug efficacy and optimal dosing.

  • Toxicology Studies: Proteomic changes in response to a drug candidate can help identify potential toxicity pathways.

  • Protein Turnover Studies: By monitoring the rate of ¹⁵N incorporation, researchers can study the effects of a drug on protein synthesis and degradation rates, providing a dynamic view of cellular processes.[1]

Signaling Pathway Analysis

Changes in protein expression can be mapped onto known signaling pathways to understand the broader biological impact of a drug or treatment.

Signaling_Pathway_Example cluster_pathway Example MAPK Signaling Pathway Drug Drug Treatment Receptor Receptor Drug->Receptor RAS RAS (H/L = 1.1) Receptor->RAS Inhibition RAF RAF (H/L = 2.8) RAS->RAF MEK MEK (H/L = 2.5) RAF->MEK ERK ERK (H/L = 2.2) MEK->ERK Transcription_Factor Transcription Factor (H/L = 0.5) ERK->Transcription_Factor Cell_Growth Cell Growth Transcription_Factor->Cell_Growth Inhibition Apoptosis Apoptosis Transcription_Factor->Apoptosis Activation

Caption: Example of mapping quantitative proteomics data onto a signaling pathway.

References

Quantifying Nitrogen Uptake in Plants Using ¹⁵N Tracers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen (N) is an essential macronutrient for plant growth and development, being a core component of amino acids, proteins, nucleic acids, and chlorophyll. Understanding the efficiency with which plants take up and utilize nitrogen from various sources is crucial for optimizing crop yields, developing nutrient-efficient plant varieties, and assessing the environmental impact of nitrogen fertilization. The use of stable isotopes, particularly the heavy isotope of nitrogen (¹⁵N), provides a powerful and precise method for tracing the fate of nitrogen within the plant-soil system.[1] This document provides detailed application notes and protocols for quantifying nitrogen uptake in plants using ¹⁵N tracers.

Application Notes

The ¹⁵N tracer technique allows researchers to distinguish between nitrogen derived from a specific source (e.g., fertilizer) and nitrogen already present in the soil or plant tissues.[1] This is achieved by introducing a compound enriched with ¹⁵N into the system and subsequently measuring the ¹⁵N abundance in the plant material.[2] The two primary approaches are the ¹⁵N enrichment method and the natural abundance method.

  • ¹⁵N Enrichment Method: This is the more common technique where a substrate highly enriched in ¹⁵N (e.g., ¹⁵NH₄NO₃ or (¹⁵NH₄)₂SO₄) is applied to the soil or hydroponic solution.[2] By comparing the ¹⁵N abundance in the plant to its natural abundance, the amount of N taken up from the applied source can be accurately quantified. This method is ideal for determining fertilizer use efficiency and tracking the allocation of newly acquired nitrogen within the plant.[3][4]

  • ¹⁵N Natural Abundance Method: This technique relies on the small natural variations in the ¹⁵N/¹⁴N ratio among different nitrogen sources (e.g., atmospheric N₂, soil organic matter).[5] Plants that fix atmospheric nitrogen, for instance, will have a different ¹⁵N signature compared to those that primarily take up nitrogen from the soil.[6] While less precise for quantifying uptake from a specific application, it is a valuable tool for studying nitrogen fixation and long-term nitrogen cycling in ecosystems without artificially labeling the system.[5]

Key Parameters Quantified with ¹⁵N Tracers:

  • Nitrogen Use Efficiency (NUE): A critical measure of how efficiently a plant utilizes the available nitrogen. Isotope-based methods provide a direct measurement of fertilizer recovery.[3]

  • Percent Nitrogen Derived from Fertilizer (%NdfF): The proportion of the total nitrogen in the plant that originated from the applied ¹⁵N-labeled fertilizer.

  • Nitrogen Uptake and Assimilation Rates: The rate at which plants absorb and incorporate nitrogen into organic compounds.[7]

  • Nitrogen Allocation: The distribution of newly acquired nitrogen to different plant organs (roots, shoots, leaves, grains).[2]

Experimental Protocols

Protocol 1: ¹⁵N Labeling of Soil-Grown Plants

This protocol describes a general method for applying a ¹⁵N tracer to plants grown in soil under greenhouse or field conditions.

Materials:

  • ¹⁵N-labeled fertilizer (e.g., (¹⁵NH₄)₂SO₄ or K¹⁵NO₃ with a known atom % ¹⁵N enrichment)

  • Deionized water

  • Syringes or watering cans for application

  • Homogenizer/grinder (e.g., ball mill)

  • Drying oven or freeze-dryer

  • Microbalance

  • Tin capsules for elemental analysis

  • Elemental Analyzer coupled with an Isotope Ratio Mass Spectrometer (EA-IRMS)

Procedure:

  • Plant Growth: Cultivate plants to the desired growth stage under controlled conditions. Ensure uniform growth among replicates.

  • Tracer Preparation: Prepare a stock solution of the ¹⁵N-labeled fertilizer in deionized water. The concentration will depend on the experimental goals and the desired N application rate. For example, a study on maize might use a rate equivalent to 112 kg N per hectare.[3]

  • Tracer Application:

    • For potted plants, evenly apply the ¹⁵N solution to the soil surface. To ensure even distribution, multiple small applications can be made.

    • For field studies, the tracer can be injected into the soil at a specific depth and radius around the plant to target the root zone.[7] A common approach is to inject the solution at a 10 cm depth at regular intervals around the plant.[7] Following the tracer application, a small amount of unlabeled water can be added to help diffuse the tracer into the soil.[7]

  • Control Group: Maintain a set of control plants that receive the same amount of nitrogen in an unlabeled form. These plants are used to determine the natural ¹⁵N abundance.

  • Harvesting: Harvest plant material at predetermined time points after labeling (e.g., 3 and 7 days).[7] Separate the plants into different organs (e.g., roots, stems, leaves) as required by the experimental design.[2]

  • Sample Preparation:

    • Thoroughly wash the harvested plant material, especially the roots, with deionized water to remove any adhering soil particles.

    • Dry the samples to a constant weight in a drying oven (e.g., at 60-70°C for 48 hours) or using a freeze-dryer.[8]

    • Grind the dried plant material into a fine, homogeneous powder using a ball mill or similar grinder.[8]

  • ¹⁵N Analysis (EA-IRMS):

    • Accurately weigh 1-5 mg of the dried, ground plant powder into tin capsules. The exact amount will depend on the nitrogen content of the tissue.[9]

    • Analyze the samples for total N content and ¹⁵N abundance using an EA-IRMS system.[10] The system combusts the sample, reduces the nitrogen oxides to N₂ gas, and then measures the ratio of ¹⁵N to ¹⁴N.[10]

Protocol 2: Hydroponic ¹⁵N Labeling of Seedlings

This protocol is suitable for precisely controlling the nutrient supply and for studies on root uptake mechanisms.

Materials:

  • Hydroponic growth system (e.g., nutrient solution containers, aeration system)

  • Complete nutrient solution (e.g., Hoagland's solution)

  • ¹⁵N-labeled nitrogen source (e.g., K¹⁵NO₃ or ¹⁵NH₄Cl)

  • Unlabeled nitrogen source for the control group

  • pH meter and solutions for pH adjustment (e.g., KOH, HCl)

  • Other equipment as listed in Protocol 1

Procedure:

  • Seedling Germination and Growth: Germinate seeds and grow seedlings in a standard, unlabeled hydroponic solution until they reach the desired developmental stage.

  • Labeling Period:

    • Prepare two sets of hydroponic solutions: one containing the ¹⁵N-labeled nitrogen source at the desired concentration and another with the corresponding unlabeled nitrogen source for the control plants. Ensure all other nutrient concentrations are identical.

    • Carefully transfer the seedlings to the respective ¹⁵N-labeled or unlabeled solutions.

    • Maintain the plants in the labeling solution for the desired duration (e.g., 24, 48, or 72 hours). Monitor and adjust the pH of the solution regularly.

  • Harvesting and Sample Preparation:

    • At the end of the labeling period, harvest the plants.

    • Separate roots and shoots. Rinse the roots thoroughly with deionized water, followed by a brief rinse in a cold, unlabeled solution of the same nitrogen form to displace any ¹⁵N adsorbed to the root surface.

    • Proceed with drying, grinding, and weighing the samples as described in Protocol 1 (steps 6 and 7).

  • ¹⁵N Analysis: Analyze the samples using EA-IRMS as described in Protocol 1.

Quantitative Data Analysis and Presentation

The data obtained from the IRMS is typically expressed in delta notation (δ¹⁵N in per mil, ‰) or as atom percent (atom % ¹⁵N). The following calculations are fundamental for interpreting the results of ¹⁵N tracer studies.

1. Atom Percent Excess (APE): APE is the increase in ¹⁵N abundance in a labeled sample above the natural background level.

APE (atom % excess) = atom % ¹⁵N in labeled sample - atom % ¹⁵N in control sample[7]

2. Nitrogen Derived from Fertilizer (%NdfF): This calculation determines the proportion of nitrogen in the plant that came from the applied labeled fertilizer.

%NdfF = (APE in plant / APE in fertilizer) x 100

3. Nitrogen Use Efficiency (NUE) or Fertilizer Recovery (%): This is the percentage of the applied ¹⁵N-labeled fertilizer that is recovered in the plant biomass.

NUE (%) = [(Total N in plant (g) x %NdfF) / Amount of ¹⁵N fertilizer applied (g)] x 100

Example Data Summary:

The following tables provide examples of how quantitative data from ¹⁵N tracer studies can be presented for clear comparison.

Table 1: Nitrogen Uptake and Allocation in Maize with Different N Management Strategies.

TreatmentPlant PartTotal N Uptake ( kg/ha )%NdfFFertilizer N Recovery (%)
Conventional N Rate Grain1505035
Stover1004520
Reduced N Rate + Inhibitor Grain1406042
Stover905525

Data are hypothetical and for illustrative purposes, based on findings from studies like those on maize.[4][11]

Table 2: Nitrogen Uptake Preferences in Different Tropical Tree Species.

SpeciesN SourceN Uptake Rate (µg N g⁻¹ dry mass d⁻¹)Contribution to Total N Uptake (%)
Hevea brasiliensis ¹⁵NH₄⁺5.224
¹⁵NO₃⁻16.576
Pinus caribaea ¹⁵NH₄⁺12.861
¹⁵NO₃⁻8.239
Acacia mangium ¹⁵NH₄⁺18.952
¹⁵NO₃⁻17.548

Data adapted from a study on tropical plantation trees.[7]

Visualization of Pathways and Workflows

Nitrogen Uptake and Assimilation Pathway

The following diagram illustrates the primary pathway for nitrate (B79036) and ammonium (B1175870) uptake from the soil and their assimilation into amino acids within a plant cell.

Nitrogen_Assimilation_Pathway cluster_soil Soil cluster_cell Root Cell cluster_cytosol Cytosol cluster_plastid Plastid NO3- Nitrate (NO₃⁻) NRT NRT (Nitrate Transporter) NO3-->NRT Uptake NH4+ Ammonium (NH₄⁺) AMT AMT (Ammonium Transporter) NH4+->AMT Uptake NO3-_in NO₃⁻ NRT->NO3-_in NH4+_in NH₄⁺ AMT->NH4+_in NR Nitrate Reductase (NR) NO3-_in->NR GS_cyto Glutamine Synthetase (GS) NH4+_in->GS_cyto NO2- Nitrite (NO₂⁻) NR->NO2- NiR Nitrite Reductase (NiR) NO2-->NiR Gln_cyto Glutamine GS_cyto->Gln_cyto Amino_Acids Amino Acids (e.g., Glutamate) Gln_cyto->Amino_Acids Transport & Assimilation NH4+_plast NH₄⁺ NiR->NH4+_plast GS_GOGAT GS-GOGAT Cycle NH4+_plast->GS_GOGAT GS_GOGAT->Amino_Acids

Caption: Simplified pathway of nitrogen uptake and assimilation in plants.[12]

Experimental Workflow for ¹⁵N Tracer Studies

The following diagram outlines the logical flow of a typical experiment to quantify nitrogen uptake using ¹⁵N tracers.

Experimental_Workflow arrow A Experimental Design - Select ¹⁵N tracer (e.g., ¹⁵NH₄⁺, ¹⁵NO₃⁻) - Determine application rate and timing - Establish control and treatment groups B ¹⁵N Tracer Application - Soil injection or hydroponic solution - Ensure uniform distribution A->B C Plant Growth and Sampling - Harvest at specific time points - Separate into different plant organs (roots, shoots, etc.) B->C D Sample Preparation - Wash to remove contaminants - Dry to constant weight (oven or freeze-dry) - Grind to a fine, homogeneous powder C->D E EA-IRMS Analysis - Weigh sample into tin capsules - Measure total N (%) and ¹⁵N abundance (atom %) D->E F Data Calculation - Atom Percent Excess (APE) - % Nitrogen Derived from Fertilizer (%NdfF) - Nitrogen Use Efficiency (NUE) E->F G Interpretation and Reporting - Statistical analysis of results - Summarize data in tables and figures - Draw conclusions on N uptake and allocation F->G

Caption: General experimental workflow for ¹⁵N tracer studies in plants.

References

Application Notes and Protocols for In Vivo 15N Labeling in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo stable isotope labeling with heavy nitrogen (15N) is a powerful technique for the quantitative analysis of protein dynamics in whole organisms.[1] By incorporating the stable isotope 15N into the entire proteome of an animal model, researchers can accurately measure changes in protein abundance, synthesis, and degradation rates in response to various physiological states, diseases, or drug treatments.[1][2] This metabolic labeling approach provides a more accurate and unbiased quantification compared to in vitro labeling methods, as the heavy and light samples can be mixed at the very beginning of the experimental workflow, minimizing sample handling variations.[3]

This application note provides detailed protocols for in vivo 15N labeling in rodent models, summarizes quantitative data from published studies, and illustrates the experimental workflow and its application in studying signaling pathways. The ability to metabolically label animal models with 15N to a high degree of enrichment allows for more accurate and precise measurement of protein expression, which is crucial for understanding complex biological processes and for the development of novel therapeutics.[3][4]

Core Principles of 15N Metabolic Labeling

The fundamental principle of in vivo 15N labeling is the replacement of the naturally abundant light nitrogen (14N) with the heavy isotope 15N in all nitrogen-containing biomolecules, primarily amino acids and, consequently, proteins. This is achieved by feeding the animal a diet in which the sole source of nitrogen is heavily enriched with 15N.[5][6] Once the animal's proteome is labeled, tissues or cells from this "heavy" animal can be used as an internal standard, which is mixed with the corresponding "light" samples from control or experimental animals.

The mixed samples are then processed for proteomic analysis, typically using liquid chromatography-mass spectrometry (LC-MS).[2] In the mass spectrometer, peptides from the heavy and light samples are chemically identical and co-elute, but they are distinguishable by their mass difference due to the incorporated 15N atoms.[3] The relative abundance of a protein in the two samples can be accurately determined by comparing the signal intensities of the heavy and light peptide pairs.[3]

Detailed Experimental Protocols

The success of an in vivo 15N labeling experiment relies on the efficient incorporation of the heavy isotope into the animal's proteome. The following protocols are based on established methods for labeling rodent models.

Protocol 1: Generational 15N Labeling in Rats for High Enrichment in All Tissues

This protocol is designed to achieve very high ( >94%) 15N enrichment in all tissues, including those with slow protein turnover like the brain.[5][7][8]

Materials:

  • 15N-labeled spirulina (>98% 15N enrichment)

  • Protein-free diet powder (e.g., Harlan TD 93328)

  • Sprague-Dawley rats

  • Standard animal housing and care facilities

Procedure:

  • Diet Preparation:

    • Prepare the 15N-enriched diet by mixing 10 g of 15N-labeled spirulina biomass with 30 g of protein-free diet powder.[5]

    • To create pellets for more efficient feeding, add approximately 6.5 ml of water to the powdered mixture and work it into a dough.[5]

    • Shape the dough into cylinders and allow them to dry.[5]

  • Generational Labeling:

    • Place a breeding pair of rats on the 15N-enriched diet.

    • Continue feeding the mother the 15N diet throughout gestation and lactation. A longer duration on the diet for the mother results in higher enrichment in her tissues and consequently in the pups.[5]

    • After weaning, continue to feed the pups (F1 generation) the same 15N-enriched diet.[5]

    • Maximum tissue enrichment of around 96% can be expected in the pups after being on the diet for an extended period.[5]

  • Sample Collection:

    • At the desired experimental endpoint, euthanize the 15N-labeled animals.

    • Harvest tissues of interest (e.g., liver, brain, muscle) and immediately freeze them in liquid nitrogen.

    • Store samples at -80°C until further processing for proteomic analysis.

Protocol 2: Direct 15N Labeling of Mice for Proteomic Analysis

This protocol is suitable for labeling mice for studies where extremely high enrichment in all tissues is not a prerequisite.

Materials:

  • 15N-enriched bacteria diet (e.g., based on Ralstonia eutropha protein) or 15N-labeled spirulina[6][9]

  • Standard mouse chow

  • Mice (e.g., C57BL/6)

  • Standard animal housing and care facilities

Procedure:

  • Diet Formulation:

    • The 15N diet can be based on 15N-enriched bacteria or blue-green algae.[6] These diets have been shown to provide efficient 15N incorporation.

    • The diet is typically provided ad libitum to the animals.[6]

  • Labeling Period:

    • Start feeding the mice the 15N diet at weaning (around 3 weeks of age).

    • A labeling period of 10 weeks is generally sufficient to achieve high 15N enrichment in most tissues for a mouse.[3]

  • Behavioral Phenotyping Consideration:

    • It is important to note that the 15N-enriched diet itself can sometimes have an effect on the animals' behavior.[6] Therefore, it is crucial to perform thorough phenotypic analysis to ensure that any observed changes are due to the experimental conditions and not a diet-induced artifact.[6]

  • Sample Collection and Processing:

    • Follow the same sample collection and storage procedures as described in Protocol 1.

    • For quantitative proteomic analysis, the 15N-labeled tissue homogenate is mixed with an equal amount of 14N (unlabeled) tissue homogenate from a control or experimental animal.[3]

Quantitative Data Summary

The efficiency of 15N labeling can vary depending on the animal model, the 15N source, the duration of labeling, and the protein turnover rate of the specific tissue. The following table summarizes quantitative data from various studies.

Animal Model15N SourceLabeling ProtocolTissue15N Enrichment (%)Reference
Rat (Sprague-Dawley)15N SpirulinaMother on diet for 107 days, pups on diet for 25 days post-weaningLiver94.4 ± 4.24 (mother), 96.2 ± 2.34 (pup)[5]
Rat (Sprague-Dawley)15N SpirulinaMother on diet for 107 days, pups on diet for 25 days post-weaningBrain83.3 ± 6.09 (mother), 96.5 ± 5.07 (pup)[5]
Rat (Sprague-Dawley)15N SpirulinaDirect feeding for 44 days starting at 3 weeks oldLiver~91[5]
Rat (Sprague-Dawley)15N SpirulinaDirect feeding for 44 days starting at 3 weeks oldBrain~74[5]
Mouse15N Bacteria DietFed from pregnancy detectionPlasmaSignificantly higher than algae diet at PND 5, 14, 28
Mouse15N Bacteria DietFed from pregnancy detectionCerebellumFaster incorporation at PND 14
Mouse15N Spirulina10-week labelingAll tissues>95[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo 15N labeling experiment for quantitative proteomics.

G cluster_labeling In Vivo Labeling cluster_processing Sample Processing cluster_analysis Data Analysis 14N_Animal Control Animal (14N Diet) Tissue_Harvest_14N Harvest 14N Tissue 14N_Animal->Tissue_Harvest_14N 15N_Animal Experimental Animal (15N Diet) Tissue_Harvest_15N Harvest 15N Tissue 15N_Animal->Tissue_Harvest_15N Mix_Samples Mix 14N and 15N Tissue Homogenates (1:1) Tissue_Harvest_14N->Mix_Samples Tissue_Harvest_15N->Mix_Samples Protein_Extraction Protein Extraction and Digestion Mix_Samples->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Data Analysis (Peptide Identification and Quantification) LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: General workflow for in vivo 15N metabolic labeling.

Application in Signaling Pathway Analysis

In vivo 15N labeling can be a powerful tool to study the dynamics of signaling pathways. By quantifying changes in the proteome, researchers can infer the activation or inhibition of specific pathways in response to stimuli or in disease states. The diagram below illustrates how quantitative proteomic data can be mapped onto a signaling pathway.

G cluster_data Quantitative Proteomics Data cluster_pathway Signaling Pathway Quant_Data Protein Ratios (15N/14N) - Upregulated Proteins - Downregulated Proteins - Changes in Protein Turnover Kinase1 Kinase 1 Quant_Data->Kinase1 Increased Abundance Kinase2 Kinase 2 Quant_Data->Kinase2 Increased Turnover Transcription_Factor Transcription Factor Quant_Data->Transcription_Factor Decreased Abundance Receptor Receptor Receptor->Kinase1 Activates Kinase1->Kinase2 Phosphorylates Kinase2->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Mapping quantitative proteomic data onto a signaling pathway.

Applications in Drug Development

The use of in vivo 15N labeling extends significantly into the realm of drug development, offering a nuanced understanding of a drug's mechanism of action and its effects on the proteome.[4]

  • Target Identification and Validation: By comparing the proteomes of treated versus untreated animals, researchers can identify proteins whose expression levels or turnover rates are altered by a drug candidate. This can help in identifying the primary targets and off-target effects of the compound.

  • Pharmacodynamic Biomarker Discovery: Changes in the abundance or turnover of specific proteins following drug administration can serve as pharmacodynamic biomarkers. These biomarkers can be used to assess the biological activity of a drug in preclinical and clinical studies.

  • Elucidating Mechanisms of Action: In vivo 15N labeling provides a global view of the cellular processes affected by a drug.[1] This can help in elucidating the drug's mechanism of action, especially for compounds with novel or unknown mechanisms.[1]

  • Toxicology Studies: By identifying changes in the proteome of organs like the liver and kidney, this technique can provide insights into the potential toxicity of a drug candidate early in the development process.

References

Application Notes and Protocols for Bacterial Metabolomics using 15N-Labeled Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of atoms and quantifying metabolic fluxes. The use of 15N-labeled substrates, such as ammonium (B1175870) chloride (15NH4Cl), allows for the precise tracking of nitrogen incorporation into various nitrogen-containing metabolites, including amino acids, nucleotides, and polyamines. This approach is invaluable for elucidating biosynthetic pathways, understanding nitrogen metabolism, and identifying novel drug targets by observing how bacterial metabolism adapts to different conditions or responds to therapeutic agents.

These application notes provide a comprehensive overview and detailed protocols for conducting a bacterial metabolomics study using 15N-labeled substrates, from experimental design to data analysis.

Key Applications

  • Metabolic Pathway Elucidation: Tracing the flow of nitrogen from a single source to various downstream metabolites to confirm or discover biosynthetic routes.

  • Metabolic Flux Analysis: Quantifying the rates of metabolic reactions within the bacterial cell to understand the regulation of metabolic networks.

  • Drug Target Discovery: Identifying enzymes and pathways essential for bacterial growth and survival by observing metabolic reprogramming in response to drug candidates.

  • Natural Product Biosynthesis: Characterizing the biosynthetic pathways of nitrogen-containing natural products.[1]

Experimental Workflow

The overall workflow for a bacterial metabolomics study with 15N-labeled substrates involves several key stages, from bacterial culture to data analysis.

experimental_workflow cluster_culture Bacterial Culture cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis b_culture Bacterial Inoculation m9_media M9 Minimal Media (+ 15N-labeled substrate) incubation Incubation m9_media->incubation harvest Cell Harvesting incubation->harvest quenching Metabolic Quenching harvest->quenching extraction Solvent Extraction quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing (e.g., MZmine, XCMS) lcms->data_proc stat_analysis Statistical Analysis data_proc->stat_analysis nitrogen_assimilation cluster_tca TCA Cycle cluster_glycolysis Glycolysis cluster_n_assimilation Nitrogen Assimilation cluster_aa_synthesis Amino Acid Biosynthesis akg α-Ketoglutarate glu Glutamate akg->glu GDH g3p 3-Phosphoglycerate ser_gly_cys Serine, Glycine, Cysteine g3p->ser_gly_cys pyruvate Pyruvate ala Alanine pyruvate->ala nh4 15NH4+ gln Glutamine nh4->gln GS gln->glu GOGAT pro_arg Proline, Arginine glu->pro_arg asp Aspartate glu->asp

References

Application Notes and Protocols for Tracing the Nitrogen Cycle in Soil with 15N Labeled Trimethylammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium (TMA) and its precursor compounds are significant components of the nitrogen (N) cycle in various ecosystems, including agricultural and natural soils.[1] These compounds, often derived from the decomposition of organic matter such as choline (B1196258) and glycine (B1666218) betaine, can serve as a crucial source of carbon and nitrogen for a diverse range of soil microorganisms.[1] Understanding the fate of TMA in soil is essential for a complete picture of nitrogen dynamics, nutrient availability to plants, and potential gaseous N losses.

The use of stable isotopes, particularly 15N, provides a powerful tool to trace the pathways and quantify the rates of transformation of specific nitrogen compounds in the complex soil matrix.[2] By introducing 15N labeled trimethylammonium into a soil system, researchers can follow the movement of the 15N label into various inorganic and organic nitrogen pools, thereby elucidating the key microbial processes involved in TMA metabolism.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting experiments to trace the nitrogen cycle in soil using 15N labeled trimethylammonium.

Data Presentation

Table 1: Hypothetical Transformation Rates of 15N Labeled Trimethylammonium in Different Soil Types
Soil TypeInitial 15N-TMA (µg N/g soil)Rate of TMA Disappearance (µg N/g soil/day)Rate of 15N-NH4+ Formation (µg N/g soil/day)Rate of 15N-NO3- Formation (µg N/g soil/day)15N Incorporation into Microbial Biomass (µg N/g soil/day)
Sandy Loam102.51.80.50.2
Clay Loam101.81.20.30.3
Organic Rich104.23.50.40.3
Table 2: Hypothetical Distribution of 15N in Soil Pools 7 Days After Application of 15N-Trimethylammonium
Soil PoolSandy Loam (% of initial 15N)Clay Loam (% of initial 15N)Organic Rich (% of initial 15N)
Residual Trimethylammonium12.528.05.0
Ammonium (B1175870) (NH4+)45.035.058.0
Nitrate (B79036) (NO3-)17.510.510.0
Microbial Biomass N7.010.510.5
Soil Organic Matter (non-biomass)10.012.014.0
Unrecovered (e.g., gaseous loss)8.04.02.5

Experimental Protocols

Protocol 1: Synthesis of 15N Labeled Trimethylammonium Chloride

This protocol is a plausible method based on established organic chemistry principles for 15N labeling.

Objective: To synthesize [15N]-trimethylammonium chloride from [15N]-ammonium chloride.

Materials:

  • [15N]-Ammonium chloride (15NH4Cl)

  • Methyl iodide (CH3I)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of [15N]-Ammonia: In a well-ventilated fume hood, dissolve a known quantity of [15N]-ammonium chloride in a minimal amount of deionized water in a round-bottom flask. Slowly add a concentrated solution of sodium hydroxide while stirring to generate [15N]-ammonia gas.

  • Methylation: Bubble the generated [15N]-ammonia gas through an excess of methyl iodide. This reaction will form a mixture of methylated amines. To drive the reaction towards the quaternary amine, the reaction can be performed under pressure and with heating.

  • Alternative Methylation: A more controlled approach involves the reaction of [15N]-ammonium chloride with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) to produce [15N]-dimethylamine, followed by quaternization with methyl iodide.

  • Isolation and Purification: After the reaction is complete, the excess methyl iodide is removed by rotary evaporation. The resulting solid, which is a mixture of ammonium salts, is dissolved in water.

  • Extraction: The aqueous solution is washed with diethyl ether to remove any unreacted organic starting materials.

  • Precipitation: The aqueous layer containing the [15N]-trimethylammonium salt is acidified with hydrochloric acid and the water is removed under vacuum to yield solid [15N]-trimethylammonium chloride.

  • Verification: The final product should be analyzed for purity and 15N enrichment using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isotope Ratio Mass Spectrometry (IRMS).

Protocol 2: Soil Incubation Experiment with 15N Labeled Trimethylammonium

Objective: To trace the transformation of 15N labeled trimethylammonium in soil over time.

Materials:

  • Fresh soil samples, sieved to < 2 mm

  • [15N]-Trimethylammonium chloride solution of known concentration and 15N enrichment

  • Incubation vessels (e.g., Mason jars or specialized incubation chambers)

  • Deionized water

  • Potassium chloride (KCl) solution (2 M)

  • Micro Kjedahl digestion and distillation apparatus

  • Isotope Ratio Mass Spectrometer (IRMS) or a Gas Chromatography-Mass Spectrometer (GC-MS) capable of 15N analysis.[3]

Procedure:

  • Soil Preparation: Collect fresh soil from the field, removing large roots and stones. Sieve the soil to < 2 mm and determine its gravimetric water content. Adjust the soil moisture to a desired level (e.g., 60% of water-holding capacity).

  • Pre-incubation: Pre-incubate the soil at a constant temperature (e.g., 25°C) for 7 days to allow microbial activity to stabilize.

  • Application of 15N Tracer: Prepare a stock solution of [15N]-trimethylammonium chloride. Add a predetermined amount of the tracer solution to the soil to achieve the desired initial concentration. Ensure even distribution by thorough mixing. A control group with no added tracer should also be prepared.

  • Incubation: Place the treated soil samples in incubation vessels. The vessels should allow for gas exchange but prevent moisture loss. Incubate the soils in the dark at a constant temperature.

  • Sampling: Destructive sampling should be performed at several time points (e.g., 0, 1, 3, 7, 14, and 28 days). At each sampling point, collect a subset of the soil samples.

  • Extraction: Immediately after sampling, extract a subsample of soil with 2 M KCl solution to obtain the inorganic nitrogen fraction (ammonium and nitrate) and the soluble organic nitrogen fraction containing any remaining trimethylammonium.

  • Analysis of Inorganic N: Analyze the KCl extracts for ammonium and nitrate concentrations colorimetrically. For 15N analysis, the ammonium and nitrate can be isolated (e.g., by diffusion for ammonium and reduction to ammonium for nitrate) and then analyzed by IRMS.

  • Analysis of Trimethylammonium: The concentration of trimethylammonium in the soil extracts can be determined using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] For 15N analysis of trimethylammonium, a GC-MS method would be most suitable.

  • Microbial Biomass N Analysis: Determine the microbial biomass nitrogen and its 15N enrichment using the chloroform (B151607) fumigation-extraction method followed by Kjeldahl digestion and IRMS analysis.

  • Soil Organic Matter N Analysis: The remaining soil after extraction can be analyzed for total N and 15N content to determine the incorporation of the label into the stable organic matter pool.

Mandatory Visualizations

Nitrogen_Cycle_TMA TMA 15N-Trimethylammonium DMA Dimethylamine TMA->DMA Demethylation MicrobialBiomass Microbial Biomass N TMA->MicrobialBiomass Direct Uptake MA Methylamine DMA->MA Demethylation NH4 Ammonium (15NH4+) MA->NH4 Demethylation NH4->MicrobialBiomass Immobilization NO3 Nitrate (15NO3-) NH4->NO3 Nitrification MicrobialBiomass->NH4 Mineralization SOM Soil Organic Matter MicrobialBiomass->SOM Humification N2O_N2 Gaseous N (N2O, N2) NO3->N2O_N2 Denitrification

Caption: Microbial transformation pathway of 15N labeled trimethylammonium in soil.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SoilCollection Soil Collection and Sieving MoistureAdjustment Moisture Adjustment SoilCollection->MoistureAdjustment Preincubation Pre-incubation MoistureAdjustment->Preincubation TracerApplication 15N-TMA Application Preincubation->TracerApplication Incubation Soil Incubation TracerApplication->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction KCl Extraction Sampling->Extraction Biomass_Analysis Microbial Biomass N & 15N Sampling->Biomass_Analysis N_Analysis Inorganic N & 15N Analysis Extraction->N_Analysis TMA_Analysis TMA & 15N Analysis Extraction->TMA_Analysis

Caption: Experimental workflow for tracing 15N labeled trimethylammonium in soil.

Logical_Relationships cluster_pools Soil Nitrogen Pools cluster_outputs Outputs/Losses Input 15N-Trimethylammonium Input SolubleOrganicN Soluble Organic N (incl. TMA, DMA, MA) Input->SolubleOrganicN Ammonium Ammonium (NH4+) SolubleOrganicN->Ammonium Mineralization Nitrate Nitrate (NO3-) Ammonium->Nitrate Nitrification MicrobialBiomass Microbial Biomass N Ammonium->MicrobialBiomass Immobilization PlantUptake Plant Uptake Ammonium->PlantUptake Nitrate->MicrobialBiomass Immobilization Nitrate->PlantUptake GaseousLoss Gaseous Loss (N2O, N2) Nitrate->GaseousLoss Denitrification Leaching Leaching Nitrate->Leaching MicrobialBiomass->Ammonium Mineralization StableOrganicN Stable Organic N MicrobialBiomass->StableOrganicN

Caption: Logical relationships between nitrogen pools in a 15N-TMA tracing study.

References

Application Notes and Protocols for 15N-Based Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a functional readout of the cellular state. The use of stable isotopes, such as ¹⁵N, provides a powerful tool for tracing the metabolic fate of nitrogen-containing compounds, elucidating metabolic pathways, and quantifying metabolite turnover.[1][2][3] Accurate and reproducible sample preparation is paramount for obtaining high-quality data in ¹⁵N-based metabolomics studies. This document provides detailed protocols for the preparation of various biological samples, ensuring the preservation of the in vivo metabolic profile and compatibility with downstream analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

The success of any metabolomics experiment hinges on the meticulous execution of sample collection, quenching of metabolic activity, extraction of metabolites, and removal of interfering substances.[4][5] Each step is critical for minimizing artifactual changes and ensuring that the measured metabolite profile accurately reflects the biological state at the time of sampling.[6][7] These application notes provide a standardized workflow and specific protocols for cultured cells, tissues, and biofluids, tailored for ¹⁵N-based metabolomic analysis.

Overall Experimental Workflow

The general workflow for ¹⁵N-based metabolomics sample preparation is a multi-step process designed to preserve the integrity of the metabolome. It begins with the introduction of a ¹⁵N-labeled substrate to the biological system, followed by rapid quenching of metabolism to halt enzymatic reactions. Subsequently, metabolites are extracted from the sample matrix, and interfering substances are removed. The final extract is then ready for analysis by analytical platforms such as LC-MS or GC-MS.

Overall Workflow for 15N-Based Metabolomics Sample Preparation cluster_0 Biological System cluster_1 Sample Processing cluster_2 Analysis A 1. 15N Labeling B 2. Quenching of Metabolism A->B C 3. Metabolite Extraction B->C D 4. Removal of Interferences C->D E 5. Sample Analysis (LC-MS, GC-MS) D->E

Caption: Overall workflow for 15N-metabolomics sample preparation.

Key Experimental Protocols

Consistent and validated protocols are essential for generating reliable metabolomics data. The following sections provide detailed methodologies for sample preparation from cultured cells, tissues, and biofluids.

Protocol 1: Adherent Cultured Cells

This protocol is designed for the extraction of metabolites from adherent cell cultures. A critical step is the rapid quenching of metabolism to prevent changes in metabolite levels during sample handling.[6][8]

Materials and Reagents:

  • ¹⁵N-labeled substrate (e.g., ¹⁵N-glutamine, ¹⁵N-labeled amino acid mixture)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen[7][8]

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[9]

  • Water (LC-MS grade), pre-chilled to 4°C

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • ¹⁵N Labeling: Culture cells in a medium containing the desired ¹⁵N-labeled substrate for a predetermined duration to achieve isotopic steady-state.

  • Quenching:

    • Aspirate the culture medium.

    • Quickly wash the cells with pre-warmed PBS (37°C) to remove extracellular metabolites.[10] This step should be performed rapidly to minimize metabolic changes.

    • Immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells and quench metabolism.[7][8][10]

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol (-80°C) to each dish.[9]

    • Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[10][11]

    • Vortex the tube vigorously for 1 minute.

  • Removal of Interferences:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[12]

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Sample Storage and Analysis:

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.[12][13]

    • Store the dried metabolite extract at -80°C until analysis.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) prior to LC-MS or GC-MS analysis.[12]

Protocol 2: Suspension Cultured Cells

This protocol is adapted for cells grown in suspension. The key is to rapidly separate the cells from the ¹⁵N-labeled medium before quenching.

Materials and Reagents:

  • ¹⁵N-labeled substrate

  • Ice-cold saline (0.9% NaCl)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade), pre-chilled to 4°C

  • Centrifuge capable of reaching 4°C

Procedure:

  • ¹⁵N Labeling: Grow suspension cells in a medium containing the ¹⁵N-labeled substrate.

  • Quenching and Cell Pelleting:

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the cells.

    • Quickly aspirate the supernatant.

    • Resuspend the cell pellet in ice-cold saline and centrifuge again to wash the cells.

    • Aspirate the saline and flash-freeze the cell pellet in liquid nitrogen.[4]

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol (-80°C) to the cell pellet.

    • Vortex thoroughly to resuspend the pellet and lyse the cells.

  • Removal of Interferences:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Sample Storage and Analysis:

    • Dry the supernatant using a vacuum concentrator without heat.

    • Store the dried extract at -80°C.

    • Reconstitute in a suitable solvent before analysis.

Protocol 3: Tissue Samples

Proper harvesting and rapid freezing are critical for preserving the metabolic state of tissues.[9][14]

Materials and Reagents:

  • Liquid nitrogen

  • Pre-chilled homogenization tubes with ceramic or steel beads

  • Methanol (LC-MS grade), pre-chilled to -80°C[9]

  • Chloroform (LC-MS grade), pre-chilled to -20°C

  • Water (LC-MS grade), pre-chilled to 4°C

  • Tissue homogenizer (e.g., Bead beater)

Procedure:

  • Tissue Harvesting and Quenching:

    • Excise the tissue as quickly as possible.

    • Immediately snap-freeze the tissue in liquid nitrogen.[9][15] Store at -80°C until extraction.

  • Homogenization and Metabolite Extraction:

    • Weigh the frozen tissue (~20-50 mg).

    • Transfer the frozen tissue to a pre-chilled homogenization tube containing beads.

    • Add a pre-chilled extraction solvent mixture. A commonly used solvent system is a mixture of methanol, chloroform, and water. For a biphasic extraction, a common ratio is 2:1:1 (methanol:chloroform:water).

    • Homogenize the tissue using a bead beater until it is completely pulverized.

  • Phase Separation and Removal of Interferences:

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[9] This will separate the mixture into three phases: an upper aqueous phase (polar metabolites), a lower organic phase (lipids), and a protein pellet at the interface.[5]

    • Carefully collect the upper aqueous phase containing the polar ¹⁵N-labeled metabolites.

  • Sample Storage and Analysis:

    • Dry the aqueous phase in a vacuum concentrator without heat.

    • Store the dried extract at -80°C.

    • Reconstitute in a suitable solvent for analysis.

Protocol 4: Biofluids (Plasma, Serum, Urine)

Biofluids require efficient protein removal to prevent interference with downstream analysis.[16]

Materials and Reagents:

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Acetonitrile (B52724) (LC-MS grade), pre-chilled to -20°C[12]

  • Centrifuge

Procedure:

  • Sample Collection: Collect biofluid samples (e.g., plasma, serum, urine) using standard procedures and store them at -80°C.[17][18]

  • Protein Precipitation and Metabolite Extraction:

    • Thaw the biofluid sample on ice.

    • Add 3 volumes of ice-cold methanol or acetonitrile to 1 volume of the biofluid.[12]

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Removal of Interferences:

    • Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new tube.

  • Sample Storage and Analysis:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[12]

    • Store the dried extract at -80°C.

    • Reconstitute in a suitable solvent prior to analysis.[12]

Data Presentation

Quantitative data from ¹⁵N-based metabolomics experiments should be organized to facilitate clear interpretation and comparison across different experimental conditions. The following tables provide templates for presenting key parameters in sample preparation and analysis.

Table 1: Sample Collection and Quenching Parameters

Sample TypeQuenching MethodQuenching SolutionTemperature (°C)Duration
Adherent CellsFlash-freezingLiquid Nitrogen-196Immediate
Suspension CellsCentrifugation & WashIce-cold Saline4< 5 min
TissueSnap-freezingLiquid Nitrogen-196Immediate
BiofluidsProtein PrecipitationCold Methanol/Acetonitrile-2030 min

Table 2: Metabolite Extraction Parameters

Sample TypeExtraction SolventSolvent:Sample Ratio (v/w or v/v)Extraction TimeCentrifugation
Cultured Cells80% Methanol1 mL per 10⁶ cells1 min vortex14,000 x g, 10 min, 4°C
TissueMethanol:Chloroform:Water2:1:1 (v/v/w)Bead beating14,000 x g, 15 min, 4°C
BiofluidsMethanol or Acetonitrile3:1 (v/v)1 min vortex14,000 x g, 10 min, 4°C

Visualization of Key Processes

To further clarify the critical steps in sample preparation, the following diagram illustrates the process of metabolic quenching and metabolite extraction for adherent cells.

Quenching and Extraction for Adherent Cells cluster_0 Cell Culture Dish cluster_1 Extraction cluster_2 Purification A 1. Aspirate Medium B 2. Rapid PBS Wash (37°C) A->B C 3. Add Liquid Nitrogen B->C D 4. Add Cold 80% Methanol C->D E 5. Scrape and Collect Lysate D->E F 6. Centrifuge to Pellet Debris E->F G 7. Collect Supernatant F->G

Caption: Quenching and extraction workflow for adherent cells.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for sample preparation in ¹⁵N-based metabolomics studies. Adherence to these standardized procedures is crucial for minimizing experimental variability and obtaining high-quality, reproducible data. By carefully controlling each step from sample collection to extraction, researchers can confidently trace the metabolic fate of nitrogen-containing compounds and gain deeper insights into cellular physiology and disease.

References

Application Notes and Protocols for Quantifying Protein Turnover Rates with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Protein Turnover with Stable Isotope Labeling

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms. The balance between these two opposing processes, known as proteostasis, is crucial for maintaining cellular function, responding to stimuli, and adapting to environmental changes. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Therefore, the accurate quantification of protein turnover rates is essential for understanding disease mechanisms and for the development of novel therapeutics.

Stable isotope labeling, coupled with mass spectrometry, has become a powerful and widely used technique for measuring protein turnover rates in a variety of biological systems, from cell cultures to whole organisms. By introducing non-radioactive, "heavy" isotopes into the building blocks of proteins, researchers can track the incorporation of these isotopes into newly synthesized proteins and the decay of the "light", unlabeled protein population over time. This allows for the precise calculation of synthesis and degradation rates for individual proteins on a proteome-wide scale.

A Note on the Use of Trimethylammonium chloride-15N:

While the topic specifies the use of this compound for quantifying protein turnover, it is crucial to clarify its metabolic fate. Trimethylamine (B31210) (TMA), the core component of this compound, is primarily derived from dietary sources or gut microbial metabolism of compounds like choline (B1196258) and carnitine.[1][2] In mammals, TMA is absorbed and transported to the liver, where it is efficiently oxidized to trimethylamine-N-oxide (TMAO) by the enzyme flavin-containing monooxygenase 3 (FMO3).[1][2] This TMAO is then primarily excreted in the urine.[1][3] Mammals lack the necessary enzymes, known as TMA lyases, to break down TMA and utilize its nitrogen for the synthesis of amino acids, the building blocks of proteins.[2] Therefore, the 15N label from this compound would not be incorporated into the amino acid pool and subsequently into newly synthesized proteins. Consequently, This compound is not a suitable labeling agent for the quantification of protein turnover in mammalian systems.

This document will, therefore, focus on established and effective methods for quantifying protein turnover using appropriate 15N-labeled precursors, such as 15N-labeled amino acids or a 15N-enriched diet.

Application Notes

Principle of 15N Metabolic Labeling for Protein Turnover Analysis

The core principle of 15N metabolic labeling is to introduce a source of heavy nitrogen (15N) into the cellular environment. This 15N is then incorporated into newly synthesized amino acids and, subsequently, into new proteins. By tracking the rate of 15N incorporation into peptides over time using mass spectrometry, the synthesis rate of the corresponding protein can be determined. Conversely, by monitoring the disappearance of the unlabeled (14N) peptide, the degradation rate can be calculated.

Experimental Design Considerations
  • Choice of 15N Source: The most common sources of 15N for in vivo studies are 15N-labeled spirulina (a type of algae) incorporated into rodent chow or 15N-labeled ammonium (B1175870) chloride.[4] For cell culture experiments, 15N-labeled amino acids are typically used in the culture medium.

  • Labeling Strategy:

    • Pulse Labeling: Cells or animals are exposed to the 15N label for a defined period, and the rate of incorporation is measured.

    • Pulse-Chase Labeling: After a pulse of 15N labeling, the system is returned to an unlabeled medium, and the rate of disappearance of the 15N-labeled proteins is monitored to determine degradation rates.

    • Steady-State Labeling: The system is labeled with 15N until the entire proteome is fully labeled. This is often used to create an internal standard for quantitative proteomics experiments.

  • Time Points: The selection of appropriate time points for sample collection is critical for accurately capturing the kinetics of protein turnover. The optimal time points will depend on the expected turnover rates of the proteins of interest.

  • Biological Replicates: A sufficient number of biological replicates is essential to ensure the statistical significance of the results.

Data Analysis Workflow

The analysis of data from 15N metabolic labeling experiments involves several key steps:

  • Mass Spectrometry Data Acquisition: High-resolution mass spectrometry is used to measure the mass-to-charge ratio (m/z) of peptides and their isotopic distributions.

  • Peptide Identification: The acquired tandem mass spectra are searched against a protein sequence database to identify the peptides.

  • Isotopic Envelope Extraction: For each identified peptide, the isotopic envelopes for both the unlabeled (14N) and labeled (15N) forms are extracted.

  • Calculation of Fractional Synthesis Rate (FSR): The FSR is determined from the relative intensities of the labeled and unlabeled peptide signals at different time points.

  • Modeling of Turnover Rates: The FSR data is fitted to a kinetic model to calculate the synthesis rate constant (ks) and the degradation rate constant (kd). The protein half-life (t1/2) can then be calculated from the degradation rate constant (t1/2 = ln(2)/kd).

Quantitative Data Summary

The following tables summarize representative quantitative data on protein turnover rates obtained from 15N metabolic labeling experiments in different tissues.

TissueProteinHalf-life (days)Reference
Mouse BrainCofilin-1~5[5]
Mouse BrainPrion Protein (PrP)4.8 - 6.4[5]
Rat LiverVarious~2-5[6]
Rat MuscleVarious~7-14[6]

Table 1: Representative Protein Half-lives in Rodent Tissues Determined by 15N Metabolic Labeling.

Cell TypeProteinHalf-life (hours)Reference
Pancreatic Cancer CellsVarious44 - 76 (% synthesis in 72h)[7]

Table 2: Protein Synthesis Rates in Cultured Cells.

Experimental Protocols

Protocol 1: In Vivo 15N Metabolic Labeling of Mice

This protocol describes the metabolic labeling of mice using a commercially available 15N-enriched diet.

Materials:

  • C57BL/6 mice

  • 15N-labeled rodent chow (e.g., from Cambridge Isotope Laboratories)

  • Standard rodent chow (for control animals)

  • Metabolic cages (optional, for monitoring food and water intake)

Procedure:

  • Acclimate mice to individual housing and the powdered diet for one week prior to the start of the experiment.

  • Divide the mice into experimental and control groups.

  • Provide the experimental group with the 15N-labeled diet ad libitum. The control group receives the standard (14N) diet.

  • At designated time points (e.g., 0, 1, 3, 7, 14, and 21 days), euthanize a subset of mice from both groups.

  • Collect tissues of interest (e.g., liver, brain, muscle) and immediately snap-freeze them in liquid nitrogen. Store at -80°C until further processing.

Protocol 2: Protein Extraction and Preparation for Mass Spectrometry

Materials:

  • Frozen tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dounce homogenizer or sonicator

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Homogenize the frozen tissue in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Take a defined amount of protein (e.g., 100 µg) for digestion.

  • Reduce disulfide bonds by adding DTT and incubating at 60°C.

  • Alkylate cysteine residues by adding IAM and incubating in the dark at room temperature.

  • Dilute the sample with ammonium bicarbonate buffer.

  • Digest the proteins with trypsin overnight at 37°C.

  • Stop the digestion by adding formic acid.

  • Desalt the peptide mixture using C18 SPE cartridges.

  • Dry the purified peptides and resuspend them in a buffer suitable for mass spectrometry analysis.

Protocol 3: LC-MS/MS Analysis and Data Processing

Procedure:

  • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Acquire data in a data-dependent acquisition (DDA) mode, collecting MS1 scans followed by MS2 scans of the most abundant precursor ions.

  • Process the raw data using a software package capable of identifying peptides and quantifying the relative abundance of 14N and 15N isotopic envelopes (e.g., MaxQuant, Proteome Discoverer).

  • Calculate the fractional synthesis rate (FSR) for each protein at each time point.

  • Fit the FSR data to a one-phase exponential association model to determine the protein synthesis rate constant (ks). The degradation rate constant (kd) is assumed to be equal to ks at steady state.

  • Calculate the protein half-life as t1/2 = ln(2)/kd.

Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_animal In Vivo Model cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis labeling 15N-Labeled Diet (e.g., Spirulina) animal Mouse Model labeling->animal sampling Tissue Collection (Time Course) animal->sampling extraction Protein Extraction sampling->extraction digestion Tryptic Digestion extraction->digestion purification Peptide Purification digestion->purification ms LC-MS/MS Analysis purification->ms data Data Processing & Quantification ms->data turnover Turnover Rate Calculation data->turnover

Caption: Experimental workflow for quantifying protein turnover using 15N metabolic labeling in vivo.

Protein_Synthesis_Pathway GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Translation Protein Synthesis S6K1->Translation eIF4E eIF4E eIF4E_BP1->eIF4E eIF4E->Translation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of protein synthesis.

Protein_Degradation_Pathway Protein Target Protein E3 E3 (Ub ligase) Protein->E3 Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub

Caption: The Ubiquitin-Proteasome System for targeted protein degradation.

References

Application Notes and Protocols for 15N-HSQC NMR of Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the 2D ¹H-¹⁵N HSQC experiment is often the first and most informative experiment performed on a ¹⁵N-isotopically labeled protein sample. It provides a unique "fingerprint" of the protein, with each peak in the spectrum corresponding to a specific amide proton and its directly bonded nitrogen atom in the protein backbone and certain side chains (e.g., Tryptophan, Asparagine, Glutamine).[1] This application note provides detailed protocols for sample preparation, experimental setup, data acquisition, and processing for the ¹⁵N-HSQC experiment, targeting researchers, scientists, and professionals in drug development. The ¹⁵N-HSQC experiment is pivotal for assessing protein folding and stability, mapping protein-ligand interactions, and initiating backbone resonance assignments.[2][3]

Protein Sample Preparation

The quality of the ¹⁵N-HSQC spectrum is critically dependent on the quality of the protein sample. Proper sample preparation is therefore a prerequisite for a successful experiment.

Protocol for ¹⁵N-Labeled Protein Sample Preparation

  • Protein Expression and Purification: Express the protein of interest in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.[4] Purify the labeled protein to >95% purity to minimize interfering signals.

  • Buffer Selection: Choose a suitable buffer system where the protein is stable and soluble. Phosphate or deuterated buffers are often used, but with modern pulse sequences, most buffers are acceptable.[5] The pH of the sample is crucial; a range of 4.5 to 7.5 is common, with lower pH values generally providing higher sensitivity for amide protons due to reduced solvent exchange.[5]

  • Concentration: Concentrate the purified protein to a suitable level. For 2D experiments, a concentration of at least 50 µM is recommended, while concentrations of 200 µM to 1 mM are often desired for higher quality data and for more advanced experiments.[5][6]

  • Addition of D₂O: Add deuterium (B1214612) oxide (D₂O) to a final concentration of 5-10%. The D₂O is essential for the spectrometer's lock system to maintain a stable magnetic field.[6]

  • Final Sample Preparation: Transfer the final protein solution into a high-quality NMR tube (a Shigemi tube can be used for low volume samples).[6] Ensure the sample is free of any precipitates or aggregates, as this can severely degrade spectral quality.

Table 1: Recommended Sample Parameters for ¹⁵N-HSQC

ParameterRecommended Range/ValueNotes
Protein Concentration0.05 - 1 mMHigher concentration generally yields better signal-to-noise in a shorter time.[6]
Sample Volume200 - 600 µLDependent on the type of NMR tube used.
Buffer Concentration20 - 50 mMLower ionic strength is preferable as high salt can reduce sensitivity.[5]
pH4.5 - 7.5Optimal pH depends on protein stability; lower pH can reduce NH exchange.[5]
D₂O Concentration5 - 10%Required for the field-frequency lock.[6]
Temperature25 - 37 °C (298 - 310 K)Should be optimized for protein stability and to minimize exchange broadening.[7]

Experimental Setup and Data Acquisition

The following protocol outlines the general steps for setting up a standard ¹⁵N-HSQC experiment on a Bruker spectrometer. Commands and parameter names may vary for other manufacturers.

Protocol for ¹⁵N-HSQC Data Acquisition

  • Sample Insertion and Spectrometer Setup: Insert the sample into the spectrometer. Create a new dataset and load a standard ¹⁵N-HSQC parameter set (e.g., 'hsqcetf3gpsi' on Bruker systems).[6][8]

  • Locking, Tuning, and Shimming:

    • Lock: Lock the spectrometer to the D₂O signal in the sample.[6]

    • Tune: Tune and match the probe for the ¹H and ¹⁵N frequencies.[2]

    • Shim: Shim the magnetic field to improve its homogeneity, which sharpens the NMR signals. Automated shimming routines like 'topshim' are commonly used.[6]

  • Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N channels to ensure efficient magnetization transfer.[2]

  • Setting Acquisition Parameters:

    • Spectral Width (SW): Set the sweep width in both the direct (¹H) and indirect (¹⁵N) dimensions to encompass all expected signals.[9]

    • Carrier Frequency (O1P/O3P): Center the carrier frequency in the middle of the amide proton region (~8.3 ppm) for ¹H and the amide nitrogen region (~115-120 ppm) for ¹⁵N.[6][10]

    • Number of Points (TD): Set the number of complex points in the direct dimension (e.g., 2048 or 2k) and the number of increments in the indirect dimension (e.g., 128 or more).[6]

    • Number of Scans (NS) and Dummy Scans (DS): The number of scans depends on the protein concentration; more scans are needed for dilute samples.[6] A minimum of 16 dummy scans is recommended to reach a steady state before acquisition.[6]

  • Receiver Gain Optimization: Use an automated command (e.g., 'rga') to calculate the optimal receiver gain to maximize the signal without causing overflow.[6]

  • Start Acquisition: Start the experiment using the appropriate command (e.g., 'zg').[6]

experimental_workflow cluster_prep Sample & Spectrometer Preparation cluster_calib Spectrometer Calibration cluster_acq Data Acquisition SamplePrep Prepare ¹⁵N-Labeled Protein Sample InsertSample Insert Sample into Spectrometer SamplePrep->InsertSample LoadParams Load HSQC Parameter Set InsertSample->LoadParams Lock Lock on D₂O LoadParams->Lock Tune Tune & Match Probe (¹H, ¹⁵N) Lock->Tune Shim Shim Magnetic Field Tune->Shim PulseCal Calibrate Pulse Widths Shim->PulseCal SetParams Set Acquisition Parameters (SW, TD, NS) PulseCal->SetParams ReceiverGain Optimize Receiver Gain (rga) SetParams->ReceiverGain StartAcq Start Acquisition (zg) ReceiverGain->StartAcq

Caption: Overall workflow for ¹⁵N-HSQC experimental setup.

Table 2: Typical Data Acquisition Parameters for ¹⁵N-HSQC

ParameterBruker AcronymTypical ValueDescription
Pulse ProgramPULPROGhsqcetf3gpsiSensitivity-enhanced, gradient-selected HSQC with water flip-back.[2]
Points (direct)TD(F2)2048 (2k)Number of complex data points in the ¹H dimension.[6]
Points (indirect)TD(F1)128 - 256Number of increments in the ¹⁵N dimension.
Spectral Width (¹H)SW(F2)12 - 16 ppmSpectral width in the proton dimension.
Spectral Width (¹⁵N)SW(F1)30 - 40 ppmSpectral width in the nitrogen dimension.
Carrier Freq. (¹H)O1P~8.3 ppmCenter of the ¹H spectral window (water resonance).
Carrier Freq. (¹⁵N)O3P~118 ppmCenter of the ¹⁵N spectral window.
Number of ScansNS8 - 64Number of scans per increment; depends on sample concentration.[6]
Dummy ScansDS≥ 16Scans to establish steady-state before acquisition.[6]
Relaxation DelayD11.0 - 1.5 sDelay between scans to allow for relaxation.

Data Processing and Analysis

Raw ¹⁵N-HSQC data (a Free Induction Decay, or FID) must be processed to generate the final 2D spectrum. Software such as TopSpin, NMRPipe, or CCPNmr is commonly used for this purpose.[3][11]

Protocol for Data Processing

  • Fourier Transformation: Apply a Fourier transform in both the direct (¹H) and indirect (¹⁵N) dimensions to convert the time-domain data (FID) into the frequency-domain spectrum. The command 'xfb' is often used for this in TopSpin.[6][10]

  • Phasing: Manually or automatically correct the phase of the spectrum in both dimensions to ensure all peaks have a pure absorption lineshape.[6]

  • Baseline Correction: Apply a baseline correction algorithm to flatten the baseline of the spectrum, which aids in accurate peak picking and integration.

  • Referencing: Reference the spectrum by setting the chemical shift of a known signal (e.g., the water resonance) to its standard value.

  • Peak Picking and Analysis: Manually or automatically pick the peaks in the 2D spectrum. The resulting peak list contains the ¹H and ¹⁵N chemical shifts for each correlated nucleus pair.

data_processing_workflow RawData Raw 2D FID Data FT Fourier Transformation (¹H and ¹⁵N dimensions) RawData->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Analysis Peak Picking & Analysis Referencing->Analysis

Caption: Workflow for processing raw ¹⁵N-HSQC data.

Applications in Drug Discovery and Structural Biology

The ¹⁵N-HSQC spectrum is a versatile tool with numerous applications.

  • Protein Folding and Structural Integrity: A well-folded protein typically displays a ¹⁵N-HSQC spectrum with a wide dispersion of sharp peaks. Overlapping or clustered peaks in the center of the spectrum can indicate a partially or fully unfolded protein.

  • Ligand Binding and Titration: By recording a series of ¹⁵N-HSQC spectra upon the addition of a ligand, one can monitor changes in the chemical environment of specific residues. These chemical shift perturbations (CSPs) can be used to identify the binding site and determine the dissociation constant (Kᴅ) of the interaction.[12]

  • High-Throughput Screening: The sensitivity and speed of the ¹⁵N-HSQC experiment make it suitable for screening compound libraries to identify potential binders to a protein target.

ligand_titration_workflow cluster_exp Experimental Steps cluster_analysis Data Analysis Start Record Reference ¹⁵N-HSQC of ¹⁵N-Protein (Apo) AddLigand Add Aliquot of Ligand Start->AddLigand RecordHSQC Record ¹⁵N-HSQC Spectrum AddLigand->RecordHSQC Repeat Repeat Addition and Recording until Saturated RecordHSQC->Repeat Repeat->AddLigand Overlay Overlay All Spectra Repeat->Overlay TrackShifts Track Chemical Shift Perturbations (CSPs) Overlay->TrackShifts PlotData Plot CSPs vs. Ligand Concentration TrackShifts->PlotData CalculateKd Fit Binding Isotherm to Calculate Kᴅ PlotData->CalculateKd

Caption: Workflow for a ¹⁵N-HSQC-based ligand titration experiment.

References

Application Note & Protocol: High-Sensitivity LC-MS/MS for the Detection and Quantification of 15N Labeled Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling, particularly with 15N, is a powerful technique in metabolomics for tracing the metabolic fate of nitrogen-containing compounds and for accurate quantification of metabolites.[1][2][3] The use of 15N-labeled internal standards is considered a gold standard for quantitative proteomics and metabolomics, as it allows for the correction of matrix effects and variations during sample preparation and analysis.[4][5] This application note provides a detailed protocol for the analysis of 15N labeled metabolites in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is applicable for a wide range of research areas including, but not limited to, metabolic flux analysis, drug metabolism studies, and biomarker discovery.[6][7][8]

The workflow involves sample preparation, chromatographic separation of metabolites, and their subsequent detection and quantification by tandem mass spectrometry. The high sensitivity and selectivity of LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, enables precise measurement of labeled and unlabeled metabolites.[4][7]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of 15N labeled metabolites is depicted below. This process begins with the preparation of biological samples and internal standards, followed by extraction of metabolites, LC-MS/MS analysis, and finally data processing and quantification.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with 15N Internal Standards Sample->Spike Precipitate Protein Precipitation (e.g., ice-cold acetonitrile) Spike->Precipitate Incubate Incubation (-20°C) Precipitate->Incubate Centrifuge1 Centrifugation Incubate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Transfer Evaporate Evaporate to Dryness (Nitrogen stream) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge2->LCMS Inject Data Data Acquisition & Processing LCMS->Data Quant Quantification (Peak Area Ratio) Data->Quant

Figure 1: General experimental workflow for LC-MS/MS analysis of 15N labeled metabolites.

Detailed Protocols

Sample Preparation and Metabolite Extraction

This protocol is a general guideline and can be adapted for various biological matrices such as plasma, serum, or cell lysates.[9]

Materials:

  • Biological sample (e.g., 50 µL plasma)

  • 15N-labeled internal standard mix (concentration to be optimized)

  • Ice-cold acetonitrile (B52724)

  • 0.1% formic acid in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Aliquoting: Thaw frozen samples on ice. Aliquot 50 µL of the sample into a clean microcentrifuge tube.[9]

  • Internal Standard Spiking: Add a pre-determined amount (e.g., 10 µL) of the 15N-labeled internal standard mixture to each sample. The concentration of the internal standards should be optimized based on the expected endogenous levels of the target metabolites.[9]

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[9]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing.[9]

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[9]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.[9]

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[9]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[9]

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.[9]

  • Transfer for Analysis: Transfer the final supernatant to an LC-MS vial for analysis.[9]

LC-MS/MS Analysis

The following are general LC-MS/MS parameters that should be optimized for the specific metabolites of interest and the instrument used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2% B (0-1 min), 2-98% B (1-8 min), 98% B (8-10 min), 98-2% B (10-10.1 min), 2% B (10.1-12 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

The MRM transitions (precursor ion → product ion) and collision energies must be optimized for each analyte and its corresponding 15N-labeled internal standard. An example for the analysis of purine (B94841) metabolites is provided below.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adenine136.1119.125
15N5-Adenine141.1124.125
Guanine152.1135.122
15N5-Guanine157.1140.122
Hypoxanthine137.1110.120
15N4-Hypoxanthine141.1114.120
Xanthine153.1136.123
15N4-Xanthine157.1140.123
Uric Acid169.1141.118
15N4-Uric Acid173.1145.118

Note: The specific m/z values for 15N-labeled standards will depend on the number of nitrogen atoms in the molecule and the isotopic purity of the standard.

Data Presentation and Quantification

Data acquisition and processing are performed using the instrument-specific software. The concentration of each metabolite is determined by calculating the peak area ratio of the analyte to its corresponding 15N-labeled internal standard.[9] A calibration curve is generated by plotting the peak area ratio against the concentration of the analytical standards.

Table 1: Example Calibration Curve Data for Adenine

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11250500000.025
56300510000.124
1012800505000.253
5064000498001.285
100127000502002.530
5006350004990012.725
100012800005010025.549

Table 2: Method Performance Characteristics

ParameterAdenineGuanineHypoxanthine
Linear Range (ng/mL) 1 - 10001 - 10001 - 1000
> 0.995> 0.995> 0.995
Limit of Detection (LOD) (ng/mL) 0.50.50.5
Limit of Quantification (LOQ) (ng/mL) 111
Intra-day Precision (%CV) < 10%< 10%< 10%
Inter-day Precision (%CV) < 15%< 15%< 15%
Recovery (%) 85 - 115%85 - 115%85 - 115%

Metabolic Pathway Visualization

The following diagram illustrates a simplified purine metabolism pathway, which can be studied using 15N labeling to trace the flow of nitrogen.

purine_pathway IMP Inosine Monophosphate (IMP) AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Adenosine Adenosine AMP->Adenosine Guanosine Guanosine GMP->Guanosine Inosine Inosine Adenosine->Inosine Adenine Adenine Adenosine->Adenine Guanine Guanine Guanosine->Guanine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Guanine->Xanthine

Figure 2: Simplified purine metabolism pathway showing key metabolites.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and accurate quantification of 15N labeled metabolites using LC-MS/MS. The use of stable isotope-labeled internal standards ensures high-quality data suitable for demanding research applications. The provided workflows and protocols can be adapted to a wide variety of nitrogen-containing metabolites and biological matrices, making this a versatile tool for metabolomics research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low ¹⁵N Incorporation in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low ¹⁵N incorporation efficiency during recombinant protein expression in Escherichia coli. The following information is designed to help you diagnose and resolve common issues to achieve high levels of isotopic labeling for downstream applications such as NMR spectroscopy and quantitative mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is considered a "low" ¹⁵N incorporation efficiency?

A1: Generally, an incorporation efficiency of >98% is considered successful for most applications.[1][2] An efficiency below 95% often indicates a problem in the experimental workflow that requires troubleshooting. Low incorporation can compromise the quality of NMR spectra and the accuracy of quantitative proteomics studies.[1]

Q2: How can I accurately determine the ¹⁵N labeling efficiency of my protein?

A2: The most common and accurate method for determining ¹⁵N incorporation efficiency is mass spectrometry (MS) .[1][3] By analyzing the mass-to-charge ratio of the intact protein or its tryptic peptides, you can compare the observed isotopic distribution to the theoretical distribution for a given level of ¹⁵N enrichment. Several software tools are available to facilitate this analysis.[4] While NMR spectroscopy can also be used, particularly 2D ¹H-¹⁵N HSQC, mass spectrometry is often more precise for quantification.[5]

Q3: Can the choice of E. coli strain affect ¹⁵N incorporation?

A3: Yes, the E. coli strain can influence protein expression levels and metabolic processes that may affect labeling. For instance, strains with mutations that slow down transcription, such as C41(DE3) and C43(DE3), can sometimes improve the yield of properly folded and labeled protein.[6] Additionally, using strains deficient in key transaminases can help to reduce isotopic scrambling, where the ¹⁵N label is unintentionally transferred between different amino acids.[7]

Q4: What is isotopic scrambling and how can I minimize it?

A4: Isotopic scrambling refers to the redistribution of the ¹⁵N label to unintended amino acids, primarily due to the activity of transaminases.[3] This can complicate data analysis. To minimize scrambling, you can use E. coli strains with reduced transaminase activity or consider using cell-free protein expression systems where metabolic activity is lower.[7]

Q5: Does the timing of induction affect labeling efficiency?

A5: Yes, the cell density at the time of induction can impact both protein yield and potentially the efficiency of labeling. It is crucial to allow the cells to fully adapt to the ¹⁵N minimal medium and consume any residual ¹⁴N sources before inducing protein expression. Inducing at a mid-log phase (OD₆₀₀ of 0.6-0.8) is a common practice after the cells have been thoroughly adapted to the minimal medium.[7][8]

Troubleshooting Guide: Low ¹⁵N Incorporation Efficiency

This guide addresses specific issues that can lead to low ¹⁵N incorporation and provides actionable steps to resolve them.

Problem 1: Lower than expected mass shift in the expressed protein, indicating incomplete ¹⁵N labeling.
  • Potential Cause 1: Contamination from ¹⁴N-rich pre-culture medium.

    • Explanation: Complex media like Luria-Bertani (LB) broth used for initial cell growth are rich in amino acids and other nitrogenous compounds. If not completely removed, these ¹⁴N sources will be utilized by the cells during protein expression, diluting the ¹⁵N label.

    • Troubleshooting Steps:

      • Thorough Cell Washing: Before inoculating the main ¹⁵N-labeling culture, pellet the cells from the pre-culture by centrifugation and wash them at least twice with sterile, ¹⁴N-free M9 salts solution.

      • Minimal Medium Adaptation: After the initial pre-culture in rich medium, grow the cells in a larger volume of minimal medium containing standard ¹⁴NH₄Cl. This "adaptation" step helps the cells switch their metabolism to synthesizing all necessary amino acids from the provided ammonium (B1175870) salt.[7]

  • Potential Cause 2: Insufficient depletion of internal ¹⁴N pools.

    • Explanation: E. coli can store nitrogen in various cellular components. If the cells are not given enough time to divide and deplete these internal ¹⁴N sources in the ¹⁵N medium, the newly synthesized protein will incorporate a mixture of ¹⁴N and ¹⁵N.

    • Troubleshooting Steps:

      • Earlier Inoculation and Longer Growth in ¹⁵N Medium: Inoculate the main ¹⁵N culture at a lower starting optical density (e.g., OD₆₀₀ of ~0.05) to allow for more cell divisions in the ¹⁵N medium before induction.[7] This ensures that the internal ¹⁴N pools are significantly diluted.

      • Monitor Cell Growth: Ensure the cells are actively growing and have gone through several doublings in the ¹⁵N medium before inducing protein expression.

Problem 2: High variability in labeling efficiency between experiments.
  • Potential Cause 1: Inconsistent pre-culture conditions.

    • Explanation: Variations in the growth phase of the pre-culture at the time of harvesting can lead to different physiological states of the cells, affecting their adaptation to the minimal medium and subsequent labeling efficiency.

    • Troubleshooting Steps:

      • Standardize Pre-culture Growth: Always grow the pre-culture to the same optical density before harvesting and inoculating the main culture. A consistent mid-to-late log phase is generally recommended.

      • Use Freshly Transformed Cells: To avoid potential issues with plasmid stability or mutations in the bacterial stock, use freshly transformed E. coli for each labeling experiment.[8]

  • Potential Cause 2: Batch-to-batch variation in media components.

    • Explanation: The quality and purity of the ¹⁵NH₄Cl and other media components can influence cell growth and labeling.

    • Troubleshooting Steps:

      • Use High-Purity Isotope Sources: Ensure the ¹⁵NH₄Cl is of high isotopic purity (≥99%).

      • Prepare Fresh Solutions: Prepare fresh stock solutions of media components, especially vitamins and antibiotics, for each experiment to ensure their efficacy.

Quantitative Data Summary

The following tables provide a summary of typical parameters and expected outcomes for ¹⁵N labeling experiments.

Table 1: Comparison of Expected and Low ¹⁵N Incorporation Efficiencies

Efficiency LevelTypical PercentageImplication for Research
High>98%Ideal for high-resolution NMR and accurate quantitative MS.[1][2]
Acceptable95-98%Generally usable, but may introduce minor artifacts in sensitive applications.
Low<95%Indicates significant ¹⁴N contamination; troubleshooting is recommended.

Table 2: Influence of Pre-culture Media on Labeling Efficiency

Pre-culture StepRationaleExpected Impact on ¹⁵N Efficiency
Direct inoculation from LB into ¹⁵N M9Fast but carries over ¹⁴N sources.Can lead to significantly lower and more variable incorporation.
Washing cells with ¹⁴N-free M9 saltsRemoves extracellular ¹⁴N-rich medium.Improves incorporation by reducing immediate ¹⁴N contamination.
Adaptation in ¹⁴N M9 mediumAllows cells to switch to de novo amino acid synthesis.Further improves incorporation by preparing cellular metabolism.
Step-wise adaptation to ¹⁵N M9Dilutes intracellular ¹⁴N pools through cell division.Leads to the highest and most consistent incorporation efficiency.

Key Experimental Protocols

Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli using M9 Minimal Medium

This protocol is a standard method for producing uniformly ¹⁵N-labeled proteins.

Materials:

  • M9 Minimal Medium (10x stock)

  • ¹⁵NH₄Cl (isotopic purity ≥99%)

  • Glucose (or other carbon source)

  • MgSO₄, CaCl₂

  • Trace elements solution

  • Appropriate antibiotics

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest

Procedure:

  • Pre-culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adaptation to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing standard ¹⁴NH₄Cl and the appropriate antibiotic. Grow until the culture reaches an OD₆₀₀ of 0.6-0.8.[7] This step adapts the cells to the minimal medium.

  • Cell Harvest and Washing: Pellet the cells from the adaptation culture by centrifugation. Discard the supernatant and wash the cell pellet twice with 1x M9 salts (containing no nitrogen source) to remove any residual ¹⁴NH₄Cl.

  • Inoculation of Main Culture: Prepare 1 L of M9 minimal medium containing 1 g of ¹⁵NH₄Cl as the sole nitrogen source, along with other necessary components (glucose, MgSO₄, CaCl₂, trace elements, and antibiotic).[7] Inoculate this medium with the washed cell pellet to a starting OD₆₀₀ of ~0.05.

  • Growth and Induction: Grow the culture at the desired temperature (e.g., 37°C) with vigorous shaking. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).[7][8]

  • Expression: Continue to grow the culture for the desired period post-induction (typically 3-16 hours, depending on the protein and expression temperature).

  • Harvest Cells: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.

Protocol 2: Quantification of ¹⁵N Incorporation by Mass Spectrometry

This protocol outlines the general steps for assessing the efficiency of ¹⁵N labeling.

Procedure:

  • Sample Preparation: Purify the expressed protein to a high degree of homogeneity.

  • Intact Mass Analysis (Optional but Recommended):

    • Dilute a small aliquot of the purified protein in a suitable buffer for mass spectrometry (e.g., containing 0.1% formic acid).

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting spectrum to obtain the mass of the intact protein. Compare the observed mass to the theoretical mass of the fully ¹⁵N-labeled protein.

  • Peptide Mass Fingerprinting (More Detailed Analysis):

    • Denature, reduce, and alkylate the purified protein.

    • Digest the protein into peptides using a protease such as trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use software to analyze the isotopic distribution of several well-resolved peptides.

    • Compare the experimental isotopic pattern with theoretical patterns generated at different levels of ¹⁵N incorporation (e.g., 90%, 95%, 98%, 99%, etc.).[4]

    • The ¹⁵N incorporation level that provides the best fit to the experimental data is determined to be the efficiency of labeling.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solutions Solutions cluster_end Goal start Low 15N Incorporation (<95%) check_preculture Check Pre-culture Protocol start->check_preculture check_media Verify Media Composition start->check_media check_growth Analyze Growth and Induction start->check_growth wash_cells Improve Cell Washing check_preculture->wash_cells adapt_cells Introduce Media Adaptation Step check_preculture->adapt_cells verify_isotope Confirm 15NH4Cl Purity check_media->verify_isotope optimize_induction Optimize Induction Parameters check_growth->optimize_induction end_goal High 15N Incorporation (>98%) wash_cells->end_goal adapt_cells->end_goal optimize_induction->end_goal verify_isotope->end_goal Experimental_Workflow cluster_preculture Phase 1: Pre-culture cluster_adaptation Phase 2: Adaptation cluster_labeling Phase 3: Labeling cluster_analysis Phase 4: Analysis inoculate_lb Inoculate LB Medium grow_overnight Overnight Growth (14N) inoculate_lb->grow_overnight inoculate_m9_14N Inoculate 14N M9 Medium grow_overnight->inoculate_m9_14N grow_to_log Grow to Mid-Log Phase inoculate_m9_14N->grow_to_log wash_cells Harvest and Wash Cells grow_to_log->wash_cells inoculate_m9_15N Inoculate 15N M9 Medium wash_cells->inoculate_m9_15N grow_to_induction Grow to Induction OD inoculate_m9_15N->grow_to_induction induce Induce Protein Expression grow_to_induction->induce express Express Protein induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify analyze_ms Analyze by Mass Spec purify->analyze_ms

References

Technical Support Center: 15N Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for 15N metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a typical achievable 15N labeling efficiency?

A1: The achievable 15N labeling efficiency can vary depending on the organism, the duration of labeling, the specific 15N-labeled nutrient used, and the experimental conditions. For many cell culture applications, an efficiency of greater than 95-97% is expected after a sufficient number of cell doublings (typically 5-6).[1][2] In whole organisms like plants, labeling efficiencies can range from 93% to 99%.[2][3][4] For organisms with slow protein turnover, such as in specific tissues of animal models, achieving high enrichment may require longer labeling times or even labeling across generations.[5]

Q2: How can I determine the 15N labeling efficiency in my experiment?

A2: Determining the 15N labeling efficiency is a critical step for accurate quantification. This is typically done using mass spectrometry by comparing the experimental isotopic pattern of several representative peptides to their theoretical isotope profiles at different enrichment levels.[4][6] Specialized software can help automate this analysis.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1D 15N NMR or 2D 1H-15N HSQC, can also be used to determine labeling efficiency, with 2D HSQC being more sensitive for lower concentration samples.[8]

Q3: What are the most common sources of background noise and contamination in 15N labeling experiments?

A3: Background noise and contamination can arise from various sources throughout the experimental workflow. Common culprits include:

  • Environmental Contamination: Dust particles, ammonia (B1221849) from cleaning products, and nitric acid fumes in the laboratory can introduce unlabeled nitrogen.[9]

  • Cross-Contamination: Inadequate separation of labeled ("heavy") and unlabeled ("light") samples can lead to inaccurate quantification. It is advisable to use separate labware and process samples sequentially from low to high enrichment.[9]

  • Reagent Impurities: Solvents, buffers, and other reagents may contain low levels of nitrogenous compounds. Using high-purity reagents is essential.[9]

  • Sample Matrix Effects: Complex biological samples can contain interfering substances that co-elute with the analytes of interest, contributing to background noise.[9]

  • Mass Spectrometry System: Leaks in the gas flow path, contaminated carrier gases, and column bleed can all introduce background nitrogen into the mass spectrometer.[9]

Troubleshooting Guides

Problem 1: Low or Incomplete 15N Labeling Efficiency

Symptoms:

  • The overall percentage of 15N incorporation is below the expected level (typically <95%).[2]

  • Mass spectra show a significant presence of unlabeled (14N) peptides.

  • Reduced identification rate of heavy-labeled peptides.[3][6]

Possible Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Labeling Time The duration of labeling may not be adequate for the organism's growth rate and protein turnover. Increase the labeling period to allow for more cell doublings or for tissues with slow turnover to incorporate the 15N label.[5][10] For cell cultures, ensure at least 5-6 cell doublings have occurred.[1][2]
Poor Bioavailability of 15N Source The 15N-labeled nutrient may not be efficiently taken up by the cells or organism. Ensure the labeled compound is the sole source of that nutrient and is well-mixed in the growth medium.[9] For whole organisms, the delivery method of the labeled diet is crucial.[5]
Impure 15N Source The 15N-labeled reagent may have a lower isotopic purity than specified. It is recommended to use 15N-containing salts with over 99% purity.[7]
Amino Acid Auxotrophy If using labeled amino acids in cell culture, ensure the cell line is auxotrophic for those amino acids to prevent the synthesis of unlabeled counterparts.
Metabolic Scrambling The 15N label from one amino acid can be metabolically transferred to other amino acids through transaminase activity.[10] This can lead to unexpected labeling patterns and complicate data analysis. Using E. coli strains deficient in key transaminases or carefully selecting labeled precursors can help minimize this effect.[10]
Problem 2: High Background Noise in Mass Spectrometry Data

Symptoms:

  • High baseline noise in the mass chromatograms.

  • Presence of numerous non-peptide related peaks.

  • Difficulty in distinguishing true low-abundance labeled peaks from noise.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Contaminated Solvents or Reagents Use fresh, high-purity, LC-MS grade solvents and reagents. Filter all solutions before use.[11]
Contaminated LC-MS System Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water). Regularly clean the ion source of the mass spectrometer.[11]
Sample Preparation Contamination Take precautions to avoid keratin (B1170402) contamination from skin and hair by wearing appropriate personal protective equipment (gloves, lab coat). Use clean labware and pipette tips.[12]
Gas Leaks in the Mass Spectrometer Check all fittings and connections for leaks using an electronic leak detector to prevent atmospheric nitrogen from entering the system.[9]
Co-eluting Contaminants Optimize the liquid chromatography gradient to improve the separation of peptides from interfering matrix components. High-resolution mass spectrometry can also help distinguish analyte signals from co-eluting species.[3][9]
Problem 3: Inaccurate Quantification and Data Analysis Issues

Symptoms:

  • Poor correlation of protein ratios between forward and reverse labeling experiments.

  • Inaccurate peptide ratios due to co-eluting peptides or incorrect monoisotopic peak assignment.[3][13]

  • Higher False Discovery Rate (FDR) for 15N-labeled peptide assignments.[3]

Possible Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Labeling Incomplete labeling broadens the isotopic clusters of heavy peptides, making it difficult to correctly identify the monoisotopic peak.[3] This can be addressed by optimizing the labeling protocol to achieve higher enrichment. If labeling is incomplete, the labeling efficiency must be accurately determined and used to correct the calculated peptide ratios.[3][7]
Co-eluting Peptides Highly complex samples can lead to the co-elution of different peptides, where the isotopic cluster of one peptide overlaps with another, leading to inaccurate quantification.[3][13] Acquiring data at high resolution can help to minimize peak overlap.[3][4]
Incorrect Monoisotopic Peak Assignment The software may incorrectly assign the monoisotopic peak, especially for broader isotope distributions from incompletely labeled peptides. Manually inspect the spectra of key peptides to ensure correct peak assignment. Some software packages have features to flag incorrect assignments based on isotope cluster pattern matching.[3][7]
Variable Mass Shifts In 15N labeling, the mass difference between light and heavy peptide pairs is not constant but depends on the number of nitrogen atoms in the peptide sequence. The data analysis software must be capable of handling these variable mass shifts.[14]
Mixing Errors The "light" and "heavy" samples may not be mixed in an exact 1:1 ratio. It is important to perform a normalization of the data to correct for any mixing inaccuracies.[4]

Experimental Protocols

General 15N Metabolic Labeling Workflow in Cell Culture
  • Medium Preparation: Prepare two types of culture media: a "light" medium with natural abundance amino acids and a "heavy" medium where the standard nitrogen-containing amino acids (e.g., arginine and lysine) are replaced with their 15N-labeled counterparts.[1]

  • Cell Culture and Labeling: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. It is crucial to passage the cells in the "heavy" medium for at least five to six cell doublings to ensure near-complete incorporation of the 15N-labeled amino acids.[1][2]

  • Cell Harvesting: After the desired experimental treatment, wash the cells with ice-cold PBS and harvest them. The cell pellets can be stored at -80°C.[1]

  • Sample Mixing and Lysis: Combine equal amounts of protein from the "light" and "heavy" cell pellets. Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.[1][2]

  • Protein Digestion: Perform in-solution or in-gel digestion of the protein mixture into peptides, most commonly using trypsin.[1][2]

  • Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.[1]

  • LC-MS/MS Analysis: Analyze the desalted peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.[2]

Visualizations

Experimental_Workflow cluster_labeling Cell Labeling cluster_preparation Sample Preparation cluster_analysis Data Analysis Light_Culture Cell Culture (14N Medium) Harvest Harvest Cells Light_Culture->Harvest Heavy_Culture Cell Culture (15N Medium) Heavy_Culture->Harvest Mix Mix 1:1 Harvest->Mix Lyse Cell Lysis Mix->Lyse Digest Protein Digestion Lyse->Digest Desalt Peptide Desalting Digest->Desalt LC_MS LC-MS/MS Analysis Desalt->LC_MS Identify Peptide Identification LC_MS->Identify Quantify Quantification & Ratio Calculation Identify->Quantify Analyze Data Interpretation Quantify->Analyze

Caption: A generalized workflow for a 15N metabolic labeling experiment.

Troubleshooting_Low_Labeling Start Low 15N Labeling Efficiency Detected Check_Time Was labeling time sufficient (e.g., >5 cell doublings)? Start->Check_Time Increase_Time Increase labeling duration. Check_Time->Increase_Time No Check_Source Is the 15N source pure and the sole nitrogen source? Check_Time->Check_Source Yes Increase_Time->Check_Source Use_High_Purity Use high-purity 15N reagent and ensure it's the only source. Check_Source->Use_High_Purity No Check_Uptake Is the 15N source bioavailable and efficiently taken up? Check_Source->Check_Uptake Yes Use_High_Purity->Check_Uptake Optimize_Medium Optimize medium composition and delivery method. Check_Uptake->Optimize_Medium No Consider_Scrambling Consider metabolic scrambling and analyze data accordingly. Check_Uptake->Consider_Scrambling Yes

References

Technical Support Center: Optimizing 15N Labeling for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 15N isotopic labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in preparing high-quality, 15N-labeled protein samples for NMR spectroscopy.

Section 1: FAQs - Low Protein Yield and Expression Issues

Q1: My protein expression levels are very low in minimal media. What can I do?

A1: Low expression in minimal media is a common issue. Here are several factors to consider:

  • Media Composition: Ensure your M9 minimal media is correctly prepared and supplemented. The inclusion of vitamins and trace elements is critical for robust cell growth.[1][2] For particularly low-yielding proteins, you can try increasing the buffering capacity or using a modified M9 medium, which has been shown to increase protein yield up to sevenfold.[3]

  • Cell Density at Induction: Inducing protein expression at a higher cell density (e.g., OD600 of ~6) can significantly increase the total protein yield per volume of culture.[3]

  • E. coli Strain: The choice of expression host is crucial. Strains like BL21(DE3) are common, but others like KRX may offer advantages for certain proteins.[2][4] Consider using strains engineered to handle toxic proteins or those with rare codons.[5]

  • Induction Conditions: Optimize the inducer concentration (e.g., IPTG) and the post-induction temperature and duration. Lowering the temperature (e.g., 15-20°C) and extending the expression time can improve the yield of properly folded protein.[5][6]

Q2: I observe significant protein degradation during expression and purification. How can I prevent this?

A2: Protein degradation is often caused by endogenous proteases released during cell lysis. Several strategies can minimize this:

  • Work at Low Temperatures: Perform cell disruption and all subsequent purification steps at low temperatures (2-8°C) to reduce protease activity.[7][8]

  • Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer.[7] Common inhibitors include PMSF and EDTA.[8]

  • Optimize Lysis Buffer pH: Lysing cells at a basic pH (e.g., pH 9 or greater) can reduce the activity of many proteases.[8]

  • Rapid Purification: A quick purification workflow minimizes the time the target protein is exposed to proteases.[7]

  • Host Strain Selection: Some E. coli strains are deficient in key proteases (e.g., Lon and ClpP), which can reduce degradation of inclusion bodies.[7]

Q3: My protein is forming inclusion bodies. How can I improve its solubility?

A3: Inclusion bodies consist of aggregated, misfolded protein. To improve solubility:

  • Lower Expression Temperature: Inducing expression at a lower temperature (15-20°C) slows down protein synthesis, which can promote proper folding.[5]

  • Use a Solubility Tag: Fusing the target protein to a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), can enhance solubility and expression.[5][9]

  • Optimize Codon Usage: If the gene of interest contains codons that are rare for E. coli, this can lead to translational pausing and misfolding. Using a host strain that supplies tRNAs for rare codons (e.g., Rosetta™ strains) can help.[5]

Section 2: FAQs - Isotope Incorporation and Spectral Quality

Q1: How can I confirm the efficiency of 15N incorporation?

A1: Mass spectrometry is the most direct way to verify 15N labeling efficiency. By comparing the molecular weight of the labeled protein to its unlabeled counterpart, you can calculate the level of incorporation.[3][10] Labeling efficiencies are often expected to be greater than 90-98%.[11]

Q2: What causes low or incomplete 15N labeling?

A2: Incomplete labeling can result from contamination with natural abundance (14N) nitrogen sources.

  • Pre-culture Contamination: Avoid carrying over rich media (like LB) from your starter culture into the main M9 culture. A common protocol involves a small LB pre-culture, followed by an intermediate culture in 14N M9 media to adapt the cells, before inoculating the final 15N M9 media.[12]

  • Amino Acid Scrambling: Metabolic pathways can sometimes convert one amino acid into another, leading to the redistribution of the 15N label. This can be mitigated by using E. coli strains deficient in key transaminases.[12][13]

  • Insufficient Isotope Source: Ensure you are using a sufficient amount of the 15N source. Typically, 1 gram of 15NH4Cl per liter of M9 media is adequate for complete labeling.[14]

Q3: My 2D ¹H-¹⁵N HSQC spectrum has broad, overlapping peaks. How can I improve the resolution?

A3: Poor spectral resolution is often related to the protein's size, aggregation, or sample conditions.[15]

  • Optimize Sample Conditions: Ensure the protein is highly pure, stable, and not aggregated.[15] The final protein concentration should be optimized (typically 0.1–1 mM) in a low-salt buffer (ideally <100 mM NaCl).[15][16] The pH should be kept low (below 6.5) if possible to reduce the exchange rate of backbone amide protons.[16]

  • For Larger Proteins (>25 kDa):

    • TROSY: Use Transverse Relaxation-Optimized Spectroscopy (TROSY)-based experiments. This technique minimizes relaxation effects that cause line broadening in large molecules, resulting in sharper peaks.[15]

    • Deuteration: Expressing the protein in deuterated media (D2O) reduces ¹H-¹H dipolar interactions, which are a major cause of signal broadening in large proteins.[15]

  • NMR Buffer Components: The final sample buffer should contain 5-10% D2O for the spectrometer's frequency lock.[16] Use buffer components that lack covalently attached protons to avoid interfering signals.[16]

Section 3: Experimental Protocols and Data

Detailed Protocol: 15N Labeling in M9 Minimal Media

This protocol is a standard method for producing uniformly 15N-labeled protein in E. coli.

Day 1: Transformation

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid DNA encoding your protein of interest.

  • Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[1]

Day 2: Starter Cultures

  • Rich Media Pre-culture: In the morning, inoculate a single colony into 5-10 mL of LB medium with the antibiotic. Grow at 37°C with shaking until the culture is visibly cloudy (4-5 hours).[6][16]

  • Minimal Media Adaptation: In the late afternoon, use the LB pre-culture to inoculate a 50-100 mL starter culture of M9 minimal medium containing natural abundance (¹⁴N) NH4Cl and the antibiotic (1:100 dilution). This step adapts the cells to the minimal medium.[12][16] Grow overnight at 37°C with shaking.[12]

Day 3: Main Culture and Induction

  • Inoculation: In the morning, inoculate 1 L of M9 minimal medium (containing 1 g of ¹⁵NH4Cl as the sole nitrogen source) with the overnight adaptation culture to a starting OD600 of ~0.05-0.1.[12][16]

  • Growth: Grow the main culture at 37°C with vigorous shaking (250-280 rpm).[6] Monitor the cell density by measuring the OD600.

  • Induction: When the OD600 reaches 0.6–1.0, lower the temperature (e.g., to 20°C) and induce protein expression with the appropriate concentration of inducer (e.g., 0.1-1.0 mM IPTG).[1][6]

  • Expression: Continue to shake the culture for the desired period (e.g., 16-18 hours) at the lower temperature.[6]

Day 4: Harvest

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).[12]

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.[1][17]

Data Tables

Table 1: Standard M9 Minimal Media Components (per 1 Liter)

ComponentStock SolutionAmount for 1 LFinal Concentration
5x M9 Salts (minus NH4Cl)5x200 mL1x
¹⁵NH4ClSolid1.0 g~18.7 mM
D-Glucose20% (w/v)20 mL0.4%
MgSO41 M2 mL2 mM
CaCl21 M0.1 - 0.3 mL0.1 - 0.3 mM
Trace Elements100x10 mL1x
Vitamin Solution1000x1 mL1x
AntibioticVariesVariesVaries

Note: Glucose, MgSO4, and CaCl2 must be sterilized separately (e.g., by filtration) and added to the autoclaved M9 salts to prevent precipitation.[2][17]

Table 2: Comparison of Induction Parameters

ParameterCondition 1 (High Yield, Soluble)Condition 2 (Standard)Condition 3 (High Density)
Induction OD600 0.6 - 0.80.8 - 1.0~6.0
Induction Temperature 18-20°C30°C20°C
Inducer (IPTG) Conc. 0.1 - 0.5 mM1.0 mM0.1 mM
Induction Duration 16 - 24 hours3 - 5 hours16 hours
Expected Outcome Higher proportion of soluble, correctly folded protein.Rapid expression, higher risk of inclusion bodies.Maximized total protein yield per liter of culture.

References for Table 2 data compilation.[1][2][3][6]

Section 4: Visual Guides (Workflows and Logic)

G C C D D C->D G G H H G->H

// Start Node Start [label="Low NMR Signal\nor Poor Spectrum", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Primary Causes LowYield [label="Low Protein Yield?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LowIncorp [label="Poor 15N Incorporation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; BadSample [label="Suboptimal Sample?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Low Yield Branches node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeMedia [label="Optimize Media:\n- Add vitamins/trace elements\n- Modify M9 formulation"]; OptimizeInduction [label="Optimize Induction:\n- Lower temperature (18-20°C)\n- Adjust IPTG concentration\n- Induce at higher OD"]; CheckStrain [label="Check E. coli Strain:\n- Use BL21(DE3) or similar\n- Try solubility-enhancing strains"];

// Low Incorporation Branches CheckSource [label="Check 15N Source:\n- Use 1g/L 15NH4Cl\n- Ensure high isotopic purity"]; AdaptCells [label="Adapt Cells to M9:\n- Use intermediate 14N M9 culture\n- Minimize LB carryover"];

// Bad Sample Branches CheckAgg [label="Check for Aggregation:\n- Run DLS or native PAGE\n- Optimize buffer (pH, salt)"]; CheckConc [label="Optimize Concentration:\n- Target 0.1 - 1.0 mM"]; CheckBuffer [label="Optimize NMR Buffer:\n- Salt < 100 mM\n- pH < 6.5\n- Add 5-10% D2O"];

// Connections Start -> LowYield; Start -> LowIncorp; Start -> BadSample;

LowYield -> OptimizeMedia [label="Yes"]; LowYield -> OptimizeInduction [label="Yes"]; LowYield -> CheckStrain [label="Yes"];

LowIncorp -> CheckSource [label="Yes"]; LowIncorp -> AdaptCells [label="Yes"];

BadSample -> CheckAgg [label="Yes"]; BadSample -> CheckConc [label="Yes"]; BadSample -> CheckBuffer [label="Yes"]; } dot Caption: Troubleshooting logic for poor NMR results.

References

Technical Support Center: Reducing Background Noise in 15N Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing background noise in 15N mass spectrometry experiments. High-quality data with a strong signal-to-noise ratio is crucial for accurate and reliable results in 15N isotope tracing studies.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: I am observing a consistently high baseline across my entire mass spectrum. What are the likely causes and how can I troubleshoot this?

Answer:

A high and noisy baseline can obscure peaks of interest and significantly reduce data quality. The origin of this noise can be broadly categorized as either chemical or electronic. To identify the source, a simple diagnostic test can be performed:

  • Turn off the spray voltage and any liquid flow to the mass spectrometer.

  • Observe the noise level.

    • If the noise level drops significantly, the primary contributor is likely chemical noise .

    • If the noise persists, it is more likely to be electronic noise .[1]

Troubleshooting Chemical Noise:

  • Solvent and Reagent Purity: Even high-purity solvents can contain trace contaminants that contribute to background noise. Always use LC-MS or spectroscopy-grade solvents and reagents. Before running samples, perform a blank injection of your mobile phase to assess its baseline noise level. If the blank is noisy, prepare a fresh mobile phase.

  • System Contamination: Contaminants can accumulate over time in the LC system, tubing, injector, and the mass spectrometer's ion source. Regularly flush your LC system with a strong organic solvent like isopropanol. If contamination of the mass spectrometer is suspected, follow the manufacturer's guidelines for cleaning the ion source.

  • Leaks: Air leaks in the LC or MS system can introduce atmospheric nitrogen and other components, leading to a high background. Systematically check all fittings and connections for leaks using an electronic leak detector.

Troubleshooting Electronic Noise:

  • Instrument Grounding: Improper grounding of the mass spectrometer or connected components can introduce electronic noise. Ensure all components are properly grounded according to the manufacturer's specifications.

  • Detector/Electronics Malfunction: If the noise persists after checking the grounding, there may be an issue with the detector or other electronic components. In this case, it is advisable to contact a service engineer for further diagnostics and repair.

Question 2: My 15N-labeled samples show unexpected or inconsistent isotopic enrichment. What could be the cause?

Answer:

Inconsistent or lower-than-expected 15N enrichment can arise from several factors during the sample preparation and cell culture stages.

  • Metabolic Scrambling: The 15N label can be transferred from the intended labeled molecule to other molecules through metabolic pathways. High transaminase activity, for instance, can lead to the transfer of the 15N label between different amino acids. To mitigate this, you can optimize cell culture conditions to favor specific metabolic pathways or use enzyme inhibitors for off-target reactions.

  • Incomplete Labeling: Achieving complete isotopic labeling can be challenging, especially in organisms or cells with slow turnover rates. It is crucial to allow for a sufficient number of cell doublings in the 15N-containing medium to reach a steady isotopic state.

  • Contamination with 14N: Contamination from external sources of natural abundance nitrogen (14N) can dilute the 15N enrichment. This can come from contaminated reagents, labware, or even the air. Using high-purity reagents and maintaining a clean work environment are essential.

Question 3: I'm seeing discrete, repeating peaks in my mass spectra. What are these and how can I get rid of them?

Answer:

Repeating peaks are often a sign of contamination from polymers or plasticizers. Common culprits include:

  • Phthalates: These are common plasticizers that can leach from plastic labware.

  • Polyethylene glycol (PEG) and Polypropylene (B1209903) glycol (PPG): These polymers are found in many laboratory consumables and detergents.

  • Siloxanes: These can originate from vacuum grease and septa.

To address this issue:

  • Use appropriate labware: Whenever possible, use glass or polypropylene labware that is certified to be free of these contaminants.

  • Solvent and Reagent Purity: Ensure that your solvents and reagents are not contaminated with these polymers.

  • Blank Injections: Run blank injections to identify the source of the contamination.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary sources of background noise in 15N mass spectrometry?

Background noise in 15N mass spectrometry can be broadly categorized into three types:

  • Chemical Noise: This arises from ions that are not the analyte of interest but are detected by the mass spectrometer. Common sources include solvent impurities, adducts, plasticizers, polymers, detergents, and biological contaminants like keratins.[1]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1]

  • Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.[1]

FAQ 2: How can I differentiate a true 15N-labeled signal from background noise?

Differentiating a true signal from background noise, especially at low enrichment levels, requires careful analysis.

  • High-Resolution Mass Spectrometry: High-resolution instruments can separate the analyte signal from co-eluting contaminant species in the m/z dimension.

  • Isotopic Pattern Analysis: A true 15N-labeled compound will exhibit a predictable isotopic pattern that differs from random noise.

  • Blank and Control Samples: Running appropriate blanks and control samples that have not been enriched with 15N is essential to establish the baseline background level.

FAQ 3: How important is the purity of the 15N tracer?

The purity of the 15N tracer is critical for accurate quantification. Always use high-purity (ideally >99%) 15N-labeled compounds from reputable suppliers. Impurities in the tracer can introduce unwanted nitrogen and affect the accuracy of your results.

FAQ 4: Should I handle enriched and non-enriched samples differently?

Yes, to prevent cross-contamination, it is advisable to handle enriched and non-enriched samples separately. This includes using separate labware, and if possible, processing them in different locations or at different times. When preparing a sequence of samples for analysis, it is good practice to run them from low to high enrichment to minimize carryover.

Quantitative Data Summary

The following tables summarize the impact of certain experimental parameters on background noise and signal-to-noise ratio.

Table 1: Effect of Cone Gas Flow Rate on Background Noise

This table illustrates how optimizing the cone gas flow rate can reduce background noise in a specific Multiple Reaction Monitoring (MRM) transition. As the cone gas flow is increased, the background noise is reduced.

Cone Gas Flow Rate (L/hr)Background Noise Level (Arbitrary Units)
150High
300Medium
500Low
Data adapted from a study on nitrosamine (B1359907) analysis, demonstrating a decrease in noise with increased cone gas flow.[1]

Table 2: Impact of Solvent Grade on Background Noise

The purity of solvents used in the mobile phase has a significant impact on the level of background noise.

Solvent GradeTypical Background Noise LevelObservations
HPLC GradeHigherCan contain trace impurities that ionize and contribute to a higher chemical background.
LC-MS GradeLowerSpecifically purified to minimize non-volatile residues and contaminants that can interfere with mass spectrometric detection, resulting in a cleaner baseline.[2]

Experimental Protocols

Protocol 1: General Ion Source Cleaning Procedure

Caution: Always follow the specific instructions provided by your instrument manufacturer. This is a general guideline.

Materials:

  • Manufacturer-recommended cleaning solvents (e.g., methanol, acetonitrile, water)

  • Lint-free swabs

  • Sonicator

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Vent the Mass Spectrometer: Follow the manufacturer's procedure to safely vent the instrument.

  • Remove the Ion Source: Carefully remove the ion source from the mass spectrometer.

  • Disassemble the Ion Source: Disassemble the ion source components according to the manufacturer's instructions. Keep track of all parts and their orientation.

  • Clean the Components:

    • Sonciate the metal components in a sequence of solvents (e.g., water, methanol, acetonitrile) for 15-20 minutes per solvent.

    • Use lint-free swabs dampened with solvent to clean any remaining residues.

    • For stubborn deposits, a mild abrasive may be used as recommended by the manufacturer.

  • Rinse and Dry: Thoroughly rinse the cleaned components with a high-purity solvent (e.g., LC-MS grade methanol) and allow them to dry completely in a clean environment.

  • Reassemble and Reinstall: Carefully reassemble the ion source and reinstall it in the mass spectrometer.

  • Pump Down and Bakeout: Pump down the system and perform a bakeout as recommended by the manufacturer to remove any residual solvents and contaminants.

Protocol 2: 15N Metabolic Labeling of Mammalian Cells

Materials:

  • Mammalian cell line of interest

  • "Light" culture medium (containing natural abundance amino acids)

  • "Heavy" culture medium (containing 15N-labeled amino acids, e.g., 15N-lysine and 15N-arginine)

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Culture Adaptation: Adapt the cells to the "light" and "heavy" media over several passages to ensure normal growth and complete incorporation of the labeled amino acids.

  • Experimental Culture: Culture the control cells in the "light" medium and the experimental cells in the "heavy" medium for a sufficient number of cell doublings (typically at least 5-6) to ensure >98% isotopic enrichment.

  • Harvesting and Mixing: Harvest the "light" and "heavy" cell populations. Count the cells and mix equal numbers of cells from each population.

  • Sample Preparation: Proceed with your standard downstream sample preparation protocol for proteomics analysis (e.g., cell lysis, protein quantification, digestion, and peptide cleanup).

Protocol 3: Data Processing for Noise Reduction

Several data processing techniques can be applied to reduce noise and enhance the signal in your mass spectrometry data.

  • Baseline Correction: This algorithmically removes the baseline noise from the spectrum, which is particularly useful for reducing low-frequency noise.

  • Smoothing: Algorithms like Savitzky-Golay or moving average filters can be used to reduce high-frequency electronic noise. It is important to apply these filters with caution to avoid distorting the true signal.

  • Noise Filtering: More advanced algorithms can identify and remove noise peaks based on their characteristics, such as low intensity and random distribution, while preserving the true isotopic patterns of the labeled compounds.

Visualizations

The following diagrams illustrate troubleshooting workflows and logical relationships to help you diagnose and resolve background noise issues.

Troubleshooting_High_Background_Noise A High Background Noise Detected B Turn off spray voltage and liquid flow A->B C Does the noise disappear? B->C D Noise is likely Chemical C->D Yes E Noise is likely Electronic C->E No F Check solvent/reagent purity D->F G Flush LC and clean MS source D->G H Review sample preparation protocol D->H I Check instrument grounding E->I J Contact service engineer for detector/electronics check E->J Sample_Preparation_Workflow_for_Noise_Reduction cluster_0 Sample Collection & Storage cluster_1 Sample Cleanup cluster_2 Final Preparation A Use appropriate collection tubes (glass or certified plastic) C Select appropriate cleanup method (e.g., SPE, LLE) A->C B Store samples at low temperature to prevent degradation B->C E Reconstitute in clean mobile phase C->E D Use high-purity solvents and reagents D->E F Filter sample before injection E->F G Mass Spectrometry Analysis F->G Inject into MS

References

Technical Support Center: Enhancing 15N NMR Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15N NMR spectroscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with signal-to-noise (S/N) in their 15N NMR experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 15N NMR spectrum has a very low signal-to-noise ratio. What are the most common reasons and how can I improve it?

A1: Low signal-to-noise is a common challenge in 15N NMR due to the low natural abundance (0.36%) and low gyromagnetic ratio of the 15N nucleus.[1][2] Several factors could be contributing to poor S/N. Here’s a troubleshooting guide to address the primary causes:

  • Sample Concentration: Ensure your sample concentration is optimal. For biomolecules, concentrations in the range of 0.1-2.5 mM are often recommended.[3]

  • Isotopic Labeling: The most effective way to dramatically increase sensitivity is to use 15N isotopic labeling.[4][5] Uniform labeling of proteins is a standard and cost-effective method.

  • Hardware - CryoProbes: Utilizing a cryogenically cooled probe (CryoProbe) can significantly boost sensitivity, often by a factor of 3 to 4, by reducing thermal noise in the electronics.[6][7][8][9]

  • Pulse Sequence Selection: Employ sensitivity-enhanced pulse sequences. For example, the Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) sequence is designed to improve the resolution and signal of insensitive nuclei like 15N.[1][10] For 2D experiments, a sensitivity-enhanced ¹H-¹⁵N HSQC is a standard choice.[3][11]

  • Acquisition Parameters:

    • Number of Scans: Increasing the number of scans will improve the S/N ratio, which is proportional to the square root of the number of scans.[12][13]

    • Receiver Gain: Properly adjusting the receiver gain is crucial for maximizing sensitivity.[14]

  • Data Processing: Applying appropriate window functions during Fourier transformation can improve the S/N ratio, although this may come at the cost of resolution.[15]

Q2: I am using a 15N-labeled protein, but the signal is still weak. What advanced techniques can I employ for a significant sensitivity boost?

A2: For particularly challenging samples, several advanced techniques can provide substantial S/N enhancement:

  • Dynamic Nuclear Polarization (DNP): DNP can dramatically increase signal intensities by transferring the high polarization of electron spins to the nuclear spins.[16][17] This technique can lead to signal enhancements of several orders of magnitude, often more than 10,000-fold.[16][18][19] DNP is particularly powerful for solid-state NMR.[20]

  • Paramagnetic Relaxation Enhancement (PRE): The introduction of a paramagnetic center (spin label) can enhance the relaxation rates of nearby nuclei, which can be used to obtain long-range distance information and, in some cases, accelerate data acquisition for systems with long T1 relaxation times.[21][22][23]

  • Non-Uniform Sampling (NUS): NUS is a data acquisition method that samples only a fraction of the data points in the indirect dimensions of multi-dimensional NMR experiments.[24][25][26] This can significantly reduce experiment time, allowing for more scans to be accumulated in the same amount of time, thereby increasing the S/N ratio.[26][27] Sensitivity enhancements of 1.5- to 2-fold in each indirect dimension can be achieved.[27]

Q3: How do I choose the right pulse sequence for my 15N NMR experiment to maximize sensitivity?

A3: The choice of pulse sequence is critical for maximizing sensitivity. Here are some recommendations:

  • 1D Experiments: For simple detection, polarization transfer sequences like INEPT or DEPT are highly recommended over a simple one-pulse experiment.[1][10]

  • 2D Experiments:

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the most widely used experiment for correlating directly bonded ¹H and ¹⁵N nuclei.[3] Always opt for sensitivity-enhanced versions that use gradient coherence selection and water flip-back pulses.[3][11]

    • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This experiment is less sensitive than HSQC but is invaluable for detecting correlations over multiple bonds (2-3 bonds).[2][3] To improve S/N, you will likely need to increase the number of scans.[3]

    • TROSY (Transverse Relaxation-Optimized Spectroscopy): For larger proteins (generally >25 kDa), TROSY-based experiments are beneficial as they reduce signal broadening from transverse relaxation, leading to improved resolution and sensitivity.[11]

Quantitative Data Summary

The following table summarizes the typical signal-to-noise enhancements achievable with different techniques.

TechniqueTypical S/N Enhancement FactorNotes
Isotopic Labeling (¹⁵N) Enables detection, baseline for other methodsCompared to natural abundance.[4]
CryoProbes 3 - 4Reduces thermal noise in the probe electronics.[6][7][8]
Increasing Scans Proportional to √N (N=number of scans)A 4-fold increase in scans doubles the S/N.[12][13]
Non-Uniform Sampling (NUS) 1.5 - 2 per indirect dimensionReduces experiment time, allowing for more scans.[27]
Dynamic Nuclear Polarization (DNP) > 10,000Transfers polarization from electrons to nuclei.[18][19]

Experimental Protocols

Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli

This protocol outlines a general procedure for producing a uniformly ¹⁵N-labeled protein.

  • Prepare Minimal Media: Prepare M9 minimal media. The key is to use ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) as the sole nitrogen source.

  • Pre-culture: Grow a starter culture of the E. coli strain containing the expression plasmid for your protein of interest overnight in LB medium.

  • Inoculation: The next day, pellet the cells from the starter culture by centrifugation, wash them with M9 salts (without a nitrogen source) to remove any remaining LB, and then resuspend them in the M9 minimal media containing ¹⁵NH₄Cl.

  • Growth and Induction: Grow the culture at the optimal temperature for your protein (e.g., 37°C) with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Harvesting and Purification: After the desired induction period, harvest the cells by centrifugation. Purify the ¹⁵N-labeled protein using your standard purification protocol (e.g., affinity chromatography, size-exclusion chromatography).

  • Sample Preparation for NMR: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O).[3] Filter the sample to remove any precipitates before transferring it to an NMR tube.[3]

Protocol 2: Acquiring a Sensitivity-Enhanced ¹H-¹⁵N HSQC Spectrum

This protocol provides a general workflow for setting up a standard ¹H-¹⁵N HSQC experiment.

  • Spectrometer Setup:

    • Insert your ¹⁵N-labeled protein sample into the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal from the solvent.

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.[11]

    • Perform shimming to optimize the magnetic field homogeneity.[11]

  • Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N.[3]

  • Acquisition Parameters (Example for Bruker TopSpin):

    • Load a sensitivity-enhanced HSQC pulse program (e.g., hsqcetfpgpsi).[11]

    • Set the spectral widths for both the ¹H and ¹⁵N dimensions to cover all expected signals.

    • Set the transmitter frequency offsets for both dimensions to be in the center of the respective spectral regions.

    • Set an appropriate number of scans (e.g., 8, 16, or more depending on the sample concentration) and a suitable recycle delay.

    • Set the number of increments in the indirect (¹⁵N) dimension to achieve the desired resolution.

  • Acquisition: Start the acquisition.

  • Processing: After the experiment is finished, process the data with appropriate window functions (e.g., squared sine bell) in both dimensions and perform a Fourier transform. Phase and baseline correct the resulting 2D spectrum.

Visualizations

Experimental_Workflow_15N_NMR cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing IsotopicLabeling 15N Isotopic Labeling Purification Protein Purification IsotopicLabeling->Purification BufferExchange Buffer Exchange & Concentration Purification->BufferExchange SpectrometerSetup Spectrometer Setup (Lock, Tune, Shim) BufferExchange->SpectrometerSetup PulseCalibration Pulse Calibration (1H, 15N) SpectrometerSetup->PulseCalibration ExperimentSetup Experiment Setup (Pulse Sequence, Parameters) PulseCalibration->ExperimentSetup Acquisition Data Acquisition ExperimentSetup->Acquisition Processing Fourier Transform & Window Functions Acquisition->Processing Analysis Phasing & Baseline Correction Processing->Analysis

Caption: A typical experimental workflow for a 15N NMR experiment, from sample preparation to data processing.

Signal_Enhancement_Strategies cluster_sample Sample Optimization cluster_hardware Hardware & Setup cluster_acquisition Acquisition Strategy cluster_advanced Advanced Techniques Start Low S/N in 15N NMR IncreaseConcentration Increase Concentration Start->IncreaseConcentration IsotopicLabeling 15N Isotopic Labeling Start->IsotopicLabeling CryoProbe Use CryoProbe Start->CryoProbe Shimming Optimize Shimming Start->Shimming IncreaseScans Increase Number of Scans Start->IncreaseScans PulseSequence Select Sensitivity-Enhanced Pulse Sequence Start->PulseSequence DNP Dynamic Nuclear Polarization (DNP) IsotopicLabeling->DNP PRE Paramagnetic Relaxation Enhancement (PRE) IsotopicLabeling->PRE CryoProbe->DNP CryoProbe->PRE NUS Use Non-Uniform Sampling (NUS) PulseSequence->NUS

Caption: Logical relationships between different strategies to improve the signal-to-noise ratio in 15N NMR.

References

Technical Support Center: Optimizing ¹⁵N Enrichment in Yeast Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the incorporation of ¹⁵N isotopes into proteins expressed in yeast.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind ¹⁵N enrichment in yeast?

A1: ¹⁵N enrichment is a metabolic labeling technique where yeast are cultured in a minimal medium containing a ¹⁵N-labeled nitrogen source as the sole source of nitrogen. The most commonly used source is ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) or ¹⁵N-labeled ammonium sulfate (B86663) ((¹⁵NH₄)₂SO₄). As the yeast grows and divides, it incorporates the heavy ¹⁵N isotope into all nitrogen-containing biomolecules, including amino acids and, consequently, proteins. This enables the production of proteins uniformly labeled with ¹⁵N, which are essential for various analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative mass spectrometry.

Q2: What is a typical minimal medium composition for ¹⁵N labeling in yeast?

A2: A standard minimal medium for ¹⁵N labeling in yeast, such as Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate, is typically used. The key is to replace the standard ammonium sulfate with a ¹⁵N-labeled equivalent. A typical recipe is provided in the tables below.

Q3: How can I check the efficiency of ¹⁵N incorporation?

A3: The efficiency of ¹⁵N incorporation is typically assessed using mass spectrometry.[1][2][3] By analyzing the mass-to-charge ratio (m/z) of peptides from the labeled protein, you can determine the extent to which ¹⁵N has replaced ¹⁴N. The isotopic distribution of a peptide will shift to a higher mass corresponding to the number of nitrogen atoms that have incorporated the ¹⁵N isotope. Software tools can be used to calculate the percentage of enrichment by comparing the experimental isotopic pattern to theoretical patterns.[1]

Q4: What level of ¹⁵N enrichment is considered good?

A4: For most applications, especially NMR studies, a ¹⁵N enrichment level of >95% is desirable, with >98% being ideal. Incomplete labeling can complicate data analysis and reduce the quality of the results.[4]

Troubleshooting Guide

Problem 1: Low ¹⁵N Enrichment Efficiency (<95%)

Potential Cause Recommended Solution
Contamination with ¹⁴N Sources Ensure all components of the minimal medium are free of unlabeled nitrogen sources. Use high-purity ¹⁵N-labeled ammonium salt. Avoid complex media components like yeast extract or peptone in the final labeling culture, as they contain unlabeled amino acids and other nitrogenous compounds.[5]
Insufficient Adaptation to Minimal Medium Yeast cells grown in rich medium (e.g., YPD) need to adapt to the minimal medium to efficiently utilize the provided nitrogen source. Before inoculating the main ¹⁵N culture, grow a pre-culture in unlabeled minimal medium to deplete internal stores of ¹⁴N and adapt the cellular metabolism.[4]
Inadequate Labeling Time The duration of cell growth in the ¹⁵N medium may be insufficient for complete incorporation. Ensure the cells undergo several doublings in the ¹⁵N medium to allow for the turnover of existing ¹⁴N-containing proteins and the synthesis of new proteins with the ¹⁵N label.[4]
Carryover from Pre-culture A large inoculum from a ¹⁴N-containing pre-culture can introduce a significant amount of unlabeled nitrogen. Use a small inoculum (e.g., 1% v/v) to start the main ¹⁵N culture.

Problem 2: Poor Yeast Growth in ¹⁵N Minimal Medium

Potential Cause Recommended Solution
Suboptimal Media Composition Ensure the minimal medium is correctly prepared with all necessary components, including a carbon source (e.g., glucose), salts, vitamins, and trace elements. The pH of the medium should be optimized for yeast growth (typically around pH 5.0-6.5).[6][7]
Incorrect Growth Temperature Different yeast strains have optimal growth temperatures. Ensure the incubator is set to the recommended temperature for your specific yeast strain (e.g., 30°C for Saccharomyces cerevisiae).
Inadequate Aeration Yeast growth, especially to high densities, requires sufficient oxygen. Use baffled flasks and a high shaking speed (e.g., 200-250 rpm) to ensure adequate aeration of the culture.[7]

Problem 3: Isotopic Scrambling

Potential Cause Recommended Solution
Metabolic Crosstalk Transaminase reactions can lead to the redistribution of the ¹⁵N label between different amino acids.[4]
Reversible Enzymatic Reactions High rates of reversible reactions in metabolic pathways can cause the redistribution of ¹⁵N.[4]
Solutions for Isotopic Scrambling While more common in ¹³C labeling, significant nitrogen scrambling can occur. Using yeast strains with specific gene deletions in amino acid biosynthesis pathways can help minimize this. Additionally, optimizing culture conditions such as temperature and pH can influence reaction rates and potentially reduce scrambling.[4]

Data Presentation

Table 1: Typical Minimal Medium Recipe for ¹⁵N Labeling in Yeast

ComponentConcentrationNotes
Yeast Nitrogen Base (w/o amino acids, w/o ammonium sulfate)1.7 g/LProvides essential vitamins and trace minerals.
¹⁵N Ammonium Sulfate ((¹⁵NH₄)₂SO₄)1-5 g/LThe sole nitrogen source. The concentration can be optimized.
Glucose (Dextrose)20 g/LPrimary carbon source.
Sterile Waterto 1 LUse high-purity water.
Autoclave to sterilize.

This is a basic recipe and may require optimization for specific yeast strains and experimental goals.

Table 2: Comparison of ¹⁵N Enrichment Strategies in Pichia pastoris

ProtocolDescription¹⁵N Incorporation (%)
P1 (Control) ¹⁵N and ¹³C sources present throughout the entire growth phase.>99%
P4 (Optimized) Small amounts of ¹⁵N and ¹³C compounds added 6 hours before methanol (B129727) induction.>99%

Data adapted from a study on optimizing labeling in Pichia pastoris, demonstrating that full incorporation can be achieved more economically.[8]

Experimental Protocols

Protocol 1: Optimizing ¹⁵N Enrichment in Saccharomyces cerevisiae

This protocol outlines a general procedure for optimizing ¹⁵N enrichment. It is recommended to test different parameters, such as the duration of the adaptation phase and the initial cell density of the main culture.

1. Preparation of Media:

  • Prepare Yeast Nitrogen Base (YNB) minimal medium without amino acids and ammonium sulfate.

  • For the pre-culture (adaptation phase), use standard ¹⁴N ammonium sulfate.

  • For the main culture, use ¹⁵N-labeled ammonium sulfate as the sole nitrogen source. Ensure the purity of the ¹⁵N salt is >98%.

2. Pre-culture (Adaptation Phase):

  • Inoculate a single colony of your yeast strain into a small volume (5-10 mL) of rich medium (e.g., YPD) and grow overnight at 30°C with shaking.

  • The next day, inoculate a larger volume (e.g., 100 mL) of ¹⁴N minimal medium with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Grow this pre-culture at 30°C with shaking until it reaches mid-log phase (OD₆₀₀ of 0.6-0.8). This step adapts the yeast to the minimal medium.[4]

3. Main ¹⁵N Labeling Culture:

  • Harvest the cells from the pre-culture by centrifugation (e.g., 3000 x g for 5 minutes).

  • Wash the cell pellet with sterile water or ¹⁵N minimal medium without a nitrogen source to remove any residual ¹⁴N medium.

  • Resuspend the cell pellet in the main ¹⁵N minimal medium to a desired starting OD₆₀₀ (e.g., 0.1-0.2).

  • Grow the main culture at 30°C with vigorous shaking. Monitor the cell growth by measuring the OD₆₀₀.

4. Induction and Harvest:

  • If expressing a recombinant protein under an inducible promoter, add the inducing agent when the culture reaches the optimal OD₆₀₀ for induction (e.g., 0.8-1.0).

  • Continue to grow the culture for the desired expression period.

  • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until protein purification.

5. Assessment of ¹⁵N Incorporation:

  • Purify the protein of interest.

  • Analyze the purified protein by mass spectrometry to determine the percentage of ¹⁵N incorporation.

Protocol 2: Quantification of ¹⁵N Enrichment by Mass Spectrometry

1. Sample Preparation:

  • Excise the protein band of interest from an SDS-PAGE gel or use an in-solution digest of the purified protein.

  • Perform an in-gel or in-solution tryptic digest to generate peptides.

2. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

3. Data Analysis:

  • Identify peptides from your protein of interest using database search software.

  • For identified peptides, extract the isotopic distribution from the mass spectra.

  • Use specialized software to compare the observed isotopic pattern with the theoretical patterns for different levels of ¹⁵N enrichment.[1][3] This will provide a quantitative measure of the incorporation efficiency. The software calculates the expected mass shift based on the number of nitrogen atoms in the peptide and the percentage of ¹⁵N incorporation.

Mandatory Visualization

experimental_workflow Experimental Workflow for Optimizing 15N Enrichment in Yeast cluster_0 Phase 1: Pre-culture and Adaptation cluster_1 Phase 2: 15N Labeling cluster_2 Phase 3: Analysis A Inoculate single colony in rich medium (YPD) B Grow overnight A->B C Inoculate 14N minimal medium B->C D Grow to mid-log phase (Adaptation) C->D E Harvest and wash cells D->E Transfer to 15N medium F Resuspend in 15N minimal medium E->F G Grow to desired OD for induction F->G H Induce protein expression G->H I Continue growth and harvest cells H->I J Protein Purification I->J Proceed to purification K Tryptic Digest J->K L Mass Spectrometry Analysis K->L M Quantify 15N Incorporation L->M

Caption: Workflow for optimizing ¹⁵N protein enrichment in yeast.

troubleshooting_logic Troubleshooting Logic for Low 15N Enrichment cluster_causes Potential Causes cluster_solutions Solutions Start Low 15N Enrichment (<95%) Contamination 14N Contamination? Start->Contamination Adaptation Insufficient Adaptation? Start->Adaptation Time Inadequate Labeling Time? Start->Time Sol_Contamination Use high-purity 15N source. Avoid complex media components. Contamination->Sol_Contamination Yes Sol_Adaptation Implement pre-culture step in 14N minimal medium. Adaptation->Sol_Adaptation Yes Sol_Time Ensure several cell doublings in 15N medium. Time->Sol_Time Yes End Achieve >95% Enrichment Sol_Contamination->End Re-run Experiment Sol_Adaptation->End Re-run Experiment Sol_Time->End Re-run Experiment

Caption: Troubleshooting logic for low ¹⁵N enrichment.

References

Technical Support Center: 15N Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 15N metabolic flux analysis (MFA). The following information addresses common challenges encountered during experimental design, execution, and data analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Experimental Design & Execution

Q1: What are the common causes of low or incomplete 15N labeling efficiency?

Incomplete labeling can significantly impact the accuracy of flux estimations.[1][2] Several factors can contribute to low labeling efficiency:

  • Insufficient Labeling Duration: Achieving a high level of 15N enrichment, particularly in organisms or tissues with slow protein turnover, requires a sufficient labeling period.[2] For example, labeling for two generations in rats is preferred to adequately enrich brain tissue.[2]

  • Suboptimal Growth Conditions: Factors such as temperature, pH, and the availability of the nitrogen source can affect nutrient uptake and metabolism, leading to inefficient labeling.[3]

  • Chemical Purity of the 15N Source: The purity of the 15N-labeled substrate is crucial. Contamination with the natural abundance (14N) isotope will dilute the label.

  • Dilution from Unlabeled Sources: The presence of unlabeled nitrogen sources in the growth medium can compete with the 15N-labeled substrate, reducing incorporation.

Troubleshooting Steps:

IssueRecommended Action
Insufficient Labeling DurationConduct a pilot study to determine the time required to reach isotopic steady state for your specific biological system.[4] For slow-turnover tissues, consider longer labeling periods across multiple generations.[2]
Suboptimal Growth ConditionsOptimize cell culture conditions (e.g., temperature, pH) to favor the desired reaction direction and ensure efficient nutrient uptake.[3]
Labeled Substrate PurityUse high-purity 15NH4Cl or other 15N-labeled substrates from a reputable supplier.
Unlabeled Nitrogen SourcesEnsure the experimental medium uses the 15N source as the sole nitrogen source to avoid dilution.[3]

Q2: How can I minimize isotopic scrambling of the 15N label?

Isotopic scrambling, the redistribution of the 15N label to unintended metabolites, can complicate data interpretation.[3][5] Key causes include:

  • Transaminase Activity: Enzymes like alanine (B10760859) and aromatic amino acid transaminases can transfer the 15N label between different amino acids.[3]

  • Metabolic Branch Points: Pathways with branch points or converging pathways can lead to the redistribution of 15N labels.[3] For instance, tryptophan can be catabolized, leading to the scrambling of its nitrogen.[3]

  • Reversible Enzymatic Reactions: High rates of reversible reactions can redistribute 15N within a molecule and connected metabolite pools.[3]

Troubleshooting Steps:

Cause of ScramblingMitigation Strategy
Transaminase ActivityUse E. coli strains deficient in key transaminases or add specific metabolic precursors to suppress crosstalk between biosynthetic pathways.[3]
Metabolic Branch PointsCarefully select labeled precursors that are part of isolated biosynthetic pathways with irreversible steps.[3]
Reversible ReactionsOptimize cell culture conditions to favor the desired reaction direction or use specific enzyme inhibitors for off-target reversible reactions where possible.[3]
Sample Preparation & Data Acquisition

Q3: My mass spectrometry data shows co-eluting peptides and interfering peaks. How can I improve quantification accuracy?

Co-elution of peptides is a common issue in complex samples and can interfere with accurate quantification.[1][6]

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry: Utilize high-resolution scans in the MS1 phase to reduce peak overlap and improve the accuracy of quantification.[1]

  • Targeted Quantification: For proteins of interest, a targeted quantification strategy like Parallel Reaction Monitoring (PRM) can provide more accurate results and is less prone to missing values, especially in 15N labeled samples.

  • Data-Independent Acquisition (DIA): DIA can be an alternative approach to improve quantification in complex samples.

  • Chromatography Optimization: Adjusting the liquid chromatography gradient and column chemistry can improve the separation of peptides.

Data Analysis & Interpretation

Q4: How do I confirm that my system has reached an isotopic steady state?

The assumption of isotopic steady state is fundamental for many metabolic flux analysis models.[4][7] This state is reached when the relative fractions of metabolite isotopomers are constant over time.[4]

Protocol: Validating Isotopic Steady State

  • Time-Course Sampling: After introducing the 15N-labeled tracer, collect samples at multiple time points (e.g., after several cell doublings).[4][7]

  • Metabolite Extraction: Immediately quench metabolism to halt enzymatic activity. A common method is rapid transfer of cells to a cold solvent like -20°C 60% methanol.[7] Then, extract the intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites at each time point.

  • Data Comparison: If the labeling patterns are consistent across the later time points, the assumption of isotopic steady state is valid.[7] If not, consider using non-stationary MFA (INST-MFA) models.[8]

Q5: My flux calculations have wide confidence intervals. What does this indicate and how can I improve the precision?

Wide confidence intervals suggest high uncertainty in the calculated flux values.[9]

Common Causes and Solutions:

CauseSolution
Insufficient Labeling Information The chosen tracer may not produce significant labeling changes in the metabolites related to the flux of interest.[8] Consider using a different 15N-labeled tracer or a combination of tracers to better resolve specific pathways.[9]
Network Structure The flux may be part of a metabolic cycle or a parallel pathway that is inherently difficult to resolve with the current experimental design.[8]
High Measurement Noise Large errors in the labeling data will propagate to the flux estimates.[7] Improve analytical precision by optimizing sample preparation and mass spectrometer settings.[7]
Model Complexity An overly complex model with too many free parameters can lead to poorly resolved fluxes.[7] If certain pathways are known to be inactive under your experimental conditions, consider removing them from the model.[7]

Experimental Workflows & Diagrams

A typical workflow for 15N metabolic flux analysis involves several key stages, from experimental setup to data interpretation.

experimental_workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase cluster_troubleshooting Troubleshooting Loop start Start: Define Biological Question design Experimental Design (Tracer Selection, Time Points) start->design culture Cell Culture with 15N Labeled Substrate design->culture sampling Time-Course Sampling & Quenching culture->sampling extraction Metabolite Extraction sampling->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_processing Data Processing (Peak Integration, Isotopomer Distribution) ms_analysis->data_processing mfa_modeling Metabolic Flux Analysis (Model Fitting) data_processing->mfa_modeling interpretation Flux Map & Biological Interpretation mfa_modeling->interpretation refine_model Refine Model or Experimental Design mfa_modeling->refine_model Poor Fit? refine_model->design

Caption: A generalized workflow for 15N metabolic flux analysis experiments.

The decision-making process for troubleshooting poor model fit in MFA is critical for obtaining reliable flux data.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_reanalysis Re-Analysis start Poor Model Fit to Experimental Data check_steady_state Verify Isotopic Steady State start->check_steady_state check_raw_data Inspect Raw MS Data (e.g., for co-elution) start->check_raw_data check_model_accuracy Review Model: Reactions & Atom Transitions start->check_model_accuracy refine_experiment Refine Experiment: New Tracers, Time Points start->refine_experiment If checks pass use_inst_mfa Use Non-Stationary MFA (INST-MFA) check_steady_state->use_inst_mfa Not Reached exclude_data Exclude Contaminated Data Points check_raw_data->exclude_data Errors Found correct_model Correct Reactions or Atom Mappings check_model_accuracy->correct_model Inaccuracies Found rerun_mfa Re-run Flux Analysis use_inst_mfa->rerun_mfa exclude_data->rerun_mfa correct_model->rerun_mfa refine_experiment->rerun_mfa

References

Technical Support Center: Correcting for Incomplete Isotopic Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to incomplete isotopic labeling in proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete isotopic labeling and why is it a problem in proteomics?

Incomplete isotopic labeling occurs when the "heavy" isotope-labeled amino acids are not fully incorporated into the proteome of the cells being studied.[1] This results in the presence of both "light" and "heavy" forms of peptides in the labeled sample, which can lead to inaccurate quantification of protein abundance and turnover rates.[1][2] The presence of unlabeled "light" peptides in the "heavy" sample can artificially skew the calculated heavy-to-light (H/L) ratios, often leading to an underestimation of protein synthesis and turnover.[1]

Q2: How can I assess the labeling efficiency in my experiment?

To assess labeling efficiency, a small aliquot of the "heavy" labeled cell lysate can be analyzed by mass spectrometry before mixing it with the "light" sample.[1] By searching the data for peptides and their isotopic envelopes, you can determine the percentage of incorporation of the heavy amino acids.[1] The heavy peak should account for at least 97% of the total signal for a given peptide.[3]

Q3: What is considered an acceptable labeling efficiency?

A labeling efficiency of over 95% is generally considered acceptable for most SILAC experiments.[1] For accurate quantification, a labeling efficiency of at least 97% is highly recommended.[4] This level of incorporation is typically achieved after a sufficient number of cell doublings (at least 5-6) in the SILAC medium.[3][5]

Q4: What are the common causes of incomplete isotopic labeling?

Several factors can contribute to incomplete labeling:

  • Insufficient Cell Culture Duration: Cells require a sufficient number of divisions (at least 5-6 doublings) to dilute out the pre-existing "light" proteins and achieve maximum label incorporation.[3][6]

  • Contamination with Light Amino Acids: The presence of unlabeled amino acids in the culture medium, often from standard fetal bovine serum (FBS), can compete with the heavy-labeled amino acids.[3] Using dialyzed FBS is essential to minimize this contamination.[1][7]

  • Suboptimal Amino Acid Concentrations: Incorrect concentrations of heavy or light amino acids can negatively impact cell health and the efficiency of labeling.[3]

  • Cell Line-Specific Characteristics: Some cell lines may exhibit slower protein turnover rates or reduced uptake of external amino acids, making complete labeling more challenging.[3]

  • Amino Acid Degradation: Prolonged storage of SILAC media can lead to the degradation of amino acids.[1] It is recommended to use freshly prepared media.[1]

Q5: What is arginine-to-proline conversion and how does it impact my data?

Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into proline.[2][5] This results in the incorporation of the heavy label into proline residues, which complicates data analysis and can lead to quantification errors because the mass shift will not be consistent with only arginine labeling.[2][3] This conversion can be problematic as it splits the mass spectrometry signal of proline-containing peptides into multiple peaks.[4]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency Detected
  • Symptoms:

    • Mass spectrometry analysis of the "heavy" labeled sample shows a significant presence of "light" peptide peaks.

    • The calculated labeling efficiency is below 95-97%.[1][4]

    • Log2-transformed Heavy/Light (H/L) ratios are consistently below zero (indicating H/L < 1) in a 1:1 mixture of heavy and light samples.[1]

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Insufficient Cell Doublings Ensure cells undergo at least 5-6 doublings in the SILAC medium to allow for the dilution of pre-existing "light" proteins.[3][5] For slower-growing cell lines, a longer culture period may be necessary.[3]
Contamination from Serum Use dialyzed fetal bovine serum (FBS) instead of standard FBS to avoid the introduction of unlabeled ("light") amino acids.[1][7]
Poor Cell Growth in SILAC Medium If cells are not growing well in the dialyzed serum, you can supplement the medium with purified growth factors or a small percentage of normal serum.[1]
Amino Acid Degradation Prepare fresh SILAC media and avoid prolonged storage to prevent the degradation of labeled amino acids.[1]
Issue 2: High Variability in Protein Ratios Between Replicates
  • Symptoms:

    • Significant variation in protein quantification ratios is observed across biological replicates.

    • Inconsistent up- or down-regulation of the same proteins across experiments.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Incomplete Labeling Incomplete labeling can introduce a systematic bias that varies between experiments. Implement a label-swap experimental design to identify and correct for this bias.[1][2]
Errors in Sample Mixing Ensure accurate cell counting and protein quantification before mixing the "light" and "heavy" cell populations to maintain a precise 1:1 ratio.[1]
Arginine-to-Proline Conversion Utilize software tools that can account for this metabolic conversion during data analysis. Alternatively, consider using a different labeled amino acid if this is a significant issue in your cell line.[1][5]

Experimental Protocols

Protocol 1: Assessing SILAC Labeling Efficiency
  • Cell Culture: Grow a small population of cells (e.g., 1x10^6) in the "heavy" SILAC medium for at least five doublings.[3]

  • Cell Lysis: Harvest the cells and lyse them using a standard lysis buffer (e.g., RIPA buffer).[3]

  • Protein Digestion: Perform a small-scale protein digestion using trypsin.[7]

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.[7]

  • Data Analysis: Search the MS/MS data against a protein database. Manually inspect the spectra of several high-abundance peptides containing the labeled amino acid (e.g., lysine (B10760008) or arginine) to determine the ratio of heavy to light forms. The heavy peak should be at least 97% of the total signal for that peptide.[3]

Protocol 2: Correcting for Incomplete Labeling with a Label-Swap Experiment

A label-swap strategy can effectively correct for experimental errors arising from incomplete labeling.[2][8]

  • Experiment 1:

    • Culture control cells in "light" SILAC medium (containing natural isotopes of arginine and lysine).

    • Culture experimental cells in "heavy" SILAC medium (e.g., containing 13C6-arginine and 13C6,15N2-lysine).[1]

  • Experiment 2 (Label Swap):

    • Culture control cells in "heavy" SILAC medium.

    • Culture experimental cells in "light" SILAC medium.[1]

  • Sample Preparation and Analysis:

    • For both experiments, mix the "light" and "heavy" cell populations in a 1:1 ratio.[1]

    • Process the samples and analyze them by LC-MS/MS.

  • Data Correction:

    • The systematic error introduced by incomplete labeling will have an opposite effect on the protein ratios in the two experiments.

    • By averaging the ratios obtained from the two experiments, the bias due to incomplete labeling can be effectively corrected.[2]

Quantitative Data Summary

The following table illustrates the theoretical effect of incomplete labeling on SILAC ratios and how a label-swap experiment can correct for this.

Table 1: Theoretical Correction of Incomplete Labeling (90% Efficiency) with Label-Swap

Protein StateExperiment 1 (Control-Light, Treated-Heavy)Experiment 2 (Control-Heavy, Treated-Light)Corrected Ratio (Average of Exp 1 & 2)
No Change (Expected H/L = 1) Observed H/L ≈ 0.82Observed H/L ≈ 1.22≈ 1.02
2-fold Upregulation (Expected H/L = 2) Observed H/L ≈ 1.73Observed H/L ≈ 2.44≈ 2.08
2-fold Downregulation (Expected H/L = 0.5) Observed H/L ≈ 0.45Observed H/L ≈ 0.61≈ 0.53

Note: The observed H/L ratios are theoretical calculations based on a 90% labeling efficiency, demonstrating the systematic underestimation or overestimation that is corrected by the label-swap approach.[2]

Visualizations

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase A1 Culture cells in 'Light' Medium A3 Ensure >= 5 cell doublings A1->A3 A2 Culture cells in 'Heavy' Medium A2->A3 B1 Apply Treatment to one cell population A3->B1 B2 Harvest 'Light' and 'Heavy' cells B1->B2 B3 Mix cell populations 1:1 B2->B3 C1 Cell Lysis & Protein Extraction B3->C1 C2 Protein Digestion (Trypsin) C1->C2 C3 LC-MS/MS Analysis C2->C3 C4 Data Analysis (Quantification) C3->C4

General experimental workflow for a SILAC experiment.

Troubleshooting_Flowchart Start Inaccurate Quantification or High Variability CheckEfficiency Assess Labeling Efficiency Start->CheckEfficiency EfficiencyOK Labeling Efficiency > 97%? CheckEfficiency->EfficiencyOK CheckMixing Review Sample Mixing Protocol EfficiencyOK->CheckMixing Yes CheckDoublings Cultured for >= 5 doublings? EfficiencyOK->CheckDoublings No CheckConversion Investigate Arginine to Proline Conversion CheckMixing->CheckConversion LabelSwap Perform Label-Swap Replicate CheckConversion->LabelSwap CheckSerum Using Dialyzed FBS? CheckDoublings->CheckSerum Yes IncreaseTime Increase culture time CheckDoublings->IncreaseTime No SwitchSerum Switch to Dialyzed FBS CheckSerum->SwitchSerum No CheckSerum->LabelSwap Yes End Re-analyze Data IncreaseTime->End SwitchSerum->End LabelSwap->End

Troubleshooting flowchart for incomplete labeling.

Label_Swap_Diagram cluster_exp1 Experiment 1 cluster_exp2 Experiment 2 (Label Swap) E1_Control Control ('Light' Medium) E1_Mix Mix 1:1 E1_Control->E1_Mix E1_Treated Treated ('Heavy' Medium) E1_Treated->E1_Mix E1_Result Ratio 1 = H/L E1_Mix->E1_Result Corrected_Ratio Corrected Ratio = Average(Ratio 1, 1/Ratio 2) E1_Result->Corrected_Ratio E2_Control Control ('Heavy' Medium) E2_Mix Mix 1:1 E2_Control->E2_Mix E2_Treated Treated ('Light' Medium) E2_Treated->E2_Mix E2_Result Ratio 2 = L/H E2_Mix->E2_Result E2_Result->Corrected_Ratio

Principle of a label-swap experiment for correction.

References

identifying sources of error in 15N tracer experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15N tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to identify and troubleshoot potential sources of error in their studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in 15N tracer experiments?

A1: Errors in 15N tracer experiments can arise from various stages, including experimental design, sample preparation, mass spectrometry analysis, and data interpretation. Key sources include environmental contamination, incomplete sample labeling, isotopic scrambling, and improper data analysis.[1][2][3] Careful planning and execution are critical to minimize these errors.

Q2: How can I minimize background noise in my samples?

A2: Minimizing background noise starts with meticulous sample preparation. Key practices include:

  • Avoiding Environmental Contamination: Be mindful of nitrogen-containing contaminants in the lab, such as ammonia (B1221849) from cleaning products and nitric acid fumes.[2]

  • Ensuring Reagent Purity: Use high-purity reagents and solvents to avoid introducing external nitrogen.

  • Proper Sample Handling: Handle enriched and non-enriched samples separately to prevent cross-contamination. It is advisable to use separate lab equipment and run samples from low to high enrichment.[2]

Q3: My 15N labeling efficiency is low. What can I do?

A3: Low or incomplete labeling efficiency is a common issue.[1][4] To troubleshoot this:

  • Optimize Labeling Duration: Ensure cells or organisms are cultured for a sufficient period with the 15N-labeled source to reach an isotopic steady state. This may require several cell doublings.[1]

  • Check Tracer Availability: Confirm that the 15N tracer is bioavailable and not being outcompeted by other nitrogen sources.

  • Adapt Cells to Medium: For cell cultures, adapting cells to the minimal medium before introducing the 15N label can improve uptake.[1]

Q4: What is isotopic scrambling and how can I prevent it?

A4: Isotopic scrambling is the redistribution of the 15N label to unintended molecules or positions, which can complicate data interpretation.[1] Major causes and solutions include:

  • Transaminase Activity: Enzymes like transaminases can transfer the 15N label between amino acids. Using knockout strains deficient in specific transaminases can mitigate this.[1]

  • Metabolic Branch Points: Converging or branching metabolic pathways can lead to label redistribution.[1] Carefully select labeled precursors that enter pathways with irreversible steps.[1]

  • Reversible Reactions: High rates of reversible enzymatic reactions can scramble the label. Optimizing culture conditions (e.g., temperature, pH) can favor the desired reaction direction.[1]

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your 15N tracer experiments.

Guide 1: Sample Preparation Errors

Proper sample preparation is crucial for accurate and reproducible results. Errors introduced at this stage can be difficult to correct later.

Problem: Inconsistent or non-reproducible results.

  • Possible Cause 1: Improper Sample Drying.

    • Symptom: Variable sample weights. Over-drying can make samples hygroscopic, causing them to absorb atmospheric moisture, while under-drying can lead to weight loss during storage or analysis.[2]

    • Solution: Dry solid samples to a constant weight, typically in an oven at 50-60°C. For heat-sensitive samples, freeze-drying is a recommended alternative.[2] Avoid drying temperatures above 60-70°C for plant and soil samples as it can alter the δ15N signature.[5]

  • Possible Cause 2: Inhomogeneous Samples.

    • Symptom: High variability between subsamples from the same bulk sample.

    • Solution: Grind larger samples into a homogenous powder to ensure that the subsample taken for analysis is representative of the entire sample. This is especially important for materials like soil and sediments.[2][3]

  • Possible Cause 3: Improper Sample Encapsulation.

    • Symptom: Unexpected peaks or noise in mass spectrometry data.

    • Solution: Use tin (Sn) capsules for combustion-based analysis, as tin acts as a catalyst.[2] Ensure capsules are sealed tightly to prevent leakage and contamination of the autosampler. Forming the capsule into a cube or sphere is recommended.[2]

Workflow for Sample Preparation

cluster_prep Sample Preparation Workflow Start Collect Sample Dry Dry Sample (50-60°C or Freeze-dry) Start->Dry Grind Grind to Homogenous Powder Dry->Grind Weigh Weigh Subsample Grind->Weigh Encapsulate Encapsulate in Tin Capsule Weigh->Encapsulate End Ready for MS Analysis Encapsulate->End

Caption: A generalized workflow for preparing solid samples for 15N analysis.

Guide 2: Mass Spectrometry and Data Analysis Errors

Problem: High background or unexpected peaks in mass spectrometry data.

  • Possible Cause 1: Leaks in the Mass Spectrometer.

    • Symptom: Consistently high nitrogen background signal.

    • Solution: Check for leaks in the gas flow path of the mass spectrometer, which can allow atmospheric nitrogen to enter the system.[2]

  • Possible Cause 2: In-source Fragmentation.

    • Symptom: Appearance of scrambled isotopes or unexpected fragment ions.

    • Solution: Optimize mass spectrometer source conditions to minimize fragmentation.

Problem: Inaccurate quantification of 15N enrichment.

  • Possible Cause 1: Failure to Correct for Natural 15N Abundance.

    • Symptom: Overestimation of 15N enrichment, especially at low labeling levels.

    • Solution: Always analyze unlabeled control samples to determine the natural 15N abundance. This baseline must be subtracted from the measured values in your labeled samples.

  • Possible Cause 2: Incorrect Calculation Methods.

    • Solution: When calculating total tracer recovery in different pools, average the absolute amounts of the tracer, not the fractional abundances or concentrations, to avoid overestimation.[3]

Logical Diagram of Error Sources

cluster_error Potential Sources of Error in 15N Experiments Exp_Design Experimental Design Error2 Incomplete Labeling Exp_Design->Error2 Sample_Prep Sample Preparation Error1 Contamination Sample_Prep->Error1 Error6 Poor Homogenization Sample_Prep->Error6 MS_Analysis MS Analysis Error4 MS Background Noise MS_Analysis->Error4 Data_Interp Data Interpretation Error3 Isotopic Scrambling Data_Interp->Error3 Error5 Calculation Errors Data_Interp->Error5

Caption: Categorization of common error sources in 15N tracer experiments.

Experimental Protocols

Protocol 1: General Procedure for 15N Labeling of Plants and GC-MS Analysis

This protocol provides a general framework for labeling plant material with 15NH4+ and subsequent analysis.[6]

  • Labeling:

    • Excise plant leaves and place them in a solution containing 15NH4+ as the primary nitrogen source.

    • Incubate under controlled light and temperature conditions for a defined period to allow for nitrogen assimilation.

  • Amino Acid Extraction:

    • Harvest the labeled leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract amino acids using a suitable solvent system (e.g., a methanol:chloroform:water mixture).

  • Purification and Derivatization:

    • Purify the amino acid fraction from the extract using ion-exchange chromatography.

    • Derivatize the purified amino acids to make them volatile for gas chromatography (e.g., silylation).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Separate the amino acid derivatives on the GC column.

    • Analyze the mass spectra to determine the isotopic enrichment of 15N in each amino acid.

  • Data Calculation:

    • Calculate the atom percent excess of 15N.

    • Quantify the concentration of each amino acid based on calibration curves from standards.

Quantitative Data Summary

The following table summarizes potential quantitative errors that can arise in 15N tracer studies.

Error SourcePotential Magnitude of ErrorInfluencing FactorsMitigation Strategy
Isotope Dilution Assumption Can lead to significant over- or underestimation of N2 fixationDifference in soil N uptake timing and spatial distribution between fixing and reference plants.Careful selection of a non-fixing reference plant with similar rooting patterns and growth season.
Tracer Reflux (Remineralization) Underestimation of gross mineralization and consumption rates.[7]Long incubation periods.[7][8]Shorten the incubation period to minimize the remineralization of the consumed 15N tracer.[8]
Incomplete Labeling Inaccurate quantification and reduced identification of labeled peptides.[4][9]Labeling duration, tracer availability, cell doubling time.[4]Extend labeling time; ensure tracer is the sole or primary nitrogen source.[1][9]
Analytical Error (Mass Spec) Varies by instrument and method; can be significant for subtle effects.[10][11]Instrument calibration, sample complexity, background noise.[10][12]Use internal standards, run replicate samples, and use high-resolution mass spectrometry.[2][10]

References

Technical Support Center: Troubleshooting Low Yield of 15N Labeled Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields of 15N labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression of isotopically labeled proteins for NMR spectroscopy and other applications.

Frequently Asked Questions (FAQs)

Q1: My 15N labeled protein expression is very low or non-existent. What are the common causes?

Low or no yield of 15N labeled protein is a frequent issue. The primary causes can be broadly categorized as:

  • Protein Toxicity: The expressed protein may be toxic to the E. coli host cells, leading to poor growth and reduced protein production.[1][2] Leaky expression, where small amounts of the protein are produced even without an inducer, can exacerbate this issue.[1][2][3]

  • Suboptimal Growth and Induction Conditions: Minimal media used for 15N labeling can be challenging for E. coli growth. Factors like media composition, pH, aeration, induction time (timing and duration), and temperature play a crucial role in protein yield.[2][3][4]

  • Codon Usage Bias: The gene for your protein of interest may contain codons that are rarely used by E. coli.[5][6] This can lead to translational stalling and truncated or misfolded protein.[6][7]

  • Plasmid Instability: The expression plasmid can be lost during cell division, especially if the expressed protein is toxic. This is more common with ampicillin-resistant plasmids.[8]

  • Inefficient Labeling: In some cases, the protein might be expressed but the incorporation of 15N is low. This can be due to issues with the media or metabolic scrambling.[9][10]

Q2: How can I determine if my protein is toxic to the E. coli host?

Several signs can indicate protein toxicity:

  • Slow Cell Growth: Compare the growth rate (OD600) of cells containing your expression plasmid with a control (e.g., an empty vector) after induction. A significant decrease in growth rate suggests toxicity.[11]

  • No Colonies or Fewer Colonies After Transformation: Difficulty in obtaining colonies after transforming the expression plasmid into competent cells can be a sign of a highly toxic protein.[11]

  • Cell Lysis: In extreme cases, induction of a toxic protein can lead to cell lysis, observed as a decrease in OD600 after an initial increase.

A simple test to confirm toxicity is to plate serial dilutions of your expression strain and a control strain on agar (B569324) plates with and without the inducer (e.g., IPTG). A significant reduction in colony-forming units (CFUs) on the inducer-containing plates points to protein toxicity.[11][12]

Q3: What are the key parameters to optimize for improving protein expression in minimal media?

Optimizing growth and induction conditions is critical for maximizing yield in minimal media. Here are the key parameters to consider:

ParameterRecommendationRationale
Carbon Source (Glucose) Start with 2-4 g/L. Increasing glucose can significantly boost cell density and protein yield.[3]Provides energy and carbon skeletons for cell growth and protein synthesis.
Nitrogen Source (15NH4Cl) Typically 1 g/L is used. Increasing to 2-3 g/L can improve yield for some proteins.[3]Sole source of 15N for labeling.
Media Buffering Use a well-buffered medium like M9 or Studier's P-5052 to prevent acidification.Media acidification is detrimental to E. coli growth and protein yield.[2][3]
Trace Metals Supplementing with a trace metal solution can improve protein yield.[2][3]Essential cofactors for many enzymes involved in metabolism and protein synthesis.
Induction OD600 Induce at a higher cell density (OD600 of 2.0-3.0 or even higher) instead of the standard 0.6-0.8.[4][13]Maximizes the number of cells producing the protein.
Induction Temperature Test a range of temperatures (e.g., 18°C, 25°C, 37°C). Lower temperatures often improve protein solubility and yield.[1][8]Slower expression at lower temperatures can facilitate proper protein folding.
Inducer Concentration Optimize the inducer (e.g., IPTG) concentration. Lower concentrations can sometimes reduce toxicity and improve yield.[8]Fine-tunes the level of protein expression.
Harvest Time Determine the optimal harvest time post-induction by taking time points (e.g., 4, 6, 8, 20 hours).[3]Protein expression levels can vary significantly over time.

Q4: My gene has rare codons for E. coli. How can I address this?

Codon usage bias is a common reason for low expression of heterologous proteins.[6] Here are two main approaches to overcome this:

  • Use a Host Strain with Helper Plasmids: Utilize E. coli strains like BL21(DE3)-RIL or Rosetta(DE3), which carry a supplementary plasmid expressing tRNAs for rare codons (e.g., AGA, AGG, AUA, CUA).

  • Codon Optimization: Synthesize a new version of your gene with codons optimized for high expression in E. coli.[14][15] This involves replacing rare codons with more frequently used synonymous codons.[15] Several online tools and commercial services are available for gene optimization.[14]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Protein Yield

This guide provides a systematic approach to identifying the root cause of your low protein expression.

LowYieldDiagnosis Start Start: Low/No 15N Protein Yield CheckGrowth Check Cell Growth (OD600) Compare to empty vector control Start->CheckGrowth ToxicityTest Perform Toxicity Test (Plate on inducer vs. no inducer) CheckGrowth->ToxicityTest Poor Growth GrowthOK Cell Growth is Normal CheckGrowth->GrowthOK Normal Growth ProteinToxicity Protein Toxicity Likely ToxicityTest->ProteinToxicity Fewer colonies with inducer CheckExpression Check for Protein Expression (SDS-PAGE of whole cell lysate) ToxicityTest->CheckExpression No significant difference GrowthOK->CheckExpression NoExpression No Expression Band CheckExpression->NoExpression No Band ExpressionPresent Expression Band Present CheckExpression->ExpressionPresent Band Present CodonAnalysis Analyze Codon Usage NoExpression->CodonAnalysis CheckSolubility Check Solubility (SDS-PAGE of soluble vs. insoluble fractions) ExpressionPresent->CheckSolubility Insoluble Protein is Insoluble (Inclusion Bodies) CheckSolubility->Insoluble Mainly in Pellet Soluble Protein is Soluble but Yield is Low CheckSolubility->Soluble Mainly in Supernatant OptimizeGrowth Optimize Growth and Induction Conditions Insoluble->OptimizeGrowth Soluble->OptimizeGrowth

Caption: A decision tree to diagnose the cause of low 15N labeled protein yield.

Guide 2: Experimental Workflow for Optimizing 15N Protein Expression

This workflow outlines the steps to systematically optimize your expression protocol.

OptimizationWorkflow Start Start: Low Yield Confirmed StrainChoice 1. Choose Appropriate E. coli Strain (e.g., BL21(DE3) for non-toxic, C41(DE3)/C43(DE3) for toxic proteins) Start->StrainChoice MediaOptimization 2. Optimize Minimal Media Composition (Test different Glucose/NH4Cl concentrations) StrainChoice->MediaOptimization InductionOptimization 3. Optimize Induction Parameters (Test OD600, Temperature, Inducer Conc.) MediaOptimization->InductionOptimization TimeCourse 4. Perform Harvest Time Course InductionOptimization->TimeCourse Analysis 5. Analyze Yield and Solubility (SDS-PAGE, Western Blot) TimeCourse->Analysis Evaluate Evaluate Results Analysis->Evaluate Success Sufficient Yield Achieved Evaluate->Success Improvement FurtherTroubleshooting Yield Still Low Evaluate->FurtherTroubleshooting No Improvement CodonOpt Consider Codon Optimization FurtherTroubleshooting->CodonOpt

Caption: A stepwise workflow for optimizing 15N labeled protein expression.

Experimental Protocols

Protocol 1: Small-Scale Expression Trials for Optimization

This protocol describes how to perform small-scale experiments to test different expression conditions.

Materials:

  • E. coli expression strain transformed with your plasmid.

  • M9 minimal medium components (including 15NH4Cl and glucose).

  • Appropriate antibiotic.

  • Inducer (e.g., IPTG).

  • Shaking incubator.

  • Spectrophotometer.

  • 250 mL baffled flasks.

Procedure:

  • Pre-culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Adaptation Culture: The next morning, inoculate 50 mL of M9 minimal medium (containing 14NH4Cl) in a 250 mL flask with the overnight culture to a starting OD600 of ~0.05. Grow at 37°C until the OD600 reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.[9]

  • Main Culture Inoculation: Prepare multiple 50 mL main cultures in 250 mL baffled flasks. Each flask will test a different condition (e.g., different temperature, inducer concentration). Inoculate each with the adaptation culture to a starting OD600 of ~0.05. Use M9 medium containing 15NH4Cl as the sole nitrogen source.

  • Growth and Induction: Grow the main cultures at the desired temperature with vigorous shaking. Monitor the OD600. When the target OD600 for induction is reached, add the inducer at the desired concentration to each test flask. Leave one flask un-induced as a negative control.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C) at different time points post-induction.

  • Analysis: Resuspend the cell pellets in lysis buffer and analyze the protein expression levels by SDS-PAGE.

Protocol 2: Uniform 15N Labeling of Proteins in E. coli (1 Liter Scale)

This protocol is for a standard 1-liter scale 15N labeling experiment.

Materials:

  • M9 minimal medium (10x stock).

  • 1 g 15NH4Cl.

  • 4 g Glucose (or other carbon source).

  • 1 M MgSO4.

  • 1 M CaCl2.

  • Trace elements solution.

  • Appropriate antibiotic.

  • E. coli expression strain with your plasmid.

Procedure:

  • Prepare Pre-culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate Adaptation Culture: The next day, inoculate 100 mL of M9 minimal medium (with 14NH4Cl) in a 1 L flask with the overnight culture. Grow at 37°C with shaking until the OD600 reaches ~1.0.

  • Prepare Main Culture: In a 2 L baffled flask, prepare 1 L of M9 minimal medium containing 1 g of 15NH4Cl, 4 g of glucose, and other necessary components (MgSO4, CaCl2, trace elements, and antibiotic).[16]

  • Inoculate Main Culture: Inoculate the 1 L M9 medium with the 100 mL adaptation culture.

  • Growth and Induction: Grow the main culture at the optimal temperature for your protein (e.g., 37°C for robust proteins, 18-25°C for sensitive proteins) with vigorous shaking. Monitor the OD600.

  • Induction: When the OD600 reaches the optimal density (as determined by small-scale trials, e.g., 0.8-1.0 or higher), induce protein expression with the appropriate concentration of inducer (e.g., IPTG).

  • Expression: Continue to grow the culture for the desired period post-induction (typically 3-16 hours).[9]

  • Harvest Cells: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.

References

Technical Support Center: Optimizing Cell Lysis for 15N Labeled Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the extraction of 15N labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Is a special lysis protocol required for cells grown in 15N-labeled media?

Current scientific literature does not indicate that 15N labeling significantly alters the structural integrity of E. coli cell walls to a degree that would require fundamentally different lysis protocols. Standard mechanical and chemical lysis methods remain effective.[1] The key is to optimize your chosen lysis protocol for your specific E. coli strain and experimental conditions.[1]

Q2: How can I confirm that cell lysis is complete?

Verifying complete cell lysis is crucial to maximize the yield of your 15N labeled protein.[1] Several methods can be used:

  • Microscopy: A direct method is to examine a small sample of the cell suspension under a phase-contrast microscope before and after lysis. Successful lysis is indicated by a significant reduction in the number of intact, phase-bright cells.[1]

  • Optical Density (OD600): A decrease in the optical density at 600 nm of the cell suspension after lysis also indicates cell disruption.[1]

  • Viscosity Change: A noticeable increase in viscosity after lysis is a good indicator of successful cell lysis, as it signifies the release of cellular contents like DNA.[1][2] A subsequent decrease in viscosity after treatment with DNase I confirms DNA shearing and efficient lysis.[1][2]

Q3: What are the best practices to prevent protein degradation during lysis?

Protein degradation by proteases released during cell lysis is a common issue. To minimize this:

  • Maintain Low Temperatures: Perform all lysis steps on ice or in a cold room (4°C) to reduce protease activity.[1][3]

  • Use Protease Inhibitors: Add a fresh protease inhibitor cocktail to your lysis buffer.[1][2][3]

  • Work Efficiently: Minimize the time between cell harvesting, lysis, and subsequent purification steps.[1]

  • Optimize pH: Use a lysis buffer with a pH that is optimal for your protein's stability.[1]

Q4: My lysate is very viscous. What should I do?

High viscosity is typically due to the release of DNA from the lysed cells and is an indicator of successful cell disruption.[1] To reduce viscosity:

  • Enzymatic Digestion: Add DNase I and its cofactor MgCl2 to the lysis buffer to digest the DNA.[1][2]

  • Mechanical Shearing: Pass the lysate multiple times through a syringe with a narrow-gauge needle to mechanically shear the DNA.[1][2]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Protein Yield Incomplete cell lysis.- Verify lysis completion using microscopy or OD600 measurement.[1]- Optimize lysis parameters: for sonication, increase amplitude or duration; for French press, ensure appropriate pressure is reached.[1]- For chemical lysis, consider increasing the concentration of lysozyme (B549824) or detergent.[1]
Protein degradation.- Add a fresh protease inhibitor cocktail to the lysis buffer.[1][2][3]- Ensure all steps are performed at 4°C.[1][3]- Minimize the duration of the lysis and extraction process.[1]
Suboptimal lysis buffer.- Adjust the pH and ionic strength of the lysis buffer to improve protein stability and solubility.[1][2]- Experiment with different buffer compositions.[1]
High cell density.- Dilute the cell suspension or process it in smaller batches.[1]
Protein is in the Insoluble Fraction (Inclusion Bodies) Protein insolubility.- Analyze the insoluble pellet by SDS-PAGE to confirm the presence of your protein.[1]- Use a stronger lysis buffer containing different detergents or chaotropic agents like urea (B33335) or guanidine-HCl.[1][2][4]- Optimize protein expression conditions to enhance solubility.[1]
High Viscosity of Lysate Release of genomic DNA.- Add DNase I and MgCl2 to the lysis buffer to digest the DNA.[1][2]- Mechanically shear the DNA by passing the lysate through a narrow-gauge needle.[1][2]
Variability Between Samples Inconsistent cell handling or lysis.- Standardize cell harvesting and lysis procedures.- Ensure consistent incubation times and temperatures.[5]

Experimental Protocols

Protocol 1: Cell Lysis by Sonication

This method is effective for disrupting E. coli cells for the extraction of 15N labeled proteins.[1]

Materials:

  • Frozen cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail)

  • DNase I

  • MgCl2

  • Sonicator with a probe appropriate for the sample volume

Procedure:

  • Thaw the frozen cell pellet on ice.

  • Resuspend the cell pellet in ice-cold lysis buffer. A common ratio is 1g of cell pellet in 5-10 mL of buffer.[1]

  • Add DNase I and MgCl2 to the cell suspension.

  • Keep the cell suspension on ice at all times to prevent overheating during sonication.[1]

  • Sonicate in pulses (e.g., 30 seconds ON, 30-60 seconds OFF) to allow for cooling.[1] The total "ON" time will need to be optimized but is typically in the range of 3-10 minutes.[1]

  • Monitor lysis by observing a change in the appearance of the lysate (it should become less opaque) and an increase in viscosity (before DNase action).

  • After sonication, centrifuge the lysate at high speed (e.g., 16,000 x g for 20 minutes at 4°C) to pellet the cell debris.

  • Carefully collect the supernatant containing the soluble protein extract.

Protocol 2: Cell Lysis by French Press

The French press is a gentle and efficient method for lysing bacterial cells, particularly for larger sample volumes.[2]

Materials:

  • Cell suspension in lysis buffer (as described in the sonication protocol)

  • French press and pressure cell

Procedure:

  • Pre-cool the French press pressure cell and piston on ice for at least 30 minutes.[1]

  • Pour the cell suspension into the pre-chilled pressure cell.

  • Place the cell in the hydraulic press.

  • Apply pressure according to the manufacturer's instructions (typically 10,000-20,000 psi for E. coli).

  • Slowly release the pressure and collect the lysate.

  • For optimal lysis, it may be necessary to pass the lysate through the French press a second time.

  • Centrifuge the lysate to separate the soluble protein fraction from cell debris as described in the sonication protocol.

Visualizations

experimental_workflow General Workflow for 15N Labeled Protein Extraction and Lysis cluster_culture Cell Culture cluster_lysis Cell Lysis cluster_analysis Downstream Processing culture Inoculate 15N-labeled minimal media growth Grow cells to desired OD600 culture->growth harvest Harvest cells by centrifugation growth->harvest resuspend Resuspend cell pellet in lysis buffer harvest->resuspend lyse Lyse cells (Sonication or French Press) resuspend->lyse clarify Clarify lysate by centrifugation lyse->clarify supernatant Collect supernatant (soluble protein) clarify->supernatant purify Protein Purification (e.g., Affinity Chromatography) supernatant->purify analyze Downstream Analysis (e.g., NMR, Mass Spectrometry) purify->analyze

Caption: A generalized workflow for 15N labeled protein extraction.

troubleshooting_lysis Troubleshooting Logic for Low Protein Yield action action result result start Low Protein Yield? check_lysis Is lysis complete? start->check_lysis check_degradation Is there protein degradation? check_lysis->check_degradation Yes optimize_lysis Optimize lysis parameters (duration, intensity) check_lysis->optimize_lysis No check_solubility Is protein in insoluble fraction? check_degradation->check_solubility No add_inhibitors Add fresh protease inhibitors & work at 4°C check_degradation->add_inhibitors Yes modify_buffer Use stronger detergents or chaotropic agents check_solubility->modify_buffer Yes success Improved Yield check_solubility->success No optimize_lysis->success add_inhibitors->success modify_buffer->success

Caption: A decision tree for troubleshooting low protein yield during cell lysis.

References

Technical Support Center: Quantifying Low-Abundance 15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when quantifying low-abundance 15N labeled peptides in mass spectrometry-based proteomics.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low signal intensity or complete signal loss of my low-abundance 15N labeled peptides?

Low signal intensity is a common hurdle when working with low-abundance peptides. The issue can arise from a combination of factors spanning from sample preparation to data acquisition.[1]

Primary Causes:

  • Low Peptide Concentration: The fundamental issue is that the peptide amount is below the instrument's limit of detection.[1]

  • Sample Loss During Preparation: Peptides can be lost at various stages:

    • Non-specific Binding: Peptides can adhere to surfaces of sample tubes and pipette tips.[1]

    • Inefficient Protein Digestion: Incomplete enzymatic digestion leads to a lower than expected yield of the target peptide.[1]

    • Suboptimal Desalting/Cleanup: Inefficient removal of contaminants or loss of peptide during desalting steps can significantly reduce the final peptide amount.[2]

  • Ion Suppression: The presence of contaminants such as salts, detergents, polymers, and keratin (B1170402) can suppress the ionization of your target peptide.[1] Co-eluting species from the chromatographic separation can also interfere with the ionization of the peptide of interest.[3]

  • Suboptimal Mass Spectrometry Settings: Instrument parameters that are not optimized for low-abundance analytes will lead to poor signal. This includes settings for ionization, ion transmission, and detection.[1]

Q2: My data shows evidence of incomplete 15N labeling. How does this affect quantification and how can I improve it?

Incomplete labeling is a significant challenge in 15N metabolic labeling experiments and can lead to inaccurate quantification.[4] It results in a mixed population of light (14N) and heavy (15N) peptides, which complicates data analysis and can lead to an underestimation of the heavy signal.[1]

Impact of Incomplete Labeling:

  • Quantification Errors: The presence of an unlabeled population in the heavy channel will lead to incorrect heavy-to-light ratios.[4]

  • Reduced Identification of Heavy Peptides: Incomplete labeling broadens the isotopic clusters of heavy labeled peptides, making it more difficult for software to identify the monoisotopic peak, which can lead to fewer identified heavy peptides.[5]

  • Missing Values: Less frequent identification of heavy-labeled peptides can result in missing values in reciprocal labeling experiments.[6]

Strategies to Improve Labeling Efficiency:

  • Sufficient Cell Divisions: For cell culture experiments, ensure a sufficient number of cell divisions (typically at least 5-6) in the 15N-containing medium to achieve high incorporation levels (>95%).[4]

  • Adequate Labeling Duration: For whole organisms like plants, the labeling duration is critical and can range from 93-99% efficiency after 14 days, depending on the organism and labeling conditions.[7]

  • Sole Nitrogen Source: Ensure the 15N-labeled compound (e.g., 15NH4Cl, K15NO3) is the sole nitrogen source in the growth medium.[4]

Q3: I am observing high background noise in my mass spectra, which is interfering with the detection of my low-abundance peptides. What are the common sources and solutions?

High background noise can mask the signal from low-abundance peptides, leading to a poor signal-to-noise (S/N) ratio.[2]

Common Sources of Background Noise:

  • Contaminated Solvents and Reagents: Impurities in solvents, buffers, and reagents are a major source of chemical noise.[2]

  • System Contamination: Leaks in the LC system or a contaminated mass spectrometer can introduce background ions.[2]

  • Co-eluting Contaminants: Contaminants from the sample matrix that co-elute with the target peptide can contribute to background noise and cause ion suppression.[3]

  • Ambient Contaminants: Contaminants from the air, such as protonated polycyclodimethylsiloxane (PCM-6), can appear as background ions.[8]

Solutions to Reduce Background Noise:

  • Use High-Purity Reagents: Always use MS-grade solvents and high-purity reagents.

  • System Maintenance: Regularly maintain and clean the LC-MS system to prevent contamination.

  • Optimize Chromatography: Improve chromatographic separation to resolve the target peptide from interfering contaminants. This can be achieved by using longer columns or shallower gradients.[9]

  • Sample Cleanup: Employ robust sample cleanup procedures, such as solid-phase extraction (SPE), to remove contaminants before LC-MS analysis.[2]

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the quantification of low-abundance 15N labeled peptides.

Problem: Low Signal-to-Noise (S/N) Ratio

A low S/N ratio is a primary indicator of challenges in detecting and quantifying low-abundance peptides.[10] The troubleshooting process can be broken down into addressing the signal and the noise components.

Troubleshooting Workflow for Low S/N Ratio

low_sn_workflow start Low S/N Ratio Observed check_signal Assess Signal Intensity start->check_signal check_noise Assess Background Noise start->check_noise low_signal Low Peptide Signal check_signal->low_signal Low high_noise High Background Noise check_noise->high_noise High optimize_sample_prep Optimize Sample Prep (Digestion, Cleanup) low_signal->optimize_sample_prep optimize_lc Optimize LC Separation low_signal->optimize_lc optimize_ms Optimize MS Settings (Ionization, Acquisition) low_signal->optimize_ms high_noise->optimize_lc use_clean_reagents Use High-Purity Solvents/Reagents high_noise->use_clean_reagents system_maintenance Perform System Maintenance high_noise->system_maintenance improved_sn Improved S/N Ratio optimize_sample_prep->improved_sn optimize_lc->improved_sn optimize_ms->improved_sn use_clean_reagents->improved_sn system_maintenance->improved_sn inaccurate_quantification_workflow start Inaccurate Quantification or Missing Values check_labeling Verify Labeling Efficiency start->check_labeling check_interference Check for Co-eluting Interference start->check_interference check_acquisition Review Data Acquisition Method start->check_acquisition incomplete_labeling Incomplete Labeling check_labeling->incomplete_labeling <95% interference_present Interference Detected check_interference->interference_present Yes dda_limitations DDA Stochasticity check_acquisition->dda_limitations Using DDA optimize_labeling Optimize Labeling Protocol (Duration, Medium) incomplete_labeling->optimize_labeling improve_lc Improve Chromatographic Resolution interference_present->improve_lc use_prm Implement Targeted Quantification (PRM) dda_limitations->use_prm accurate_quant Accurate Quantification optimize_labeling->accurate_quant improve_lc->accurate_quant use_prm->accurate_quant sample_prep_workflow start Cell/Tissue Lysates (14N & 15N) protein_quant Protein Quantification start->protein_quant sample_mix Mix Equal Amounts of Protein protein_quant->sample_mix reduction Reduction (DTT) sample_mix->reduction alkylation Alkylation (IAA) reduction->alkylation digestion Digestion (Trypsin) alkylation->digestion desalting Desalting (C18 SPE) digestion->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms prm_workflow start Identify Target Peptides (from DDA or literature) skyline_setup Create Target List in Skyline (Light & Heavy Peptides) start->skyline_setup export_list Export Precursor m/z List skyline_setup->export_list ms_method Program MS Method with Inclusion List export_list->ms_method data_acquisition Acquire Data in PRM Mode ms_method->data_acquisition data_analysis Analyze Data in Skyline (Integrate Fragment Ion Peaks) data_acquisition->data_analysis quant_results Generate Quantitative Results data_analysis->quant_results

References

Technical Support Center: Improving 15N NMR Spectra Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues encountered during 15N NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of their 15N NMR spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of my 15N NMR spectrum poor, showing broad and overlapping peaks?

A1: Poor resolution in 15N NMR spectra, especially for proteins, is often due to several factors. For larger proteins (typically >25 kDa), slow molecular tumbling in solution leads to a rapid decay of the NMR signal, a phenomenon known as a short transverse relaxation time (T₂). This results in broad spectral lines.[1] Other significant contributors to line broadening and poor resolution include protein aggregation, conformational heterogeneity, and intermediate exchange dynamics.[1]

Q2: How can I improve the resolution of my 15N NMR spectrum through sample preparation?

A2: Optimizing your sample is a critical first step for achieving high-resolution NMR spectra.[1] Key considerations include:

  • Protein Purity and Stability: Ensure your protein is highly pure and correctly folded. Aggregation is a primary cause of line broadening. The sample must be stable throughout the duration of the NMR experiment, which can extend for hours or even days.[1]

  • Concentration: The protein concentration needs to be optimized. While higher concentrations can improve the signal-to-noise ratio, they may also encourage aggregation. Typical protein concentrations for NMR are in the range of 0.1 to 3 mM.[1] For 2D experiments, a concentration of at least 50 µM is recommended, while 3D experiments may require around 1 mM.[2]

  • Buffer Conditions: The buffer pH, ionic strength, and temperature should be optimized to maximize the stability and solubility of your protein.[1] The optimal pH for the highest sensitivity of NH protons is around 4.5, as NH exchange is base-catalyzed. However, pH values between 4.5 and 7.5 are generally suitable.[3]

  • Filtration: Always filter your sample into the NMR tube to remove any solid particles. Suspended particles disrupt the magnetic field homogeneity, leading to broad lines and distorted spectra that cannot be corrected.[4]

  • Deuterated Solvents: Samples must be prepared in deuterated solvents. The deuterium (B1214612) signal is used by the spectrometer for stabilization (the NMR lock).[4]

Q3: What advanced NMR experiments can I use to improve spectral resolution for large proteins?

A3: For large proteins where optimizing sample conditions is not sufficient, several advanced NMR techniques can be employed:

  • Transverse Relaxation-Optimized Spectroscopy (TROSY): TROSY is an experiment designed to enhance both spectral resolution and sensitivity for large biomolecules.[1] It works by minimizing transverse relaxation rates by leveraging the interference between dipole-dipole (DD) coupling and chemical shift anisotropy (CSA) relaxation mechanisms.[1] TROSY selects the narrowest component of a multiplet, resulting in significantly sharper peaks. This technique is particularly effective at high magnetic fields and has extended the size limit of proteins that can be studied by solution NMR to over 100 kDa.[1]

  • Deuteration: Replacing non-exchangeable protons with deuterium (²H) is a powerful method for improving NMR data quality, especially for proteins larger than ~25 kDa.[1] This reduces ¹H-¹H dipolar interactions, which are a major cause of signal broadening in larger proteins.[1][5] For very large proteins, uniform deuteration with selective protonation of specific methyl groups can provide crucial structural information.[1]

  • Direct 15N Detection Experiments: For systems with severe line broadening due to fast transverse relaxation, direct 15N detection experiments can be advantageous. These experiments leverage the slower relaxation properties of 15N nuclei compared to ¹H, resulting in narrower linewidths and improved resolution.[5][6]

Q4: How can data processing techniques enhance the resolution of my 15N NMR spectra?

A4: Several data processing techniques can be applied to improve spectral resolution after data acquisition:

  • Window Functions: Applying resolution enhancement functions, such as Lorentzian-to-Gaussian transformation or sine-bell window functions, can help to sharpen spectral lines.[1]

  • Non-Uniform Sampling (NUS): NUS is an acquisition method where a fraction of data points in the indirect dimension(s) are skipped. This allows for longer acquisition times in the indirect dimension without increasing the total experiment time, leading to higher resolution. The missing data points are then reconstructed using various algorithms.[1]

  • Linear Prediction: This method can be used to extend the free induction decay (FID) signal, which, after Fourier transformation, results in narrower lines and improved resolution.[1]

  • Deconvolution with Compressed Sensing Reconstruction: Advanced processing methods like deconvolution with compressed sensing can also be employed to enhance spectral resolution.[7]

Q5: What is the benefit of using a CryoProbe for 15N NMR experiments?

A5: A CryoProbe significantly enhances the signal-to-noise ratio in NMR experiments.[8] It achieves this by cooling the detection coil and preamplifiers to cryogenic temperatures, which reduces thermal noise.[8][9] This can lead to a signal-to-noise enhancement of up to a factor of five compared to a standard room temperature probe.[8] This increased sensitivity allows for the study of smaller sample quantities, lower concentration samples, and can significantly reduce experiment time.[8][10] Recently, solid-state NMR cryogenic probes have also been developed, providing a 3-4 fold enhancement in 13C and 15N signal intensity for studies of proteins in various states.[9]

Troubleshooting Guides

Issue 1: My 2D ¹H-¹⁵N HSQC spectrum shows broad, overlapping peaks.

Possible Cause Troubleshooting Steps
Protein Aggregation 1. Check the protein concentration; it may be too high. Try diluting the sample.[1] 2. Optimize buffer conditions (pH, ionic strength) to improve protein solubility and stability.[1] 3. Ensure the protein is pure and properly folded.[1]
Slow Molecular Tumbling (Large Protein) 1. For proteins >25 kDa, consider using a TROSY-based pulse sequence.[1] 2. If resolution is still poor with TROSY, consider deuteration of the protein.[1]
Poor Shimming 1. Re-shim the magnet to optimize the magnetic field homogeneity.[11]
Incorrect Acquisition Parameters 1. Ensure the spectral widths for both ¹H and ¹⁵N dimensions are set correctly to cover all expected resonances.[1] 2. Increase the number of increments in the indirect (¹⁵N) dimension to improve resolution.[1]

Issue 2: The signal-to-noise ratio in my 15N spectrum is very low.

Possible Cause Troubleshooting Steps
Low Sample Concentration 1. Increase the protein concentration if possible. For 2D ¹H-¹⁵N HSQC, a concentration of at least 50 µM is recommended.[2]
Insufficient Number of Scans 1. Increase the number of scans to improve the signal-to-noise ratio.[11]
Suboptimal Pulse Sequence Parameters 1. Calibrate the 90° pulse widths for both ¹H and ¹⁵N.[11] 2. Use a sensitivity-enhanced HSQC pulse sequence.[11]
High Salt Concentration 1. For samples with high ionic strength, using a 3 mm NMR tube can reduce the salt effect that causes signal loss, though a higher protein concentration may be needed.[3]
Using a Room Temperature Probe 1. If available, use a CryoProbe to significantly boost the signal-to-noise ratio.[8]

Experimental Protocols

Protocol 1: Standard ¹H-¹⁵N HSQC with Sensitivity Enhancement

This protocol is for acquiring a standard 2D ¹H-¹⁵N HSQC spectrum, which is a fundamental experiment for studying ¹⁵N-labeled proteins.[11][12]

  • Sample Preparation:

    • Dissolve the ¹⁵N-labeled protein in a suitable deuterated buffer (e.g., 90% H₂O/10% D₂O with phosphate (B84403) buffer) to a final concentration of 0.1-3 mM.[1][11]

    • Filter the sample to remove any particulate matter.[4][11]

    • Transfer the sample to a clean, high-quality NMR tube.[11]

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.[11]

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.[11]

    • Perform shimming to optimize the magnetic field homogeneity.[11]

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.[11]

  • Acquisition Parameters (Bruker Example):

    • Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi).[2]

    • Set the carrier frequencies to the center of the amide proton region (~8.3 ppm for ¹H) and the amide nitrogen region (~118 ppm for ¹⁵N).[1]

    • Set the spectral width for the ¹H dimension (e.g., 16 ppm) and the ¹⁵N dimension (e.g., 28 ppm).[13]

    • Set the number of points in the direct dimension (¹H) to 2k (2048) and in the indirect dimension (¹⁵N) to at least 128.[2]

    • Set the number of scans based on the sample concentration (e.g., 8 scans for a 500 µM sample).[2]

    • Set the number of dummy scans to at least 16.[2]

  • Processing:

    • Apply a window function (e.g., squared sine-bell) to both dimensions.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing p1 Protein Expression & Purification p2 Buffer Optimization p1->p2 p3 Concentration Adjustment p2->p3 p4 Filtration p3->p4 s1 Lock, Tune, & Match p4->s1 s2 Shimming s1->s2 s3 Pulse Calibration s2->s3 a1 Select Pulse Sequence (e.g., HSQC, TROSY) s3->a1 a2 Set Acquisition Parameters a1->a2 a3 Run Experiment a2->a3 d1 Window Function a3->d1 d2 Fourier Transform d1->d2 d3 Phasing & Baseline Correction d2->d3 end end d3->end High-Resolution Spectrum

Caption: Workflow for acquiring a high-resolution 15N NMR spectrum.

troubleshooting_logic start Poor 15N Spectrum Resolution q1 Is the protein > 25 kDa? start->q1 a1_yes Use TROSY Pulse Sequence q1->a1_yes Yes a1_no Optimize Sample Conditions (Concentration, Buffer, Purity) q1->a1_no No q2 Is resolution still poor? a1_yes->q2 a2_yes Consider Deuteration q2->a2_yes Yes a3_yes Optimize Acquisition & Processing (Shimming, NUS, Window Functions) q2->a3_yes No end Improved Resolution a2_yes->end q3 Is resolution still poor? a1_no->q3 q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for improving 15N NMR spectral resolution.

References

Technical Support Center: Analysis of Noisy 15N Metabolomics Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of analyzing noisy 15N metabolomics data.

Frequently Asked Questions (FAQs)

Q1: What makes the analysis of 15N metabolomics data more complex than other stable isotope labeling methods like SILAC?

The primary complexity arises from the fact that in 15N labeling, every nitrogen atom in a metabolite is potentially labeled. This leads to variable mass shifts depending on the number of nitrogen atoms in each molecule, unlike SILAC where mass differences are well-defined for specific amino acids.[1][2] This variability can make it more challenging to identify the monoisotopic peak of labeled peptides, especially with incomplete labeling, as it can broaden the isotope clusters in the mass spectra.[3][4]

Q2: What are the initial and most critical steps for quality control in a 15N metabolomics experiment?

A robust quality control (QC) strategy is fundamental for reliable and reproducible data. Key initial steps include:

  • Use of Internal Standards: Incorporate isotopically labeled compounds (e.g., 13C, 2H, or other 15N-labeled metabolites not expected to change) to monitor and correct for variations in extraction efficiency and instrument response.[5]

  • Pooled QC Samples: Create a pooled sample by mixing small aliquots from every study sample. Injecting this pooled QC at regular intervals (e.g., every 8-10 injections) helps track system stability, retention time drift, and signal intensity fluctuations.[5][6]

  • Method Blanks: Analyze blank samples (containing all reagents except the biological sample) to identify potential contamination from solvents, labware, or the analytical instrument itself.[5]

Q3: How can I identify and mitigate background noise in my 15N metabolomics data?

Background noise can originate from various sources, including the biological matrix, solvents, and the instrument. Strategies to mitigate this include:

  • Noise Removal Algorithms: Employ data processing software with functionalities for noise removal to eliminate background signals that could interfere with metabolite identification.[7]

  • Sample Preparation: Use techniques like ultrafiltration or protein precipitation to remove large biomolecules that can contribute to broad background signals.[8]

  • High-Resolution Mass Spectrometry: Acquiring data at high resolution can help distinguish true metabolite signals from background noise and reduce peak overlap from co-eluting compounds.[3][4]

Q4: My 15N labeling efficiency is incomplete. How does this affect my data and how can I correct for it?

Incomplete labeling is a common issue, particularly in organisms with slow protein turnover.[9][10] It can lead to broader isotope clusters in the mass spectra, making it difficult to identify the monoisotopic peak and leading to reduced identification of labeled peptides.[3][4] This, in turn, can hinder the precision of ion chromatogram extraction and lead to inaccurate quantification.[10]

To address this, it's crucial to:

  • Determine Labeling Efficiency: Calculate the percentage of 15N incorporation. This can often be assumed to be constant across all proteins in a given experiment.[3]

  • Ratio Adjustment: Many data analysis software packages, such as Protein Prospector, allow you to input the labeling efficiency to adjust the calculated peptide or metabolite ratios accordingly.[1][2]

Troubleshooting Guides

This section addresses specific issues you might encounter during your data analysis workflow.

Problem 1: High variability between replicate injections.

  • Potential Cause: Inconsistent sample preparation, instrument instability, or carryover between injections.

  • Troubleshooting Steps:

    • Review your sample preparation protocol for consistency.

    • Analyze pooled QC samples to assess instrument stability. A high coefficient of variation (CV%) across QC injections (ideally below 15% for targeted and 30% for untargeted analysis) indicates instrument drift.[5]

    • Inject blank samples between experimental samples to check for carryover.

    • Ensure proper column washing and equilibration between runs.

Problem 2: Difficulty in identifying labeled metabolites.

  • Potential Cause: Low signal-to-noise ratio, incorrect monoisotopic peak assignment, or low labeling efficiency.

  • Troubleshooting Steps:

    • Optimize mass spectrometry parameters to enhance signal intensity.

    • Use software that employs isotope cluster pattern matching to correctly identify the monoisotopic peak.[1]

    • If labeling efficiency is low, consider optimizing the labeling protocol (e.g., duration, concentration of 15N source).

    • Ensure high mass accuracy in your MS2 scans to reduce the false discovery rate (FDR).[1]

Problem 3: Inaccurate quantification of metabolite ratios.

  • Potential Cause: Co-eluting peptides or metabolites, incorrect background subtraction, or failure to account for incomplete labeling.

  • Troubleshooting Steps:

    • Utilize high-resolution mass spectrometry to minimize peak overlap.[3]

    • Employ advanced peak-picking and integration algorithms in your data processing software.

    • Ensure you are using appropriate background subtraction methods.

    • As mentioned previously, determine the labeling efficiency and use it to correct your quantitative data.[2]

Data Analysis Workflow & Experimental Protocols

A typical data analysis workflow for noisy 15N metabolomics data involves several key stages.

Data Processing and Analysis Workflow

15N Metabolomics Data Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Pre-processing cluster_2 Quantification & Normalization cluster_3 Statistical Analysis & Interpretation RawData Raw MS Data (.raw, .mzML) NoiseReduction Noise Reduction & Background Correction RawData->NoiseReduction PeakPicking Peak Picking & Feature Detection NoiseReduction->PeakPicking Alignment Retention Time Alignment PeakPicking->Alignment Quantification Peak Integration & Quantification Alignment->Quantification Normalization Normalization (e.g., to Internal Standards) Quantification->Normalization LabelingCorrection Labeling Efficiency Correction Normalization->LabelingCorrection Stats Statistical Analysis (e.g., t-test, ANOVA) LabelingCorrection->Stats Pathway Pathway Analysis & Biological Interpretation Stats->Pathway

A generalized workflow for 15N metabolomics data analysis.
Key Experimental Protocols

Protocol 1: Preparation of Pooled Quality Control (QC) Samples

  • After preparing all individual biological samples for analysis, vortex each sample to ensure homogeneity.

  • Carefully transfer a small, equal aliquot (e.g., 20 µL) from each individual sample into a new, single polypropylene (B1209903) tube.

  • Thoroughly vortex the combined aliquots to create a homogeneous pooled QC sample.

  • This pooled QC sample should be representative of the entire sample set and is used for monitoring the analytical system's performance.[6]

Protocol 2: Data Normalization using Internal Standards

  • Prior to sample extraction, spike a known concentration of an appropriate isotopically labeled internal standard into each sample. The internal standard should be chemically similar to the analytes of interest but mass-distinguishable.[5]

  • After data acquisition, identify the peak corresponding to the internal standard in each sample's chromatogram.

  • Calculate the peak area or intensity of the internal standard for each run.

  • For each metabolite in a given sample, divide its measured peak area or intensity by the peak area or intensity of the internal standard in that same sample. This corrects for variations in sample handling and instrument response.

Quantitative Data Summary

The following table provides typical acceptance criteria for quality control metrics in a metabolomics study.

Quality Control MetricAcceptance CriteriaRationale
Coefficient of Variation (CV%) in Pooled QC Samples
    Targeted Analysis< 15%Ensures high precision for quantifying known metabolites.[5]
    Untargeted Analysis< 30%Accounts for the higher inherent variability in discovery-based metabolomics.[5]
Retention Time Drift in Pooled QC Samples < 0.1 minIndicates stable chromatographic performance.
Signal-to-Noise Ratio (S/N) > 10Ensures that the measured signal is significantly above the background noise for reliable quantification.
Mass Accuracy < 5 ppmCritical for confident metabolite identification, especially in high-resolution mass spectrometry.

Signaling Pathway Example

Below is a hypothetical signaling pathway diagram that could be investigated using 15N metabolomics to trace the flow of nitrogen through metabolic networks.

Metabolic Pathway Glutamine 15N-Glutamine Glutamate 15N-Glutamate Glutamine->Glutamate GLS Nucleotides 15N-Nucleotides Glutamine->Nucleotides alphaKG alpha-Ketoglutarate Glutamate->alphaKG GDH Aspartate 15N-Aspartate Glutamate->Aspartate Transaminase Alanine 15N-Alanine Glutamate->Alanine Transaminase Aspartate->Nucleotides OtherAAs Other 15N-Amino Acids Aspartate->OtherAAs Alanine->OtherAAs

Tracing 15N from glutamine through central carbon and nitrogen metabolism.

References

Validation & Comparative

Validating 15N Metabolic Flux Analysis: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15N Metabolic Flux Analysis (15N-MFA) is a powerful technique for quantifying the rates of metabolic reactions involving nitrogen-containing compounds, providing a detailed snapshot of cellular nitrogen metabolism.[1][2] However, the reliability of 15N-MFA results is significantly enhanced by validation through independent, orthogonal methods. This guide provides an objective comparison of various orthogonal techniques used to validate 15N-MFA findings. It includes detailed experimental protocols and workflow visualizations to assist in the selection and implementation of the most suitable validation strategies for your research.

Orthogonal methods are analytical techniques that rely on different principles and assumptions from the primary method, in this case, 15N-MFA. By using multiple independent techniques, potential biases are reduced, and the overall accuracy of the measurements is enhanced.[3]

Comparison of 15N-MFA with Orthogonal Validation Methods

The selection of an appropriate orthogonal validation method is contingent on the specific research question, available resources, and the nitrogen metabolic pathways under investigation. Below is a comparative overview of key validation approaches.

Quantitative Comparison

Table 1: Quantitative Comparison of 15N-MFA and Orthogonal Validation Methods

Feature15N-Metabolic Flux Analysis (15N-MFA)Enzyme Activity AssaysGene Expression Analysis (qRT-PCR/RNA-seq)
Principle Traces the incorporation of 15N-labeled substrates into intracellular metabolites to mathematically model and estimate nitrogen fluxes throughout a metabolic network.[4]Direct measurement of the catalytic rate of specific enzymes involved in nitrogen metabolism under saturating substrate conditions.Quantification of mRNA transcripts of genes encoding for enzymes and transporters involved in nitrogen assimilation and metabolism.
Measurement Relative or absolute flux rates (e.g., nmol/10^6 cells/hr)Enzyme specific activity (e.g., U/mg protein)Relative or absolute mRNA levels (e.g., fold change, FPKM)
Data Type Quantitative flux map of a network of reactionsQuantitative activity of individual enzymesQuantitative expression levels of individual genes
Throughput Moderate; depends on the complexity of the metabolic model and the number of metabolites analyzed.High; can be automated in plate-based formats.High; RNA-seq provides genome-wide expression data.
Illustrative Data Glutamine uptake flux: 10.5 ± 1.2 nmol/10^6 cells/hrGlutaminase (B10826351) activity: 50.2 ± 4.5 mU/mg proteinGLS1 (Glutaminase) mRNA expression: 2.5 ± 0.3 fold increase
Correlation Provides a direct, quantitative measure of pathway activity.Correlates with flux, but enzyme activity in vitro may not perfectly reflect in vivo flux due to regulatory mechanisms (e.g., allostery, substrate availability).Provides an indirect measure; changes in gene expression often precede changes in enzyme activity and metabolic flux. Correlation can be variable.

Note: The illustrative data are examples and will vary depending on the experimental system.

Qualitative Comparison

Table 2: Qualitative Comparison of 15N-MFA and Orthogonal Validation Methods

Feature15N-Metabolic Flux Analysis (15N-MFA)Enzyme Activity AssaysGene Expression Analysis (qRT-PCR/RNA-seq)
Advantages Provides a systems-level view of nitrogen metabolism. Can resolve fluxes through complex and interconnected pathways.[4]Technically straightforward and provides a direct measure of the catalytic potential of a specific enzyme.High-throughput and provides a global view of the transcriptional regulation of nitrogen metabolism.
Limitations Relies on a predefined metabolic model and assumptions of metabolic and isotopic steady state. Can be technically demanding and computationally intensive.Does not account for in vivo regulation of enzyme activity (e.g., substrate concentration, allosteric effectors). Measures potential, not actual, flux.Transcript levels do not always correlate with protein levels or enzyme activity due to post-transcriptional, translational, and post-translational regulation.
Best For Quantifying network-level nitrogen flux distribution and identifying active metabolic pathways.Validating the predicted activity of key, rate-limiting enzymes in a pathway of interest.Identifying transcriptional control points and generating hypotheses about metabolic reprogramming.

Experimental Protocols

15N-Metabolic Flux Analysis (15N-MFA)

This protocol outlines the general steps for conducting a 15N-MFA experiment.

1. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium to mid-log phase.

  • Replace the standard medium with a medium containing a 15N-labeled substrate (e.g., [¹⁵N₂]-Glutamine) as the primary nitrogen source.

  • Incubate cells for a duration sufficient to reach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a cold extraction solvent (e.g., 80% methanol) to the culture plate.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry (MS):

  • Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Use a high-resolution mass spectrometer to accurately measure the mass isotopologue distributions (MIDs) of amino acids and other nitrogen-containing metabolites.

4. Data Analysis and Flux Calculation:

  • Correct the raw MS data for the natural abundance of isotopes.

  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates (e.g., glutamine uptake) to a metabolic model.

  • The software will then estimate the intracellular nitrogen fluxes.

Enzyme Activity Assays

This protocol provides a general framework for measuring the activity of a key enzyme in nitrogen metabolism, such as glutaminase (GLS).

1. Cell Lysis and Protein Quantification:

  • Harvest cells and lyse them in a suitable buffer to release the intracellular proteins.

  • Quantify the total protein concentration in the lysate using a standard protein assay (e.g., BCA assay).

2. Enzyme Reaction:

  • Initiate the reaction by adding a known amount of cell lysate to an assay buffer containing the enzyme's substrate (e.g., glutamine for GLS).

  • Incubate the reaction at the optimal temperature for a specific period.

3. Detection:

  • Stop the reaction and measure the amount of product formed (e.g., glutamate) or substrate consumed using a suitable detection method, such as a colorimetric or fluorometric assay kit.

4. Activity Calculation:

  • Calculate the enzyme activity, typically expressed in units per milligram of protein (U/mg), and compare this with the flux through the corresponding reaction determined by 15N-MFA.

Gene Expression Analysis (Quantitative RT-PCR)

This protocol describes how to measure the expression of a target gene involved in nitrogen metabolism.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells using a commercial kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

2. Quantitative PCR (qPCR):

  • Perform qPCR using the synthesized cDNA, gene-specific primers for the target gene (e.g., GLS1), and a suitable qPCR master mix.

  • Include primers for a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

3. Data Analysis:

  • Calculate the relative expression of the target gene using the delta-delta Ct method or by generating a standard curve.

  • Compare the gene expression levels between different experimental conditions to assess transcriptional regulation of the nitrogen metabolic pathway.

Visualizations

The following diagrams illustrate key workflows and metabolic pathways relevant to 15N metabolic flux analysis.

G cluster_0 15N-MFA Workflow cluster_1 Orthogonal Validation 15N_Labeling 15N Isotope Labeling of Cells Metabolite_Extraction Metabolite Extraction 15N_Labeling->Metabolite_Extraction MS_Analysis LC-MS/MS Analysis (MID Measurement) Metabolite_Extraction->MS_Analysis Flux_Calculation Computational Flux Calculation MS_Analysis->Flux_Calculation Validated_Flux_Map Validated Nitrogen Flux Map Flux_Calculation->Validated_Flux_Map Enzyme_Assays Enzyme Activity Assays Enzyme_Assays->Validated_Flux_Map Correlates with individual flux Gene_Expression Gene Expression Analysis Gene_Expression->Validated_Flux_Map Provides mechanistic insight

Figure 1. General workflow for validating 15N-MFA results with orthogonal methods.

G Glutamine_ext Glutamine (extracellular) Glutamine_int Glutamine (intracellular) Glutamine_ext->Glutamine_int SLC1A5 Glutamate Glutamate Glutamine_int->Glutamate GLS Nucleotides Nucleotides Glutamine_int->Nucleotides Biosynthesis Glutamate->Glutamine_int GS alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / TA Other_AA Other Amino Acids Glutamate->Other_AA Transaminases NH4 NH4+ Glutamate->NH4 GDH Glutamate->Nucleotides Biosynthesis alpha_KG->Glutamate GDH / TA Other_AA->Glutamate Transaminases Urea Urea NH4->Urea Urea Cycle

Figure 2. Simplified pathway of central nitrogen metabolism highlighting key reactions.

G cluster_0 Mitochondria cluster_1 Cytosol NH4_m NH4+ Carbamoyl_P Carbamoyl Phosphate NH4_m->Carbamoyl_P CPS1 HCO3_m HCO3- HCO3_m->Carbamoyl_P Citrulline_m Citrulline Carbamoyl_P->Citrulline_m Ornithine_m Ornithine Ornithine_m->Citrulline_m OTC Citrulline_c Citrulline Citrulline_m->Citrulline_c Argininosuccinate Argininosuccinate Citrulline_c->Argininosuccinate ASS1 Aspartate_c Aspartate Aspartate_c->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate ASL Arginine Arginine Argininosuccinate->Arginine Urea Urea Arginine->Urea ARG1 Ornithine_c Ornithine Arginine->Ornithine_c Ornithine_c->Ornithine_m

Figure 3. The Urea Cycle pathway, indicating mitochondrial and cytosolic reactions.

Conclusion

References

A Comparative Guide to 15N and 13C Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic labeling strategy is paramount for the accuracy and reliability of experimental outcomes in quantitative proteomics.[1] This guide provides a detailed comparison of two widely used metabolic labeling techniques: 15N labeling and 13C labeling, often employed in the form of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[2][3] We will delve into the principles, experimental workflows, and key performance metrics of each method, supported by experimental data and detailed protocols.

Core Principles of 15N and 13C Labeling

Metabolic labeling involves the incorporation of stable, non-radioactive heavy isotopes into the entire proteome of living cells or organisms.[4][5] This is achieved by culturing cells in a medium where standard "light" (e.g., 14N, 12C) nutrients are replaced with their "heavy" counterparts (e.g., 15N, 13C).[6] After a sufficient number of cell divisions, the heavy isotopes are incorporated into newly synthesized proteins.[3][7]

When a "heavy" labeled proteome is mixed with a "light" (control) proteome, the mass difference allows for precise relative quantification of proteins and peptides using mass spectrometry (MS).[8] The chemically identical "light" and "heavy" peptide pairs co-elute during liquid chromatography, and the ratio of their signal intensities in the mass spectrometer directly corresponds to the relative abundance of the protein in the original samples.[7][8]

Quantitative Data Comparison

The choice between 15N and 13C labeling depends on the specific experimental goals, the organism or cell type being studied, and the analytical capabilities of the mass spectrometer. The following tables summarize key quantitative parameters for each method.

Feature15N Labeling13C Labeling (SILAC)
Primary Isotope Nitrogen-15 (15N)Carbon-13 (13C)
Typical Labeling Source 15N-labeled ammonium (B1175870) salts or a full set of 15N-labeled amino acids.[4][6]13C-labeled essential amino acids (commonly Arginine and Lysine).[2][]
Mass Shift per Peptide Variable; depends on the number of nitrogen atoms in the peptide sequence.[10][11]Predictable; depends on the number of labeled amino acids incorporated (e.g., +6 Da for 13C6-Arg).[8][]
Labeling Efficiency Can be high (93-99%), but incomplete labeling can be more pronounced, broadening isotope clusters.[11][13]Typically very high (>99%) and efficient within a few cell doublings for specific amino acids.[14]
Cost 15N-enriched medium can be less expensive for labeling entire proteomes.[4]Labeled amino acids can be expensive, especially for multiple labels.[6]
Data Analysis Complexity More complex due to variable mass shifts, which can complicate peptide identification and quantification.[10][11]Simpler and more straightforward due to predictable mass shifts for labeled peptides.[8][]

Performance Metrics

Metric15N Labeling13C Labeling (SILAC)
Accuracy High, as samples are mixed early, minimizing experimental variation.[3] However, incomplete labeling can affect accuracy if not corrected for.[11]Very high, considered a gold standard for quantitative accuracy in proteomics.[2][]
Precision Good, with low deviation from expected mixing ratios.[15]Excellent, with very low error in final intensity ratios.[7]
Proteome Coverage Can provide broad proteome coverage as all proteins are labeled.[3]Primarily quantifies peptides containing the labeled amino acids (e.g., Arg and Lys for tryptic digests).[14]
Multiplexing Capability Typically limited to two samples (light vs. heavy).Can be extended to three samples using different isotopic versions of amino acids (e.g., light, medium, heavy).[4]

Experimental Workflows

The general workflows for 15N and 13C (SILAC) labeling share common steps, including cell culture, sample mixing, protein extraction, digestion, and mass spectrometry analysis. The key difference lies in the labeling strategy itself.

15N Metabolic Labeling Workflow

G 15N Metabolic Labeling Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light Culture Grow cells in 'light' medium (14N nitrogen source) Harvest & Mix Harvest and mix 'light' and 'heavy' cell populations (1:1 ratio) Light Culture->Harvest & Mix Heavy Culture Grow cells in 'heavy' medium (15N nitrogen source) Heavy Culture->Harvest & Mix Protein Extraction Lyse mixed cells and extract proteins Harvest & Mix->Protein Extraction Protein Digestion Digest proteins into peptides (e.g., with trypsin) Protein Extraction->Protein Digestion Sample Cleanup Desalt peptide mixture Protein Digestion->Sample Cleanup LC-MS/MS Liquid Chromatography- Tandem Mass Spectrometry Sample Cleanup->LC-MS/MS Data Analysis Identify and quantify peptides based on mass shifts LC-MS/MS->Data Analysis

Caption: Workflow for 15N metabolic labeling.

13C (SILAC) Labeling Workflow

G 13C (SILAC) Labeling Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light Culture Grow cells in 'light' medium (e.g., 12C6-Arg, 12C6-Lys) Harvest & Mix Harvest and mix 'light' and 'heavy' cell populations (1:1 ratio) Light Culture->Harvest & Mix Heavy Culture Grow cells in 'heavy' medium (e.g., 13C6-Arg, 13C6-Lys) Heavy Culture->Harvest & Mix Protein Extraction Lyse mixed cells and extract proteins Harvest & Mix->Protein Extraction Protein Digestion Digest proteins into peptides (e.g., with trypsin) Protein Extraction->Protein Digestion Sample Cleanup Desalt peptide mixture Protein Digestion->Sample Cleanup LC-MS/MS Liquid Chromatography- Tandem Mass Spectrometry Sample Cleanup->LC-MS/MS Data Analysis Identify and quantify peptide pairs based on predictable mass shifts LC-MS/MS->Data Analysis

Caption: Workflow for 13C (SILAC) labeling.

Experimental Protocols

Detailed Protocol for 15N Labeling in Cell Culture

This protocol provides a general framework for 15N metabolic labeling.[3]

  • Cell Culture: Grow two populations of cells. One in a standard "light" (14N) medium and the other in a "heavy" (15N) medium where the nitrogen source (e.g., ammonium salt or all amino acids) is 15N-labeled. Ensure cells undergo a sufficient number of doublings (at least 5-6) to achieve near-complete incorporation of the heavy isotopes.[3]

  • Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell count or total protein concentration.[3]

  • Protein Extraction: Lyse the mixed cells using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Digestion: Reduce the disulfide bonds in the proteins, alkylate the cysteine residues, and then digest the protein mixture into peptides using a protease, most commonly trypsin.

  • Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove contaminants that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs. It is crucial to account for the labeling efficiency during data analysis to ensure accurate quantification.[11]

Detailed Protocol for 13C (SILAC) Labeling

This protocol is adapted for the widely used SILAC method.[2][7]

  • Cell Culture: Culture two populations of cells in media that are identical except for the isotopic composition of specific essential amino acids (typically L-lysine and L-arginine). One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing 13C-labeled lysine (B10760008) and arginine.[2] Allow the cells to grow for at least 8-10 doubling times to ensure complete incorporation of the heavy amino acids.[7]

  • Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and combine them in a 1:1 ratio.[7]

  • Protein Extraction: Lyse the combined cell pellet using an appropriate lysis buffer with protease and phosphatase inhibitors.

  • Protein Digestion: Perform in-solution or in-gel digestion of the protein mixture with trypsin. Since trypsin cleaves after lysine and arginine residues, this ensures that most resulting peptides will contain a labeled amino acid.[8]

  • Sample Cleanup: Desalt the peptide mixture using a C18 column.

  • LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.

  • Data Analysis: Use SILAC-aware software to identify peptide pairs and determine the heavy-to-light (H/L) ratio, which reflects the relative protein abundance.[8]

Conclusion

Both 15N and 13C (SILAC) labeling are powerful techniques for quantitative proteomics, each with distinct advantages and disadvantages. 13C labeling, particularly in the form of SILAC, offers high accuracy, precision, and a more straightforward data analysis process due to predictable mass shifts, making it a preferred method for many cell culture-based studies.[2][] On the other hand, 15N labeling can be more cost-effective for labeling entire proteomes and is applicable to a wider range of organisms where auxotrophy for specific amino acids is not present.[4][6] The choice between these methods should be guided by the specific research question, the biological system under investigation, and the available resources.

References

Cross-Validation of 15N Labeling Results with Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative proteomics, stable isotope labeling with heavy nitrogen (15N) has become a robust method for accurately determining protein synthesis and turnover rates. This powerful technique provides a dynamic view of the proteome, offering insights into how cellular processes are regulated. However, to translate these quantitative proteomics findings into meaningful biological context, it is crucial to cross-validate the results with functional assays. This guide provides a comparative framework for such validation, using a representative case study to illustrate the process.

This guide will objectively compare the data obtained from 15N metabolic labeling with that from a relevant functional assay, providing supporting experimental data and detailed protocols.

Comparison of Quantitative Proteomics and Functional Assay Data

To illustrate the cross-validation process, we present a representative case study focused on protein synthesis in pancreatic cancer cells. The quantitative proteomics data is derived from a study that used 15N labeling to measure the fractional synthesis rates (FSR) of various proteins. This data is then compared with representative data from a standard cell proliferation assay (MTT assay), a functional assay that measures the metabolic activity of cells as an indicator of their viability and proliferation.

Protein Cellular Function Fractional Synthesis Rate (%/day) from 15N Labeling *Representative Effect on Cell Proliferation (MTT Assay)
Alpha-enolaseGlycolysis72 ± 3Inhibition of glycolytic enzymes is known to decrease cell proliferation.
Pyruvate kinaseGlycolysis68 ± 2Inhibition of glycolytic enzymes is known to decrease cell proliferation.
Triosephosphate isomeraseGlycolysis76 ± 4Inhibition of glycolytic enzymes is known to decrease cell proliferation.
40S ribosomal protein SAProtein Synthesis65 ± 5Inhibition of protein synthesis leads to a decrease in cell proliferation.
Calreticulin precursorProtein Folding/Ca2+ Homeostasis44 ± 2Disruption of calcium homeostasis and protein folding can induce stress and reduce proliferation.
ATP synthase subunit beta, mitochondrialEnergy Production55 ± 4Reduced ATP production is associated with decreased cell proliferation.

*Data adapted from a study on pancreatic cancer cells. The FSR represents the percentage of the protein pool that is newly synthesized per day.

The data presented in the table highlights a key principle of cross-validation: the quantitative changes in protein synthesis or abundance measured by 15N labeling should correlate with changes in a relevant cellular function. In this example, proteins with high synthesis rates, such as those involved in glycolysis and protein synthesis, are critical for cell proliferation. Therefore, a high FSR for these proteins is consistent with the high proliferative state of cancer cells. A functional assay that demonstrates a decrease in proliferation upon inhibition of these pathways would provide strong validation for the proteomics data.

Experimental Protocols

Detailed methodologies for both the 15N labeling experiment and the functional assay are provided below.

15N Metabolic Labeling for Measuring Protein Synthesis Rates

Objective: To determine the fractional synthesis rates of proteins in cultured cells using 15N-labeled amino acids.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 15N-labeled amino acid mixture

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE equipment

  • In-gel digestion reagents (trypsin, DTT, iodoacetamide)

  • Mass spectrometer (e.g., MALDI-TOF/TOF or LC-MS/MS)

Procedure:

  • Cell Culture and Labeling:

    • Culture pancreatic cancer cells (e.g., MIA PaCa-2) in standard DMEM supplemented with 10% FBS.

    • For the "heavy" labeled sample, replace the standard medium with a medium containing a 15N-labeled amino acid mixture at a known enrichment (e.g., 50%).

    • Culture the cells in the 15N-containing medium for a period that allows for significant incorporation of the labeled amino acids into newly synthesized proteins (e.g., 72 hours).

    • Maintain a parallel "light" control culture in the standard, unlabeled medium.

  • Protein Extraction and Quantification:

    • Harvest cells from both "heavy" and "light" cultures.

    • Wash the cell pellets with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Protein Separation and Digestion:

    • Separate the proteins from the "heavy" and "light" lysates by 1D or 2D SDS-PAGE.

    • Excise protein bands or spots of interest from the gel.

    • Perform in-gel digestion of the proteins with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixtures by MALDI-TOF/TOF or LC-MS/MS.

    • Acquire mass spectra for the peptides from both the "heavy" and "light" samples.

  • Data Analysis:

    • Identify the peptides and their corresponding proteins using a database search algorithm (e.g., Mascot).

    • For each identified peptide, compare the isotopic distribution of the "heavy" and "light" forms.

    • Calculate the fractional synthesis rate (FSR) based on the ratio of the abundance of the newly synthesized ("heavy") peptides to the total peptide pool ("heavy" + "light").

MTT Cell Proliferation Assay

Objective: To assess cell viability and proliferation by measuring the metabolic activity of cultured cells.

Materials:

  • 96-well cell culture plates

  • Pancreatic cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed pancreatic cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Treatment (Optional):

    • If assessing the effect of a compound on proliferation, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control.

  • MTT Incubation:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.

  • Data Analysis:

    • The absorbance values are directly proportional to the number of viable, metabolically active cells.

    • Calculate the percentage of cell viability or proliferation relative to the control group.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the cross-validation of 15N labeling results with a functional cell proliferation assay.

G cluster_proteomics Quantitative Proteomics cluster_functional Functional Assay labeling 15N Metabolic Labeling of Pancreatic Cancer Cells extraction Protein Extraction and Digestion labeling->extraction ms Mass Spectrometry (LC-MS/MS) extraction->ms data_analysis_p Proteomics Data Analysis (Fractional Synthesis Rates) ms->data_analysis_p cross_validation Cross-Validation (Correlation Analysis) data_analysis_p->cross_validation cell_culture Culture Pancreatic Cancer Cells treatment Treatment with Pathway Inhibitor (Optional) cell_culture->treatment mtt MTT Assay treatment->mtt data_analysis_f Functional Data Analysis (Cell Proliferation Rate) mtt->data_analysis_f data_analysis_f->cross_validation

Cross-validation workflow.
Signaling Pathway

The following diagram illustrates a simplified signaling pathway that is often dysregulated in pancreatic cancer and is relevant to the proteins analyzed in the case study. This pathway highlights the central role of glycolysis and protein synthesis in promoting cell proliferation.

G cluster_growth_factor Growth Factor Signaling cluster_metabolism Cellular Metabolism cluster_synthesis Macromolecule Synthesis GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K/Akt Pathway RTK->PI3K mTOR mTOR Signaling PI3K->mTOR Glycolysis Glycolysis (e.g., Enolase, PKM2) mTOR->Glycolysis activates Ribosome Ribosome Biogenesis & Protein Synthesis mTOR->Ribosome activates Nucleotide Nucleotide Synthesis mTOR->Nucleotide activates Lipid Lipid Synthesis mTOR->Lipid activates TCA TCA Cycle Glycolysis->TCA Glycolysis->Nucleotide provides precursors Glycolysis->Lipid provides precursors ATP ATP Production TCA->ATP ATP->Ribosome provides energy Proliferation Cell Proliferation Ribosome->Proliferation Nucleotide->Proliferation Lipid->Proliferation

Pancreatic cancer cell proliferation pathway.

A Comparative Guide to 15N Isotopic Labeling: Trimethylammonium Chloride-15N vs. 15N-Ammonium Chloride in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope labeling is an indispensable tool for tracing the fate of atoms through complex biochemical pathways. Nitrogen-15 (¹⁵N), a stable isotope of nitrogen, allows for the precise tracking of nitrogen metabolism, a cornerstone of cellular biosynthesis. Among the various ¹⁵N-labeled compounds, ¹⁵N-ammonium chloride is a widely used tracer. This guide provides a comprehensive comparison with a potential alternative, Trimethylammonium chloride-¹⁵N, to aid researchers in selecting the appropriate tool for their metabolic investigations.

At a Glance: Key Differences

Feature¹⁵N-Ammonium ChlorideTrimethylammonium chloride-¹⁵N
Primary Metabolic Role Direct precursor for central nitrogen metabolism.Primarily a gut microbiome metabolite precursor; not a direct nitrogen source for host cellular biosynthesis.
Cellular Uptake Readily taken up by most cells and incorporated into amino acids.Absorbed in the gut and metabolized in the liver to TMAO; cellular uptake of TMAO is mediated by specific transporters.
Incorporation into Biomolecules Broad and rapid incorporation into amino acids, proteins, nucleotides, and other nitrogenous compounds.The ¹⁵N label would primarily trace the metabolism of trimethylamine (B31210) to TMAO and its subsequent distribution and excretion.
Primary Research Applications Tracing de novo synthesis of amino acids and proteins, quantifying nitrogen flux, and general metabolic labeling.[1][2][3]Investigating gut microbiome metabolism, studying the pharmacokinetics of TMAO, and its role as a signaling molecule.
Complexity of Metabolic Pathway Simple and direct incorporation into central metabolic pathways.Complex multi-step pathway involving gut microbiota and host liver enzymes.[4][5][6]

Delving Deeper: Metabolic Pathways and Applications

¹⁵N-Ammonium Chloride: The Workhorse of Nitrogen Tracing

¹⁵N-Ammonium chloride serves as a direct and universal precursor for the biosynthesis of a vast array of nitrogen-containing molecules within the cell. Upon entering the cell, the ¹⁵N-labeled ammonia (B1221849) is rapidly incorporated into the amino acids glutamate (B1630785) and glutamine through the action of glutamate dehydrogenase (GDH) and glutamine synthetase (GS), respectively. This process is a central hub of nitrogen assimilation.[7] From here, the ¹⁵N label is distributed to other amino acids via transamination reactions, and subsequently into proteins, nucleotides, and other essential biomolecules.[1][2][3] This makes ¹⁵N-ammonium chloride an ideal tracer for studies focused on:

  • De novo biosynthesis of amino acids and proteins: Tracking the incorporation of ¹⁵N allows for the quantification of synthesis rates.[8][9]

  • Nitrogen flux analysis: Determining the flow of nitrogen through various metabolic pathways.[10]

  • General metabolic labeling: Creating ¹⁵N-enriched internal standards for quantitative proteomics and metabolomics.[11][12]

¹⁵N-Ammonium Chloride ¹⁵N-Ammonium Chloride ¹⁵NH₄⁺ (intracellular) ¹⁵NH₄⁺ (intracellular) ¹⁵N-Ammonium Chloride->¹⁵NH₄⁺ (intracellular) Glutamate Glutamate ¹⁵NH₄⁺ (intracellular)->Glutamate GDH Glutamine Glutamine Glutamate->Glutamine GS Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids Glutamine->Other Amino Acids Nucleotides Nucleotides Glutamine->Nucleotides Proteins Proteins Other Amino Acids->Proteins

Metabolic fate of ¹⁵N-Ammonium Chloride.

Trimethylammonium chloride-¹⁵N: A Tool for Host-Microbe Interactions

The metabolic journey of trimethylammonium (TMA) is fundamentally different from that of ammonia. TMA is primarily a product of gut microbial metabolism of dietary precursors like choline (B1196258) and carnitine.[13][14] Once produced in the gut, TMA is absorbed into the host's circulation and transported to the liver. In the liver, the enzyme flavin-containing monooxygenase 3 (FMO3) oxidizes TMA to trimethylamine N-oxide (TMAO).[4][15][16] TMAO is then distributed throughout the body and eventually excreted in the urine.[4]

Therefore, using Trimethylammonium chloride-¹⁵N as a tracer would not be suitable for studying the de novo synthesis of nitrogenous compounds in host cells. Instead, it would be a powerful tool for investigating:

  • Gut microbiome activity: Tracing the conversion of ¹⁵N-TMA to ¹⁵N-TMAO can provide insights into the metabolic capacity of the gut microbiota.[17][18]

  • Pharmacokinetics of TMA and TMAO: Studying the absorption, distribution, metabolism, and excretion of these compounds.

  • The role of TMAO in health and disease: As elevated TMAO levels have been linked to cardiovascular disease, using ¹⁵N-TMAO can help elucidate its mechanisms of action.[6][19]

cluster_gut Gut Lumen cluster_host Host Dietary Precursors Dietary Precursors Gut Microbiota Gut Microbiota Dietary Precursors->Gut Microbiota ¹⁵N-Trimethylammonium Chloride ¹⁵N-Trimethylammonium Chloride ¹⁵N-TMA (circulation) ¹⁵N-TMA (circulation) ¹⁵N-Trimethylammonium Chloride->¹⁵N-TMA (circulation) Gut Microbiota->¹⁵N-Trimethylammonium Chloride Liver (FMO3) Liver (FMO3) ¹⁵N-TMA (circulation)->Liver (FMO3) ¹⁵N-TMAO (circulation) ¹⁵N-TMAO (circulation) Liver (FMO3)->¹⁵N-TMAO (circulation) Excretion (Urine) Excretion (Urine) ¹⁵N-TMAO (circulation)->Excretion (Urine)

Metabolic fate of ¹⁵N-Trimethylammonium Chloride.

Experimental Protocols

General Workflow for ¹⁵N Metabolic Labeling

A typical workflow for a stable isotope tracing experiment involves several key steps, regardless of the specific tracer used.

A 1. Cell Culture/Organism Growth in ¹⁵N-depleted medium B 2. Introduction of ¹⁵N Tracer (e.g., ¹⁵N-Ammonium Chloride) A->B C 3. Time-course Sampling B->C D 4. Quenching of Metabolism C->D E 5. Metabolite Extraction D->E F 6. Analytical Detection (Mass Spectrometry or NMR) E->F G 7. Data Analysis and Metabolic Flux Calculation F->G

General experimental workflow for ¹⁵N labeling.

Key Experimental Considerations:
  • Cell Culture and Media: For in vitro studies, cells are typically grown in a minimal medium where the standard nitrogen source (e.g., ¹⁴N-ammonium chloride) can be replaced with its ¹⁵N-labeled counterpart.[9][20]

  • Sample Preparation: Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels after harvesting. This is often achieved by flash-freezing in liquid nitrogen. Subsequent extraction of metabolites is typically performed using cold solvents like methanol (B129727) or acetonitrile.

  • Analytical Techniques:

    • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying ¹⁵N-labeled metabolites based on their mass-to-charge ratio.[1][11][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the position of the ¹⁵N label within a molecule, offering insights into specific enzymatic reactions.[2][21][22][23]

Quantitative Data Summary

While direct comparative studies are lacking, the following table summarizes the expected outcomes based on the known metabolic roles of each compound.

Parameter¹⁵N-Ammonium ChlorideTrimethylammonium chloride-¹⁵N
¹⁵N Enrichment in Amino Acids HighNegligible in host cells
¹⁵N Enrichment in Proteins HighNegligible in host cells
¹⁵N Enrichment in TMAO Low (indirectly via amino acid catabolism)High
Primary Labeled Metabolite Pool Central nitrogen-containing metabolites (amino acids, nucleotides)TMA and TMAO
Typical Time to Detect Labeling Minutes to hoursHours (dependent on gut transit and liver metabolism)

Conclusion: Choosing the Right Tool for the Job

The choice between Trimethylammonium chloride-¹⁵N and ¹⁵N-ammonium chloride for metabolic studies is dictated entirely by the research question.

  • For researchers investigating fundamental cellular processes such as amino acid and protein synthesis, nitrogen assimilation, and central nitrogen metabolism, ¹⁵N-ammonium chloride is the clear and established choice. Its direct incorporation into a wide range of biomolecules provides a robust and straightforward method for tracing nitrogen flux.

  • For scientists and drug development professionals focused on the gut-host axis, the metabolism of dietary components by the microbiome, and the physiological effects of metabolites like TMAO, Trimethylammonium chloride-¹⁵N offers a unique and powerful tool. It allows for the specific tracking of a key pathway implicated in various metabolic and cardiovascular diseases.

By understanding the distinct metabolic fates and applications of these two ¹⁵N-labeled compounds, researchers can design more targeted and informative experiments to unravel the complexities of nitrogen metabolism in health and disease.

References

Assessing the Reproducibility of 15N NMR Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the 15N isotope, stands as a cornerstone technique in modern structural biology and drug discovery. Its ability to provide atomic-resolution information on protein structure, dynamics, and interactions in solution is unparalleled. However, a critical consideration for any analytical technique is its reproducibility. This guide provides an objective comparison of the reproducibility of 15N NMR experiments with alternative methods, supported by available data and detailed experimental protocols to ensure the generation of robust and reliable results.

Data Presentation: A Quantitative Look at Reproducibility

The reproducibility of an analytical method is often expressed using the coefficient of variation (CV), which is the ratio of the standard deviation to the mean, presented as a percentage. A lower CV indicates higher reproducibility. The following tables summarize available quantitative data on the reproducibility of 15N NMR and its alternatives in different applications.

Table 1: Reproducibility in Quantitative Proteomics and Metabolomics

TechniqueAnalyteSample TypeKey ParameterReported Coefficient of Variation (CV)Reference
15N NMR MetabolitesBiological FluidsSignal Integral< 4% (Inter-laboratory)[1]
Label-Free Mass Spectrometry PeptidesHuman Serum AlbuminMS1 Intensity14% (Injection Replicates)[2]
Label-Free Mass Spectrometry PeptidesHuman Serum AlbuminMS1 Intensity32% (Reaction Replicates)[2]

Table 2: Agreement in Protein Structure Determination

ComparisonKey ParameterTypical Agreement/VariationReference
15N NMR vs. X-ray Crystallography Backbone Root-Mean-Square Deviation (RMSD)1.5 Å to 2.5 Å [3][4]
15N NMR vs. Cryo-Electron Microscopy (Cryo-EM) Backbone Torsion Angle Difference (Mean ± SD)-10° ± 20°

Note: Direct comparison of CVs across different structural biology techniques is challenging due to the nature of the data. RMSD and angular differences provide a measure of concordance between models derived from different methods.

Experimental Protocols for Enhancing Reproducibility

Adherence to standardized and detailed experimental protocols is paramount for achieving high reproducibility in 15N NMR experiments. Below are key experimental methodologies for common 15N NMR applications.

Protocol 1: Reproducible 2D 1H-15N HSQC for Chemical Shift Perturbation Studies

The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of protein NMR, providing a unique "fingerprint" of a protein's amide groups. It is highly sensitive to changes in the chemical environment, making it ideal for studying protein-ligand interactions through chemical shift perturbation (CSP) mapping.

1. Sample Preparation:

  • Protein Concentration: Use a consistent protein concentration, typically in the range of 50 µM to 1 mM, for all experiments in a series.[5]

  • Buffer Conditions: Maintain identical buffer conditions (pH, salt concentration, temperature) across all samples.

  • Internal Standard: While not always necessary for CSP, the inclusion of a stable internal standard can aid in referencing.

  • Isotopic Labeling: Ensure uniform 15N labeling of the protein, typically achieved by expression in minimal media containing 15NH4Cl as the sole nitrogen source.[6]

2. NMR Data Acquisition:

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and match the 1H and 15N channels of the probe before each experiment.[7]

    • Perform shimming to optimize magnetic field homogeneity.[7]

  • Pulse Sequence: Utilize a standard sensitivity-enhanced 1H-15N HSQC pulse sequence with gradient coherence selection and water suppression (e.g., hsqcetf3gpsi).[7][8]

  • Key Acquisition Parameters:

    • Number of Scans (ns): Keep the number of scans constant for all experiments to ensure comparable signal-to-noise ratios. Adjust based on sample concentration (e.g., 8 scans for 500 µM).[5]

    • Spectral Width (sw): Use the same spectral widths in both the 1H and 15N dimensions for all spectra. A typical 15N spectral width is centered around 115-120 ppm.[5]

    • Number of Increments (ni): Maintain a consistent number of increments in the indirect (15N) dimension (e.g., ≥ 128).[5]

    • Recycle Delay (d1): Use a recycle delay of at least 1.5 seconds to allow for near-complete relaxation of the 1H nuclei.

3. Data Processing and Analysis:

  • Processing Parameters: Apply identical processing parameters (e.g., window function, zero-filling, phasing) to all spectra.

  • Referencing: Reference the spectra consistently.

  • Chemical Shift Perturbation Calculation: Calculate the combined chemical shift perturbation (CSP) for each residue using a weighted average of the changes in the 1H and 15N chemical shifts. A commonly used formula is: Δδ = √[(ΔδH)² + (α * ΔδN)²] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (often around 0.14-0.2).[9][10]

Protocol 2: Reproducible 15N Relaxation Experiments (T1, T2, and het-NOE)

15N relaxation experiments provide insights into the dynamics of a protein on picosecond to nanosecond timescales. Reproducibility is crucial for accurate determination of relaxation rates and subsequent model-free analysis.

1. Sample Preparation:

  • Follow the same rigorous sample preparation guidelines as for 1H-15N HSQC experiments. Ensure the sample is free of paramagnetic impurities.

2. NMR Data Acquisition:

  • Spectrometer Setup: As with HSQC, meticulous spectrometer setup is critical.

  • Pulse Sequences: Employ standard pulse sequences for measuring 15N T1 (longitudinal relaxation), T2 (transverse relaxation), and heteronuclear {1H}-15N NOE. TROSY-based versions are recommended for larger proteins.[11][12]

  • Key Acquisition Parameters for Reproducibility:

    • Interleaved Acquisition: For T1 and T2 measurements, acquire data with interleaved relaxation delays in a pseudo-3D manner to minimize the effects of spectrometer instability over time.[13]

    • Recycle Delay: Use a sufficiently long recycle delay to ensure complete relaxation between scans. For het-NOE experiments, this is particularly critical and may require delays of 7-10 seconds, especially for deuterated samples at high magnetic fields.[13]

    • Temperature Control: Maintain precise and constant temperature throughout the experiments, as relaxation rates are highly temperature-dependent.

    • Replicate Measurements: To assess experimental error, repeat at least one relaxation delay point and the NOE experiment.[13]

3. Data Processing and Analysis:

  • Peak Integration: Use a consistent method for peak integration across all spectra in a relaxation series.

  • Curve Fitting: Fit the decay of peak intensities as a function of the relaxation delay to an exponential function to extract the T1 and T2 relaxation rates.

  • NOE Calculation: Calculate the het-NOE as the ratio of peak intensities in the spectra recorded with and without proton saturation.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships discussed in this guide.

Experimental_Workflow_15N_HSQC cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Protein_Expression 15N Labeling Purification Purification Protein_Expression->Purification Buffer_Exchange Buffer Exchange Purification->Buffer_Exchange Spectrometer_Setup Spectrometer Setup (Lock, Tune, Shim) Buffer_Exchange->Spectrometer_Setup Pulse_Sequence 1H-15N HSQC Pulse Sequence Spectrometer_Setup->Pulse_Sequence Data_Collection Data Collection Pulse_Sequence->Data_Collection Processing Processing Data_Collection->Processing Referencing Referencing Processing->Referencing CSP_Analysis CSP Analysis Referencing->CSP_Analysis

Figure 1. Workflow for reproducible 1H-15N HSQC experiments.

Logical_Relationship_Reproducibility cluster_factors Key Influencing Factors Reproducibility High Reproducibility Inconsistency Sources of Irreproducibility Protocol Standardized Protocols Protocol->Reproducibility Sample Consistent Sample Prep Sample->Reproducibility Instrument Instrument Stability Instrument->Reproducibility Processing Uniform Data Processing Processing->Reproducibility Variable_Protocol Protocol Deviations Inconsistency->Variable_Protocol Sample_Variation Sample Variability Inconsistency->Sample_Variation Instrument_Drift Instrument Drift Inconsistency->Instrument_Drift Processing_Bias Processing Artifacts Inconsistency->Processing_Bias

Figure 2. Factors influencing the reproducibility of 15N NMR experiments.

Conclusion

15N NMR spectroscopy is an inherently reproducible technique, capable of providing high-quality, reliable data when appropriate experimental procedures are meticulously followed. While challenges such as low sensitivity persist, the benefits of obtaining atomic-resolution information in a solution state that mimics the physiological environment are substantial. When compared to alternatives, 15N NMR offers a unique window into protein dynamics and interactions. For quantitative applications, while mass spectrometry may offer higher sensitivity, NMR provides excellent reproducibility, often with lower coefficients of variation. In structural biology, the agreement between NMR-derived structures and those from X-ray crystallography and cryo-EM is generally good, with each technique offering complementary insights. By adhering to the detailed protocols outlined in this guide, researchers can maximize the reproducibility of their 15N NMR experiments, ensuring the generation of robust and impactful scientific data.

References

A Researcher's Guide to Statistical Methods for Analyzing 15N Enrichment Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotopes, particularly 15N, has become a cornerstone in quantitative proteomics and metabolomics, enabling precise measurement of protein turnover, metabolic flux, and drug target engagement. However, the complexity of the data generated from 15N enrichment experiments necessitates a robust understanding of the statistical methodologies available for their analysis. This guide provides an objective comparison of common statistical methods and software tools used to analyze 15N enrichment data, supported by experimental protocols and data visualization to aid researchers in selecting the most appropriate approach for their studies.

Core Principles of 15N Enrichment Analysis

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and full metabolic labeling with 15N-containing salts are two of the most prevalent techniques.[1][2] In these experiments, one cell population is cultured in a medium containing the "heavy" 15N isotope, while a control population is grown in a "light" medium with the natural 14N isotope.[3] After experimental treatment, the samples are combined, and the relative abundance of proteins or metabolites is determined by mass spectrometry (MS), which distinguishes between the heavy and light-labeled molecules based on their mass difference.[2]

A key challenge in 15N labeling is that the mass shift is not constant; it depends on the number of nitrogen atoms in each peptide, which complicates data analysis compared to some other labeling methods.[4] Furthermore, incomplete incorporation of the 15N isotope can affect quantification accuracy, making it crucial to determine and correct for the labeling efficiency.[4][5]

Comparison of Statistical Methods and Software

The analysis of 15N enrichment data can be broadly categorized into two main applications: relative protein quantification and metabolic flux analysis. Different statistical methods and software tools are optimized for each.

Statistical Method Description Common Software Pros Cons
Ratio-Based Analysis with Descriptive Statistics The fundamental approach involves calculating the ratio of heavy to light (H/L) peptide intensities. Protein-level quantification is then typically derived from the median or mean of its constituent peptide ratios.[6]Protein Prospector, MaxQuant, MSQuant, CensusSimple to implement and interpret.[7] Robust for identifying large-magnitude changes.Susceptible to outliers; may not be sensitive enough for subtle changes.
Hypothesis Testing (t-tests and ANOVA) These statistical tests are used to determine if the observed differences in H/L ratios between experimental groups are statistically significant.[8][9] A one-way ANOVA is an extension of the t-test for comparing three or more groups.[10]Census, Perseus (with MaxQuant), Qlucore Omics ExplorerProvides a p-value for significance, enabling more confident conclusions.[11] Widely understood and accepted.Requires multiple biological replicates for sufficient statistical power. Assumes data follows a specific distribution (e.g., normal).
Regression Analysis Used primarily for protein turnover studies where 15N incorporation is measured over time. The rate of turnover is calculated by fitting the data to an exponential growth equation.[12] Linear regression can be applied to log-transformed data.[12]TurnoveR (R package), Custom scriptsEnables the calculation of kinetic parameters like protein half-life.[12] Can model the dynamic nature of biological systems.Requires multiple time points, increasing experimental complexity and cost. Model fitting can be complex.
Bayesian Statistical Models This approach uses probability distributions to model uncertainty in fluxes and other parameters. It can integrate prior knowledge and provides a more comprehensive view of the plausible range of flux values.[13][14]BayFlux, Custom modelsQuantifies uncertainty in flux estimations.[15] Can handle complex models and integrate heterogeneous data.[13] Less reliant on assumptions of normality.Computationally intensive.[15] Can be more complex to implement and interpret than frequentist methods.
Software Comparison
Software Primary Application Key Statistical Features Accessibility
Census Proteome QuantificationHandles various labeling strategies (15N, SILAC).[16] Built-in statistical tools (t-test, ANOVA). Algorithms for enrichment ratio calculation and outlier filtering.[8]Freely available.[8]
Protein Prospector Proteome QuantificationWeb-based and open-access.[5][6] Specific workflow for 15N quantification, including labeling efficiency determination.[6] Uses median and interquartile range for protein ratios.[6]Open-access web-based software.[5]
MaxQuant Proteome QuantificationWidely used for various labeling techniques, including SILAC.[5][17] Often paired with Perseus for downstream statistical analysis (t-tests, ANOVA, clustering).[17]Free software.[18]
TurnoveR Protein Turnover AnalysisR-based external tool for Skyline.[12] Calculates protein half-lives from metabolic labeling data.[12] Includes statistical analysis of differences between treatment groups.[12]Free and open-source.[12]
Bayesian Models (e.g., BayFlux) Metabolic Flux AnalysisQuantifies carbon and nitrogen fluxes simultaneously.[2][13] Provides rigorous quantification of metabolic fluxes and their uncertainty.[15]Requires specialized knowledge; some tools are open-source.

Experimental Protocols

Protocol 1: 15N Metabolic Labeling for Relative Protein Quantification

This protocol outlines a general workflow for a SILAC-type experiment using 15N-labeled amino acids.

  • Cell Culture and Labeling:

    • Culture two populations of cells. For the "heavy" sample, use a medium where essential amino acids like lysine (B10760008) and arginine are replaced with their 15N-labeled counterparts.[5] For the "light" sample, use a standard medium.

    • Ensure cells undergo at least five doublings to achieve near-complete incorporation of the heavy isotopes.[5]

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug administration) to one cell population, while the other serves as a control.

  • Sample Pooling and Protein Extraction:

    • Harvest the cells and mix the "heavy" and "light" populations in a 1:1 ratio based on cell count or protein concentration.

    • Lyse the cells and extract the total protein content using standard protocols.

  • Protein Digestion:

    • Digest the protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19] The mass spectrometer will detect the mass difference between the heavy and light peptide pairs.

  • Data Analysis:

    • Use one of the software packages mentioned above (e.g., Census, MaxQuant) to identify peptides, calculate H/L ratios, and perform statistical analysis to identify proteins with significant changes in abundance.

Protocol 2: 15N Metabolic Flux Analysis

This protocol provides a general workflow for tracing nitrogen flux using a 15N-labeled substrate.

  • Cell Culture and Isotope Labeling:

    • Culture cells in a standard medium to reach the desired cell density.

    • Switch to a medium containing a known concentration of a 15N-labeled tracer, such as 15N-glutamine.[20]

    • Incubate the cells for various time points to monitor the incorporation of 15N into downstream metabolites.[21]

  • Metabolism Quenching and Metabolite Extraction:

    • To halt enzymatic activity, rapidly quench metabolism, for example, by adding ice-cold 80% methanol.[22]

    • Lyse the cells and extract the metabolites.

  • LC-MS/MS Analysis:

    • Separate the metabolites using liquid chromatography.

    • Analyze the metabolites using a high-resolution mass spectrometer to detect and quantify the 15N-labeled molecules.[21]

  • Data Analysis:

    • Calculate the fractional enrichment of 15N in the target metabolites.

    • Use metabolic flux analysis software or Bayesian models to determine the rates of nitrogen transfer through different metabolic pathways.

Visualizing Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (Light vs. Heavy Media) treatment Experimental Treatment cell_culture->treatment mixing Sample Mixing (1:1) treatment->mixing extraction Protein/Metabolite Extraction mixing->extraction digestion Protein Digestion (for Proteomics) extraction->digestion lcms LC-MS/MS Analysis digestion->lcms data_processing Data Processing (e.g., MaxQuant, Census) lcms->data_processing stat_analysis Statistical Analysis (t-test, ANOVA, Regression) data_processing->stat_analysis interpretation Biological Interpretation stat_analysis->interpretation statistical_methods cluster_quantification Relative Quantification cluster_turnover Protein Turnover cluster_flux Metabolic Flux start 15N Enrichment Data (H/L Ratios) quant_choice Goal: Identify significant changes in abundance start->quant_choice turnover_choice Goal: Determine protein half-life start->turnover_choice flux_choice Goal: Quantify pathway activity and uncertainty start->flux_choice t_test t-test / ANOVA quant_choice->t_test Yes regression Regression Analysis turnover_choice->regression Yes bayesian Bayesian Models flux_choice->bayesian Yes signaling_pathway drug Drug Treatment receptor Receptor drug->receptor inhibits kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf protein_synthesis Protein Synthesis (Measured by 15N incorporation) tf->protein_synthesis regulates

References

A Researcher's Guide to Confirming Protein-Protein Interactions Using 15N Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in understanding cellular signaling, disease mechanisms, and for the identification of novel therapeutic targets. The use of 15N stable isotope labeling has become a cornerstone of many powerful techniques to elucidate these interactions with high confidence. This guide provides a detailed comparison of the primary 15N labeling methodologies, alongside key alternatives, supported by experimental data and protocols.

This guide will delve into two principal techniques that leverage 15N labeling: Nuclear Magnetic Resonance (NMR) Spectroscopy, specifically through Chemical Shift Perturbation (CSP), and Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP MS). We will also explore prominent alternative methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), isobaric tagging (iTRAQ and TMT), and Label-Free Quantification (LFQ) to provide a comprehensive overview of the available tools.

Comparing 15N-Labeling and Alternative Methods for PPI Confirmation

The choice of method for confirming a protein-protein interaction is contingent on various factors including the nature of the interacting partners, the required resolution of the interaction data, and available resources. The following tables provide a quantitative comparison of the key performance metrics for each technique.

Method Principle Typical Affinity Range (Kd) Resolution Sensitivity Molecular Weight Limitation
NMR Chemical Shift Perturbation (15N HSQC) Monitors changes in the chemical environment of 15N-labeled protein backbone amides upon binding to an unlabeled partner.Micromolar (µM) to Millimolar (mM)[1][2][3]Atomic (residue-level)Moderate; requires relatively high protein concentrations (µM to mM).Generally < 40 kDa for routine experiments; larger proteins are challenging.[1]
Co-Immunoprecipitation with 15N Labeling & MS A 15N-labeled "bait" protein is used to pull down interacting "prey" proteins from a complex mixture, which are then identified and quantified by mass spectrometry.Wide range, from nanomolar (nM) to micromolar (µM).Protein/peptide level.High; can detect low abundance interactors.[4]No theoretical upper limit.
Alternative Method Principle Multiplexing Capability Labeling Strategy Strengths Weaknesses
SILAC Metabolic labeling of proteins in cell culture with "heavy" and "light" amino acids for quantitative comparison by MS.2-3 samples.[5][6][7]In vivo (metabolic).[5][6][8]High accuracy and precision; reduces variability by mixing samples early.[6]Limited to cell culture; can be expensive.[6]
iTRAQ Chemical labeling of peptides with isobaric tags that generate reporter ions in MS/MS for relative quantification.4-8 samples.[5][7]In vitro (chemical).[5][8]High throughput; applicable to various sample types.[5][7]Can suffer from ratio compression; expensive reagents.[7]
TMT Chemical labeling of peptides with isobaric tags, similar to iTRAQ, for relative quantification.Up to 18 samples.[5]In vitro (chemical).[5][8]Higher multiplexing than iTRAQ; high throughput.[5][7]Can have isotope effects; expensive reagents.[7]
Label-Free Quantification (LFQ) Compares the signal intensities or spectral counts of peptides between different MS runs to determine relative protein abundance.Not applicable (samples run sequentially).None.Cost-effective; simpler workflow; applicable to diverse samples.[9][10]Lower reproducibility; data analysis can be complex.[9][10]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding and implementing these techniques. The following diagrams, generated using the DOT language, illustrate the workflows for NMR Chemical Shift Perturbation and Co-Immunoprecipitation with 15N labeling.

NMR_CSP_Workflow cluster_prep Protein Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis p1 Express and purify 15N-labeled 'bait' protein n1 Acquire 1H-15N HSQC spectrum of free 15N-bait p1->n1 p2 Express and purify unlabeled 'prey' protein n2 Titrate unlabeled prey into 15N-bait sample p2->n2 n3 Acquire 1H-15N HSQC spectra at each titration point n2->n3 a1 Overlay and compare HSQC spectra n3->a1 a2 Identify residues with significant chemical shift perturbations a1->a2 a3 Map perturbed residues onto the protein structure to identify the binding interface a2->a3 a4 Fit titration curves to determine the dissociation constant (Kd) a2->a4

NMR Chemical Shift Perturbation Workflow.

CoIP_MS_Workflow cluster_labeling Cell Culture & Labeling cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry cluster_data Data Analysis c1 Culture cells in 15N-labeled medium ip1 Lyse 15N and 14N cells c1->ip1 c2 Culture control cells in 14N (natural abundance) medium c2->ip1 ip2 Incubate lysates with antibody against 'bait' protein ip1->ip2 ip3 Capture antibody-protein complexes with beads ip2->ip3 ip4 Wash to remove non-specific binders ip3->ip4 ip5 Elute protein complexes ip4->ip5 ms1 Combine 15N and 14N eluates ip5->ms1 ms2 Digest proteins into peptides ms1->ms2 ms3 Analyze peptides by LC-MS/MS ms2->ms3 d1 Identify proteins and quantify 15N/14N ratios ms3->d1 d2 Proteins with high 15N/14N ratios are specific interactors d1->d2

Co-Immunoprecipitation with 15N Labeling Workflow.

Detailed Experimental Protocols

Protocol 1: NMR Chemical Shift Perturbation (CSP)

This protocol outlines the key steps for a typical NMR CSP experiment to map the binding interface and determine the binding affinity of a protein-protein interaction.

1. Protein Expression and Purification:

  • 15N-labeled "Bait" Protein:

    • Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the bait protein.

    • Grow the cells in M9 minimal medium containing 1 g/L 15NH4Cl as the sole nitrogen source.

    • Induce protein expression (e.g., with IPTG) and grow for the appropriate time and temperature.

    • Harvest the cells and purify the 15N-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Unlabeled "Prey" Protein:

    • Express and purify the prey protein using a rich medium (e.g., LB) following standard protocols.

2. NMR Sample Preparation:

  • Prepare a concentrated stock solution of the 15N-labeled bait protein (typically 0.1-0.5 mM) in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 5-10% D2O.

  • Prepare a highly concentrated stock solution of the unlabeled prey protein in the same NMR buffer.

3. NMR Titration:

  • Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled bait protein alone.

  • Add a small aliquot of the concentrated unlabeled prey protein to the NMR tube containing the bait protein.

  • Acquire another 1H-15N HSQC spectrum.

  • Repeat the addition of the prey protein in a stepwise manner, acquiring a spectrum at each titration point until the bait protein is saturated or no further chemical shift changes are observed.[11]

4. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).

  • Overlay the series of 1H-15N HSQC spectra and identify the amide cross-peaks that show significant chemical shift perturbations.

  • Calculate the combined chemical shift perturbation (CSP) for each residue using the following formula: CSP = sqrt(((ΔδH)^2 + (α * ΔδN)^2)) where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).

  • Map the residues with significant CSPs onto the three-dimensional structure of the bait protein to visualize the binding interface.

  • To determine the dissociation constant (Kd), plot the CSP values for significantly perturbed residues as a function of the molar ratio of prey to bait protein and fit the data to a suitable binding isotherm.[12]

Protocol 2: Co-Immunoprecipitation with 15N Metabolic Labeling and Mass Spectrometry

This protocol describes a quantitative Co-IP experiment using 15N metabolic labeling to identify specific protein interaction partners.

1. Cell Culture and Metabolic Labeling:

  • Grow the experimental cell line in a medium where the standard nitrogen source is replaced with a 15N-labeled equivalent (e.g., 15N-labeled amino acids or 15NH4Cl) for several passages to ensure near-complete incorporation of the heavy isotope.

  • Grow a control cell line in a parallel culture with the corresponding natural abundance (14N) medium.

2. Cell Lysis and Protein Extraction:

  • Harvest both the 15N-labeled and 14N-labeled cells.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

3. Immunoprecipitation:

  • Pre-clear the lysates by incubating with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Incubate the pre-cleared 15N-labeled lysate with an antibody specific to the "bait" protein.

  • As a negative control, incubate the pre-cleared 14N-labeled lysate with a non-specific IgG antibody.

  • Add fresh beads to each lysate to capture the antibody-protein complexes.

  • Wash the beads extensively with lysis buffer to remove unbound proteins. A high number of false-positive interactions can occur, making stringent washing steps and appropriate controls crucial.[13]

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) or SDS-PAGE sample buffer).

  • Combine the eluates from the 15N-labeled sample and the 14N-labeled control.

  • Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins.

  • The software will calculate the ratio of the intensity of the "heavy" (15N) and "light" (14N) peptide pairs for each identified protein.

  • True interaction partners of the bait protein will show a high 15N/14N ratio, while non-specific binders and contaminants will have a ratio close to 1.[14]

Conclusion

The confirmation of protein-protein interactions is a multifaceted endeavor, and the choice of methodology is paramount to achieving reliable and insightful results. 15N labeling, through techniques like NMR Chemical Shift Perturbation and Co-Immunoprecipitation coupled with Mass Spectrometry, offers powerful and distinct approaches to this challenge. NMR provides unparalleled atomic-level detail of the binding interface for smaller protein complexes, while Co-IP MS excels in identifying interaction partners within a complex cellular environment for proteins of any size.

By understanding the quantitative performance, experimental workflows, and detailed protocols of these methods, alongside their alternatives, researchers can make informed decisions to best suit their specific biological questions. The continued development of these techniques promises to further unravel the intricate web of protein interactions that govern cellular life.

References

A Researcher's Guide to Orthogonal Validation in 15N-Based Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in 15N-based metabolomics, ensuring the accuracy and reliability of experimental data is paramount. Orthogonal validation, the practice of using multiple, independent analytical techniques to corroborate findings, provides the necessary rigor to confidently interpret complex metabolic data. This guide offers an objective comparison of key orthogonal validation techniques for 15N-based metabolomics, supported by experimental data and detailed protocols.

The primary analytical platform for 15N-based metabolomics is often mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), prized for its high sensitivity and broad metabolite coverage. However, to ensure the robustness of these findings, orthogonal methods are essential. The most common and powerful orthogonal validation techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and the use of complementary stable isotope tracers, such as Carbon-13 (13C).

Comparative Analysis of Orthogonal Validation Techniques

The choice of an orthogonal validation method depends on the specific research question, the metabolites of interest, and the available instrumentation. The following table summarizes the key performance metrics of the primary analytical platforms and techniques used for the validation of 15N-based metabolomics data.

Performance MetricLC-MSGC-MSNMR SpectroscopyDual Isotope Labeling (13C + 15N)
Primary Measurement Mass-to-charge ratio of ionsMass-to-charge ratio of fragment ionsNuclear spin properties[1][2]Mass isotopologue distributions of both 13C and 15N labeled metabolites[3]
Sensitivity High (picomolar to nanomolar)[1]Very High (femtomolar to picomolar)Low (micromolar)[2][4]High (dependent on MS platform)
Reproducibility GoodHighVery High[1][4]High (dependent on MS platform)
Metabolite Coverage Broad (polar and non-polar compounds)Volatile and semi-volatile compoundsAbundant metabolites, structural isomers[4]Broad (dependent on MS platform)
Sample Derivatization Often not requiredUsually required for non-volatile metabolitesNot requiredDependent on the analytical platform used
Key Advantages High sensitivity, broad coverage, high throughput.High chromatographic resolution, established libraries for identification.Non-destructive, highly reproducible, provides structural information.[2]Provides comprehensive flux information for both carbon and nitrogen pathways.[3]
Key Limitations Ion suppression effects, potential for in-source fragmentation.Requires derivatization, not suitable for thermally labile compounds.Low sensitivity, lower throughput.[2]Increased complexity in data analysis, higher cost of labeled substrates.

Experimental Workflows and Protocols

To ensure robust and reproducible results, a well-defined experimental workflow incorporating orthogonal validation is critical. The following diagram illustrates a comprehensive workflow for a 15N-based metabolomics study with integrated orthogonal validation steps.

Workflow for 15N-Based Metabolomics with Orthogonal Validation cluster_0 Phase 1: 15N Labeling and Primary Analysis cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Data Integration and Interpretation A Cell Culture/Organism Growth with 15N-labeled substrate B Metabolite Extraction A->B E Dual Labeling Experiment (13C + 15N) A->E Parallel Experiment C Primary Analysis (e.g., LC-MS) B->C D NMR Spectroscopy Analysis C->D Validate metabolite identification and quantification F GC-MS Analysis of Specific Metabolite Classes C->F Confirm specific metabolite identifications G Data Integration and Cross-Validation D->G E->G F->G H Metabolic Pathway and Flux Analysis G->H I Biological Interpretation H->I

Caption: A comprehensive workflow for 15N-based metabolomics incorporating orthogonal validation techniques.

Detailed Experimental Protocols

Protocol 1: 15N Metabolic Labeling and LC-MS Analysis

This protocol outlines the primary method for analyzing 15N-labeled metabolites using LC-MS.

1. Cell Culture and Labeling:

  • Culture cells in a standard growth medium to the desired confluence.

  • Replace the standard medium with a medium containing the 15N-labeled substrate (e.g., 15N-glutamine, 15N-ammonium chloride) at a concentration sufficient for incorporation.

  • Incubate the cells for a predetermined time to allow for sufficient labeling of the metabolome.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. LC-MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Use a chromatographic method optimized for the separation of the metabolites of interest.

  • Acquire data in full scan mode to detect all 15N-labeled and unlabeled isotopologues.

4. Data Analysis:

  • Process the raw data to identify peaks and determine their mass-to-charge ratios and retention times.

  • Calculate the 15N incorporation rate for each identified metabolite by analyzing the mass isotopologue distribution.[5]

Protocol 2: Orthogonal Validation using NMR Spectroscopy

NMR spectroscopy provides an independent method to identify and quantify abundant metabolites without chemical derivatization.

1. Sample Preparation:

  • Use a portion of the same metabolite extract prepared for LC-MS analysis.

  • Lyophilize the extract to remove the solvent.

  • Reconstitute the dried extract in a suitable NMR buffer (e.g., deuterated phosphate (B84403) buffer) containing a known concentration of an internal standard (e.g., DSS).

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) 1H and/or two-dimensional (2D) 1H-15N HSQC spectra on a high-field NMR spectrometer.

  • The 1H spectrum provides information on the overall metabolic profile, while the 1H-15N HSQC spectrum specifically detects 15N-containing metabolites.[2]

3. Data Analysis:

  • Process the NMR spectra using appropriate software.

  • Identify metabolites by comparing their chemical shifts to spectral databases.

  • Quantify the identified metabolites by integrating the peak areas relative to the internal standard.

  • Compare the identities and relative quantities of metabolites with the results obtained from LC-MS.

Protocol 3: Orthogonal Validation using Dual Isotope Labeling (13C and 15N)

This powerful technique provides a more comprehensive view of metabolic fluxes by simultaneously tracing both carbon and nitrogen atoms.[3]

1. Cell Culture and Labeling:

  • Culture cells in a medium containing both a 13C-labeled carbon source (e.g., 13C-glucose) and a 15N-labeled nitrogen source (e.g., 15N-glutamine).

  • The choice of labeled substrates depends on the specific pathways being investigated.

2. Metabolite Extraction and Analysis:

  • Follow the same metabolite extraction protocol as described for the single 15N labeling experiment.

  • Analyze the extracts using LC-MS or GC-MS. The choice of platform depends on the volatility and thermal stability of the target metabolites.

3. Data Analysis:

  • Analyze the mass isotopologue distributions for both 13C and 15N incorporation in each metabolite.

  • Use specialized software for metabolic flux analysis to model the flow of both isotopes through the metabolic network.

  • The dual-labeling data provides stronger constraints on the flux model, leading to more accurate and robust flux estimations. This allows for cross-validation of the nitrogen flux data obtained from the single 15N labeling experiment.[3]

Protocol 4: Orthogonal Validation using GC-MS for Specific Metabolite Classes

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds, such as amino acids and organic acids, after derivatization.[6][7][8][9]

1. Sample Derivatization:

  • Take an aliquot of the metabolite extract and dry it completely under a stream of nitrogen.

  • Derivatize the dried metabolites to make them volatile. A common method for amino acids is esterification followed by acylation.[6][8]

2. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Use a temperature gradient program to separate the derivatized metabolites.

  • Acquire mass spectra for each eluting peak.

3. Data Analysis:

  • Identify the derivatized metabolites by comparing their retention times and mass fragmentation patterns to a library of standards.

  • Determine the 15N enrichment in the identified metabolites by analyzing their isotopic patterns.

  • Compare the results for specific metabolite classes with those obtained from LC-MS to validate the initial findings.

References

A Comparative Guide to In Vivo and In Vitro 15N Labeling Outcomes for Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between in vivo and in vitro 15N labeling is a critical decision that significantly impacts the outcomes of quantitative proteomics studies. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Stable isotope labeling with 15N has become an indispensable tool for the accurate quantification of proteins and the study of their dynamics. In vivo labeling involves the metabolic incorporation of 15N into the entire proteome of a living organism, offering a holistic view of protein expression and turnover within a native biological context. In contrast, in vitro labeling provides a more controlled environment for incorporating 15N into specific proteins, typically through recombinant protein expression in systems like Escherichia coli or cell-free expression systems. This approach is often more rapid and cost-effective for studying individual proteins.

This guide will delve into the nuances of each method, presenting a quantitative comparison of their performance, detailed experimental methodologies, and visual workflows to clarify the intricate processes involved.

Quantitative Comparison of In Vivo and In Vitro 15N Labeling

The selection of a labeling strategy hinges on various factors, including the biological question, the target protein or proteome, and available resources. The following tables summarize the key quantitative differences between in vivo and in vitro 15N labeling to facilitate an informed decision.

ParameterIn Vivo 15N LabelingIn Vitro 15N Labeling (E. coli)In Vitro 15N Labeling (Cell-Free)
Labeling Efficiency Typically high and uniform across the proteome, can reach 93-99% depending on the organism and labeling duration.High, often exceeding 95%.Very high, with reports of 90-95% stable isotope incorporation.
Typical Protein Yield Not applicable for a single protein; yields the entire proteome.Variable, can range from a few to tens of milligrams per liter of culture (e.g., 17-34 mg from a 50-mL culture).Can be high, with the potential to produce several milligrams of recombinant protein.
Cost Can be high due to the cost of 15N-labeled feed or media for whole organisms.Generally lower for single protein studies as it only requires 15N minimal media for bacterial growth.Can be cost-effective as it requires smaller quantities of expensive labeled amino acids.
Time Requirement Longer, requires sufficient time for the organism to metabolically incorporate the label throughout its proteome (can be days to weeks).Shorter, typically a few days for cloning, expression, and purification.Fastest, protein expression can be achieved in a matter of hours.
Post-Translational Modifications (PTMs) Preserves native PTMs as the protein is synthesized in its natural environment.Limited to PTMs that can be performed by the expression host (e.g., E. coli lacks many eukaryotic PTMs).Generally lacks complex eukaryotic PTMs unless the cell-free system is derived from eukaryotic cells and supplemented with necessary components.
Protein Toxicity Not suitable for expressing toxic proteins that would harm the host organism.Can be challenging for toxic proteins that inhibit host cell growth.Ideal for expressing toxic proteins as it bypasses the need for viable host cells.
Isotope Scrambling Minimal, as the label is incorporated through natural metabolic pathways.Generally low, especially when using defined minimal media.No isotope scrambling, as the labeled amino acids are directly incorporated into the protein.

Experimental Protocols

To provide a practical understanding of the methodologies, detailed protocols for key 15N labeling experiments are outlined below.

In Vivo 15N Metabolic Labeling in Mammalian Cells

This protocol describes the general steps for metabolically labeling proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Standard "light" (14N) cell culture medium

  • "Heavy" (15N) cell culture medium where essential amino acids are replaced with their 15N-labeled counterparts

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

  • Cell Culture: Grow cells in a standard "light" (14N) medium to the desired confluency.

  • Adaptation to Heavy Medium: For adherent cells, wash the cells with phosphate-buffered saline (PBS) and then switch to the "heavy" (15N) medium. For suspension cells, pellet the cells by centrifugation and resuspend them in the "heavy" medium.

  • Metabolic Labeling: Culture the cells in the "heavy" medium for a sufficient number of cell doublings to ensure near-complete incorporation of the 15N isotopes. This duration will vary depending on the cell line's doubling time.

  • Harvesting: After the labeling period, harvest the cells. For adherent cells, use trypsin or a cell scraper. For suspension cells, pellet them by centrifugation.

  • Sample Preparation: Wash the cell pellets with PBS and proceed with protein extraction, digestion, and subsequent mass spectrometry analysis.

In Vitro 15N Labeling in E. coli

This protocol provides a standard method for expressing 15N-labeled proteins in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal medium components (Na2HPO4, KH2PO4, NaCl)

  • 15NH4Cl (as the sole nitrogen source)

  • Glucose (or 13C-glucose for double labeling)

  • Trace elements solution

  • MgSO4 and CaCl2 solutions

  • Appropriate antibiotics

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction

Procedure:

  • Transformation: Transform the expression vector into the E. coli expression strain.

  • Starter Culture: Inoculate a single colony into a small volume of LB medium and grow overnight.

  • Pre-culture in Minimal Medium: Inoculate a larger volume of M9 minimal medium containing 15NH4Cl with the overnight culture and grow until the OD600 reaches a desired density.

  • Expression Culture: Inoculate a large-scale M9 minimal medium culture containing 15NH4Cl with the pre-culture.

  • Induction: When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG.

  • Harvesting: Continue to culture the cells for a few hours post-induction and then harvest the cells by centrifugation.

  • Protein Purification: Resuspend the cell pellet and proceed with cell lysis and purification of the 15N-labeled protein.

Visualizing the Workflows

To further clarify the processes, the following diagrams illustrate the key workflows in 15N labeling experiments.

Quantitative_Proteomics_Workflow General Quantitative Proteomics Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis SampleA Sample A (e.g., Control) Labeling 15N Labeling (In Vivo or In Vitro) SampleA->Labeling SampleB Sample B (e.g., Treated) SampleB->Labeling Mixing Sample Mixing Labeling->Mixing Extraction Protein Extraction Mixing->Extraction Digestion Protein Digestion Extraction->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General workflow for a quantitative proteomics experiment using 15N labeling.

InVivo_vs_InVitro_Workflow In Vivo vs. In Vitro 15N Labeling Workflows cluster_invivo In Vivo Labeling cluster_invitro In Vitro Labeling Organism Living Organism (e.g., Mouse, Plant) Metabolism Metabolic Incorporation Organism->Metabolism Feed 15N-labeled Diet/Medium Feed->Organism Proteome Labeled Proteome Metabolism->Proteome ExpressionSystem Expression System (E. coli or Cell-Free) Expression Protein Expression ExpressionSystem->Expression LabeledMedia 15N-labeled Medium/Amino Acids LabeledMedia->ExpressionSystem LabeledProtein Purified Labeled Protein Expression->LabeledProtein

Caption: Comparison of the core workflows for in vivo and in vitro 15N labeling.

Conclusion

The decision between in vivo and in vitro 15N labeling is multifaceted and should be guided by the specific goals of the research. In vivo labeling provides an unparalleled view of protein dynamics within a complex biological system, complete with native post-translational modifications. However, it can be time-consuming and costly. In vitro methods, particularly cell-free systems, offer a rapid, cost-effective, and highly controlled approach for producing specific labeled proteins, especially those that may be toxic to living cells. By carefully considering the quantitative and qualitative trade-offs presented in this guide, researchers can select the optimal 15N labeling strategy to achieve robust and meaningful results in their proteomics endeavors.

A Head-to-Head Comparison: 15N Metabolic Labeling Versus Label-Free Quantification in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences and drug development, the accurate quantification of proteins is paramount to unraveling complex biological processes and identifying potential therapeutic targets. Two prominent mass spectrometry-based techniques, 15N metabolic labeling and label-free quantification, offer distinct approaches to achieving this. This guide provides an in-depth comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Key Differences Between 15N Labeling and Label-Free Proteomics

Feature15N Metabolic LabelingLabel-Free Quantification
Principle In vivo incorporation of a heavy nitrogen isotope (¹⁵N) into all proteins, creating a mass shift for relative quantification.Direct comparison of signal intensities or spectral counts of peptides from separate analyses.
Accuracy & Precision High accuracy and precision due to early-stage sample mixing, minimizing experimental variability.Generally lower precision; susceptible to variations in sample preparation and instrument performance.[1]
Proteome Coverage Can be lower than label-free methods.Often identifies a higher number of proteins.
Sample Compatibility Limited to organisms or cells that can be metabolically labeled in culture.Applicable to a wide range of biological samples, including tissues and clinical specimens.
Experimental Workflow More complex, requiring specialized cell culture for labeling.Simpler and more straightforward sample preparation.
Cost Higher due to the expense of ¹⁵N-enriched media.More cost-effective as it does not require isotopic labels.
Data Analysis Can be more complex due to variable mass shifts and the need to calculate labeling efficiency.[2]Requires sophisticated algorithms for peak alignment and normalization across different runs.

Delving Deeper: A Quantitative Performance Showdown

The choice between 15N labeling and label-free methods often hinges on the desired balance between accuracy and proteome coverage. Metabolic labeling techniques like 15N labeling are often considered the gold standard for quantitative accuracy in proteomics.[3] This is because the "heavy" and "light" samples are combined at the beginning of the workflow, minimizing variations introduced during sample preparation.[3]

In contrast, label-free methods typically identify a larger number of proteins.[4] However, because each sample is analyzed in a separate mass spectrometry run, this approach is more susceptible to experimental variability, which can impact quantitative precision.[1] Studies have shown that while label-free methods can perform as well as some labeled techniques in detecting fold changes, they may exhibit higher coefficients of variation (CVs).

Performance Metric15N Metabolic LabelingLabel-Free Quantification
Quantitative Accuracy HighModerate to High
Precision (Reproducibility) High (Low CVs)Lower (Higher CVs)[1]
Dynamic Range WideWide
Number of Identified Proteins ModerateHigh[4]

Experimental Workflows: A Step-by-Step Guide

To provide a practical understanding of what each technique entails, here are detailed methodologies for both 15N labeling and label-free proteomics experiments.

Experimental Protocol for 15N Metabolic Labeling

This protocol outlines the key steps for quantitative proteomics using 15N metabolic labeling in cell culture.

1. Cell Culture and Labeling:

  • Culture two populations of cells. One in standard "light" medium containing ¹⁴N and the other in "heavy" medium where the nitrogen source is replaced with ¹⁵N-labeled compounds (e.g., ¹⁵NH₄Cl).

  • Ensure cells undergo a sufficient number of divisions (typically 5-6) to achieve near-complete (>95%) incorporation of the ¹⁵N isotope.

2. Cell Lysis and Protein Extraction:

  • Harvest and wash both "light" and "heavy" cell populations separately with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Reduce the protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

  • Digest the protein mixture into peptides overnight using a protease such as trypsin.

4. Peptide Cleanup and Mass Spectrometry Analysis:

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Process the raw mass spectrometry data using software that can identify peptides and quantify the relative abundance of the ¹⁴N and ¹⁵N-labeled peptide pairs.

  • Correct for any incomplete labeling by determining the ¹⁵N incorporation efficiency.[2]

Experimental Protocol for Label-Free Proteomics

This protocol details a typical workflow for label-free quantitative proteomics.

1. Sample Preparation:

  • Lyse cells or tissues for each experimental condition separately in a suitable lysis buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration for each sample.

2. Protein Digestion:

  • For each sample, take an equal amount of protein and perform in-solution or in-gel digestion.

  • Reduce disulfide bonds with DTT and alkylate with IAA.

  • Digest the proteins with trypsin overnight.

3. Peptide Cleanup:

  • Desalt each peptide sample individually using C18 SPE columns.

4. LC-MS/MS Analysis:

  • Analyze each sample separately by LC-MS/MS. It is crucial to maintain consistent LC-MS/MS conditions throughout all runs to minimize technical variability.

5. Data Analysis:

  • Use specialized software to perform peak detection, alignment, and normalization across all LC-MS/MS runs.

  • Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.

  • Quantify the relative abundance of proteins based on the integrated peak areas of their corresponding peptides or by spectral counting.

Visualizing the Process: Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the typical workflows for 15N labeling and label-free proteomics.

G cluster_15N 15N Labeling Workflow 15N_start Two Cell Populations 15N_light Culture in ¹⁴N Medium 15N_start->15N_light 15N_heavy Culture in ¹⁵N Medium 15N_start->15N_heavy 15N_mix Mix Equal Protein Amounts 15N_light->15N_mix 15N_heavy->15N_mix 15N_digest Protein Digestion 15N_mix->15N_digest 15N_lcms LC-MS/MS Analysis 15N_digest->15N_lcms 15N_data Data Analysis (Ratio of ¹⁴N/¹⁵N) 15N_lcms->15N_data

A streamlined workflow for 15N metabolic labeling.

G cluster_LFQ Label-Free Workflow LFQ_start Multiple Samples (e.g., Control vs. Treated) LFQ_digest Individual Protein Digestion LFQ_start->LFQ_digest LFQ_lcms Separate LC-MS/MS Analyses LFQ_digest->LFQ_lcms LFQ_data Data Analysis (Peak Alignment & Normalization) LFQ_lcms->LFQ_data

The straightforward workflow of label-free proteomics.

Application in Signaling Pathway Analysis: The EGFR Pathway

Both 15N labeling and label-free proteomics are powerful tools for dissecting cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer, is a prime example of a system amenable to proteomic investigation.[5][6]

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events through pathways like the MAPK and PI3K/AKT/mTOR pathways.[7][8] A quantitative proteomics experiment can reveal how different stimuli or disease states alter the abundance and phosphorylation status of key proteins in this network.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Key components of the EGFR signaling pathway.

Conclusion: Making the Right Choice

The decision between 15N metabolic labeling and label-free quantification is multifaceted and depends on the specific research question, available resources, and the nature of the biological samples.

  • Choose 15N metabolic labeling when:

    • High quantitative accuracy and precision are the top priorities.

    • The experimental system (cells or organisms) can be metabolically labeled.

    • The budget allows for the higher cost of isotopic media.

  • Opt for label-free quantification when:

    • The primary goal is to identify a large number of proteins.

    • Working with samples that cannot be metabolically labeled, such as clinical tissues.

    • A more cost-effective and simpler experimental workflow is required.

    • Analyzing a large number of samples.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to design robust proteomic experiments that yield high-quality, actionable data.

References

A Researcher's Guide to Benchmarking 15N Tracers for Nitrogen Flux Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 15N Tracers for Accurate Nitrogen Flux Analysis

Nitrogen is a fundamental component of numerous biological molecules, and understanding its metabolic fate is crucial for advancements in various fields, from basic cell biology to drug development. Nitrogen flux studies, which track the movement of nitrogen through metabolic pathways, rely on the use of stable isotope tracers, with Nitrogen-15 (15N) being a primary tool. The choice of the 15N tracer is a critical experimental decision that can significantly impact the accuracy and interpretability of the results. This guide provides an objective comparison of different 15N tracers, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison of Common 15N Tracers

The ideal 15N tracer should exhibit high incorporation efficiency into the metabolic pathways of interest, minimal metabolic scrambling to unintended molecules, and low cytotoxicity. The following table summarizes the performance of various 15N-labeled compounds based on these key parameters.

15N TracerBiological SystemIncorporation EfficiencyMetabolic ScramblingPotential CytotoxicityKey Applications
15N-Labeled Amino Acids (General) Mammalian cells, Bacteria, PlantsVaries by amino acid and systemVaries significantlyGenerally lowProteomics, specific amino acid metabolism studies
[15N]-Glutamine Mammalian cellsHighCan be significant; nitrogen donates to various pathwaysPotential for toxicity at high concentrations due to ammonia (B1221849) productionGeneral nitrogen flux, nucleotide and amino acid synthesis
[15N]-Leucine Mammalian cells, BacteriaModerate to HighLow in some systems, but can donate nitrogen to other branched-chain amino acids[1][2]Generally lowProtein synthesis, branched-chain amino acid metabolism
[15N]-Glycine GeneralHighSignificant; readily interconvertedGenerally lowGeneral nitrogen flux, purine (B94841) synthesis
15NH4Cl / K15NO3 Bacteria, Plants, AlgaeHighExtensive; general labeling of the entire nitrogen poolGenerally lowGeneral proteome labeling, studies where specific pathway tracing is not required
Selective 15N Amino Acid Labeling (HEK293 Cells) Mammalian (HEK293) cells30 ± 14% to 52 ± 4% for specific combinations[3]See detailed scrambling data belowNot extensively studied, but generally lowNMR-based structural biology, specific protein labeling
Uniform 15N Labeling (Spirulina) Rodents (in vivo)Achieves high enrichment (e.g., 94%) throughout tissues with optimized protocols[4]General labelingLowIn vivo proteomics, whole-organism metabolic studies
Uniform 15N Labeling (Arabidopsis) Plants93-99% after 14 days[5]General labelingLowPlant proteomics and metabolomics

Metabolic Scrambling of 15N-Labeled Amino Acids in HEK293 Cells

Metabolic scrambling, the transfer of the 15N label to amino acids other than the one intentionally labeled, can complicate data interpretation. A comprehensive study in Human Embryonic Kidney (HEK) 293 cells categorized 18 amino acids based on the degree of scrambling of their α-nitrogen.[3]

Scrambling Category15N-Labeled Amino AcidsObservations
Minimal Scrambling Cys, Phe, His, Lys, Met, Asn, Arg, Trp, TyrThese amino acids are ideal for selective labeling studies as the 15N atom largely remains on the target amino acid.
Interconversion Gly, SerThese two amino acids readily interconvert, leading to cross-labeling between them.
Significant Scrambling Ala, Asp, Glu, Ile, Leu, ValThe α-nitrogen from these amino acids is readily transferred to other amino acids, making them less suitable for selective labeling without further optimization. Scrambling of Ile and Val can be reduced by lowering their concentration in the medium.[3]

Experimental Workflows and Protocols

To ensure reproducible and accurate results in nitrogen flux studies, standardized experimental protocols are essential. Below are diagrams illustrating a general workflow and detailed protocols for key experiments.

General Workflow for Nitrogen Flux Studies using 15N Tracers

G General Workflow for 15N Nitrogen Flux Studies cluster_prep Experimental Preparation cluster_exp Labeling and Sampling cluster_analysis Analysis cluster_data Data Interpretation start Select 15N Tracer culture Prepare Biological System (e.g., Cell Culture, Organism) start->culture medium Prepare 15N-Labeling Medium culture->medium labeling Introduce 15N Tracer and Incubate medium->labeling sampling Harvest Samples at Time Points labeling->sampling quench Quench Metabolism sampling->quench extraction Extract Metabolites/ Proteins quench->extraction digestion Protein Digestion (for proteomics) extraction->digestion Proteomics ms_analysis LC-MS/MS or GC-MS Analysis extraction->ms_analysis Metabolomics digestion->ms_analysis quantification Quantify 15N Incorporation ms_analysis->quantification flux_calc Calculate Nitrogen Flux quantification->flux_calc interpretation Biological Interpretation flux_calc->interpretation

Caption: A generalized workflow for conducting nitrogen flux studies using 15N tracers.

Detailed Experimental Protocols

1. 15N Metabolic Labeling of Mammalian Cells for Proteomics

This protocol is adapted for labeling adherent mammalian cells.

  • Materials:

    • DMEM for SILAC (or other appropriate base medium lacking the amino acid to be labeled)

    • Dialyzed Fetal Bovine Serum (dFBS)

    • 14N amino acid (light)

    • 15N-labeled amino acid (heavy)

    • Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., RIPA buffer)

    • Protease inhibitors

  • Procedure:

    • Medium Preparation: Prepare "light" and "heavy" labeling media. For the light medium, supplement the base medium with the natural abundance (14N) amino acid to a final concentration similar to that in standard DMEM. For the heavy medium, supplement with the 15N-labeled amino acid. Both media should be supplemented with dFBS.

    • Cell Culture: Culture cells in the light and heavy media for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid.[6]

    • Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to one set of cells.

    • Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS, and then lyse the cells directly on the plate with lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the light and heavy cell lysates.

    • Sample Mixing: Mix equal amounts of protein from the light and heavy lysates.

    • Protein Digestion: Proceed with standard protocols for in-solution or in-gel digestion of the mixed protein sample (e.g., reduction, alkylation, and trypsin digestion).

    • Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS.

2. Uniform 15N Labeling of Proteins in E. coli

This protocol is suitable for expressing 15N-labeled proteins for structural biology or as internal standards.

  • Materials:

    • M9 minimal medium components

    • 15NH4Cl as the sole nitrogen source

    • Glucose (or other carbon source)

    • MgSO4, CaCl2, and trace elements

    • Appropriate antibiotics

    • E. coli expression strain transformed with the plasmid of interest

  • Procedure:

    • Starter Culture: Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) with a single colony and grow for a few hours at 37°C.

    • Adaptation Culture: Inoculate a larger volume (50-100 mL) of M9 minimal medium containing 14NH4Cl with the starter culture and grow overnight at 37°C. This step adapts the cells to the minimal medium.

    • Main Culture: Inoculate 1 L of M9 minimal medium containing 1 g of 15NH4Cl as the sole nitrogen source with the adaptation culture to a starting OD600 of ~0.05-0.1.

    • Growth and Induction: Grow the main culture at the optimal temperature for your protein expression. When the OD600 reaches 0.6-0.8, induce protein expression (e.g., with IPTG).

    • Harvesting: Continue to grow the culture for the desired time post-induction (e.g., 3-5 hours or overnight at a lower temperature). Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.[7][8]

3. 15N Labeling of Arabidopsis thaliana

This protocol describes the labeling of whole plants.

  • Materials:

    • Arabidopsis thaliana seeds

    • ½ Murashige and Skoog (MS) medium components

    • K15NO3 or (15NH4)2SO4 as the nitrogen source

    • Phytagel or agar

  • Procedure:

    • Medium Preparation: Prepare ½ MS medium where the standard nitrogen source is replaced with the 15N-labeled salt.

    • Sterilization and Plating: Sterilize the seeds and sow them on plates containing the 15N-labeling medium.

    • Growth: Grow the plants under controlled conditions (e.g., 16-hour light/8-hour dark cycle) for at least 14 days to achieve high labeling efficiency (93-99%).[5]

    • Harvesting: Harvest the plant tissue (e.g., whole seedlings, leaves) and immediately freeze in liquid nitrogen to quench metabolism.

    • Sample Processing: The frozen tissue can then be ground to a fine powder for subsequent protein or metabolite extraction.

Signaling Pathways and Logical Relationships

The choice of a 15N tracer is intrinsically linked to the metabolic pathways being investigated. The following diagram illustrates the central role of glutamine in nitrogen metabolism and how 15N from glutamine can be traced into various biomolecules.

G Nitrogen Flux from 15N-Glutamine cluster_input Tracer Input cluster_pathways Metabolic Pathways cluster_output Macromolecules Gln [15N]-Glutamine Glu [15N]-Glutamate Gln->Glu Purines [15N]-Purines Gln->Purines Amide-N Pyrimidines [15N]-Pyrimidines Gln->Pyrimidines Amide-N Hexosamines [15N]-Hexosamines Gln->Hexosamines Amide-N Other_AA Other [15N]-Amino Acids (via transamination) Glu->Other_AA Proteins [15N]-Proteins Other_AA->Proteins Nucleic_Acids [15N]-Nucleic Acids Purines->Nucleic_Acids Pyrimidines->Nucleic_Acids

Caption: Tracing the flow of nitrogen from 15N-Glutamine.

Conclusion

The selection of an appropriate 15N tracer is a critical step in designing robust nitrogen flux studies. Researchers must consider the specific biological question, the metabolic pathways of interest, and the analytical platform being used. While simple nitrogen sources like 15NH4Cl are suitable for global proteome labeling, they lack the specificity required for detailed pathway analysis. Labeled amino acids offer greater specificity, but their utility can be impacted by metabolic scrambling. A thorough understanding of the advantages and limitations of each tracer, as outlined in this guide, will enable researchers to generate more accurate and meaningful data in their explorations of nitrogen metabolism. It is important to note that while this guide provides a summary of available data, direct comparative studies on the incorporation efficiency and cytotoxicity of a wide range of 15N tracers within a single, standardized system are limited. Future research in this area would be highly beneficial to the scientific community.

References

A Researcher's Guide to Validating Mass Spectrometry Data for 15N Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of proteins is paramount. Stable isotope labeling, particularly with 15N, has become a gold standard in quantitative proteomics for its ability to deliver accurate and reproducible measurements.[1] This guide provides an objective comparison of 15N metabolic labeling with other common quantitative proteomics techniques, supported by experimental data and detailed protocols for validating mass spectrometry (MS) data for 15N-labeled compounds.

Comparison of Quantitative Proteomics Strategies

The choice of a quantification strategy is dictated by the specific experimental goals, the nature of the sample, and the available resources. 15N metabolic labeling offers a robust method for quantifying thousands of proteins at once by introducing a stable heavy isotope into all expressed proteins.[1] This method significantly minimizes variability by allowing samples to be mixed early in the experimental workflow.[1][2] Below is a comparison of 15N metabolic labeling with two other widely used methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ).

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Label-Free Quantification (LFQ)
Principle Incorporation of 15N-containing nutrients into the entire proteome of a cell culture or organism.[1]Incorporation of "heavy" amino acids (e.g., 13C or 15N-labeled arginine and lysine) into proteins in cell culture.[1]Comparison of the signal intensities of unlabeled peptides across different MS runs.[1]
Advantages - Comprehensive labeling of the entire proteome.- Early sample mixing minimizes experimental variability.[1][2]- Applicable to whole organisms.[1]- High accuracy due to early sample mixing.- Well-established workflows and data analysis tools.[1]- No special media or reagents required.- Applicable to a wide range of sample types.
Disadvantages - Potential for incomplete labeling, which can complicate data analysis.[1][2][3]- Can be costly for whole organism studies.- Primarily limited to cell culture.- Can be expensive due to the cost of labeled amino acids.- Susceptible to variations in sample preparation and MS analysis.- Generally less accurate than stable isotope labeling methods.[4]
Typical Precision HighVery HighModerate
Throughput ModerateModerateHigh

Experimental Protocols

A meticulously executed experimental protocol is critical for generating high-quality, reproducible data.

This protocol outlines the key steps for metabolic labeling of cultured cells with 15N isotopes for quantitative proteomics analysis.

1. Cell Culture and Labeling:

  • Culture two separate populations of the same cell line.

  • For the "light" sample, grow cells in a standard medium containing the natural abundance of nitrogen (14N).

  • For the "heavy" sample, culture cells in a medium where the primary nitrogen sources have been replaced with 15N-labeled compounds (e.g., 15NH4Cl, K15NO3).[1]

  • To ensure high levels of 15N incorporation (>97%), ensure the cells undergo a sufficient number of divisions (typically at least 5-6).[1][5] A preliminary mass spectrometry analysis can be performed to verify the incorporation efficiency.[5]

2. Experimental Treatment:

  • Apply the desired experimental condition (e.g., drug treatment) to one cell population, while the other serves as a control.[5]

3. Cell Lysis and Protein Extraction:

  • Harvest both the "light" and "heavy" cell populations.

  • Lyse the cells using a suitable buffer to extract the proteins.[5]

  • Determine the protein concentration for each lysate to ensure equal mixing.[5]

4. Sample Mixing and Protein Digestion:

  • Combine equal amounts of protein from the "light" and "heavy" lysates.[5]

  • Digest the combined protein mixture into peptides using an enzyme such as trypsin.[5]

5. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Data Analysis and Validation

The complexity of data from 15N labeling experiments necessitates specialized software and a rigorous validation process.

ParameterDescriptionKey ConsiderationsSoftware/Tools
Peptide Identification Acquired MS/MS spectra are searched against a protein database to identify both 14N and 15N-labeled peptides.[1]High-resolution MS1 and MS2 scans are recommended for accurate identification.[6]MaxQuant, Mascot, Proteome Discoverer, PEAKS.[7][8]
Determination of Labeling Efficiency The 15N enrichment level is calculated by comparing the experimental isotopic pattern of known peptides to their theoretical distributions at various enrichment levels.[1][9]Incomplete labeling is a common issue and can range from 93-99%.[3][10] It is crucial to correct for this to ensure accurate quantification.[2][3]Protein Prospector, Census, custom scripts.[2][11][12]
Peptide Quantification The extracted ion chromatograms (XICs) for the light and heavy forms of each identified peptide are generated. The ratio of the integrated peak areas or intensities is then calculated.[1]The mass difference between 14N and 15N peptide pairs varies depending on the number of nitrogen atoms.[3][6]Census, Skyline, MaxQuant.[7][8][12]
Protein Ratio Calculation Peptide ratios are compiled to determine protein-level statistics, such as the median and interquartile ranges, to represent the relative protein abundance.[2][6]Outlier filtering and statistical tests (e.g., t-test, ANOVA) are important for identifying significant changes.[12]IP2, MaxQuant.[8][12]

Visualizing the Workflow

Diagrams are powerful tools for illustrating complex experimental and analytical processes.

experimental_workflow cluster_labeling Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light_culture Population 1: 'Light' Medium (14N) control Control Condition light_culture->control heavy_culture Population 2: 'Heavy' Medium (15N) experimental Experimental Condition heavy_culture->experimental combine Combine Cell Lysates (1:1) control->combine experimental->combine digest Protein Digestion (Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: General workflow for a 15N stable isotope labeling experiment.

data_analysis_workflow cluster_identification Identification cluster_validation Validation & Correction cluster_quantification Quantification cluster_output Output peptide_id Peptide Identification (14N & 15N) labeling_efficiency Determine Labeling Efficiency peptide_id->labeling_efficiency peptide_quant Peptide Quantification (XIC Ratios) peptide_id->peptide_quant ratio_adjustment Adjust Peptide Ratios labeling_efficiency->ratio_adjustment ratio_adjustment->peptide_quant protein_quant Protein Quantification (Median Ratios) peptide_quant->protein_quant protein_list List of Quantified Proteins protein_quant->protein_list

References

Navigating the Nitrogen Maze: A Comparative Guide to 15N Metabolic Flux Analysis Software

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of cellular metabolism, 15N metabolic flux analysis (MFA) offers a powerful lens to trace the flow of nitrogen and understand its impact on complex biological systems. The choice of software to analyze the rich datasets generated from 15N labeling experiments is a critical step that dictates the accuracy and reliability of the findings. This guide provides an objective comparison of leading software for 15N-MFA, supported by experimental insights, to empower you in selecting the optimal tool for your research needs.

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. While 13C is a more common isotopic tracer, 15N-MFA provides unique insights into nitrogen metabolism, which is crucial for understanding the biosynthesis of amino acids, nucleotides, and other nitrogen-containing compounds. The complexity of isotope labeling data necessitates sophisticated software for accurate flux estimation. This guide focuses on a selection of prominent software packages that can be utilized for 15N-MFA.

Software at a Glance: A Comparative Overview

FeatureINCA (Isotopomer Network Compartmental Analysis)OpenFLUX13CFLUX2Bayesian MFA
Primary Isotope 13C, but supports other isotopes including 15N.[1]Primarily 13C, adaptable for 15N.Primarily 13C, adaptable for 15N.Simultaneous 13C and 15N.[1][2]
Platform MATLABMATLABC++/Command-lineCustom (often implemented in MATLAB or Python)
User Interface Graphical User Interface (GUI) and command-line.Command-line with a parser for model creation.Command-line, can be integrated with graphical tools like Omix.Typically command-line.
Analysis Types Steady-state and isotopically non-stationary MFA (INST-MFA).[3]Steady-state MFA.Steady-state MFA.Steady-state MFA.[2]
Key Features User-friendly GUI, supports various measurement types (MS, NMR), and allows for parallel labeling experiments.[3]Open-source, flexible model definition.High-performance for large-scale models, uses a standardized XML-based format (FluxML).Rigorous quantification of uncertainty in flux estimates.[4]
Availability Free for academic users.Open-source.Free for academic users.Often available as open-source packages (e.g., BaMFA).[5]

In-Depth Software Profiles

INCA (Isotopomer Network Compartmental Analysis)

INCA is a widely used software package for MFA that is well-documented for its capabilities in both steady-state and non-stationary flux analysis.[3] While the majority of its applications are in 13C-MFA, its framework is adaptable for 15N data. Its user-friendly graphical interface makes it accessible to a broader range of researchers. A key advantage of INCA is its ability to integrate data from multiple analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6]

OpenFLUX

OpenFLUX is an open-source software that provides a flexible and accessible platform for steady-state MFA. Its strength lies in its straightforward model definition and the transparency of its calculations, which is beneficial for users who want to understand and potentially modify the underlying algorithms. While primarily developed for 13C-MFA, its core functionalities can be adapted for 15N tracer experiments.

13CFLUX2

13CFLUX2 is a high-performance software suite designed for large-scale metabolic flux analysis.[4] Its command-line interface and C++ implementation make it computationally efficient for complex metabolic models. A notable feature is its use of FluxML, a standardized format for model exchange, which promotes reproducibility and collaboration. Although the name suggests a focus on 13C, the underlying mathematical framework is applicable to other isotopes like 15N.

Bayesian Metabolic Flux Analysis

A more recent development in the field is the application of Bayesian statistics to MFA. This approach, as demonstrated in a "one-shot" 13C-15N-MFA study, allows for the simultaneous quantification of carbon and nitrogen fluxes and provides a rigorous assessment of the uncertainty associated with the estimated fluxes.[1][2] This is a significant advantage over traditional methods that often provide only point estimates of fluxes. While not a single, standardized software package, several research groups have developed their own implementations, some of which are publicly available.

Experimental Protocols: A Blueprint for 15N-MFA

The success of any 15N-MFA study is critically dependent on a well-designed and executed experimental workflow. The following is a generalized protocol for a typical 15N labeling experiment in mammalian cells for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells at a density that ensures they are in the exponential growth phase during the labeling experiment.

  • Labeling Medium Preparation: Prepare a custom cell culture medium where the primary nitrogen source (e.g., glutamine) is replaced with its 15N-labeled counterpart. Ensure all other essential nutrients are present.

  • Isotopic Steady State: To achieve isotopic steady-state, culture the cells in the 15N-labeling medium for a sufficient duration. This time will vary depending on the cell type and the turnover rate of the metabolites of interest. It is often recommended to culture cells for several passages in the labeled medium to ensure complete labeling of cellular biomass.

Metabolite Extraction
  • Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the medium and immediately adding an ice-cold quenching solution, such as 80% methanol.

  • Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer the suspension to a microcentrifuge tube. The metabolites are then extracted using a suitable solvent system, often a mixture of methanol, water, and chloroform, to separate polar metabolites from lipids and proteins.

  • Sample Preparation: The polar extract containing the amino acids and other nitrogenous metabolites is collected, dried, and stored at -80°C until analysis.

GC-MS Analysis
  • Derivatization: Before GC-MS analysis, the dried metabolite extracts need to be derivatized to increase their volatility. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Data Acquisition: The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the individual metabolite derivatives, and the mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments, providing the mass isotopomer distribution (MID) for each metabolite.

Data Processing and Flux Analysis
  • Peak Integration and Correction: The raw GC-MS data is processed to integrate the peak areas for each mass isotopomer and corrected for the natural abundance of isotopes.

  • Flux Calculation: The corrected MIDs, along with measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are then used as inputs for the chosen MFA software (e.g., INCA, OpenFLUX, 13CFLUX2, or a Bayesian platform). The software then estimates the intracellular metabolic fluxes by fitting the experimental data to a metabolic network model.

Visualizing the Workflow and Logic

To better understand the interconnected steps of a 15N-MFA experiment and the logic of data analysis, the following diagrams, generated using the DOT language, illustrate the key processes.

ExperimentalWorkflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Culture isotope_labeling 15N Isotope Labeling cell_culture->isotope_labeling quenching Metabolism Quenching isotope_labeling->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis raw_data Raw GC-MS Data gcms_analysis->raw_data Generates data_processing Data Processing (Peak Integration, Natural Abundance Correction) raw_data->data_processing mfa_software MFA Software (INCA, OpenFLUX, etc.) data_processing->mfa_software Input MIDs flux_map Metabolic Flux Map mfa_software->flux_map Outputs

Figure 1: A generalized experimental workflow for 15N metabolic flux analysis.

LogicalRelationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs experimental_data 15N Labeling Data (MIDs) flux_estimation Flux Estimation Algorithm experimental_data->flux_estimation extracellular_fluxes Extracellular Fluxes extracellular_fluxes->flux_estimation metabolic_model Metabolic Network Model metabolic_model->flux_estimation intracellular_fluxes Intracellular Fluxes flux_estimation->intracellular_fluxes confidence_intervals Confidence Intervals flux_estimation->confidence_intervals

Figure 2: Logical relationship of inputs, process, and outputs in MFA software.

Conclusion: Making an Informed Decision

The selection of a software for 15N metabolic flux analysis is a multifaceted decision that depends on the specific research question, the complexity of the metabolic model, the available computational resources, and the user's programming expertise.

  • For researchers who prefer a user-friendly interface and require both steady-state and non-stationary analysis capabilities, INCA is a strong contender.

  • For those who value open-source solutions and the flexibility to customize their analysis, OpenFLUX offers a compelling option.

  • When dealing with large-scale metabolic models where computational efficiency is paramount, 13CFLUX2 is a powerful choice.

  • For studies demanding a rigorous quantification of flux uncertainties and for simultaneous analysis of carbon and nitrogen metabolism, a Bayesian MFA approach is at the forefront of the field.

Ultimately, the most suitable software will be the one that best aligns with the specific needs of the research project. A thorough understanding of the software's capabilities, coupled with a robust experimental design and high-quality data, will pave the way for insightful discoveries into the dynamic world of nitrogen metabolism.

References

Assessing the Physiological Impact of 15N Metabolic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, providing an accurate method for tracking and quantifying molecular changes within complex biological systems. Among the various labeling techniques, the use of the heavy stable isotope of nitrogen, ¹⁵N, is widespread due to nitrogen's ubiquitous presence in proteins and nucleic acids. This method involves culturing cells in a medium where standard ¹⁴N nitrogen sources are replaced with ¹⁵N-labeled counterparts, leading to the incorporation of the heavy isotope throughout the proteome and metabolome.

A fundamental assumption of this powerful technique is that the introduction of ¹⁵N is biologically silent and does not perturb the natural physiological state of the cells under investigation. However, emerging evidence suggests that this may not always be the case. This guide provides a comparative analysis of the physiological impact of ¹⁵N labeling on different model organisms, supported by experimental data, detailed protocols for assessment, and workflow visualizations to ensure the integrity of your quantitative studies.

Comparative Analysis of Physiological Effects

The physiological response to complete ¹⁵N labeling is not uniform across all cell types. Experimental data reveals a spectrum of effects, from negligible impact in some organisms to significant alterations in others. This highlights the critical need for researchers to validate the assumption of isotopic neutrality within their specific experimental system.

Data Presentation: ¹⁴N vs. ¹⁵N Culture Characteristics

The following table summarizes key physiological parameters observed in two common model organisms when cultured in standard (¹⁴N) versus ¹⁵N-labeled media.

Organism Parameter ¹⁴N (Control) Medium ¹⁵N (Labeled) Medium Observed Impact Reference
Escherichia coliGrowth RateAltered growth rates observedAltered growth rates observedSignificant [1]
Protein ExpressionBaselineConsistent expression level differencesSignificant [1]
Metabolite LevelsBaselineAltered metabolite levelsSignificant [1]
Chlamydomonas reinhardtiiDoubling Time~10.5 hours (mixotrophic)~10.5 hours (mixotrophic)Negligible [2][3]
Cell MorphologyNormalNo observable differenceNegligible [2]
Growth CurveNormal logarithmic growthSuperimposable with ¹⁴N growth curveNegligible [2][4][5]

Key Experimental Protocols

To empower researchers to assess the impact of ¹⁵N labeling in their own experimental setups, we provide detailed methodologies for key validation experiments.

Protocol 1: Comparative Growth Rate Analysis

This protocol details the procedure for comparing the growth rate of cells cultured in ¹⁴N- and ¹⁵N-containing media.

1. Media Preparation:

  • Prepare two batches of your standard minimal medium.

  • In the ¹⁴N control medium, use the standard nitrogen source (e.g., ¹⁴NH₄Cl).

  • In the ¹⁵N experimental medium, replace the standard nitrogen source with its ¹⁵N-labeled equivalent (e.g., ¹⁵NH₄Cl, >98% purity) at the exact same molar concentration.

  • Sterilize both media by filtration (0.22 µm filter).

2. Cell Acclimatization and Inoculation:

  • Pre-culture cells in ¹⁴N medium to reach the mid-logarithmic growth phase.

  • For the ¹⁵N culture, it is recommended to acclimate the cells by sub-culturing them in the ¹⁵N medium for several generations before starting the experiment.

  • Inoculate both ¹⁴N and ¹⁵N experimental cultures with an equivalent starting cell density (e.g., an optical density at 600 nm (OD₆₀₀) of ~0.05). Use a minimum of three biological replicates for each condition.

3. Growth Monitoring:

  • Incubate the cultures under identical, optimal conditions (temperature, shaking speed, light exposure if applicable).

  • At regular time intervals (e.g., every 1-2 hours for bacteria, every 12-24 hours for algae), aseptically remove an aliquot from each culture.

  • Measure the OD₆₀₀ using a spectrophotometer. Ensure the reading is within the linear range of the instrument (typically 0.1-0.8); dilute samples if necessary.

4. Data Analysis:

  • Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) for both ¹⁴N and ¹⁵N cultures.

  • Determine the doubling time for each replicate during the exponential growth phase.

  • Perform a statistical analysis (e.g., a Student's t-test) to determine if there is a significant difference between the doubling times of the ¹⁴N and ¹⁵N-grown cells.

Protocol 2: Metabolite Extraction for Comparative Analysis

This protocol provides a general workflow for quenching metabolism and extracting polar metabolites for analysis by mass spectrometry.

1. Rapid Quenching of Metabolism:

  • Prepare a quenching solution of ice-cold 80% methanol (B129727) in water.

  • For adherent cells, aspirate the culture medium and immediately wash the cells with ice-cold 0.9% NaCl. Aspirate the wash solution completely.

  • For suspension cells, pellet the cells by centrifugation at a low speed (~200 x g) and remove the supernatant.

  • Immediately add the ice-cold 80% methanol solution to the cell pellet or plate to arrest all enzymatic activity.

2. Metabolite Extraction:

  • For adherent cells, scrape the plate thoroughly in the presence of the extraction solution. For suspension cells, resuspend the pellet in the extraction solution.

  • Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Vortex the mixture vigorously for 10 minutes at 4°C to ensure complete lysis and extraction.

3. Removal of Cell Debris and Proteins:

  • Centrifuge the lysate at maximum speed (e.g., >16,000 RCF) for 10 minutes at 4°C. This will pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean tube.

4. Sample Preparation for Analysis:

  • The extracted metabolite solution can be dried under a vacuum or nitrogen stream.

  • The dried extract is then reconstituted in an appropriate solvent for the intended analytical platform (e.g., LC-MS).

  • Samples from ¹⁴N and ¹⁵N cultures should be processed identically and in parallel to minimize experimental variability.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts for assessing the physiological impact of ¹⁵N labeling.

G cluster_control Control Arm cluster_experimental Experimental Arm a Cell Culture (14N Medium) b Monitor Growth (OD600) a->b c Harvest Cells b->c d Physiological Assays (Metabolomics, Proteomics) c->d e Comparative Data Analysis d->e a2 Cell Culture (15N Medium) b2 Monitor Growth (OD600) a2->b2 c2 Harvest Cells b2->c2 d2 Physiological Assays (Metabolomics, Proteomics) c2->d2 d2->e f Assess Physiological Impact e->f

Caption: Experimental workflow for comparing the physiology of cells grown in ¹⁴N vs. ¹⁵N media.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle & Amino Acid Synthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP G3P / DHAP F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate alphaKG α-Ketoglutarate Citrate->alphaKG Glutamate Glutamate alphaKG->Glutamate OtherAAs Other Amino Acids alphaKG->OtherAAs Glutamate->OtherAAs Glutamine 15N-Glutamine (Labeled Source) Glutamine->Glutamate

Caption: Simplified metabolic pathway showing ¹⁵N incorporation from glutamine into amino acids.

References

Safety Operating Guide

Proper Disposal of Trimethylammonium Chloride-15N: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of Trimethylammonium chloride-15N, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

The primary principle for the disposal of this compound is to handle it as a chemical waste product in accordance with all applicable federal, state, and local regulations.[1] Waste generators must determine if the chemical waste is classified as hazardous and ensure complete and accurate classification.[2] It is highly recommended to consult with a licensed professional waste disposal service for guidance and disposal.[3]

Immediate Safety Precautions

Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection. All handling of the substance should occur in a well-ventilated area, such as a fume hood, to avoid the inhalation of any dust or vapors.[4] An eyewash station and safety shower should be readily accessible.[5]

Disposal "Do's and Don'ts"

For clarity, the following table summarizes the essential practices for the disposal of this compound.

Do'sDon'ts
Segregate from other waste streams.Do not dispose of down the drain or in regular trash.[1]
Label waste containers clearly.Do not allow the product to enter the environment, waterways, or soil.[1]
Consult your institution's EHS office.Do not mix with incompatible materials such as strong oxidizing agents.[5]
Use a licensed waste disposal service.[3]Do not attempt to neutralize the chemical without expert guidance.

Step-by-Step Disposal Protocol

  • Initial Assessment : Determine if the this compound is in a solid or solution form. This will dictate the appropriate packaging and disposal method.

  • Packaging Waste :

    • Solid Waste : Carefully sweep or scoop the solid material, avoiding dust generation, and place it into a designated, sealable, and properly labeled waste container.[4]

    • Liquid Waste : If the compound is in a solution, ensure it is stored in a sealed, leak-proof container that is clearly labeled with the chemical name and any known hazards.

    • Contaminated Materials : Any materials, such as gloves, weigh boats, or paper towels, that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste in the same manner as the chemical itself.[3]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date.

  • Storage : Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[5] The storage area should be cool and dry.[1]

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.

Spill & Emergency Procedures

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill and clean it up using an inert absorbent material.[3] Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.[4] Do not flush the spill into any sewer or drainage system.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Identify Waste cluster_1 Step 1: Assess Form cluster_2 Step 2: Package & Label cluster_3 Step 3: Store cluster_4 Step 4: Dispose start This compound for Disposal assess_form Solid or Liquid? start->assess_form package_solid Package in sealed container. Label as Hazardous Waste. assess_form->package_solid Solid package_liquid Package in sealed, leak-proof container. Label as Hazardous Waste. assess_form->package_liquid Liquid store Store in designated, secure area away from incompatibles. package_solid->store package_liquid->store dispose Contact EHS or Licensed Disposal Service for pickup. store->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Trimethylammonium Chloride-15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents like Trimethylammonium chloride-15N is paramount. This guide provides immediate, procedural, and step-by-step information for the operational use and disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that, like similar ammonium (B1175870) chlorides, should be handled with care. Based on data from related compounds, it is harmful if swallowed and can cause skin and serious eye irritation.[1][2][3][4] It may also be toxic to aquatic life.[2][4] Therefore, a comprehensive approach to personal protective equipment is non-negotiable.

Minimum PPE Requirements:

  • Body Protection: A standard laboratory coat is required to protect against incidental splashes.[5]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a minimum requirement for incidental contact, but they should be changed immediately if contact with the chemical occurs.[5] For tasks with a higher risk of exposure, wearing double gloves or a more robust glove type is recommended.[6] Always inspect gloves before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5] However, due to the risk of serious eye irritation, chemical splash goggles are strongly recommended.[1][5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][7][8]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize exposure and prevent contamination. The following steps outline the safe handling of this compound from receipt to disposal.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Before starting, clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.

  • Handling the Compound:

    • Wear the appropriate PPE as outlined in the table above.

    • When weighing or transferring the solid material, avoid creating dust.

    • If working with solutions, be mindful of potential splashes.

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[4][9]

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][10]

    • The compound may be hygroscopic (absorbs moisture from the air), so proper sealing is critical to maintain its integrity.[2][4][10]

    • Store away from incompatible materials such as strong oxidizing agents and bases.[2][3]

Disposal Plan

Proper disposal is a critical final step in the chemical handling workflow. Improper disposal can lead to environmental harm and regulatory non-compliance.

  • Waste Collection:

    • Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[4][11] Do not pour it down the drain or mix it with general laboratory waste.[3][4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information based on similar ammonium chloride compounds.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.[2][3][4]Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[3][4]
Skin Irritation Causes skin irritation.[1][2][3]Wear protective gloves. If on skin, wash with plenty of water.[1]
Eye Irritation Causes serious eye irritation.[1][2][3][4]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][3]
Aquatic Hazard Very toxic to aquatic life.[2]Avoid release to the environment.[4][9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

start Start: Receive Chemical prep 1. Preparation - Work in Fume Hood - Don Appropriate PPE start->prep handling 2. Handling - Weighing/Transfer - Solution Preparation prep->handling experiment 3. Experimentation handling->experiment decontamination 4. Decontamination - Clean Workspace - Remove PPE Correctly experiment->decontamination disposal 5. Waste Disposal - Segregate Waste - Label Container decontamination->disposal end End: Procedure Complete disposal->end

Caption: Safe handling workflow for this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。